molecular formula C11H21N3O2 B2363658 11-Azidoundecanoic acid CAS No. 118162-45-1

11-Azidoundecanoic acid

Numéro de catalogue: B2363658
Numéro CAS: 118162-45-1
Poids moléculaire: 227.308
Clé InChI: LXAVFOAOGZWQKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

11-Azidoundecanoic acid is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

11-azidoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAVFOAOGZWQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 11-Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, materials science, and drug development. It details the compound's chemical and physical properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing researchers with the foundational information required for its effective implementation.

Core Chemical and Physical Properties

This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts hydrophobicity to the linker.[1]

PropertyValueSource(s)
CAS Number 118162-45-1[1][2][3]
Molecular Formula C₁₁H₂₁N₃O₂[2][3]
Molecular Weight 227.30 g/mol [2][3]
Monoisotopic Mass 227.16337692 Da[3]
Appearance White to off-white solid[2]
Melting Point Data not available in literature
Boiling Point Data not available in literature
Solubility Soluble in DMSO, DMF, alcohols, acetonitrile[4]
Storage Conditions 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended.[2]
IUPAC Name This compound[3]
InChIKey LXAVFOAOGZWQKT-UHFFFAOYSA-N[3]
SMILES C(CCCCCN=[N+]=[N-])CCCCC(=O)O[3]

Spectroscopic Profile

While specific spectra are dependent on the acquisition conditions, the following table summarizes the expected characteristic signals for this compound based on its functional groups.

TechniqueCharacteristic Features
Infrared (IR) Spectroscopy - Strong, sharp absorption band around 2100 cm⁻¹ (asymmetric N≡N stretch of the azide group).- Broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.- Strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹.
¹H NMR Spectroscopy - A triplet at ~3.2-3.4 ppm corresponding to the two protons on the carbon adjacent to the azide group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which may not be observed depending on the solvent.- A series of multiplets between ~1.2-1.7 ppm for the remaining methylene (B1212753) protons of the alkyl chain.
¹³C NMR Spectroscopy - A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.- A signal for the carbon attached to the azide group (-CH₂-N₃) around 51 ppm.- A signal for the carbon alpha to the carboxylic acid (-CH₂-COOH) around 34 ppm.- A series of signals for the other alkyl chain carbons between ~24-30 ppm.
Mass Spectrometry (MS) - The molecular ion peak [M+H]⁺ at m/z ≈ 228.17.- A characteristic loss of N₂ (28 Da) from the parent ion is often observed for azido (B1232118) compounds.

A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.[2]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive handles, which can be addressed using different chemistries.

  • Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]

  • Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), to form a highly reactive intermediate that is readily attacked by the amine.[5]

Reactivity A 11-Azidoundecanoic Acid Alkyne Terminal Alkyne (R-C≡CH) DBCO Strained Alkyne (e.g., DBCO) Triazole_CuAAC 1,4-Disubstituted Triazole Triazole_SPAAC Triazole Amine Primary Amine (R'-NH₂) Amide Amide Bond Alkyne->Triazole_CuAAC Cu(I) Catalyst (CuAAC) DBCO->Triazole_SPAAC Strain-Promoted (SPAAC) Amine->Amide EDC or HATU Activator

Figure 1. Reactivity pathways of this compound's two functional groups.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the most common reactions involving this compound. Researchers should optimize concentrations, solvents, and reaction times based on the specific properties of their substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]

Materials:

  • Alkyne-modified substrate

  • This compound

  • Solvent (e.g., DMSO, DMF, water, or buffers like PBS)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock solution (e.g., 100-200 mM).

  • Reducing Agent: Sodium Ascorbate (B8700270). A fresh stock solution (e.g., 100-300 mM in water) is critical for high efficiency.[6][7]

Procedure:

  • Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.

  • Add the this compound stock solution. A molar excess (typically 1.5 to 10 equivalents relative to the alkyne) is recommended.

  • Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst, pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to the main reaction.[8]

  • Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be optimized.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 2.5-5 mM, or 40 equivalents).[6][8]

  • Protect the reaction from light and incubate at room temperature. Reaction times can range from 30 minutes to overnight.

  • Upon completion, the conjugated product can be purified using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]

CuAAC_Workflow prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Na-Ascorbate) mix 2. Combine Substrates (Alkyne + Azide-Linker) prep->mix catalyst 3. Add Catalyst Components (Ligand + CuSO₄) mix->catalyst initiate 4. Initiate Reaction (Add fresh Na-Ascorbate) catalyst->initiate incubate 5. Incubate (Room Temp, Protect from Light) initiate->incubate purify 6. Purify Product (e.g., Chromatography, Dialysis) incubate->purify

Figure 2. General experimental workflow for a CuAAC "click" reaction.

General Protocol for Amide Coupling via EDC

This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).

  • (Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]

  • Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • If using, add NHS or HOBt (1.0-1.2 equivalents).

  • Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]

  • In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

  • Add the amine solution to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted using an appropriate organic solvent.

  • The crude product is purified via column chromatography or recrystallization. If water-soluble EDC is used, the urea (B33335) byproduct can be removed by aqueous washes.[10]

References

Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 11-Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, materials science, and drug development. It details the compound's chemical and physical properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing researchers with the foundational information required for its effective implementation.

Core Chemical and Physical Properties

This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts hydrophobicity to the linker.[1]

PropertyValueSource(s)
CAS Number 118162-45-1[1][2][3]
Molecular Formula C₁₁H₂₁N₃O₂[2][3]
Molecular Weight 227.30 g/mol [2][3]
Monoisotopic Mass 227.16337692 Da[3]
Appearance White to off-white solid[2]
Melting Point Data not available in literature
Boiling Point Data not available in literature
Solubility Soluble in DMSO, DMF, alcohols, acetonitrile[4]
Storage Conditions 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended.[2]
IUPAC Name This compound[3]
InChIKey LXAVFOAOGZWQKT-UHFFFAOYSA-N[3]
SMILES C(CCCCCN=[N+]=[N-])CCCCC(=O)O[3]

Spectroscopic Profile

While specific spectra are dependent on the acquisition conditions, the following table summarizes the expected characteristic signals for this compound based on its functional groups.

TechniqueCharacteristic Features
Infrared (IR) Spectroscopy - Strong, sharp absorption band around 2100 cm⁻¹ (asymmetric N≡N stretch of the azide group).- Broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.- Strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹.
¹H NMR Spectroscopy - A triplet at ~3.2-3.4 ppm corresponding to the two protons on the carbon adjacent to the azide group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which may not be observed depending on the solvent.- A series of multiplets between ~1.2-1.7 ppm for the remaining methylene protons of the alkyl chain.
¹³C NMR Spectroscopy - A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.- A signal for the carbon attached to the azide group (-CH₂-N₃) around 51 ppm.- A signal for the carbon alpha to the carboxylic acid (-CH₂-COOH) around 34 ppm.- A series of signals for the other alkyl chain carbons between ~24-30 ppm.
Mass Spectrometry (MS) - The molecular ion peak [M+H]⁺ at m/z ≈ 228.17.- A characteristic loss of N₂ (28 Da) from the parent ion is often observed for azido compounds.

A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.[2]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive handles, which can be addressed using different chemistries.

  • Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]

  • Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU), to form a highly reactive intermediate that is readily attacked by the amine.[5]

Reactivity A 11-Azidoundecanoic Acid Alkyne Terminal Alkyne (R-C≡CH) DBCO Strained Alkyne (e.g., DBCO) Triazole_CuAAC 1,4-Disubstituted Triazole Triazole_SPAAC Triazole Amine Primary Amine (R'-NH₂) Amide Amide Bond Alkyne->Triazole_CuAAC Cu(I) Catalyst (CuAAC) DBCO->Triazole_SPAAC Strain-Promoted (SPAAC) Amine->Amide EDC or HATU Activator

Figure 1. Reactivity pathways of this compound's two functional groups.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the most common reactions involving this compound. Researchers should optimize concentrations, solvents, and reaction times based on the specific properties of their substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]

Materials:

  • Alkyne-modified substrate

  • This compound

  • Solvent (e.g., DMSO, DMF, water, or buffers like PBS)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock solution (e.g., 100-200 mM).

  • Reducing Agent: Sodium Ascorbate. A fresh stock solution (e.g., 100-300 mM in water) is critical for high efficiency.[6][7]

Procedure:

  • Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.

  • Add the this compound stock solution. A molar excess (typically 1.5 to 10 equivalents relative to the alkyne) is recommended.

  • Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst, pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to the main reaction.[8]

  • Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be optimized.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 2.5-5 mM, or 40 equivalents).[6][8]

  • Protect the reaction from light and incubate at room temperature. Reaction times can range from 30 minutes to overnight.

  • Upon completion, the conjugated product can be purified using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]

CuAAC_Workflow prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Na-Ascorbate) mix 2. Combine Substrates (Alkyne + Azide-Linker) prep->mix catalyst 3. Add Catalyst Components (Ligand + CuSO₄) mix->catalyst initiate 4. Initiate Reaction (Add fresh Na-Ascorbate) catalyst->initiate incubate 5. Incubate (Room Temp, Protect from Light) initiate->incubate purify 6. Purify Product (e.g., Chromatography, Dialysis) incubate->purify

Figure 2. General experimental workflow for a CuAAC "click" reaction.

General Protocol for Amide Coupling via EDC

This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).

  • (Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]

  • Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or triethylamine (TEA).

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • If using, add NHS or HOBt (1.0-1.2 equivalents).

  • Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]

  • In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

  • Add the amine solution to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted using an appropriate organic solvent.

  • The crude product is purified via column chromatography or recrystallization. If water-soluble EDC is used, the urea byproduct can be removed by aqueous washes.[10]

References

An In-depth Technical Guide to 11-Azidoundecanoic Acid (CAS: 118162-45-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Azidoundecanoic acid (CAS number 118162-45-1), a bifunctional linker molecule widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation via "click chemistry" and amide bond formation. Detailed experimental protocols, safety and handling information, and visual diagrams of experimental workflows are provided to assist researchers in effectively and safely utilizing this versatile chemical tool.

Core Compound Details

This compound is a linear fatty acid derivative containing a terminal azide (B81097) (-N₃) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for orthogonal conjugation strategies, making it an invaluable tool for linking molecules. The long eleven-carbon chain provides a flexible and hydrophobic spacer arm.

Chemical and Physical Properties

Table 1: General and Computed Properties

PropertyValueSource
CAS Number 118162-45-1[1][2]
Molecular Formula C₁₁H₂₁N₃O₂[1][3]
Molecular Weight 227.30 g/mol [3]
Appearance White to off-white solid[2]
Purity (LCMS) 99.26%[4]
XLogP3 4.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 10[3]
Exact Mass 227.16337692 Da[3]
Monoisotopic Mass 227.16337692 Da[3]

Table 2: Solubility and Storage

PropertyInformationSource
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.
Storage Store at 4°C, protected from light. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]

Note: Specific experimental values for melting point, boiling point, and quantitative solubility were not found in the searched literature. The provided purity is from a specific batch analysis and may vary.

Synthesis

A common and high-yielding method for the synthesis of this compound involves the nucleophilic substitution of 11-bromoundecanoic acid with sodium azide.

Synthesis of this compound from 11-Bromoundecanoic Acid

This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the bromide ion.

Reaction Scheme:

G Br_Undecanoic_Acid 11-Bromoundecanoic Acid Azido_Undecanoic_Acid This compound Br_Undecanoic_Acid->Azido_Undecanoic_Acid NaN3 Sodium Azide (NaN₃) NaN3->Azido_Undecanoic_Acid DMSO DMSO DMSO->Azido_Undecanoic_Acid Solvent NaBr Sodium Bromide (NaBr) Azido_Undecanoic_Acid->NaBr +

Synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve 11-bromoundecanoic acid in dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Azide: Add sodium azide (NaN₃) to the solution. A typical molar excess of sodium azide is used to drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into water and acidified.

  • Extraction: The product is then extracted with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound. This reaction has been reported to proceed with a high yield of 99%.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of applications, particularly in the construction of complex biomolecular architectures and drug delivery systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The azide group of this compound readily participates in the highly efficient and specific CuAAC reaction with a terminal alkyne.[1][2] This "click" reaction forms a stable triazole linkage, which is widely used to conjugate molecules such as peptides, proteins, nucleic acids, and small molecule drugs.[5][6]

G cluster_reactants Reactants cluster_catalyst Catalyst System Azido_Acid This compound (Azide-functionalized molecule) Triazole_Product Triazole-linked Conjugate Azido_Acid->Triazole_Product Alkyne_Molecule Alkyne-functionalized Molecule of Interest Alkyne_Molecule->Triazole_Product Cu_I Copper(I) Source (e.g., CuSO₄ + Reductant) Cu_I->Triazole_Product catalysis Ligand Ligand (e.g., THPTA) Ligand->Triazole_Product stabilization

CuAAC "Click Chemistry" Workflow.

Experimental Protocol for CuAAC:

  • Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule of interest in a compatible buffer or solvent.

    • Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[7]

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.

  • Initiation: Add the copper/ligand mixture to the reaction tube, followed by the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[5]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for the specific substrates. The reaction is typically protected from light.

  • Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The resulting conjugate can be purified by methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.

Amide Bond Formation

The carboxylic acid moiety of this compound can be activated and reacted with primary amines to form a stable amide bond.[2] This is a common strategy for attaching the linker to proteins (e.g., at lysine (B10760008) residues), amine-functionalized surfaces, or other amine-containing molecules.

G Azido_Acid This compound Amide_Product Amide-linked Conjugate Azido_Acid->Amide_Product Amine_Molecule Amine-containing Molecule Amine_Molecule->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Amide_Product activation Base Base (e.g., DIEA) Base->Amide_Product catalysis

Amide Bond Formation Workflow.

Experimental Protocol for Amide Bond Formation:

  • Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as DMF.

  • Activation: Add a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, and a base (e.g., Diisopropylethylamine - DIEA).[8] The mixture is typically stirred at 0°C to form the activated ester.

  • Amine Addition: Add the amine-containing molecule to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction, precipitation, or chromatography to remove the coupling byproducts and unreacted starting materials.

Safety and Handling

This compound contains an azide functional group and should be handled with caution. Organic azides can be energetic materials, sensitive to heat, shock, and friction.[9]

Table 3: Hazard and Precautionary Information

Hazard StatementPrecautionary Statement
H315 : Causes skin irritation.P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
H319 : Causes serious eye irritation.P264 : Wash skin thoroughly after handling.
H335 : May cause respiratory irritation.P280 : Wear protective gloves/eye protection/face protection.
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is based on the Safety Data Sheet for a similar compound and general knowledge of organic azides. Always refer to the specific SDS provided by the supplier.[9]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[2] For long-term storage, refrigeration or freezing at -20°C is recommended.[2]

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends—the azide for click chemistry and the carboxylic acid for amide bond formation—provide a robust platform for the construction of complex molecular conjugates. This guide provides the essential technical information and protocols to facilitate its effective and safe use in the laboratory. As with any chemical reagent, it is imperative to consult the specific Safety Data Sheet provided by the manufacturer before use and to follow good laboratory practices.

References

An In-depth Technical Guide to 11-Azidoundecanoic Acid (CAS: 118162-45-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Azidoundecanoic acid (CAS number 118162-45-1), a bifunctional linker molecule widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation via "click chemistry" and amide bond formation. Detailed experimental protocols, safety and handling information, and visual diagrams of experimental workflows are provided to assist researchers in effectively and safely utilizing this versatile chemical tool.

Core Compound Details

This compound is a linear fatty acid derivative containing a terminal azide (-N₃) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for orthogonal conjugation strategies, making it an invaluable tool for linking molecules. The long eleven-carbon chain provides a flexible and hydrophobic spacer arm.

Chemical and Physical Properties

Table 1: General and Computed Properties

PropertyValueSource
CAS Number 118162-45-1[1][2]
Molecular Formula C₁₁H₂₁N₃O₂[1][3]
Molecular Weight 227.30 g/mol [3]
Appearance White to off-white solid[2]
Purity (LCMS) 99.26%[4]
XLogP3 4.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 10[3]
Exact Mass 227.16337692 Da[3]
Monoisotopic Mass 227.16337692 Da[3]

Table 2: Solubility and Storage

PropertyInformationSource
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.
Storage Store at 4°C, protected from light. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]

Note: Specific experimental values for melting point, boiling point, and quantitative solubility were not found in the searched literature. The provided purity is from a specific batch analysis and may vary.

Synthesis

A common and high-yielding method for the synthesis of this compound involves the nucleophilic substitution of 11-bromoundecanoic acid with sodium azide.

Synthesis of this compound from 11-Bromoundecanoic Acid

This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the bromide ion.

Reaction Scheme:

G Br_Undecanoic_Acid 11-Bromoundecanoic Acid Azido_Undecanoic_Acid This compound Br_Undecanoic_Acid->Azido_Undecanoic_Acid NaN3 Sodium Azide (NaN₃) NaN3->Azido_Undecanoic_Acid DMSO DMSO DMSO->Azido_Undecanoic_Acid Solvent NaBr Sodium Bromide (NaBr) Azido_Undecanoic_Acid->NaBr +

Synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve 11-bromoundecanoic acid in dimethyl sulfoxide (DMSO).

  • Addition of Azide: Add sodium azide (NaN₃) to the solution. A typical molar excess of sodium azide is used to drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into water and acidified.

  • Extraction: The product is then extracted with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound. This reaction has been reported to proceed with a high yield of 99%.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of applications, particularly in the construction of complex biomolecular architectures and drug delivery systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The azide group of this compound readily participates in the highly efficient and specific CuAAC reaction with a terminal alkyne.[1][2] This "click" reaction forms a stable triazole linkage, which is widely used to conjugate molecules such as peptides, proteins, nucleic acids, and small molecule drugs.[5][6]

G cluster_reactants Reactants cluster_catalyst Catalyst System Azido_Acid This compound (Azide-functionalized molecule) Triazole_Product Triazole-linked Conjugate Azido_Acid->Triazole_Product Alkyne_Molecule Alkyne-functionalized Molecule of Interest Alkyne_Molecule->Triazole_Product Cu_I Copper(I) Source (e.g., CuSO₄ + Reductant) Cu_I->Triazole_Product catalysis Ligand Ligand (e.g., THPTA) Ligand->Triazole_Product stabilization

CuAAC "Click Chemistry" Workflow.

Experimental Protocol for CuAAC:

  • Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule of interest in a compatible buffer or solvent.

    • Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[7]

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.

  • Initiation: Add the copper/ligand mixture to the reaction tube, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[5]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for the specific substrates. The reaction is typically protected from light.

  • Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The resulting conjugate can be purified by methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.

Amide Bond Formation

The carboxylic acid moiety of this compound can be activated and reacted with primary amines to form a stable amide bond.[2] This is a common strategy for attaching the linker to proteins (e.g., at lysine residues), amine-functionalized surfaces, or other amine-containing molecules.

G Azido_Acid This compound Amide_Product Amide-linked Conjugate Azido_Acid->Amide_Product Amine_Molecule Amine-containing Molecule Amine_Molecule->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Amide_Product activation Base Base (e.g., DIEA) Base->Amide_Product catalysis

Amide Bond Formation Workflow.

Experimental Protocol for Amide Bond Formation:

  • Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as DMF.

  • Activation: Add a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, and a base (e.g., Diisopropylethylamine - DIEA).[8] The mixture is typically stirred at 0°C to form the activated ester.

  • Amine Addition: Add the amine-containing molecule to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction, precipitation, or chromatography to remove the coupling byproducts and unreacted starting materials.

Safety and Handling

This compound contains an azide functional group and should be handled with caution. Organic azides can be energetic materials, sensitive to heat, shock, and friction.[9]

Table 3: Hazard and Precautionary Information

Hazard StatementPrecautionary Statement
H315 : Causes skin irritation.P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
H319 : Causes serious eye irritation.P264 : Wash skin thoroughly after handling.
H335 : May cause respiratory irritation.P280 : Wear protective gloves/eye protection/face protection.
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is based on the Safety Data Sheet for a similar compound and general knowledge of organic azides. Always refer to the specific SDS provided by the supplier.[9]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[2] For long-term storage, refrigeration or freezing at -20°C is recommended.[2]

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends—the azide for click chemistry and the carboxylic acid for amide bond formation—provide a robust platform for the construction of complex molecular conjugates. This guide provides the essential technical information and protocols to facilitate its effective and safe use in the laboratory. As with any chemical reagent, it is imperative to consult the specific Safety Data Sheet provided by the manufacturer before use and to follow good laboratory practices.

References

Synthesis of 11-Azidoundecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 11-azidoundecanoic acid, a valuable bifunctional linker molecule widely employed in bioconjugation and click chemistry. The primary synthetic route involves the nucleophilic substitution of a halogenated precursor, typically 11-bromoundecanoic acid, with an azide (B81097) salt. This document details the experimental protocols for the synthesis of the precursor and the final product, along with characterization data.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from commercially available 10-undecenoic acid, which is derived from castor oil. The first step involves the anti-Markovnikov hydrobromination of the terminal double bond to yield 11-bromoundecanoic acid. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by an azide group using sodium azide.

Synthesis_Pathway 10-Undecenoic_Acid 10-Undecenoic Acid 11-Bromoundecanoic_Acid 11-Bromoundecanoic Acid 10-Undecenoic_Acid->11-Bromoundecanoic_Acid HBr, Peroxide 11-Azidoundecanoic_Acid This compound 11-Bromoundecanoic_Acid->11-Azidoundecanoic_Acid NaN3, DMF

Caption: General synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of 11-Bromoundecanoic Acid from 10-Undecenoic Acid

The synthesis of 11-bromoundecanoic acid is achieved through the reaction of 10-undecenoic acid with hydrogen bromide in the presence of a peroxide initiator, which directs the anti-Markovnikov addition of HBr across the double bond.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
10-Undecenoic acid184.2810.0 g0.054
Toluene (B28343)92.1450 mL-
Benzoyl peroxide242.230.2 g0.0008
Hydrogen bromide (gas)80.91Excess-

Procedure:

  • 10-Undecenoic acid is dissolved in toluene in a reaction vessel.

  • Benzoyl peroxide is added to the solution as a radical initiator.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • Gaseous hydrogen bromide is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 10°C.

  • After the reaction is complete (typically monitored by TLC or GC), the excess hydrogen bromide and toluene are removed under reduced pressure.

  • The crude 11-bromoundecanoic acid can be purified by recrystallization. A yield of approximately 95% can be expected.[1]

B. Synthesis of this compound from 11-Bromoundecanoic Acid

The conversion of 11-bromoundecanoic acid to this compound is a nucleophilic substitution reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
11-Bromoundecanoic acid265.185.0 g0.0188
Sodium azide65.013.67 g0.0564
Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • 11-Bromoundecanoic acid is dissolved in dimethylformamide (DMF).

  • Sodium azide is added to the solution (a 3-fold molar excess is used).

  • The reaction mixture is stirred at room temperature overnight (approximately 18 hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

III. Characterization Data

The successful synthesis of this compound is confirmed through spectroscopic analysis.

TechniqueExpected Peaks
FTIR (cm⁻¹) ~2920, ~2850 (C-H stretch), ~2100 (N₃ stretch) , ~1710 (C=O stretch)
¹H NMR (CDCl₃, ppm) ~3.25 (t, 2H, -CH₂-N₃), ~2.35 (t, 2H, -CH₂-COOH), 1.2-1.7 (m, 16H, -(CH₂)₈-)
¹³C NMR (CDCl₃, ppm) ~179 (-COOH), ~51 (-CH₂-N₃), ~34 (-CH₂-COOH), 25-30 (-(CH₂)₈-)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start: 11-Bromoundecanoic Acid Reaction Dissolve in DMF Add Sodium Azide Stir at RT, 18h Start->Reaction Quench Pour into Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Remove Solvent Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterization FTIR, NMR Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Workflow for the synthesis of this compound.

V. Safety Considerations

  • Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrogen bromide is a corrosive gas. Handle in a well-ventilated fume hood.

  • Organic solvents such as toluene, DMF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Synthesis of 11-Azidoundecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 11-azidoundecanoic acid, a valuable bifunctional linker molecule widely employed in bioconjugation and click chemistry. The primary synthetic route involves the nucleophilic substitution of a halogenated precursor, typically 11-bromoundecanoic acid, with an azide salt. This document details the experimental protocols for the synthesis of the precursor and the final product, along with characterization data.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from commercially available 10-undecenoic acid, which is derived from castor oil. The first step involves the anti-Markovnikov hydrobromination of the terminal double bond to yield 11-bromoundecanoic acid. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by an azide group using sodium azide.

Synthesis_Pathway 10-Undecenoic_Acid 10-Undecenoic Acid 11-Bromoundecanoic_Acid 11-Bromoundecanoic Acid 10-Undecenoic_Acid->11-Bromoundecanoic_Acid HBr, Peroxide 11-Azidoundecanoic_Acid This compound 11-Bromoundecanoic_Acid->11-Azidoundecanoic_Acid NaN3, DMF

Caption: General synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of 11-Bromoundecanoic Acid from 10-Undecenoic Acid

The synthesis of 11-bromoundecanoic acid is achieved through the reaction of 10-undecenoic acid with hydrogen bromide in the presence of a peroxide initiator, which directs the anti-Markovnikov addition of HBr across the double bond.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
10-Undecenoic acid184.2810.0 g0.054
Toluene92.1450 mL-
Benzoyl peroxide242.230.2 g0.0008
Hydrogen bromide (gas)80.91Excess-

Procedure:

  • 10-Undecenoic acid is dissolved in toluene in a reaction vessel.

  • Benzoyl peroxide is added to the solution as a radical initiator.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • Gaseous hydrogen bromide is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 10°C.

  • After the reaction is complete (typically monitored by TLC or GC), the excess hydrogen bromide and toluene are removed under reduced pressure.

  • The crude 11-bromoundecanoic acid can be purified by recrystallization. A yield of approximately 95% can be expected.[1]

B. Synthesis of this compound from 11-Bromoundecanoic Acid

The conversion of 11-bromoundecanoic acid to this compound is a nucleophilic substitution reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
11-Bromoundecanoic acid265.185.0 g0.0188
Sodium azide65.013.67 g0.0564
Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • 11-Bromoundecanoic acid is dissolved in dimethylformamide (DMF).

  • Sodium azide is added to the solution (a 3-fold molar excess is used).

  • The reaction mixture is stirred at room temperature overnight (approximately 18 hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

III. Characterization Data

The successful synthesis of this compound is confirmed through spectroscopic analysis.

TechniqueExpected Peaks
FTIR (cm⁻¹) ~2920, ~2850 (C-H stretch), ~2100 (N₃ stretch) , ~1710 (C=O stretch)
¹H NMR (CDCl₃, ppm) ~3.25 (t, 2H, -CH₂-N₃), ~2.35 (t, 2H, -CH₂-COOH), 1.2-1.7 (m, 16H, -(CH₂)₈-)
¹³C NMR (CDCl₃, ppm) ~179 (-COOH), ~51 (-CH₂-N₃), ~34 (-CH₂-COOH), 25-30 (-(CH₂)₈-)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start: 11-Bromoundecanoic Acid Reaction Dissolve in DMF Add Sodium Azide Stir at RT, 18h Start->Reaction Quench Pour into Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Remove Solvent Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterization FTIR, NMR Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Workflow for the synthesis of this compound.

V. Safety Considerations

  • Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrogen bromide is a corrosive gas. Handle in a well-ventilated fume hood.

  • Organic solvents such as toluene, DMF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

11-Azidoundecanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of 11-Azidoundecanoic Acid

Introduction

This compound is a bifunctional chemical compound frequently utilized in biochemical and pharmaceutical research. It features a long, 11-carbon aliphatic chain, which imparts hydrophobic characteristics. Crucially, it is terminated by two distinct functional groups: a carboxylic acid (-COOH) at one end and an azide (B81097) (-N3) at the other. This dual functionality makes it an invaluable linker molecule in the field of bioconjugation and click chemistry.

The terminal carboxylic acid can readily react with primary amine groups to form stable amide bonds, a common strategy for linking to proteins and other biomolecules.[1][2] Simultaneously, the azide group is a key participant in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise attachment of molecules containing alkyne groups, enabling the construction of complex molecular architectures for applications ranging from drug delivery to diagnostic imaging.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

PropertyValueSource
Molecular Formula C11H21N3O2PubChem[3], BroadPharm[2], ChemicalBook[1]
Molecular Weight 227.30 g/mol PubChem[3], BroadPharm[2], ChemicalBook[1]
CAS Number 118162-45-1BroadPharm[2], ChemicalBook[1]

Experimental Protocols & Methodologies

A core application of this compound is its use as a linker in bioconjugation, typically involving a two-step process. The following represents a generalized experimental methodology. Specific concentrations, reaction times, and purification methods must be optimized for the particular substrates being used.

Step 1: Amide Bond Formation (Conjugation to an Amine-Containing Molecule)

  • Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is first activated to facilitate reaction with a primary amine. This is commonly achieved using carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.

  • Reaction with Amine: The activated this compound is then introduced to the amine-containing molecule (e.g., a protein, peptide, or amino-modified surface) in a suitable buffer (typically a phosphate (B84403) or borate (B1201080) buffer at a pH of 7.2-8.5).

  • Quenching and Purification: The reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). The resulting azide-functionalized conjugate is then purified from excess reagents and byproducts using techniques appropriate for the molecule's size and properties, such as dialysis, size-exclusion chromatography, or dialysis.

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

  • Reaction Setup: The purified azide-functionalized molecule is mixed with a molecule containing a terminal alkyne group.

  • Catalysis (for CuAAC): For the copper-catalyzed reaction, a copper(I) source is added. This is often generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA, is typically included to stabilize the copper(I) oxidation state and improve reaction efficiency.

  • Reaction (for SPAAC): For the strain-promoted reaction, the azide-functionalized molecule is simply mixed with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1] No catalyst is required for this reaction.

  • Final Purification: The final bioconjugate is purified using appropriate chromatographic or filtration techniques to remove any remaining reactants and, in the case of CuAAC, the copper catalyst.

Visualizations

The logical relationships and experimental workflows involving this compound can be represented through structured diagrams.

G cluster_structure Structural Components of this compound azide Azide Group (-N3) alkyl C11 Alkyl Chain (Hydrophobic Spacer) carboxyl Carboxylic Acid (-COOH) G cluster_workflow Bioconjugation Workflow start 11-Azidoundecanoic Acid activate Activate -COOH (e.g., EDC/NHS) start->activate molA Molecule A (with -NH2 group) conjugate1 Form Amide Bond molA->conjugate1 molB Molecule B (with Alkyne group) click Perform Click Reaction (CuAAC or SPAAC) molB->click activate->conjugate1 intermediate Azide-Functionalized Molecule A conjugate1->intermediate intermediate->click final Final Conjugate (A + B) click->final

References

11-Azidoundecanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of 11-Azidoundecanoic Acid

Introduction

This compound is a bifunctional chemical compound frequently utilized in biochemical and pharmaceutical research. It features a long, 11-carbon aliphatic chain, which imparts hydrophobic characteristics. Crucially, it is terminated by two distinct functional groups: a carboxylic acid (-COOH) at one end and an azide (-N3) at the other. This dual functionality makes it an invaluable linker molecule in the field of bioconjugation and click chemistry.

The terminal carboxylic acid can readily react with primary amine groups to form stable amide bonds, a common strategy for linking to proteins and other biomolecules.[1][2] Simultaneously, the azide group is a key participant in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise attachment of molecules containing alkyne groups, enabling the construction of complex molecular architectures for applications ranging from drug delivery to diagnostic imaging.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

PropertyValueSource
Molecular Formula C11H21N3O2PubChem[3], BroadPharm[2], ChemicalBook[1]
Molecular Weight 227.30 g/mol PubChem[3], BroadPharm[2], ChemicalBook[1]
CAS Number 118162-45-1BroadPharm[2], ChemicalBook[1]

Experimental Protocols & Methodologies

A core application of this compound is its use as a linker in bioconjugation, typically involving a two-step process. The following represents a generalized experimental methodology. Specific concentrations, reaction times, and purification methods must be optimized for the particular substrates being used.

Step 1: Amide Bond Formation (Conjugation to an Amine-Containing Molecule)

  • Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is first activated to facilitate reaction with a primary amine. This is commonly achieved using carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.

  • Reaction with Amine: The activated this compound is then introduced to the amine-containing molecule (e.g., a protein, peptide, or amino-modified surface) in a suitable buffer (typically a phosphate or borate buffer at a pH of 7.2-8.5).

  • Quenching and Purification: The reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). The resulting azide-functionalized conjugate is then purified from excess reagents and byproducts using techniques appropriate for the molecule's size and properties, such as dialysis, size-exclusion chromatography, or dialysis.

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

  • Reaction Setup: The purified azide-functionalized molecule is mixed with a molecule containing a terminal alkyne group.

  • Catalysis (for CuAAC): For the copper-catalyzed reaction, a copper(I) source is added. This is often generated in situ by the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA, is typically included to stabilize the copper(I) oxidation state and improve reaction efficiency.

  • Reaction (for SPAAC): For the strain-promoted reaction, the azide-functionalized molecule is simply mixed with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1] No catalyst is required for this reaction.

  • Final Purification: The final bioconjugate is purified using appropriate chromatographic or filtration techniques to remove any remaining reactants and, in the case of CuAAC, the copper catalyst.

Visualizations

The logical relationships and experimental workflows involving this compound can be represented through structured diagrams.

G cluster_structure Structural Components of this compound azide Azide Group (-N3) alkyl C11 Alkyl Chain (Hydrophobic Spacer) carboxyl Carboxylic Acid (-COOH) G cluster_workflow Bioconjugation Workflow start 11-Azidoundecanoic Acid activate Activate -COOH (e.g., EDC/NHS) start->activate molA Molecule A (with -NH2 group) conjugate1 Form Amide Bond molA->conjugate1 molB Molecule B (with Alkyne group) click Perform Click Reaction (CuAAC or SPAAC) molB->click activate->conjugate1 intermediate Azide-Functionalized Molecule A conjugate1->intermediate intermediate->click final Final Conjugate (A + B) click->final

References

An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide (B81097) group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene (B1212753) spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.

Chemical Structure:

The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N₃), which is a key reactant in various bioorthogonal ligation reactions.

Physicochemical Properties

The following table summarizes the key quantitative data and computed properties for this compound.

PropertyValueReference
CAS Number 118162-45-1
Molecular Formula C₁₁H₂₁N₃O₂
Molecular Weight 227.30 g/mol
IUPAC Name This compound
Form Solid
Color White to off-white
Storage Temperature 4°C, protect from light

Synthesis Overview

The synthesis of this compound typically starts from a precursor containing a leaving group at the 11-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as 11-bromoundecanoic acid, with an azide salt like sodium azide. 11-bromoundecanoic acid itself can be synthesized from 10-undecenoic acid through hydrobromination. The starting material, 10-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.

Core Application: A Gateway to Click Chemistry

The primary utility of this compound stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.

Key Reactions of the Azide Group
ReactionPartner MoietyCatalyst/ConditionsProductKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneCopper(I) source (e.g., CuI, [CuBr(PPh₃)₃])1,4-disubstituted 1,2,3-triazoleHigh efficiency, regioselective, wide solvent compatibility.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Cycloalkyne (e.g., DBCO, BCN)None (Copper-free)Stable triazoleBioorthogonal, avoids cytotoxic copper catalyst, suitable for live-cell labeling.
Staudinger Ligation Triarylphosphine (e.g., Triphenylphosphine)NoneAza-ylide intermediate, then amide bondHighly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments.
Reactions of the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

G cluster_molecule This compound cluster_reactions Reaction Pathways cluster_products Conjugation Products mol HOOC-(CH₂)₁₀-N₃ mol_c amine Primary Amine (e.g., Protein-NH₂) amide Amide Bond amine->amide alkyne Terminal Alkyne triazole1 1,2,3-Triazole alkyne->triazole1 cycloalkyne Strained Alkyne (e.g., DBCO) triazole2 1,2,3-Triazole cycloalkyne->triazole2 phosphine Triarylphosphine amide2 Amide Bond (via aza-ylide) phosphine->amide2 mol_c->amine Carboxylic Acid Activation (EDC) mol_c->alkyne Azide Group CuAAC mol_c->cycloalkyne Azide Group SPAAC mol_c->phosphine Azide Group Staudinger

Caption: Reaction pathways for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.

  • Bioconjugation and Drug Delivery: It can be used to attach polyethylene (B3416737) glycol (PEG) chains to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides) to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.

  • Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.

  • Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labels or activity-based probes. After the probe interacts with its target protein within a complex biological sample, the azide handle allows for the selective attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification, or a fluorophore for imaging) via click chemistry.

  • Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.

Experimental Protocols

The following sections provide detailed, conceptual methodologies for common experimental procedures involving this compound.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound or a molecule previously modified with it.

Materials:

  • Azide-functionalized molecule (e.g., Protein-Linker-N₃)

  • Alkyne-functionalized molecule (e.g., Reporter-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)

  • Solvent (e.g., PBS, water/t-BuOH mixture, DMF)

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.

    • Add the alkyne-functionalized molecule (1.5-3 equivalents).

    • Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM).

    • Add the CuSO₄ solution to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

  • Purification:

    • The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Protocol 2: Workflow for Protein Labeling using this compound

This workflow outlines the steps to first conjugate this compound to a protein and then attach a reporter molecule via click chemistry.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry a Protein with accessible lysine residues (Protein-NH₂) b This compound + EDC/HATU Activator c Incubate (pH 7.5-8.5) b->c d Purify to remove excess linker (e.g., Dialysis) c->d e Azide-functionalized Protein (Protein-N₃) d->e f Azide-functionalized Protein e->f g Alkyne-Reporter (e.g., Alkyne-Fluorophore) h Add CuAAC or SPAAC reagents g->h i Incubate h->i j Purify to remove excess reporter and catalyst i->j k Labeled Protein Conjugate j->k

Caption: Workflow for two-step protein bioconjugation.

Conclusion

This compound is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications ensures that this compound will remain a relevant and essential tool for innovation in science and medicine.

An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.

Chemical Structure:

The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N₃), which is a key reactant in various bioorthogonal ligation reactions.

Physicochemical Properties

The following table summarizes the key quantitative data and computed properties for this compound.

PropertyValueReference
CAS Number 118162-45-1
Molecular Formula C₁₁H₂₁N₃O₂
Molecular Weight 227.30 g/mol
IUPAC Name This compound
Form Solid
Color White to off-white
Storage Temperature 4°C, protect from light

Synthesis Overview

The synthesis of this compound typically starts from a precursor containing a leaving group at the 11-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as 11-bromoundecanoic acid, with an azide salt like sodium azide. 11-bromoundecanoic acid itself can be synthesized from 10-undecenoic acid through hydrobromination. The starting material, 10-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.

Core Application: A Gateway to Click Chemistry

The primary utility of this compound stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.

Key Reactions of the Azide Group
ReactionPartner MoietyCatalyst/ConditionsProductKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneCopper(I) source (e.g., CuI, [CuBr(PPh₃)₃])1,4-disubstituted 1,2,3-triazoleHigh efficiency, regioselective, wide solvent compatibility.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Cycloalkyne (e.g., DBCO, BCN)None (Copper-free)Stable triazoleBioorthogonal, avoids cytotoxic copper catalyst, suitable for live-cell labeling.
Staudinger Ligation Triarylphosphine (e.g., Triphenylphosphine)NoneAza-ylide intermediate, then amide bondHighly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments.
Reactions of the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

G cluster_molecule This compound cluster_reactions Reaction Pathways cluster_products Conjugation Products mol HOOC-(CH₂)₁₀-N₃ mol_c amine Primary Amine (e.g., Protein-NH₂) amide Amide Bond amine->amide alkyne Terminal Alkyne triazole1 1,2,3-Triazole alkyne->triazole1 cycloalkyne Strained Alkyne (e.g., DBCO) triazole2 1,2,3-Triazole cycloalkyne->triazole2 phosphine Triarylphosphine amide2 Amide Bond (via aza-ylide) phosphine->amide2 mol_c->amine Carboxylic Acid Activation (EDC) mol_c->alkyne Azide Group CuAAC mol_c->cycloalkyne Azide Group SPAAC mol_c->phosphine Azide Group Staudinger

Caption: Reaction pathways for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.

  • Bioconjugation and Drug Delivery: It can be used to attach polyethylene glycol (PEG) chains to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides) to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.

  • Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.

  • Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labels or activity-based probes. After the probe interacts with its target protein within a complex biological sample, the azide handle allows for the selective attachment of a reporter tag (e.g., biotin for affinity purification, or a fluorophore for imaging) via click chemistry.

  • Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.

Experimental Protocols

The following sections provide detailed, conceptual methodologies for common experimental procedures involving this compound.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound or a molecule previously modified with it.

Materials:

  • Azide-functionalized molecule (e.g., Protein-Linker-N₃)

  • Alkyne-functionalized molecule (e.g., Reporter-Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)

  • Solvent (e.g., PBS, water/t-BuOH mixture, DMF)

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.

    • Add the alkyne-functionalized molecule (1.5-3 equivalents).

    • Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM).

    • Add the CuSO₄ solution to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

  • Purification:

    • The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Protocol 2: Workflow for Protein Labeling using this compound

This workflow outlines the steps to first conjugate this compound to a protein and then attach a reporter molecule via click chemistry.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry a Protein with accessible lysine residues (Protein-NH₂) b This compound + EDC/HATU Activator c Incubate (pH 7.5-8.5) b->c d Purify to remove excess linker (e.g., Dialysis) c->d e Azide-functionalized Protein (Protein-N₃) d->e f Azide-functionalized Protein e->f g Alkyne-Reporter (e.g., Alkyne-Fluorophore) h Add CuAAC or SPAAC reagents g->h i Incubate h->i j Purify to remove excess reporter and catalyst i->j k Labeled Protein Conjugate j->k

Caption: Workflow for two-step protein bioconjugation.

Conclusion

This compound is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications ensures that this compound will remain a relevant and essential tool for innovation in science and medicine.

11-Azidoundecanoic Acid: A Comprehensive Technical Guide to a Bifunctional Linker for Bioconjugation and Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, proteomics, and material science. Its linear C11 alkyl chain provides a flexible spacer, while the terminal azide (B81097) (-N₃) and carboxylic acid (-COOH) functionalities offer orthogonal handles for covalent modification. This guide provides an in-depth overview of the core properties, applications, and experimental protocols related to this compound, empowering researchers to effectively utilize this linker in their work.

Introduction

The ability to selectively and efficiently connect different molecular entities is fundamental to advancing our understanding of biological systems and developing novel therapeutic and diagnostic agents. Bifunctional linkers, possessing two distinct reactive groups, are instrumental in this endeavor. This compound stands out due to its unique combination of an azide group, which can participate in highly specific "click chemistry" reactions, and a carboxylic acid group, which allows for conventional amide bond formation with primary amines.[1] This dual reactivity enables the stepwise and controlled assembly of complex molecular architectures.

The hydrophobic undecanoic acid backbone provides a spacer arm that can influence the solubility and spatial orientation of conjugated molecules. This technical guide will delve into the chemical properties, synthesis, and diverse applications of this compound, with a focus on providing practical experimental details and quantitative data to aid in its implementation in a research setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use. The following tables summarize key quantitative data.

PropertyValueReference
Molecular Formula C₁₁H₂₁N₃O₂[1]
Molecular Weight 227.30 g/mol [1]
CAS Number 118162-45-1[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic TechniqueExpected Characteristic Peaks/ShiftsRationale/Comparison
FT-IR (Infrared Spectroscopy) ~2100 cm⁻¹ (sharp, strong) for N₃ stretch; ~1710 cm⁻¹ (strong) for C=O stretch of the carboxylic acid; Broad O-H stretch from ~2500-3300 cm⁻¹.The azide stretch is highly characteristic. The carboxylic acid peaks are consistent with those observed for undecanoic acid.
¹H-NMR (Proton NMR) Triplet at ~3.2 ppm (2H, -CH₂-N₃); Triplet at ~2.3 ppm (2H, -CH₂-COOH); Multiplets at ~1.2-1.6 ppm (16H, internal methylenes); Singlet at ~12 ppm (1H, -COOH).The chemical shifts are influenced by the electronegativity of the adjacent functional groups. The methylene (B1212753) group alpha to the azide is shifted downfield.
¹³C-NMR (Carbon NMR) ~179 ppm (-COOH); ~51 ppm (-CH₂-N₃); Series of peaks between ~24-34 ppm for the alkyl chain carbons.The carbonyl carbon is significantly downfield. The carbon attached to the azide group is also deshielded.

Table 2: Predicted Spectroscopic Data for this compound

Core Applications and Experimental Protocols

The bifunctional nature of this compound lends itself to a wide array of applications. This section details the most common uses and provides comprehensive experimental protocols.

Bioconjugation via Click Chemistry

The azide group of this compound is a key participant in bioorthogonal click chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free reaction is highly efficient and biocompatible, making it ideal for labeling biomolecules in living systems.[]

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

  • Reaction setup: In a microcentrifuge tube, combine the DBCO-functionalized protein with a 10-50 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore.

ParameterTypical Value
Reaction Yield > 90%
Reaction Time 2-12 hours
Temperature 4 - 25°C

Table 3: Typical Parameters for SPAAC Reactions with this compound

Surface Modification and Self-Assembled Monolayers (SAMs)

The carboxylic acid terminus of this compound can be used to functionalize surfaces, such as gold nanoparticles or biosensor chips. While direct attachment of the carboxylic acid to gold is possible, a more robust approach for gold surfaces involves using a thiol-containing analogue like 11-mercaptoundecanoic acid to form a self-assembled monolayer (SAM), followed by the attachment of an azide-containing molecule. However, for surfaces with primary amine groups, the carboxylic acid can be activated for direct coupling.

This protocol details the covalent attachment of this compound to a surface presenting primary amine groups using carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized substrate (e.g., glass slide, nanoparticle)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Prepare solutions: Prepare fresh solutions of 100 mM EDC and 100 mM NHS in Activation Buffer. Prepare a 50 mM solution of this compound in the Activation Buffer.

  • Activate the carboxylic acid: Mix equal volumes of the this compound, EDC, and NHS solutions. Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.

  • Surface coupling: Immerse the amine-coated substrate in the activated this compound solution. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Transfer the substrate to the Quenching Buffer and incubate for 15 minutes to deactivate any unreacted NHS-esters.

  • Washing: Wash the substrate thoroughly with the Wash Buffer to remove non-covalently bound molecules, followed by a final rinse with deionized water.

  • Characterization: The successful functionalization of the surface with azide groups can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) or by performing a subsequent click reaction with a fluorescent alkyne.

ParameterTypical Value
Coupling Efficiency 50 - 80%
Reaction Time 1-2 hours
pH Activation: 6.0, Coupling: 7.4

Table 4: Typical Parameters for EDC/NHS Coupling of this compound

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

protein_labeling_workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling cluster_click Click Chemistry azido_acid 11-Azidoundecanoic Acid activated_ester NHS-ester azido_acid->activated_ester Activation edc_nhs EDC / NHS edc_nhs->activated_ester azide_protein Azide-labeled Protein activated_ester->azide_protein protein Protein with Lysine Residues protein->azide_protein Conjugation final_conjugate Final Labeled Protein azide_protein->final_conjugate dbco_probe DBCO-alkyne Probe dbco_probe->final_conjugate SPAAC

Caption: Workflow for protein labeling using this compound.

biosensor_fabrication_workflow cluster_surface_prep Surface Preparation cluster_linker_attachment Linker Immobilization cluster_biomolecule_capture Biomolecule Immobilization gold_surface Gold Surface amine_sam Amine-terminated SAM Formation gold_surface->amine_sam azide_surface Azide-functionalized Surface amine_sam->azide_surface azido_acid 11-Azidoundecanoic Acid azido_acid->azide_surface Activation & Coupling edc_nhs EDC / NHS edc_nhs->azide_surface functional_biosensor Functional Biosensor azide_surface->functional_biosensor alkyne_biomolecule Alkyne-modified Biomolecule alkyne_biomolecule->functional_biosensor Click Reaction

Caption: Workflow for biosensor fabrication using this compound.

Applications in Drug Development and Research

The unique properties of this compound have led to its adoption in several key areas of research and development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy. The azide functionality allows for precise, site-specific conjugation, leading to more homogeneous and effective ADCs.

  • Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labeling strategies to identify and quantify newly synthesized proteins or to develop probes for monitoring enzyme activity.

  • Nanoparticle Functionalization: The linker is used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles for applications in drug delivery and medical imaging.

  • Biosensor Development: By immobilizing capture molecules (e.g., antibodies, DNA) on a sensor surface via the linker, highly sensitive and specific biosensors can be fabricated for the detection of various analytes.

Conclusion

This compound is a powerful and versatile bifunctional linker that offers researchers a reliable method for conjugating molecules and modifying surfaces. Its compatibility with bioorthogonal click chemistry and standard amine-coupling reactions provides a robust toolkit for a wide range of applications in the life sciences. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this valuable chemical tool in innovative research and development projects.

References

11-Azidoundecanoic Acid: A Comprehensive Technical Guide to a Bifunctional Linker for Bioconjugation and Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, proteomics, and material science. Its linear C11 alkyl chain provides a flexible spacer, while the terminal azide (-N₃) and carboxylic acid (-COOH) functionalities offer orthogonal handles for covalent modification. This guide provides an in-depth overview of the core properties, applications, and experimental protocols related to this compound, empowering researchers to effectively utilize this linker in their work.

Introduction

The ability to selectively and efficiently connect different molecular entities is fundamental to advancing our understanding of biological systems and developing novel therapeutic and diagnostic agents. Bifunctional linkers, possessing two distinct reactive groups, are instrumental in this endeavor. This compound stands out due to its unique combination of an azide group, which can participate in highly specific "click chemistry" reactions, and a carboxylic acid group, which allows for conventional amide bond formation with primary amines.[1] This dual reactivity enables the stepwise and controlled assembly of complex molecular architectures.

The hydrophobic undecanoic acid backbone provides a spacer arm that can influence the solubility and spatial orientation of conjugated molecules. This technical guide will delve into the chemical properties, synthesis, and diverse applications of this compound, with a focus on providing practical experimental details and quantitative data to aid in its implementation in a research setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use. The following tables summarize key quantitative data.

PropertyValueReference
Molecular Formula C₁₁H₂₁N₃O₂[1]
Molecular Weight 227.30 g/mol [1]
CAS Number 118162-45-1[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic TechniqueExpected Characteristic Peaks/ShiftsRationale/Comparison
FT-IR (Infrared Spectroscopy) ~2100 cm⁻¹ (sharp, strong) for N₃ stretch; ~1710 cm⁻¹ (strong) for C=O stretch of the carboxylic acid; Broad O-H stretch from ~2500-3300 cm⁻¹.The azide stretch is highly characteristic. The carboxylic acid peaks are consistent with those observed for undecanoic acid.
¹H-NMR (Proton NMR) Triplet at ~3.2 ppm (2H, -CH₂-N₃); Triplet at ~2.3 ppm (2H, -CH₂-COOH); Multiplets at ~1.2-1.6 ppm (16H, internal methylenes); Singlet at ~12 ppm (1H, -COOH).The chemical shifts are influenced by the electronegativity of the adjacent functional groups. The methylene group alpha to the azide is shifted downfield.
¹³C-NMR (Carbon NMR) ~179 ppm (-COOH); ~51 ppm (-CH₂-N₃); Series of peaks between ~24-34 ppm for the alkyl chain carbons.The carbonyl carbon is significantly downfield. The carbon attached to the azide group is also deshielded.

Table 2: Predicted Spectroscopic Data for this compound

Core Applications and Experimental Protocols

The bifunctional nature of this compound lends itself to a wide array of applications. This section details the most common uses and provides comprehensive experimental protocols.

Bioconjugation via Click Chemistry

The azide group of this compound is a key participant in bioorthogonal click chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free reaction is highly efficient and biocompatible, making it ideal for labeling biomolecules in living systems.[]

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

  • Reaction setup: In a microcentrifuge tube, combine the DBCO-functionalized protein with a 10-50 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore.

ParameterTypical Value
Reaction Yield > 90%
Reaction Time 2-12 hours
Temperature 4 - 25°C

Table 3: Typical Parameters for SPAAC Reactions with this compound

Surface Modification and Self-Assembled Monolayers (SAMs)

The carboxylic acid terminus of this compound can be used to functionalize surfaces, such as gold nanoparticles or biosensor chips. While direct attachment of the carboxylic acid to gold is possible, a more robust approach for gold surfaces involves using a thiol-containing analogue like 11-mercaptoundecanoic acid to form a self-assembled monolayer (SAM), followed by the attachment of an azide-containing molecule. However, for surfaces with primary amine groups, the carboxylic acid can be activated for direct coupling.

This protocol details the covalent attachment of this compound to a surface presenting primary amine groups using carbodiimide chemistry.

Materials:

  • Amine-functionalized substrate (e.g., glass slide, nanoparticle)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Prepare solutions: Prepare fresh solutions of 100 mM EDC and 100 mM NHS in Activation Buffer. Prepare a 50 mM solution of this compound in the Activation Buffer.

  • Activate the carboxylic acid: Mix equal volumes of the this compound, EDC, and NHS solutions. Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.

  • Surface coupling: Immerse the amine-coated substrate in the activated this compound solution. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Transfer the substrate to the Quenching Buffer and incubate for 15 minutes to deactivate any unreacted NHS-esters.

  • Washing: Wash the substrate thoroughly with the Wash Buffer to remove non-covalently bound molecules, followed by a final rinse with deionized water.

  • Characterization: The successful functionalization of the surface with azide groups can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) or by performing a subsequent click reaction with a fluorescent alkyne.

ParameterTypical Value
Coupling Efficiency 50 - 80%
Reaction Time 1-2 hours
pH Activation: 6.0, Coupling: 7.4

Table 4: Typical Parameters for EDC/NHS Coupling of this compound

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

protein_labeling_workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling cluster_click Click Chemistry azido_acid 11-Azidoundecanoic Acid activated_ester NHS-ester azido_acid->activated_ester Activation edc_nhs EDC / NHS edc_nhs->activated_ester azide_protein Azide-labeled Protein activated_ester->azide_protein protein Protein with Lysine Residues protein->azide_protein Conjugation final_conjugate Final Labeled Protein azide_protein->final_conjugate dbco_probe DBCO-alkyne Probe dbco_probe->final_conjugate SPAAC

Caption: Workflow for protein labeling using this compound.

biosensor_fabrication_workflow cluster_surface_prep Surface Preparation cluster_linker_attachment Linker Immobilization cluster_biomolecule_capture Biomolecule Immobilization gold_surface Gold Surface amine_sam Amine-terminated SAM Formation gold_surface->amine_sam azide_surface Azide-functionalized Surface amine_sam->azide_surface azido_acid 11-Azidoundecanoic Acid azido_acid->azide_surface Activation & Coupling edc_nhs EDC / NHS edc_nhs->azide_surface functional_biosensor Functional Biosensor azide_surface->functional_biosensor alkyne_biomolecule Alkyne-modified Biomolecule alkyne_biomolecule->functional_biosensor Click Reaction

Caption: Workflow for biosensor fabrication using this compound.

Applications in Drug Development and Research

The unique properties of this compound have led to its adoption in several key areas of research and development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy. The azide functionality allows for precise, site-specific conjugation, leading to more homogeneous and effective ADCs.

  • Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labeling strategies to identify and quantify newly synthesized proteins or to develop probes for monitoring enzyme activity.

  • Nanoparticle Functionalization: The linker is used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles for applications in drug delivery and medical imaging.

  • Biosensor Development: By immobilizing capture molecules (e.g., antibodies, DNA) on a sensor surface via the linker, highly sensitive and specific biosensors can be fabricated for the detection of various analytes.

Conclusion

This compound is a powerful and versatile bifunctional linker that offers researchers a reliable method for conjugating molecules and modifying surfaces. Its compatibility with bioorthogonal click chemistry and standard amine-coupling reactions provides a robust toolkit for a wide range of applications in the life sciences. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this valuable chemical tool in innovative research and development projects.

References

An In-Depth Technical Guide to the Safety and Handling of 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 11-Azidoundecanoic acid (CAS: 118162-45-1). As a member of the organic azide (B81097) family, this compound requires specific precautions to mitigate risks associated with toxicity and potential instability. This guide synthesizes critical safety information to ensure its responsible use in research and development.

Hazard Identification and Stability Assessment

This compound is a versatile bifunctional linker used extensively in bioconjugation and click chemistry.[1][2] It consists of an 11-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal azide group.[1] The primary hazards are associated with the azide functional group, which is an "explosophore."

Organic azides are energetic materials that can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[3] The stability of an organic azide is largely dependent on its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms (C/N ratio) and the overall molecular weight.

Stability Assessment Rules:

  • Carbon to Nitrogen Ratio (C/N): A higher C/N ratio generally indicates greater stability. As a guideline, compounds where the number of nitrogen atoms exceeds the number of carbon atoms are considered highly unstable.[3] For this compound (C₁₁H₂₁N₃O₂), the C/N ratio is 11 carbons to 3 nitrogens (in the azide group), which is approximately 3.67. This ratio suggests a significantly higher stability compared to smaller, more nitrogen-rich azides.[4]

  • Rule of Six: This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro).[3] this compound, with its 11-carbon backbone, satisfies this rule, rendering it sufficiently diluted to be considered relatively safe for careful handling and storage in its pure form.[3][5]

Despite its relative stability, it must be treated as a potentially hazardous material, and all appropriate safety protocols for organic azides must be followed.

HazardMitigationLogic start Start: Handling this compound identify Identify Compound: Organic Azide start->identify assess Assess Stability identify->assess stability_rules 1. C/N Ratio = 11/3 > 1 2. 'Rule of Six' is met (11 > 6) assess->stability_rules Apply Rules conclusion Conclusion: Relatively stable for an organic azide. Can be isolated and stored with care. stability_rules->conclusion incompatibilities Check Incompatibilities conclusion->incompatibilities incomp_list Acids (forms HN₃) Heavy Metals (forms explosive salts) Halogenated Solvents (forms explosive azidomethanes) Reducing Agents (vigorous reaction) incompatibilities->incomp_list Known Hazards controls Implement Engineering & PPE Controls incomp_list->controls control_list Work in Fume Hood Use Non-Metal Utensils Wear Gloves, Goggles, Lab Coat Avoid Heat, Shock, Friction controls->control_list Required Actions proceed Proceed with Experiment control_list->proceed

Caption: Hazard mitigation logic for this compound.

Table 1: Physicochemical and Toxicological Properties

PropertyValueSource
Chemical Name This compound[6]
CAS Number 118162-45-1[1]
Molecular Formula C₁₁H₂₁N₃O₂[1][6]
Molecular Weight 227.30 g/mol [6]
Appearance White to off-white solid[1][7]
Storage Temperature 4°C, protect from light[1][7]
Acute Toxicity (Oral) No specific data available. The azide ion has toxicity similar to cyanide. For sodium azide, LD₅₀ = 27 mg/kg (rat).[5]
Acute Toxicity (Dermal) No specific data available. For the related compound 11-Aminoundecanoic acid, LD₀ > 2000 mg/kg (rat).[8]
Skin Corrosion/Irritation No specific data available. Assumed to be an irritant.
Eye Damage/Irritation No specific data available. Assumed to be an irritant.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound and its solutions must be performed in a well-ventilated chemical fume hood.[4][9]

  • Ignition Sources: Ensure the absence of open flames, sparks, or other potential ignition sources in the work area.[10][11]

  • Safety Shield: While not always necessary for this specific compound due to its higher stability, using a blast shield is a prudent precaution, especially when scaling up reactions or heating.[4]

General Handling Practices:

  • Work on the smallest scale possible.[4]

  • Avoid friction, grinding, or shock. Do not use ground glass joints if there is a risk of the azide compound drying on the joint.[4]

  • Use plastic, glass, or Teflon-coated spatulas for weighing and transferring the material. Never use metal spatulas , as they can form shock-sensitive metal azides.[4][12]

  • Line work surfaces with disposable absorbent paper.[4]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and UseSource
Eye/Face Protection Safety GogglesChemical splash goggles are required.[9][13]
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.[9]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for holes before use.[9][13]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[4][9]
Impervious ApronTo be worn over a lab coat when handling more than a few grams of the substance.[9]

Incompatibilities and Storage

Preventing contact with incompatible materials is critical to avoid the formation of highly explosive or toxic substances.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage condition is refrigerated (4°C) and protected from light.[1][7]

  • Store away from the incompatible materials listed below.

Table 3: Chemical Incompatibilities

Incompatible MaterialHazardSource
Acids (Brønsted) Forms hydrazoic acid (HN₃), which is highly toxic and explosive.[3][5]
Heavy Metals & Salts Forms highly shock- and pressure-sensitive heavy metal azides (e.g., copper, lead, barium azides).[3][5]
Halogenated Solvents Dichloromethane and chloroform (B151607) can form explosively unstable di- and tri-azidomethane, respectively.[3][5][12]
Strong Oxidizing Agents Can lead to a violent reaction.[14]
Carbon Disulfide (CS₂), Bromine Reacts violently with sodium azide; caution is advised for organic azides.[5]

Experimental Protocol: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a generalized workflow for using this compound in a typical "click chemistry" reaction. Researchers must adapt it based on their specific substrates and institutional safety policies.

Methodology:

  • Reagent Preparation:

    • In a chemical fume hood, prepare a stock solution of this compound in a suitable, non-halogenated organic solvent (e.g., DMF, DMSO, t-BuOH/water).

    • Prepare separate solutions of the alkyne-containing substrate, a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate), and any necessary ligands (e.g., TBTA).

  • Reaction Setup:

    • To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyne substrate solution.

    • Add the this compound solution to the flask.

    • If using a Cu(II) precatalyst like CuSO₄, add the reducing agent (e.g., sodium ascorbate) now.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the copper(I) catalyst solution.

    • Stir the reaction at room temperature or with gentle heating, as determined by the specific procedure.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining reactive species according to the specific literature protocol. This may involve adding a chelating agent like EDTA to remove copper.

    • Perform an aqueous work-up (extraction) to separate the product from the catalyst and other water-soluble components.

    • Purify the final product using a suitable method, such as column chromatography or recrystallization. Note: Column chromatography on silica (B1680970) gel may contribute to the decomposition of some azides; this risk is lower for stabilized azides like this compound but should be considered.[5] Never use distillation or sublimation for purification. [5][12]

ExperimentalWorkflow cluster_prep 1. Preparation (in Fume Hood) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_azide Prepare Azide Solution setup Combine Reagents (under Inert Atmosphere) prep_azide->setup prep_alkyne Prepare Alkyne Solution prep_alkyne->setup prep_catalyst Prepare Catalyst/Ligand Solution initiate Add Cu(I) Catalyst to Initiate prep_catalyst->initiate setup->initiate monitor Monitor Progress (TLC/LCMS) initiate->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze

Caption: Generalized workflow for a CuAAC "click" reaction.

Emergency Procedures

Immediate and appropriate action is essential in the event of an exposure or spill.

Spill Cleanup:

  • Small Spills: If you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand).[15] Collect the material using non-sparking, non-metal tools into a labeled container for hazardous waste disposal.[4] Clean the spill area with soap and water.

  • Large Spills: Evacuate the laboratory immediately.[4] Notify your institution's Environmental Health and Safety (EHS) department and restrict access to the area.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the individual to fresh air immediately. Seek prompt medical attention.[9][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical team.[9][13]

Waste Disposal

Proper disposal of azide-containing waste is a critical safety control.

  • Segregation: All waste containing this compound or other azides must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]

  • Incompatibility: CRITICAL: Azide waste streams must NEVER be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3][12] Keep azide waste separate from heavy metal waste.

  • Drain Disposal: Under no circumstances should azide solutions be poured down the drain.[13] Reaction with lead or copper pipes (B44673) can lead to the accumulation of highly explosive metal azide salts.[13]

  • Deactivation: If institutional procedures allow, organic azides can be converted to a more stable derivative, such as an amine (e.g., via Staudinger reduction with triphenylphosphine), prior to disposal.[3] This should only be done as part of a formal experimental procedure.

  • Final Disposal: All azide-containing waste must be disposed of through your institution's designated chemical waste program.[3][13]

References

An In-Depth Technical Guide to the Safety and Handling of 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 11-Azidoundecanoic acid (CAS: 118162-45-1). As a member of the organic azide family, this compound requires specific precautions to mitigate risks associated with toxicity and potential instability. This guide synthesizes critical safety information to ensure its responsible use in research and development.

Hazard Identification and Stability Assessment

This compound is a versatile bifunctional linker used extensively in bioconjugation and click chemistry.[1][2] It consists of an 11-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal azide group.[1] The primary hazards are associated with the azide functional group, which is an "explosophore."

Organic azides are energetic materials that can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[3] The stability of an organic azide is largely dependent on its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms (C/N ratio) and the overall molecular weight.

Stability Assessment Rules:

  • Carbon to Nitrogen Ratio (C/N): A higher C/N ratio generally indicates greater stability. As a guideline, compounds where the number of nitrogen atoms exceeds the number of carbon atoms are considered highly unstable.[3] For this compound (C₁₁H₂₁N₃O₂), the C/N ratio is 11 carbons to 3 nitrogens (in the azide group), which is approximately 3.67. This ratio suggests a significantly higher stability compared to smaller, more nitrogen-rich azides.[4]

  • Rule of Six: This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro).[3] this compound, with its 11-carbon backbone, satisfies this rule, rendering it sufficiently diluted to be considered relatively safe for careful handling and storage in its pure form.[3][5]

Despite its relative stability, it must be treated as a potentially hazardous material, and all appropriate safety protocols for organic azides must be followed.

HazardMitigationLogic start Start: Handling this compound identify Identify Compound: Organic Azide start->identify assess Assess Stability identify->assess stability_rules 1. C/N Ratio = 11/3 > 1 2. 'Rule of Six' is met (11 > 6) assess->stability_rules Apply Rules conclusion Conclusion: Relatively stable for an organic azide. Can be isolated and stored with care. stability_rules->conclusion incompatibilities Check Incompatibilities conclusion->incompatibilities incomp_list Acids (forms HN₃) Heavy Metals (forms explosive salts) Halogenated Solvents (forms explosive azidomethanes) Reducing Agents (vigorous reaction) incompatibilities->incomp_list Known Hazards controls Implement Engineering & PPE Controls incomp_list->controls control_list Work in Fume Hood Use Non-Metal Utensils Wear Gloves, Goggles, Lab Coat Avoid Heat, Shock, Friction controls->control_list Required Actions proceed Proceed with Experiment control_list->proceed

Caption: Hazard mitigation logic for this compound.

Table 1: Physicochemical and Toxicological Properties

PropertyValueSource
Chemical Name This compound[6]
CAS Number 118162-45-1[1]
Molecular Formula C₁₁H₂₁N₃O₂[1][6]
Molecular Weight 227.30 g/mol [6]
Appearance White to off-white solid[1][7]
Storage Temperature 4°C, protect from light[1][7]
Acute Toxicity (Oral) No specific data available. The azide ion has toxicity similar to cyanide. For sodium azide, LD₅₀ = 27 mg/kg (rat).[5]
Acute Toxicity (Dermal) No specific data available. For the related compound 11-Aminoundecanoic acid, LD₀ > 2000 mg/kg (rat).[8]
Skin Corrosion/Irritation No specific data available. Assumed to be an irritant.
Eye Damage/Irritation No specific data available. Assumed to be an irritant.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound and its solutions must be performed in a well-ventilated chemical fume hood.[4][9]

  • Ignition Sources: Ensure the absence of open flames, sparks, or other potential ignition sources in the work area.[10][11]

  • Safety Shield: While not always necessary for this specific compound due to its higher stability, using a blast shield is a prudent precaution, especially when scaling up reactions or heating.[4]

General Handling Practices:

  • Work on the smallest scale possible.[4]

  • Avoid friction, grinding, or shock. Do not use ground glass joints if there is a risk of the azide compound drying on the joint.[4]

  • Use plastic, glass, or Teflon-coated spatulas for weighing and transferring the material. Never use metal spatulas , as they can form shock-sensitive metal azides.[4][12]

  • Line work surfaces with disposable absorbent paper.[4]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and UseSource
Eye/Face Protection Safety GogglesChemical splash goggles are required.[9][13]
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.[9]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for holes before use.[9][13]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[4][9]
Impervious ApronTo be worn over a lab coat when handling more than a few grams of the substance.[9]

Incompatibilities and Storage

Preventing contact with incompatible materials is critical to avoid the formation of highly explosive or toxic substances.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage condition is refrigerated (4°C) and protected from light.[1][7]

  • Store away from the incompatible materials listed below.

Table 3: Chemical Incompatibilities

Incompatible MaterialHazardSource
Acids (Brønsted) Forms hydrazoic acid (HN₃), which is highly toxic and explosive.[3][5]
Heavy Metals & Salts Forms highly shock- and pressure-sensitive heavy metal azides (e.g., copper, lead, barium azides).[3][5]
Halogenated Solvents Dichloromethane and chloroform can form explosively unstable di- and tri-azidomethane, respectively.[3][5][12]
Strong Oxidizing Agents Can lead to a violent reaction.[14]
Carbon Disulfide (CS₂), Bromine Reacts violently with sodium azide; caution is advised for organic azides.[5]

Experimental Protocol: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a generalized workflow for using this compound in a typical "click chemistry" reaction. Researchers must adapt it based on their specific substrates and institutional safety policies.

Methodology:

  • Reagent Preparation:

    • In a chemical fume hood, prepare a stock solution of this compound in a suitable, non-halogenated organic solvent (e.g., DMF, DMSO, t-BuOH/water).

    • Prepare separate solutions of the alkyne-containing substrate, a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate), and any necessary ligands (e.g., TBTA).

  • Reaction Setup:

    • To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyne substrate solution.

    • Add the this compound solution to the flask.

    • If using a Cu(II) precatalyst like CuSO₄, add the reducing agent (e.g., sodium ascorbate) now.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the copper(I) catalyst solution.

    • Stir the reaction at room temperature or with gentle heating, as determined by the specific procedure.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining reactive species according to the specific literature protocol. This may involve adding a chelating agent like EDTA to remove copper.

    • Perform an aqueous work-up (extraction) to separate the product from the catalyst and other water-soluble components.

    • Purify the final product using a suitable method, such as column chromatography or recrystallization. Note: Column chromatography on silica gel may contribute to the decomposition of some azides; this risk is lower for stabilized azides like this compound but should be considered.[5] Never use distillation or sublimation for purification. [5][12]

ExperimentalWorkflow cluster_prep 1. Preparation (in Fume Hood) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_azide Prepare Azide Solution setup Combine Reagents (under Inert Atmosphere) prep_azide->setup prep_alkyne Prepare Alkyne Solution prep_alkyne->setup prep_catalyst Prepare Catalyst/Ligand Solution initiate Add Cu(I) Catalyst to Initiate prep_catalyst->initiate setup->initiate monitor Monitor Progress (TLC/LCMS) initiate->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze

Caption: Generalized workflow for a CuAAC "click" reaction.

Emergency Procedures

Immediate and appropriate action is essential in the event of an exposure or spill.

Spill Cleanup:

  • Small Spills: If you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand).[15] Collect the material using non-sparking, non-metal tools into a labeled container for hazardous waste disposal.[4] Clean the spill area with soap and water.

  • Large Spills: Evacuate the laboratory immediately.[4] Notify your institution's Environmental Health and Safety (EHS) department and restrict access to the area.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the individual to fresh air immediately. Seek prompt medical attention.[9][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical team.[9][13]

Waste Disposal

Proper disposal of azide-containing waste is a critical safety control.

  • Segregation: All waste containing this compound or other azides must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]

  • Incompatibility: CRITICAL: Azide waste streams must NEVER be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3][12] Keep azide waste separate from heavy metal waste.

  • Drain Disposal: Under no circumstances should azide solutions be poured down the drain.[13] Reaction with lead or copper pipes can lead to the accumulation of highly explosive metal azide salts.[13]

  • Deactivation: If institutional procedures allow, organic azides can be converted to a more stable derivative, such as an amine (e.g., via Staudinger reduction with triphenylphosphine), prior to disposal.[3] This should only be done as part of a formal experimental procedure.

  • Final Disposal: All azide-containing waste must be disposed of through your institution's designated chemical waste program.[3][13]

References

An In-depth Technical Guide to the Physical Properties of 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a bifunctional molecule of significant interest in the fields of biochemistry, materials science, and drug development. It features a terminal carboxylic acid and an azide (B81097) group, connected by a C11 alkyl chain. This structure allows it to act as a versatile linker molecule. The carboxylic acid moiety can be conjugated to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and visualizations of its synthetic and reactive pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are foundational to its application in experimental settings. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁N₃O₂[1][3][4]
Molecular Weight 227.30 g/mol [1][3][4]
Appearance White to off-white solid[4]
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in organic solvents like DMSO and DMF[5] (for undecanoic acid)
Storage Conditions 4°C, protect from light[4]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound.

SpectrumKey Features
¹H NMR The spectrum is expected to show a broad singlet for the carboxylic acid proton (COOH) typically in the 10-12 ppm region.[6] Other signals would correspond to the methylene (B1212753) groups of the alkyl chain.
¹³C NMR A characteristic signal for the carboxyl carbon is expected between 160-185 ppm.[6]
IR A strong, sharp absorption band characteristic of the azide (N₃) group is expected around 2100 cm⁻¹. A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 cm⁻¹ region, and a C=O stretch around 1700 cm⁻¹.[6]
LCMS The mass spectrum should be consistent with the molecular weight of the compound, confirming its identity and purity.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research.

Synthesis of this compound from 11-Bromoundecanoic Acid

This protocol describes a common method for introducing the azide group via nucleophilic substitution.

  • Dissolution: Dissolve 11-bromoundecanoic acid in a suitable solvent mixture, such as dimethylformamide (DMF) or a mixture of water and acetone.

  • Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial if a two-phase solvent system is used.

  • Reaction: Heat the reaction mixture, typically to around 60-80°C, and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium bromide) has formed, it can be removed by filtration.

  • Extraction: Acidify the aqueous solution with an acid like HCl to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition: Employ a proton-decoupled experiment. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (2-10 seconds) is recommended.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Liquid Chromatography-Mass Spectrometry (LCMS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analysis: Inject the sample into the LCMS system. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data, which can be used to confirm the molecular weight.

Visualizations: Synthesis and Application

The following diagrams illustrate the synthesis of this compound and its primary application in click chemistry.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Product start 11-Bromoundecanoic Acid reaction Nucleophilic Substitution (Heat) start->reaction 1 reagents Sodium Azide (NaN₃) Solvent (e.g., DMF) reagents->reaction 2 product This compound reaction->product 3

Caption: Synthetic pathway for this compound.

Click_Chemistry_Application cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product azide This compound (Linker) catalyst Cu(I) Catalyst (CuAAC) azide->catalyst alkyne Alkyne-Modified Molecule (e.g., Protein) alkyne->catalyst product Stable Triazole Linkage (Conjugated Molecule) catalyst->product Covalent Bond Formation

Caption: Application of this compound in click chemistry.

References

An In-depth Technical Guide to the Physical Properties of 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a bifunctional molecule of significant interest in the fields of biochemistry, materials science, and drug development. It features a terminal carboxylic acid and an azide group, connected by a C11 alkyl chain. This structure allows it to act as a versatile linker molecule. The carboxylic acid moiety can be conjugated to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and visualizations of its synthetic and reactive pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are foundational to its application in experimental settings. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁N₃O₂[1][3][4]
Molecular Weight 227.30 g/mol [1][3][4]
Appearance White to off-white solid[4]
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in organic solvents like DMSO and DMF[5] (for undecanoic acid)
Storage Conditions 4°C, protect from light[4]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound.

SpectrumKey Features
¹H NMR The spectrum is expected to show a broad singlet for the carboxylic acid proton (COOH) typically in the 10-12 ppm region.[6] Other signals would correspond to the methylene groups of the alkyl chain.
¹³C NMR A characteristic signal for the carboxyl carbon is expected between 160-185 ppm.[6]
IR A strong, sharp absorption band characteristic of the azide (N₃) group is expected around 2100 cm⁻¹. A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 cm⁻¹ region, and a C=O stretch around 1700 cm⁻¹.[6]
LCMS The mass spectrum should be consistent with the molecular weight of the compound, confirming its identity and purity.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research.

Synthesis of this compound from 11-Bromoundecanoic Acid

This protocol describes a common method for introducing the azide group via nucleophilic substitution.

  • Dissolution: Dissolve 11-bromoundecanoic acid in a suitable solvent mixture, such as dimethylformamide (DMF) or a mixture of water and acetone.

  • Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial if a two-phase solvent system is used.

  • Reaction: Heat the reaction mixture, typically to around 60-80°C, and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium bromide) has formed, it can be removed by filtration.

  • Extraction: Acidify the aqueous solution with an acid like HCl to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition: Employ a proton-decoupled experiment. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (2-10 seconds) is recommended.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Liquid Chromatography-Mass Spectrometry (LCMS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Inject the sample into the LCMS system. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data, which can be used to confirm the molecular weight.

Visualizations: Synthesis and Application

The following diagrams illustrate the synthesis of this compound and its primary application in click chemistry.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Product start 11-Bromoundecanoic Acid reaction Nucleophilic Substitution (Heat) start->reaction 1 reagents Sodium Azide (NaN₃) Solvent (e.g., DMF) reagents->reaction 2 product This compound reaction->product 3

Caption: Synthetic pathway for this compound.

Click_Chemistry_Application cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product azide This compound (Linker) catalyst Cu(I) Catalyst (CuAAC) azide->catalyst alkyne Alkyne-Modified Molecule (e.g., Protein) alkyne->catalyst product Stable Triazole Linkage (Conjugated Molecule) catalyst->product Covalent Bond Formation

Caption: Application of this compound in click chemistry.

References

An In-Depth Technical Guide to the Mechanism of Action of 11-Azidoundecanoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). 11-Azidoundecanoic acid is a versatile bifunctional molecule that plays a crucial role in these reactions. Its terminal azide (B81097) group serves as a handle for click chemistry, while the carboxylic acid moiety allows for its conjugation to other molecules or its use as a metabolic probe for fatty acid pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound in click chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Core Mechanisms of Action

This compound participates in click chemistry primarily through two distinct mechanisms: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both reactions result in the formation of a stable triazole linkage.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions. The reaction proceeds through a stepwise mechanism that ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1][2] The presence of the copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[3]

The key steps of the CuAAC mechanism involving this compound are as follows:

  • Formation of Copper-Acetylide: A copper(I) salt, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with a terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide group of this compound coordinates to the copper center of the copper-acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 11-Azidoundecanoic_Acid This compound (N₃-(CH₂)₁₀-COOH) Azide_Coordination Azide Coordination Complex 11-Azidoundecanoic_Acid->Azide_Coordination Terminal_Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate Terminal_Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Catalyst Cu_Acetylide->Azide_Coordination Cu_Triazolide Copper-Triazolide Intermediate Azide_Coordination->Cu_Triazolide Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Cu_Triazolide->Triazole_Product Protonolysis - Cu(I)

Figure 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a cytotoxic copper catalyst.[4][5] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[6] This makes SPAAC particularly suitable for applications in living systems.[7]

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The azide group of this compound reacts directly with the strained triple bond of the cyclooctyne in a single transition state to form the triazole product. Unlike CuAAC, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the ratio can be influenced by the specific cyclooctyne used.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product 11-Azidoundecanoic_Acid This compound (N₃-(CH₂)₁₀-COOH) TS Concerted [3+2] Cycloaddition 11-Azidoundecanoic_Acid->TS Cyclooctyne Strained Cyclooctyne Cyclooctyne->TS Triazole_Product Triazole Product (Mixture of Regioisomers) TS->Triazole_Product Metabolic_Labeling_Workflow Cell_Culture 1. Metabolic Labeling Cells are incubated with This compound. Incorporation 2. Incorporation The azide-tagged fatty acid is incorporated into proteins. Cell_Culture->Incorporation Lysis 3. Cell Lysis Cells are lysed to release labeled proteins. Incorporation->Lysis Click_Reaction 4. Click Chemistry An alkyne-biotin or alkyne-fluorophore tag is attached via CuAAC or SPAAC. Lysis->Click_Reaction Enrichment 5. Enrichment (for proteomics) Biotin-tagged proteins are captured on streptavidin beads. Click_Reaction->Enrichment Analysis 6. Analysis - Fluorescence microscopy (imaging) - Mass spectrometry (proteomics) Click_Reaction->Analysis Enrichment->Analysis Wnt_Signaling_Investigation cluster_wnt Wnt Signaling Pathway cluster_probe Probing with this compound Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC Inhibition Beta_Catenin β-catenin GSK3b_Axin_APC->Beta_Catenin Phosphorylation & Degradation (Wnt OFF) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation (Wnt ON) Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Metabolic_Labeling Metabolic Labeling with This compound Acylated_Proteins Identification of Acylated Signaling Proteins (e.g., Frizzled, Porcupine) Metabolic_Labeling->Acylated_Proteins Acylated_Proteins->Frizzled_LRP Investigates Acylation of Receptor Components

References

An In-Depth Technical Guide to the Mechanism of Action of 11-Azidoundecanoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). 11-Azidoundecanoic acid is a versatile bifunctional molecule that plays a crucial role in these reactions. Its terminal azide group serves as a handle for click chemistry, while the carboxylic acid moiety allows for its conjugation to other molecules or its use as a metabolic probe for fatty acid pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound in click chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Core Mechanisms of Action

This compound participates in click chemistry primarily through two distinct mechanisms: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both reactions result in the formation of a stable triazole linkage.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions. The reaction proceeds through a stepwise mechanism that ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1][2] The presence of the copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[3]

The key steps of the CuAAC mechanism involving this compound are as follows:

  • Formation of Copper-Acetylide: A copper(I) salt, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with a terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide group of this compound coordinates to the copper center of the copper-acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 11-Azidoundecanoic_Acid This compound (N₃-(CH₂)₁₀-COOH) Azide_Coordination Azide Coordination Complex 11-Azidoundecanoic_Acid->Azide_Coordination Terminal_Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate Terminal_Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Catalyst Cu_Acetylide->Azide_Coordination Cu_Triazolide Copper-Triazolide Intermediate Azide_Coordination->Cu_Triazolide Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Cu_Triazolide->Triazole_Product Protonolysis - Cu(I)

Figure 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst.[4][5] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[6] This makes SPAAC particularly suitable for applications in living systems.[7]

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The azide group of this compound reacts directly with the strained triple bond of the cyclooctyne in a single transition state to form the triazole product. Unlike CuAAC, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the ratio can be influenced by the specific cyclooctyne used.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product 11-Azidoundecanoic_Acid This compound (N₃-(CH₂)₁₀-COOH) TS Concerted [3+2] Cycloaddition 11-Azidoundecanoic_Acid->TS Cyclooctyne Strained Cyclooctyne Cyclooctyne->TS Triazole_Product Triazole Product (Mixture of Regioisomers) TS->Triazole_Product Metabolic_Labeling_Workflow Cell_Culture 1. Metabolic Labeling Cells are incubated with This compound. Incorporation 2. Incorporation The azide-tagged fatty acid is incorporated into proteins. Cell_Culture->Incorporation Lysis 3. Cell Lysis Cells are lysed to release labeled proteins. Incorporation->Lysis Click_Reaction 4. Click Chemistry An alkyne-biotin or alkyne-fluorophore tag is attached via CuAAC or SPAAC. Lysis->Click_Reaction Enrichment 5. Enrichment (for proteomics) Biotin-tagged proteins are captured on streptavidin beads. Click_Reaction->Enrichment Analysis 6. Analysis - Fluorescence microscopy (imaging) - Mass spectrometry (proteomics) Click_Reaction->Analysis Enrichment->Analysis Wnt_Signaling_Investigation cluster_wnt Wnt Signaling Pathway cluster_probe Probing with this compound Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC Inhibition Beta_Catenin β-catenin GSK3b_Axin_APC->Beta_Catenin Phosphorylation & Degradation (Wnt OFF) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation (Wnt ON) Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Metabolic_Labeling Metabolic Labeling with This compound Acylated_Proteins Identification of Acylated Signaling Proteins (e.g., Frizzled, Porcupine) Metabolic_Labeling->Acylated_Proteins Acylated_Proteins->Frizzled_LRP Investigates Acylation of Receptor Components

References

The Chemistry of Engagement: An In-depth Technical Guide to the Reactivity of Azide and Carboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) and carboxylic acid functional groups are cornerstones of modern organic synthesis, finding profound application in the realms of drug discovery, bioconjugation, and materials science. Their unique reactivity profiles, particularly when utilized in concert, provide a powerful toolkit for the construction of complex molecular architectures and the precise modification of biological macromolecules. This technical guide provides a comprehensive overview of the core reactions governing the interplay between azides and carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations and workflows.

Core Reactivities and Transformations

The reactivity of carboxylic acids with azides primarily revolves around the formation of an acyl azide intermediate. This versatile species can then undergo further transformations, most notably the Curtius and Schmidt rearrangements, or be utilized in direct amide bond formations.

Acyl Azide Formation

The conversion of a carboxylic acid to an acyl azide is a pivotal first step in many synthetic pathways. Several reliable methods exist for this transformation, each with its own advantages and substrate scope.

Common Methods for Acyl Azide Synthesis:

  • From Acyl Chlorides: A traditional and often high-yielding method involves the reaction of an acyl chloride with an azide salt, such as sodium azide (NaN₃)[1]. This requires the pre-formation of the acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Using Diphenylphosphoryl Azide (DPPA): This reagent allows for the direct, one-pot conversion of a carboxylic acid to an acyl azide under mild conditions[1]. This method is particularly favored in peptide synthesis due to a reduced risk of racemization[2].

  • With Trichloroacetonitrile (B146778) and Triphenylphosphine (B44618): This combination of reagents provides a mild and efficient method for the direct synthesis of acyl azides from carboxylic acids at room temperature, with typical yields ranging from 86–96%[3].

Quantitative Data for Acyl Azide Synthesis:

Carboxylic Acid SubstrateReagentsSolventTime (h)Yield (%)Reference
Benzoic AcidTrichloroacetonitrile, PPh₃, NaN₃Acetone (B3395972)0.596--INVALID-LINK--
4-Nitrobenzoic AcidTrichloroacetonitrile, PPh₃, NaN₃Acetone0.595--INVALID-LINK--
4-Methoxybenzoic AcidTrichloroacetonitrile, PPh₃, NaN₃Acetone0.594--INVALID-LINK--
Phenylacetic AcidTrichloroacetonitrile, PPh₃, NaN₃Acetone0.592--INVALID-LINK--
N-Boc-L-phenylalanineDPPA, Et₃NTHF285--INVALID-LINK--
The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a variety of nucleophiles to yield amines, carbamates, or ureas[3][4]. This reaction is highly valued for its ability to produce primary amines with retention of stereochemistry at the migrating carbon[5].

graph Curtius_Rearrangement { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

}

Diagram 1: The Curtius Rearrangement Pathway.

Quantitative Data for the Curtius Rearrangement:

Carboxylic Acid SubstrateTrapping NucleophileProductYield (%)Reference
Adamantane-1-carboxylic acidtert-ButanolBoc-protected amine85--INVALID-LINK--
Benzoic AcidBenzyl AlcoholCbz-protected amine92--INVALID-LINK--
3-Phenylpropanoic AcidWater2-Phenylethylamine88--INVALID-LINK--
Cyclohexanecarboxylic acidAnilineN-cyclohexyl-N'-phenylurea78--INVALID-LINK--
The Schmidt Reaction

Closely related to the Curtius rearrangement, the Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield a primary amine[6][7]. The reaction proceeds through an in situ-generated acyl azide and subsequent rearrangement to an isocyanate[8][9]. A key difference from the Curtius rearrangement is the use of harsh acidic conditions[10].

graph Schmidt_Reaction { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

}

Diagram 2: The Schmidt Reaction Mechanism.

Quantitative Data for the Schmidt Reaction:

Carboxylic Acid SubstrateAcid CatalystYield of Amine (%)Reference
Benzoic AcidH₂SO₄85--INVALID-LINK--
Acetic AcidH₂SO₄70--INVALID-LINK--
Pivalic AcidH₂SO₄95--INVALID-LINK--
1-Adamantanecarboxylic AcidH₂SO₄96--INVALID-LINK--
Direct Amide Formation

Beyond rearrangements, carboxylic acids and azides can be directly coupled to form amides. One notable method involves the in situ formation of selenocarboxylates, which then react with azides to yield amides via a selenatriazoline intermediate[6]. This approach is particularly useful for the coupling of amino acids and peptides[6].

Applications in Drug Development and Bioconjugation

The reactivity of azides and carboxylic acids is extensively leveraged in the pharmaceutical industry and in the field of chemical biology.

Synthesis of Oseltamivir (B103847) (Tamiflu®)

A key step in an efficient synthesis of the antiviral drug oseltamivir involves a Curtius rearrangement. A carboxylic acid precursor is converted to an acyl azide, which then rearranges to an isocyanate. This isocyanate is subsequently trapped with acetic acid to form the desired acetamido group present in the final drug molecule.

Bioconjugation via "Click Chemistry"

The azide functional group is a key player in "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and tolerant of aqueous environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole linkage. In a typical bioconjugation workflow, a protein or other biomolecule containing a carboxylic acid can be functionalized with an azide-containing linker. This azide-modified biomolecule can then be selectively coupled to another molecule bearing an alkyne group.

graph Bioconjugation_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

}

Diagram 3: Bioconjugation Workflow using Click Chemistry.

Experimental Protocols

General Procedure for Acyl Azide Synthesis using Trichloroacetonitrile and Triphenylphosphine

To a mixture of the carboxylic acid (1.0 mmol), triphenylphosphine (2.0 mmol), and sodium azide (1.2 mmol) in anhydrous acetone (2 mL) under an argon atmosphere, trichloroacetonitrile (2.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes. After completion, the solvent is removed under reduced pressure. The residue is diluted with dichloromethane (B109758) and washed with water. The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

General One-Pot Procedure for the Curtius Rearrangement using DPPA

To a solution of the carboxylic acid (1.0 equiv) and triethylamine (B128534) (1.1 equiv) in an anhydrous solvent (e.g., toluene), diphenylphosphoryl azide (DPPA) (1.1 equiv) is added dropwise at room temperature. The mixture is stirred for 30 minutes to form the acyl azide in situ. The desired nucleophile (e.g., an alcohol or amine, 1.2-2.0 equiv) is then added. The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-6 hours, or until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction is worked up by washing with aqueous solutions, drying the organic layer, and concentrating under reduced pressure. The product is then purified by chromatography or recrystallization[2].

General Procedure for the Schmidt Reaction of a Carboxylic Acid

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

To a solution of the carboxylic acid in a suitable solvent (e.g., chloroform (B151607) or benzene), concentrated sulfuric acid is added cautiously with cooling. Sodium azide is then added portion-wise at a temperature maintained between 40-50 °C. The reaction is stirred at this temperature for several hours until the evolution of nitrogen gas ceases. The reaction mixture is then carefully poured onto crushed ice and made basic with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to afford the crude amine, which can be further purified by distillation or recrystallization.

Protocol for Protein Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the alkyne-containing molecule of interest in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of a copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.

  • Conjugation Reaction:

    • To the azide-modified protein solution, add the alkyne-containing molecule to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

    • Add the copper(I)-stabilizing ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate (B8700270) solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light if using fluorescent probes.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy.

References

The Chemistry of Engagement: An In-depth Technical Guide to the Reactivity of Azide and Carboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azide and carboxylic acid functional groups are cornerstones of modern organic synthesis, finding profound application in the realms of drug discovery, bioconjugation, and materials science. Their unique reactivity profiles, particularly when utilized in concert, provide a powerful toolkit for the construction of complex molecular architectures and the precise modification of biological macromolecules. This technical guide provides a comprehensive overview of the core reactions governing the interplay between azides and carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations and workflows.

Core Reactivities and Transformations

The reactivity of carboxylic acids with azides primarily revolves around the formation of an acyl azide intermediate. This versatile species can then undergo further transformations, most notably the Curtius and Schmidt rearrangements, or be utilized in direct amide bond formations.

Acyl Azide Formation

The conversion of a carboxylic acid to an acyl azide is a pivotal first step in many synthetic pathways. Several reliable methods exist for this transformation, each with its own advantages and substrate scope.

Common Methods for Acyl Azide Synthesis:

  • From Acyl Chlorides: A traditional and often high-yielding method involves the reaction of an acyl chloride with an azide salt, such as sodium azide (NaN₃)[1]. This requires the pre-formation of the acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Using Diphenylphosphoryl Azide (DPPA): This reagent allows for the direct, one-pot conversion of a carboxylic acid to an acyl azide under mild conditions[1]. This method is particularly favored in peptide synthesis due to a reduced risk of racemization[2].

  • With Trichloroacetonitrile and Triphenylphosphine: This combination of reagents provides a mild and efficient method for the direct synthesis of acyl azides from carboxylic acids at room temperature, with typical yields ranging from 86–96%[3].

Quantitative Data for Acyl Azide Synthesis:

Carboxylic Acid SubstrateReagentsSolventTime (h)Yield (%)Reference
Benzoic AcidTrichloroacetonitrile, PPh₃, NaN₃Acetone0.596--INVALID-LINK--
4-Nitrobenzoic AcidTrichloroacetonitrile, PPh₃, NaN₃Acetone0.595--INVALID-LINK--
4-Methoxybenzoic AcidTrichloroacetonitrile, PPh₃, NaN₃Acetone0.594--INVALID-LINK--
Phenylacetic AcidTrichloroacetonitrile, PPh₃, NaN₃Acetone0.592--INVALID-LINK--
N-Boc-L-phenylalanineDPPA, Et₃NTHF285--INVALID-LINK--
The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a variety of nucleophiles to yield amines, carbamates, or ureas[3][4]. This reaction is highly valued for its ability to produce primary amines with retention of stereochemistry at the migrating carbon[5].

graph Curtius_Rearrangement { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

}

Diagram 1: The Curtius Rearrangement Pathway.

Quantitative Data for the Curtius Rearrangement:

Carboxylic Acid SubstrateTrapping NucleophileProductYield (%)Reference
Adamantane-1-carboxylic acidtert-ButanolBoc-protected amine85--INVALID-LINK--
Benzoic AcidBenzyl AlcoholCbz-protected amine92--INVALID-LINK--
3-Phenylpropanoic AcidWater2-Phenylethylamine88--INVALID-LINK--
Cyclohexanecarboxylic acidAnilineN-cyclohexyl-N'-phenylurea78--INVALID-LINK--
The Schmidt Reaction

Closely related to the Curtius rearrangement, the Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield a primary amine[6][7]. The reaction proceeds through an in situ-generated acyl azide and subsequent rearrangement to an isocyanate[8][9]. A key difference from the Curtius rearrangement is the use of harsh acidic conditions[10].

graph Schmidt_Reaction { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

}

Diagram 2: The Schmidt Reaction Mechanism.

Quantitative Data for the Schmidt Reaction:

Carboxylic Acid SubstrateAcid CatalystYield of Amine (%)Reference
Benzoic AcidH₂SO₄85--INVALID-LINK--
Acetic AcidH₂SO₄70--INVALID-LINK--
Pivalic AcidH₂SO₄95--INVALID-LINK--
1-Adamantanecarboxylic AcidH₂SO₄96--INVALID-LINK--
Direct Amide Formation

Beyond rearrangements, carboxylic acids and azides can be directly coupled to form amides. One notable method involves the in situ formation of selenocarboxylates, which then react with azides to yield amides via a selenatriazoline intermediate[6]. This approach is particularly useful for the coupling of amino acids and peptides[6].

Applications in Drug Development and Bioconjugation

The reactivity of azides and carboxylic acids is extensively leveraged in the pharmaceutical industry and in the field of chemical biology.

Synthesis of Oseltamivir (Tamiflu®)

A key step in an efficient synthesis of the antiviral drug oseltamivir involves a Curtius rearrangement. A carboxylic acid precursor is converted to an acyl azide, which then rearranges to an isocyanate. This isocyanate is subsequently trapped with acetic acid to form the desired acetamido group present in the final drug molecule.

Bioconjugation via "Click Chemistry"

The azide functional group is a key player in "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and tolerant of aqueous environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole linkage. In a typical bioconjugation workflow, a protein or other biomolecule containing a carboxylic acid can be functionalized with an azide-containing linker. This azide-modified biomolecule can then be selectively coupled to another molecule bearing an alkyne group.

graph Bioconjugation_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

}

Diagram 3: Bioconjugation Workflow using Click Chemistry.

Experimental Protocols

General Procedure for Acyl Azide Synthesis using Trichloroacetonitrile and Triphenylphosphine

To a mixture of the carboxylic acid (1.0 mmol), triphenylphosphine (2.0 mmol), and sodium azide (1.2 mmol) in anhydrous acetone (2 mL) under an argon atmosphere, trichloroacetonitrile (2.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes. After completion, the solvent is removed under reduced pressure. The residue is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

General One-Pot Procedure for the Curtius Rearrangement using DPPA

To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in an anhydrous solvent (e.g., toluene), diphenylphosphoryl azide (DPPA) (1.1 equiv) is added dropwise at room temperature. The mixture is stirred for 30 minutes to form the acyl azide in situ. The desired nucleophile (e.g., an alcohol or amine, 1.2-2.0 equiv) is then added. The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-6 hours, or until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction is worked up by washing with aqueous solutions, drying the organic layer, and concentrating under reduced pressure. The product is then purified by chromatography or recrystallization[2].

General Procedure for the Schmidt Reaction of a Carboxylic Acid

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

To a solution of the carboxylic acid in a suitable solvent (e.g., chloroform or benzene), concentrated sulfuric acid is added cautiously with cooling. Sodium azide is then added portion-wise at a temperature maintained between 40-50 °C. The reaction is stirred at this temperature for several hours until the evolution of nitrogen gas ceases. The reaction mixture is then carefully poured onto crushed ice and made basic with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to afford the crude amine, which can be further purified by distillation or recrystallization.

Protocol for Protein Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the alkyne-containing molecule of interest in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of a copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.

  • Conjugation Reaction:

    • To the azide-modified protein solution, add the alkyne-containing molecule to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

    • Add the copper(I)-stabilizing ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light if using fluorescent probes.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy.

References

Methodological & Application

Application Notes and Protocols for 11-Azidoundecanoic Acid Surface Functionalization on Gold Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of gold substrates using 11-azidoundecanoic acid to create a versatile platform for the immobilization of biomolecules through "click" chemistry. This surface modification strategy is particularly relevant for applications in drug delivery, biosensing, and fundamental cell biology research.

Introduction

The ability to control the surface chemistry of materials is crucial for a wide range of biomedical applications. Gold substrates are widely used due to their stability, ease of functionalization with thiolated molecules, and compatibility with various analytical techniques. Self-assembled monolayers (SAMs) of alkanethiols on gold provide a robust and well-defined method for modifying surface properties.

This compound (AUA) is a bifunctional molecule that contains a thiol group for strong anchoring to gold surfaces and a terminal azide (B81097) group. This azide functionality serves as a handle for the covalent attachment of alkyne-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the specific and stable immobilization of a wide range of molecules, including peptides, proteins, DNA, and drug molecules, onto the gold surface.

Applications in Drug Development

The functionalization of gold surfaces with this compound opens up numerous possibilities in the field of drug development:

  • Targeted Drug Delivery: Gold nanoparticles functionalized with AUA can be decorated with targeting ligands (e.g., peptides, antibodies) and loaded with therapeutic agents. The targeting ligands can direct the nanoparticles to specific cells or tissues, enhancing drug efficacy and reducing off-target effects.[1][2][3][4]

  • High-Throughput Screening: Gold surfaces patterned with different immobilized small molecules or peptides can be used for high-throughput screening of drug candidates.

  • Biosensor Development: The specific immobilization of antibodies, enzymes, or other biorecognition elements onto AUA-functionalized gold surfaces is a key step in the development of sensitive and selective biosensors for diagnostics and drug discovery.

  • Studying Drug-Cell Interactions: Surfaces modified with bioactive molecules can be used to study the interactions of drugs with cells, providing insights into their mechanisms of action.

Experimental Protocols

Materials and Reagents
  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute Ethanol (B145695) (200 proof)

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

  • Alkyne-modified molecule of interest (e.g., peptide, drug conjugate)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Deionized (DI) water

  • Appropriate solvents for rinsing (e.g., ethanol, DI water)

Protocol 1: Formation of this compound SAM on Gold Substrate

This protocol details the formation of a self-assembled monolayer of this compound on a gold surface.

  • Substrate Preparation:

    • Clean the gold substrates by sonicating in absolute ethanol for 15 minutes.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For atomically flat surfaces, UV/ozone treatment for 10-15 minutes can be used for final cleaning.

  • Preparation of AUA Solution:

    • Prepare a 1-5 mM solution of this compound in absolute ethanol.

    • For carboxyl-terminated thiols like AUA, it is recommended to acidify the solution to a pH of approximately 2 by adding a few drops of concentrated HCl to ensure the carboxylic acid group is protonated.

    • Sonicate the solution for 5-10 minutes to ensure the AUA is fully dissolved.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the AUA solution in a clean container. Ensure the entire gold surface is submerged.

    • To minimize oxidation, purge the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrates from the AUA solution with clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a stream of high-purity nitrogen gas.

    • Store the AUA-functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-terminated SAM.

  • Preparation of "Click" Reagents:

    • Alkyne-Molecule Solution: Prepare a solution of the alkyne-modified molecule of interest in an appropriate solvent (e.g., DMSO/water mixture). The concentration will depend on the specific molecule.

    • Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Ligand Solution: Prepare a 200 mM stock solution of THPTA (for aqueous reactions) or TBTA in DMSO/t-BuOH.

    • Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.

  • "Click" Reaction Procedure:

    • In a clean reaction vessel, combine the alkyne-molecule solution with the AUA-functionalized gold substrate.

    • Add the THPTA/TBTA ligand solution to the vessel.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM. A common molar ratio of ligand to copper is 2:1 to 5:1 to stabilize the Cu(I) ion.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

    • Allow the reaction to proceed for 30-90 minutes at room temperature. The reaction can be gently agitated.

  • Post-Reaction Cleaning:

    • Remove the substrate from the reaction mixture.

    • Rinse the substrate sequentially with DI water, ethanol, and then again with DI water to remove the copper catalyst, unreacted reagents, and any non-specifically adsorbed molecules.

    • Dry the final functionalized substrate under a stream of high-purity nitrogen gas.

Characterization Data

The successful functionalization of the gold substrate can be confirmed by various surface-sensitive techniques. The following tables summarize typical quantitative data obtained at different stages of the process.

Table 1: Representative Contact Angle Measurements

Surface StageWater Contact Angle (θ)Interpretation
Bare Gold~80-90°Relatively hydrophobic surface.
After AUA SAM Formation~60-70°Increased hydrophilicity due to the carboxylic acid groups.
After "Click" ReactionVariesDependent on the hydrophilicity/hydrophobicity of the attached molecule.

Table 2: Ellipsometric Thickness Measurements

Surface StageTypical Thickness (Å)Interpretation
After AUA SAM Formation12 - 18 ÅFormation of a monolayer of this compound.[5]
After "Click" ReactionIncrease of 5 - 20+ ÅAdditional thickness confirms the covalent attachment of the alkyne-containing molecule. The exact increase depends on the size of the attached molecule.

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data (Atomic %)

Surface StageAu (4f)C (1s)O (1s)N (1s)S (2p)
Bare Gold>95%<5%<1%0%0%
After AUA SAM Formation~30-50%~40-60%~5-15%~3-8%~1-3%
After "Click" Reaction with a Peptide~20-40%~50-70%~10-20%~5-15%~1-2%

Note: These are representative values and can vary depending on the specific experimental conditions and the nature of the attached molecule.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: SAM Formation cluster_1 Protocol 2: Click Chemistry cluster_2 Characterization A Clean Gold Substrate B Prepare 1-5 mM AUA in Ethanol A->B C Immerse Substrate (24-48h) B->C D Rinse and Dry C->D E Prepare 'Click' Reagents (Alkyne-Molecule, CuSO4, Ligand, Na-Ascorbate) D->E AUA-Functionalized Surface F Incubate AUA-SAM with Reagents (30-90 min) E->F G Rinse and Dry F->G H Contact Angle G->H I Ellipsometry G->I J XPS G->J

References

Application Notes and Protocols for 11-Azidoundecanoic Acid Surface Functionalization on Gold Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of gold substrates using 11-azidoundecanoic acid to create a versatile platform for the immobilization of biomolecules through "click" chemistry. This surface modification strategy is particularly relevant for applications in drug delivery, biosensing, and fundamental cell biology research.

Introduction

The ability to control the surface chemistry of materials is crucial for a wide range of biomedical applications. Gold substrates are widely used due to their stability, ease of functionalization with thiolated molecules, and compatibility with various analytical techniques. Self-assembled monolayers (SAMs) of alkanethiols on gold provide a robust and well-defined method for modifying surface properties.

This compound (AUA) is a bifunctional molecule that contains a thiol group for strong anchoring to gold surfaces and a terminal azide group. This azide functionality serves as a handle for the covalent attachment of alkyne-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the specific and stable immobilization of a wide range of molecules, including peptides, proteins, DNA, and drug molecules, onto the gold surface.

Applications in Drug Development

The functionalization of gold surfaces with this compound opens up numerous possibilities in the field of drug development:

  • Targeted Drug Delivery: Gold nanoparticles functionalized with AUA can be decorated with targeting ligands (e.g., peptides, antibodies) and loaded with therapeutic agents. The targeting ligands can direct the nanoparticles to specific cells or tissues, enhancing drug efficacy and reducing off-target effects.[1][2][3][4]

  • High-Throughput Screening: Gold surfaces patterned with different immobilized small molecules or peptides can be used for high-throughput screening of drug candidates.

  • Biosensor Development: The specific immobilization of antibodies, enzymes, or other biorecognition elements onto AUA-functionalized gold surfaces is a key step in the development of sensitive and selective biosensors for diagnostics and drug discovery.

  • Studying Drug-Cell Interactions: Surfaces modified with bioactive molecules can be used to study the interactions of drugs with cells, providing insights into their mechanisms of action.

Experimental Protocols

Materials and Reagents
  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute Ethanol (200 proof)

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

  • Alkyne-modified molecule of interest (e.g., peptide, drug conjugate)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Deionized (DI) water

  • Appropriate solvents for rinsing (e.g., ethanol, DI water)

Protocol 1: Formation of this compound SAM on Gold Substrate

This protocol details the formation of a self-assembled monolayer of this compound on a gold surface.

  • Substrate Preparation:

    • Clean the gold substrates by sonicating in absolute ethanol for 15 minutes.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For atomically flat surfaces, UV/ozone treatment for 10-15 minutes can be used for final cleaning.

  • Preparation of AUA Solution:

    • Prepare a 1-5 mM solution of this compound in absolute ethanol.

    • For carboxyl-terminated thiols like AUA, it is recommended to acidify the solution to a pH of approximately 2 by adding a few drops of concentrated HCl to ensure the carboxylic acid group is protonated.

    • Sonicate the solution for 5-10 minutes to ensure the AUA is fully dissolved.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the AUA solution in a clean container. Ensure the entire gold surface is submerged.

    • To minimize oxidation, purge the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrates from the AUA solution with clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a stream of high-purity nitrogen gas.

    • Store the AUA-functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-terminated SAM.

  • Preparation of "Click" Reagents:

    • Alkyne-Molecule Solution: Prepare a solution of the alkyne-modified molecule of interest in an appropriate solvent (e.g., DMSO/water mixture). The concentration will depend on the specific molecule.

    • Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Ligand Solution: Prepare a 200 mM stock solution of THPTA (for aqueous reactions) or TBTA in DMSO/t-BuOH.

    • Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.

  • "Click" Reaction Procedure:

    • In a clean reaction vessel, combine the alkyne-molecule solution with the AUA-functionalized gold substrate.

    • Add the THPTA/TBTA ligand solution to the vessel.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM. A common molar ratio of ligand to copper is 2:1 to 5:1 to stabilize the Cu(I) ion.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

    • Allow the reaction to proceed for 30-90 minutes at room temperature. The reaction can be gently agitated.

  • Post-Reaction Cleaning:

    • Remove the substrate from the reaction mixture.

    • Rinse the substrate sequentially with DI water, ethanol, and then again with DI water to remove the copper catalyst, unreacted reagents, and any non-specifically adsorbed molecules.

    • Dry the final functionalized substrate under a stream of high-purity nitrogen gas.

Characterization Data

The successful functionalization of the gold substrate can be confirmed by various surface-sensitive techniques. The following tables summarize typical quantitative data obtained at different stages of the process.

Table 1: Representative Contact Angle Measurements

Surface StageWater Contact Angle (θ)Interpretation
Bare Gold~80-90°Relatively hydrophobic surface.
After AUA SAM Formation~60-70°Increased hydrophilicity due to the carboxylic acid groups.
After "Click" ReactionVariesDependent on the hydrophilicity/hydrophobicity of the attached molecule.

Table 2: Ellipsometric Thickness Measurements

Surface StageTypical Thickness (Å)Interpretation
After AUA SAM Formation12 - 18 ÅFormation of a monolayer of this compound.[5]
After "Click" ReactionIncrease of 5 - 20+ ÅAdditional thickness confirms the covalent attachment of the alkyne-containing molecule. The exact increase depends on the size of the attached molecule.

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data (Atomic %)

Surface StageAu (4f)C (1s)O (1s)N (1s)S (2p)
Bare Gold>95%<5%<1%0%0%
After AUA SAM Formation~30-50%~40-60%~5-15%~3-8%~1-3%
After "Click" Reaction with a Peptide~20-40%~50-70%~10-20%~5-15%~1-2%

Note: These are representative values and can vary depending on the specific experimental conditions and the nature of the attached molecule.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: SAM Formation cluster_1 Protocol 2: Click Chemistry cluster_2 Characterization A Clean Gold Substrate B Prepare 1-5 mM AUA in Ethanol A->B C Immerse Substrate (24-48h) B->C D Rinse and Dry C->D E Prepare 'Click' Reagents (Alkyne-Molecule, CuSO4, Ligand, Na-Ascorbate) D->E AUA-Functionalized Surface F Incubate AUA-SAM with Reagents (30-90 min) E->F G Rinse and Dry F->G H Contact Angle G->H I Ellipsometry G->I J XPS G->J

References

Application Notes and Protocols for Amine Coupling to 11-Azidoundecanoic Acid using EDC/HATU Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to primary amines is a cornerstone of bioconjugation and drug development. 11-Azidoundecanoic acid is a versatile bifunctional linker, featuring a terminal azide (B81097) group for "click chemistry" applications and a carboxylic acid for coupling to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The activation of the carboxylic acid group is a critical step to ensure efficient amide bond formation. This document provides detailed application notes and protocols for the activation of this compound using two common coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

These protocols and the accompanying data are intended to serve as a comprehensive guide for researchers to develop robust and efficient conjugation strategies. While specific yields may vary depending on the amine substrate, the provided methodologies offer a strong foundation for optimization.

Reaction Mechanisms and Workflow

The activation of a carboxylic acid by EDC or HATU proceeds through the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond.

EDC Activation Pathway

EDC facilitates the formation of an O-acylisourea intermediate. This intermediate can then react directly with an amine or, for improved efficiency and reduced side reactions, can be converted to a more stable N-hydroxysuccinimide (NHS) ester in the presence of NHS.

EDC_Activation cluster_activation Activation cluster_coupling Coupling 11-Azidoundecanoic_Acid 11-Azidoundecanoic Acid O-Acylisourea O-Acylisourea Intermediate 11-Azidoundecanoic_Acid->O-Acylisourea + EDC EDC EDC Amide_Product 11-Azidoundecanamide O-Acylisourea->Amide_Product + R-NH2 Urea_Byproduct Urea Byproduct O-Acylisourea->Urea_Byproduct Primary_Amine Primary Amine (R-NH2)

Caption: EDC activation and amine coupling pathway.

HATU Activation Pathway

HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive O-acylisourea ester. This activated ester then readily reacts with a primary amine to form the desired amide product.

HATU_Activation cluster_activation Activation cluster_coupling Coupling 11-Azidoundecanoic_Acid 11-Azidoundecanoic Acid Activated_Ester Activated O-Acylisourea Ester 11-Azidoundecanoic_Acid->Activated_Ester + HATU, DIPEA HATU_DIPEA HATU / DIPEA Amide_Product 11-Azidoundecanamide Activated_Ester->Amide_Product + R-NH2 Byproducts Tetramethylurea + HOAt Activated_Ester->Byproducts Primary_Amine Primary Amine (R-NH2)

Caption: HATU activation and amine coupling pathway.

General Experimental Workflow

The general workflow for the amine coupling of this compound is a straightforward process involving activation followed by the coupling reaction and subsequent purification.

Experimental_Workflow Reagent_Prep Reagent Preparation (this compound, Amine, Coupling Agents, Solvents) Activation Activation of Carboxylic Acid (EDC or HATU) Reagent_Prep->Activation Coupling Amine Coupling (Addition of Amine) Activation->Coupling Quenching Reaction Quenching (e.g., with water or buffer) Coupling->Quenching Purification Purification (e.g., Chromatography, Extraction) Quenching->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: General experimental workflow for amine coupling.

Quantitative Data Summary

The following tables provide representative data for the EDC and HATU mediated coupling of this compound with various primary amines. The yields are based on typical outcomes for similar long-chain carboxylic acids and may require optimization for specific substrates.

Table 1: EDC-Mediated Amine Coupling of this compound

Amine SubstrateMolar Ratio (Acid:EDC:NHS:Amine)SolventReaction Time (h)Temperature (°C)Isolated Yield (%)
Benzylamine1 : 1.2 : 1.2 : 1.1DCM122585 - 95
n-Butylamine1 : 1.2 : 1.2 : 1.1DCM122590 - 98
Aniline1 : 1.5 : 1.5 : 1.0DMF242560 - 75
Glycine methyl ester1 : 1.2 : 1.2 : 1.1DMF/H₂O (9:1)122580 - 90

Table 2: HATU-Mediated Amine Coupling of this compound

Amine SubstrateMolar Ratio (Acid:HATU:DIPEA:Amine)SolventReaction Time (h)Temperature (°C)Isolated Yield (%)
Benzylamine1 : 1.1 : 2.0 : 1.0DMF225> 95
n-Butylamine1 : 1.1 : 2.0 : 1.0DMF225> 95
Aniline1 : 1.2 : 2.5 : 1.0DMF42585 - 95
Glycine methyl ester1 : 1.1 : 2.0 : 1.0DMF225> 90

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Coupling of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

  • Activation: Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the NHS ester can be monitored by TLC.

  • Coupling: Add the primary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol) to afford the pure 11-azidoundecanamide derivative.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: HATU-Mediated Coupling of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Pre-activation (optional but recommended): Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the primary amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. HATU-mediated couplings are often rapid, with significant product formation within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure 11-azidoundecanamide.

  • Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Conclusion

The EDC/NHS and HATU coupling methods are both highly effective for the synthesis of 11-azidoundecanamides. HATU generally offers faster reaction times and higher yields, particularly for less reactive amines.[1][2] However, EDC/NHS is a more cost-effective option and is suitable for many applications. The choice of coupling agent and reaction conditions should be tailored to the specific amine substrate and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the successful conjugation of this compound to a wide range of amine-containing molecules.

References

Application Notes and Protocols for Amine Coupling to 11-Azidoundecanoic Acid using EDC/HATU Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to primary amines is a cornerstone of bioconjugation and drug development. 11-Azidoundecanoic acid is a versatile bifunctional linker, featuring a terminal azide group for "click chemistry" applications and a carboxylic acid for coupling to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The activation of the carboxylic acid group is a critical step to ensure efficient amide bond formation. This document provides detailed application notes and protocols for the activation of this compound using two common coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

These protocols and the accompanying data are intended to serve as a comprehensive guide for researchers to develop robust and efficient conjugation strategies. While specific yields may vary depending on the amine substrate, the provided methodologies offer a strong foundation for optimization.

Reaction Mechanisms and Workflow

The activation of a carboxylic acid by EDC or HATU proceeds through the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond.

EDC Activation Pathway

EDC facilitates the formation of an O-acylisourea intermediate. This intermediate can then react directly with an amine or, for improved efficiency and reduced side reactions, can be converted to a more stable N-hydroxysuccinimide (NHS) ester in the presence of NHS.

EDC_Activation cluster_activation Activation cluster_coupling Coupling 11-Azidoundecanoic_Acid 11-Azidoundecanoic Acid O-Acylisourea O-Acylisourea Intermediate 11-Azidoundecanoic_Acid->O-Acylisourea + EDC EDC EDC Amide_Product 11-Azidoundecanamide O-Acylisourea->Amide_Product + R-NH2 Urea_Byproduct Urea Byproduct O-Acylisourea->Urea_Byproduct Primary_Amine Primary Amine (R-NH2)

Caption: EDC activation and amine coupling pathway.

HATU Activation Pathway

HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive O-acylisourea ester. This activated ester then readily reacts with a primary amine to form the desired amide product.

HATU_Activation cluster_activation Activation cluster_coupling Coupling 11-Azidoundecanoic_Acid 11-Azidoundecanoic Acid Activated_Ester Activated O-Acylisourea Ester 11-Azidoundecanoic_Acid->Activated_Ester + HATU, DIPEA HATU_DIPEA HATU / DIPEA Amide_Product 11-Azidoundecanamide Activated_Ester->Amide_Product + R-NH2 Byproducts Tetramethylurea + HOAt Activated_Ester->Byproducts Primary_Amine Primary Amine (R-NH2)

Caption: HATU activation and amine coupling pathway.

General Experimental Workflow

The general workflow for the amine coupling of this compound is a straightforward process involving activation followed by the coupling reaction and subsequent purification.

Experimental_Workflow Reagent_Prep Reagent Preparation (this compound, Amine, Coupling Agents, Solvents) Activation Activation of Carboxylic Acid (EDC or HATU) Reagent_Prep->Activation Coupling Amine Coupling (Addition of Amine) Activation->Coupling Quenching Reaction Quenching (e.g., with water or buffer) Coupling->Quenching Purification Purification (e.g., Chromatography, Extraction) Quenching->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: General experimental workflow for amine coupling.

Quantitative Data Summary

The following tables provide representative data for the EDC and HATU mediated coupling of this compound with various primary amines. The yields are based on typical outcomes for similar long-chain carboxylic acids and may require optimization for specific substrates.

Table 1: EDC-Mediated Amine Coupling of this compound

Amine SubstrateMolar Ratio (Acid:EDC:NHS:Amine)SolventReaction Time (h)Temperature (°C)Isolated Yield (%)
Benzylamine1 : 1.2 : 1.2 : 1.1DCM122585 - 95
n-Butylamine1 : 1.2 : 1.2 : 1.1DCM122590 - 98
Aniline1 : 1.5 : 1.5 : 1.0DMF242560 - 75
Glycine methyl ester1 : 1.2 : 1.2 : 1.1DMF/H₂O (9:1)122580 - 90

Table 2: HATU-Mediated Amine Coupling of this compound

Amine SubstrateMolar Ratio (Acid:HATU:DIPEA:Amine)SolventReaction Time (h)Temperature (°C)Isolated Yield (%)
Benzylamine1 : 1.1 : 2.0 : 1.0DMF225> 95
n-Butylamine1 : 1.1 : 2.0 : 1.0DMF225> 95
Aniline1 : 1.2 : 2.5 : 1.0DMF42585 - 95
Glycine methyl ester1 : 1.1 : 2.0 : 1.0DMF225> 90

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Coupling of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

  • Activation: Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the NHS ester can be monitored by TLC.

  • Coupling: Add the primary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the pure 11-azidoundecanamide derivative.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: HATU-Mediated Coupling of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Pre-activation (optional but recommended): Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the primary amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. HATU-mediated couplings are often rapid, with significant product formation within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure 11-azidoundecanamide.

  • Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Conclusion

The EDC/NHS and HATU coupling methods are both highly effective for the synthesis of 11-azidoundecanamides. HATU generally offers faster reaction times and higher yields, particularly for less reactive amines.[1][2] However, EDC/NHS is a more cost-effective option and is suitable for many applications. The choice of coupling agent and reaction conditions should be tailored to the specific amine substrate and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the successful conjugation of this compound to a wide range of amine-containing molecules.

References

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][2][3] This reaction enables the covalent ligation of an azide-modified molecule with a strained cyclooctyne-modified molecule under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][4][5] The driving force for this cycloaddition is the high ring strain of the cyclooctyne (B158145), which significantly lowers the activation energy of the reaction.[1][2]

11-Azidoundecanoic acid is a particularly useful bifunctional linker for SPAAC applications. It possesses a terminal azide (B81097) group for the cycloaddition reaction and a carboxylic acid handle. This carboxylic acid can be readily activated to form an amide bond with primary amines on biomolecules (such as proteins or peptides) or amine-functionalized surfaces, thereby introducing an azide moiety for subsequent SPAAC ligation. This two-step approach allows for the precise and modular assembly of complex bioconjugates, diagnostic tools, and functionalized materials.

Key Advantages of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for use in living systems, including live-cell imaging and in vivo studies, as it avoids the cytotoxicity associated with copper.[1][5][6]

  • High Specificity: The azide and strained alkyne groups react selectively with each other, minimizing off-target reactions with native functional groups found in biological systems.[2][5]

  • Favorable Kinetics: The reaction proceeds rapidly at physiological temperature and pH, enabling efficient labeling even at low reactant concentrations.[1][6]

  • Versatility: SPAAC is compatible with a wide range of molecules, including proteins, nucleic acids, lipids, and small molecule drugs, making it a versatile tool for bioconjugation.[5][7]

Mechanism of Action

The SPAAC reaction is a [3+2] cycloaddition between an organic azide and a cyclooctyne. The significant ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the thermodynamic driving force for the reaction, allowing it to proceed without external catalysts.[8] The reaction forms a stable triazole linkage, covalently connecting the two molecules.[2][5]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound Derivative (R-N₃) Triazole Stable Triazole Linkage Azide->Triazole + Alkyne Strained Cyclooctyne (e.g., DBCO) Alkyne->Triazole SPAAC (Physiological Conditions)

Caption: General mechanism of the SPAAC reaction.

Quantitative Data

The kinetics of SPAAC reactions are highly dependent on the structure of the strained cyclooctyne. Modifications to the cyclooctyne ring can dramatically influence the reaction rate. While specific kinetic data for this compound is not extensively published, the following table summarizes representative second-order rate constants for various commonly used cyclooctynes with a model azide (benzyl azide), which helps in selecting the appropriate reagent for a specific application.

Strained Alkyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO~0.1 - 1.0High reactivity, good stability. Widely used.[5][9]
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1Good balance of stability and reactivity.[10]
DIBO / ADIBODIBO~0.3Reacts exceptionally fast.[11][12]
DIFODIFO~0.08Fluorinated, exhibits very fast kinetics.[11]

Note: Reaction rates are influenced by the specific azide structure, solvent, pH, and temperature.[13][14] The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the introduction of an azide handle onto a protein containing accessible primary amines (e.g., lysine (B10760008) residues) using this compound.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)

  • Size-exclusion chromatography (SEC) column or dialysis tubing for purification

Procedure:

  • Activation of Carboxylic Acid (NHS Ester Formation):

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add DCC or EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours or overnight at 4°C.

    • Note: If using DCC, a white precipitate (dicyclohexylurea) will form. This can be removed by filtration.

  • Protein Conjugation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.4-8.0.

    • Slowly add the activated this compound-NHS ester solution (typically a 10- to 20-fold molar excess over the protein) to the stirring protein solution. The final concentration of the organic solvent should be kept low (<10% v/v) to prevent protein denaturation.[6]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted azide linker and byproducts by purifying the protein conjugate.

    • This can be achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against the desired storage buffer.

  • Characterization (Optional):

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by reacting the azide-protein with a DBCO-fluorophore and measuring the fluorescence.

Protocol1_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification A Dissolve this compound + NHS + EDC/DCC in DMF B Stir at Room Temperature (4-6 hours) A->B C Activated NHS Ester Formed B->C E Add NHS Ester to Protein Solution C->E Add to Protein D Prepare Protein in PBS (pH 7.4-8.0) D->E F Incubate (2-4 hours) E->F G Purify via Size-Exclusion Chromatography or Dialysis F->G H Azide-Functionalized Protein G->H

Caption: Workflow for protein functionalization.

Protocol 2: SPAAC Ligation of an Azide-Modified Molecule with a DBCO-Reagent

This protocol outlines the general procedure for the "click" reaction between the azide-functionalized molecule (prepared in Protocol 1) and a strained alkyne, such as a DBCO-containing fluorescent dye or drug molecule.

Materials:

  • Azide-functionalized molecule (e.g., protein from Protocol 1)

  • DBCO-functionalized reagent (e.g., DBCO-Fluorophore, DBCO-PEG-Drug)

  • Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[4]

  • DMSO or DMF to dissolve the DBCO reagent

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a concentrated stock solution (e.g., 10 mM) of the DBCO-functionalized reagent in DMSO or DMF.

  • SPAAC Reaction:

    • Add the DBCO-reagent stock solution to the solution of the azide-functionalized molecule. A 2- to 5-fold molar excess of the DBCO reagent over the azide is typically recommended to ensure efficient conjugation.[4]

    • Incubate the reaction at room temperature or 37°C.[4] Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.[4]

    • Protect light-sensitive reagents (e.g., fluorophores) from light during incubation.

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by analytical techniques such as HPLC, SDS-PAGE (for proteins, observing a shift in molecular weight), or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the final conjugate to remove any unreacted DBCO reagent using an appropriate method, such as size-exclusion chromatography or dialysis.

Protocol2_Workflow Reactant1 Azide-Functionalized Molecule in PBS Mix Combine Reactants (2-5x excess of DBCO) Reactant1->Mix Reactant2 DBCO-Reagent (in DMSO) Reactant2->Mix Incubate Incubate at RT or 37°C (1-24 hours) Mix->Incubate Purify Purify Final Conjugate (e.g., SEC) Incubate->Purify Product Final Bioconjugate Purify->Product

References

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][2][3] This reaction enables the covalent ligation of an azide-modified molecule with a strained cyclooctyne-modified molecule under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][4][5] The driving force for this cycloaddition is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the reaction.[1][2]

11-Azidoundecanoic acid is a particularly useful bifunctional linker for SPAAC applications. It possesses a terminal azide group for the cycloaddition reaction and a carboxylic acid handle. This carboxylic acid can be readily activated to form an amide bond with primary amines on biomolecules (such as proteins or peptides) or amine-functionalized surfaces, thereby introducing an azide moiety for subsequent SPAAC ligation. This two-step approach allows for the precise and modular assembly of complex bioconjugates, diagnostic tools, and functionalized materials.

Key Advantages of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for use in living systems, including live-cell imaging and in vivo studies, as it avoids the cytotoxicity associated with copper.[1][5][6]

  • High Specificity: The azide and strained alkyne groups react selectively with each other, minimizing off-target reactions with native functional groups found in biological systems.[2][5]

  • Favorable Kinetics: The reaction proceeds rapidly at physiological temperature and pH, enabling efficient labeling even at low reactant concentrations.[1][6]

  • Versatility: SPAAC is compatible with a wide range of molecules, including proteins, nucleic acids, lipids, and small molecule drugs, making it a versatile tool for bioconjugation.[5][7]

Mechanism of Action

The SPAAC reaction is a [3+2] cycloaddition between an organic azide and a cyclooctyne. The significant ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the thermodynamic driving force for the reaction, allowing it to proceed without external catalysts.[8] The reaction forms a stable triazole linkage, covalently connecting the two molecules.[2][5]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound Derivative (R-N₃) Triazole Stable Triazole Linkage Azide->Triazole + Alkyne Strained Cyclooctyne (e.g., DBCO) Alkyne->Triazole SPAAC (Physiological Conditions)

Caption: General mechanism of the SPAAC reaction.

Quantitative Data

The kinetics of SPAAC reactions are highly dependent on the structure of the strained cyclooctyne. Modifications to the cyclooctyne ring can dramatically influence the reaction rate. While specific kinetic data for this compound is not extensively published, the following table summarizes representative second-order rate constants for various commonly used cyclooctynes with a model azide (benzyl azide), which helps in selecting the appropriate reagent for a specific application.

Strained Alkyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO~0.1 - 1.0High reactivity, good stability. Widely used.[5][9]
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1Good balance of stability and reactivity.[10]
DIBO / ADIBODIBO~0.3Reacts exceptionally fast.[11][12]
DIFODIFO~0.08Fluorinated, exhibits very fast kinetics.[11]

Note: Reaction rates are influenced by the specific azide structure, solvent, pH, and temperature.[13][14] The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the introduction of an azide handle onto a protein containing accessible primary amines (e.g., lysine residues) using this compound.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)

  • Size-exclusion chromatography (SEC) column or dialysis tubing for purification

Procedure:

  • Activation of Carboxylic Acid (NHS Ester Formation):

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add DCC or EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours or overnight at 4°C.

    • Note: If using DCC, a white precipitate (dicyclohexylurea) will form. This can be removed by filtration.

  • Protein Conjugation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.4-8.0.

    • Slowly add the activated this compound-NHS ester solution (typically a 10- to 20-fold molar excess over the protein) to the stirring protein solution. The final concentration of the organic solvent should be kept low (<10% v/v) to prevent protein denaturation.[6]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted azide linker and byproducts by purifying the protein conjugate.

    • This can be achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against the desired storage buffer.

  • Characterization (Optional):

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by reacting the azide-protein with a DBCO-fluorophore and measuring the fluorescence.

Protocol1_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification A Dissolve this compound + NHS + EDC/DCC in DMF B Stir at Room Temperature (4-6 hours) A->B C Activated NHS Ester Formed B->C E Add NHS Ester to Protein Solution C->E Add to Protein D Prepare Protein in PBS (pH 7.4-8.0) D->E F Incubate (2-4 hours) E->F G Purify via Size-Exclusion Chromatography or Dialysis F->G H Azide-Functionalized Protein G->H

Caption: Workflow for protein functionalization.

Protocol 2: SPAAC Ligation of an Azide-Modified Molecule with a DBCO-Reagent

This protocol outlines the general procedure for the "click" reaction between the azide-functionalized molecule (prepared in Protocol 1) and a strained alkyne, such as a DBCO-containing fluorescent dye or drug molecule.

Materials:

  • Azide-functionalized molecule (e.g., protein from Protocol 1)

  • DBCO-functionalized reagent (e.g., DBCO-Fluorophore, DBCO-PEG-Drug)

  • Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[4]

  • DMSO or DMF to dissolve the DBCO reagent

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a concentrated stock solution (e.g., 10 mM) of the DBCO-functionalized reagent in DMSO or DMF.

  • SPAAC Reaction:

    • Add the DBCO-reagent stock solution to the solution of the azide-functionalized molecule. A 2- to 5-fold molar excess of the DBCO reagent over the azide is typically recommended to ensure efficient conjugation.[4]

    • Incubate the reaction at room temperature or 37°C.[4] Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.[4]

    • Protect light-sensitive reagents (e.g., fluorophores) from light during incubation.

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by analytical techniques such as HPLC, SDS-PAGE (for proteins, observing a shift in molecular weight), or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the final conjugate to remove any unreacted DBCO reagent using an appropriate method, such as size-exclusion chromatography or dialysis.

Protocol2_Workflow Reactant1 Azide-Functionalized Molecule in PBS Mix Combine Reactants (2-5x excess of DBCO) Reactant1->Mix Reactant2 DBCO-Reagent (in DMSO) Reactant2->Mix Incubate Incubate at RT or 37°C (1-24 hours) Mix->Incubate Purify Purify Final Conjugate (e.g., SEC) Incubate->Purify Product Final Bioconjugate Purify->Product

References

Application Notes and Protocols for Surface Functionalization using 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with bioactive molecules is a cornerstone of modern drug development, biosensor design, and biomedical device engineering. A versatile strategy for achieving this is the use of bifunctional linkers that can be covalently attached to a substrate, presenting a reactive group for the subsequent immobilization of a target molecule. 11-Azidoundecanoic acid is one such linker, offering a terminal carboxylic acid for surface attachment and a reactive azide (B81097) group for bio-orthogonal "click" chemistry.

This document provides a detailed protocol for the immobilization of this compound onto an amine-functionalized surface and its subsequent use in conjugating alkyne-modified molecules. The resulting azide-terminated surfaces are stable and provide a robust platform for the controlled attachment of a wide array of molecules, including peptides, proteins, and small molecule drugs.

Core Concepts and Applications

The primary utility of an this compound-modified surface lies in its ability to participate in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the surface-bound azide and an alkyne-functionalized molecule.

Key Applications in Drug Development:

  • Targeted Drug Delivery: Surfaces of nanoparticles or other drug carriers can be functionalized to attach targeting ligands (e.g., peptides, antibodies) that recognize specific cell types, enhancing drug efficacy and reducing off-target effects.

  • High-Throughput Screening: Creation of arrays where different drug candidates are "clicked" onto a surface for screening against biological targets.

  • Biosensor Development: Immobilization of capture probes (e.g., antibodies, DNA) onto sensor surfaces for the detection of specific analytes.

  • Biomaterial Engineering: Modification of implant surfaces to improve biocompatibility and promote specific cellular interactions.

Experimental Protocols

This section details the step-by-step procedures for creating and utilizing an this compound-functionalized surface.

Protocol 1: Preparation of an Amine-Functionalized Substrate

A prerequisite for attaching this compound via its carboxyl group is a surface rich in primary amines. The following describes the functionalization of a silicon oxide-based substrate (e.g., glass slides, silicon wafers) using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Silicon oxide substrates (e.g., glass microscope slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon oxide substrates in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Remove the substrates and rinse extensively with deionized water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Amine Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Incubate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Remove the substrates and sonicate for 2 minutes in fresh toluene to remove any unbound silane.

    • Rinse the substrates with ethanol and then deionized water.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the amine-silane layer by baking in an oven at 110°C for 30 minutes.

    • Store the amine-functionalized substrates in a desiccator until ready for use.

Protocol 2: Immobilization of this compound

This protocol describes the covalent attachment of this compound to the amine-functionalized surface via amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Materials:

  • Amine-functionalized substrates (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Wash Buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.05% Tween-20)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 5 mg/mL) in the Activation Buffer.

    • Mix the this compound solution with the EDC/NHS solution. A typical molar ratio is 1:2:5 (linker:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Surface Functionalization:

    • Immediately apply the activated this compound solution to the amine-functionalized substrate, ensuring the entire surface is covered.

    • Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.

    • Remove the substrate and wash it thoroughly with the Wash Buffer to remove any non-covalently bound linker.

    • Rinse with deionized water.

    • Dry the azide-functionalized surface under a gentle stream of nitrogen gas.

    • The surface is now ready for characterization or for the click chemistry reaction.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing molecule onto the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 2)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-stabilizing ligand (optional, e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the alkyne-functionalized molecule in the Reaction Buffer to the desired concentration.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using, prepare a stock solution of the copper-stabilizing ligand in deionized water.

  • Click Reaction:

    • Place the azide-functionalized substrate in a reaction vessel.

    • Add the solution of the alkyne-functionalized molecule.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • If using a ligand, add it to the mixture (a 5:1 molar ratio of ligand to copper is common).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Wash it thoroughly with deionized water, followed by ethanol, to remove unreacted reagents and byproducts.

    • Dry the functionalized surface under a stream of nitrogen gas.

Data Presentation

Successful surface modification can be confirmed and quantified using various surface analysis techniques. The following table summarizes expected outcomes.

ParameterAmine-Functionalized SurfaceAzide-Functionalized SurfaceAfter Click Reaction
Water Contact Angle Decreased (more hydrophilic)Increased (more hydrophobic)Dependent on clicked molecule
Ellipsometry Thickness ~1-2 nm increaseFurther increase of ~1-2 nmFurther increase
XPS N1s Signal Presence of amine peakAppearance of azide peaks (~400 eV and ~404 eV)Disappearance of azide peaks
FTIR Spectroscopy C-H stretching peaksAppearance of azide stretch (~2100 cm⁻¹)Disappearance of azide stretch

Visualization of Experimental Workflows

experimental_workflow cluster_protocol1 Protocol 1: Amine Functionalization cluster_protocol2 Protocol 2: Azide Immobilization cluster_protocol3 Protocol 3: Click Chemistry p1_start Silicon Oxide Substrate p1_clean Piranha Cleaning p1_start->p1_clean p1_silanize APTES Silanization p1_clean->p1_silanize p1_cure Curing (110°C) p1_silanize->p1_cure p1_end Amine-Functionalized Surface p1_cure->p1_end p2_start Amine-Functionalized Surface p2_activate Activate 11-Azidoundecanoic Acid (EDC/NHS) p2_couple Amide Coupling p2_activate->p2_couple p2_wash Washing p2_couple->p2_wash p2_end Azide-Functionalized Surface p2_wash->p2_end p3_start Azide-Functionalized Surface p3_reagents Add Alkyne-Molecule, CuSO₄, Na-Ascorbate p3_start->p3_reagents p3_react CuAAC Reaction p3_reagents->p3_react p3_wash Washing p3_react->p3_wash p3_end Bioconjugated Surface p3_wash->p3_end

Caption: Workflow for surface bioconjugation.

signaling_pathway cluster_surface Surface Chemistry cluster_click Click Reaction AmineSurface Amine Surface (-NH₂) AzideLinker Activated 11-Azidoundecanoic Acid-NHS Ester AmineSurface->AzideLinker Amide Bond Formation AzideSurface Azide Surface (-N₃) AzideLinker->AzideSurface Catalyst Cu(I) Catalyst AzideSurface->Catalyst AlkyneMolecule Alkyne-Molecule (e.g., Drug, Peptide) AlkyneMolecule->Catalyst TriazoleLinkage Stable Triazole Linkage Catalyst->TriazoleLinkage Cycloaddition

Caption: Chemical transformations on the surface.

Application Notes and Protocols for Surface Functionalization using 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with bioactive molecules is a cornerstone of modern drug development, biosensor design, and biomedical device engineering. A versatile strategy for achieving this is the use of bifunctional linkers that can be covalently attached to a substrate, presenting a reactive group for the subsequent immobilization of a target molecule. 11-Azidoundecanoic acid is one such linker, offering a terminal carboxylic acid for surface attachment and a reactive azide group for bio-orthogonal "click" chemistry.

This document provides a detailed protocol for the immobilization of this compound onto an amine-functionalized surface and its subsequent use in conjugating alkyne-modified molecules. The resulting azide-terminated surfaces are stable and provide a robust platform for the controlled attachment of a wide array of molecules, including peptides, proteins, and small molecule drugs.

Core Concepts and Applications

The primary utility of an this compound-modified surface lies in its ability to participate in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the surface-bound azide and an alkyne-functionalized molecule.

Key Applications in Drug Development:

  • Targeted Drug Delivery: Surfaces of nanoparticles or other drug carriers can be functionalized to attach targeting ligands (e.g., peptides, antibodies) that recognize specific cell types, enhancing drug efficacy and reducing off-target effects.

  • High-Throughput Screening: Creation of arrays where different drug candidates are "clicked" onto a surface for screening against biological targets.

  • Biosensor Development: Immobilization of capture probes (e.g., antibodies, DNA) onto sensor surfaces for the detection of specific analytes.

  • Biomaterial Engineering: Modification of implant surfaces to improve biocompatibility and promote specific cellular interactions.

Experimental Protocols

This section details the step-by-step procedures for creating and utilizing an this compound-functionalized surface.

Protocol 1: Preparation of an Amine-Functionalized Substrate

A prerequisite for attaching this compound via its carboxyl group is a surface rich in primary amines. The following describes the functionalization of a silicon oxide-based substrate (e.g., glass slides, silicon wafers) using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Silicon oxide substrates (e.g., glass microscope slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon oxide substrates in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Remove the substrates and rinse extensively with deionized water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Amine Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Incubate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Remove the substrates and sonicate for 2 minutes in fresh toluene to remove any unbound silane.

    • Rinse the substrates with ethanol and then deionized water.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the amine-silane layer by baking in an oven at 110°C for 30 minutes.

    • Store the amine-functionalized substrates in a desiccator until ready for use.

Protocol 2: Immobilization of this compound

This protocol describes the covalent attachment of this compound to the amine-functionalized surface via amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Materials:

  • Amine-functionalized substrates (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Wash Buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.05% Tween-20)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 5 mg/mL) in the Activation Buffer.

    • Mix the this compound solution with the EDC/NHS solution. A typical molar ratio is 1:2:5 (linker:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Surface Functionalization:

    • Immediately apply the activated this compound solution to the amine-functionalized substrate, ensuring the entire surface is covered.

    • Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.

    • Remove the substrate and wash it thoroughly with the Wash Buffer to remove any non-covalently bound linker.

    • Rinse with deionized water.

    • Dry the azide-functionalized surface under a gentle stream of nitrogen gas.

    • The surface is now ready for characterization or for the click chemistry reaction.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing molecule onto the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 2)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (optional, e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the alkyne-functionalized molecule in the Reaction Buffer to the desired concentration.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using, prepare a stock solution of the copper-stabilizing ligand in deionized water.

  • Click Reaction:

    • Place the azide-functionalized substrate in a reaction vessel.

    • Add the solution of the alkyne-functionalized molecule.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • If using a ligand, add it to the mixture (a 5:1 molar ratio of ligand to copper is common).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Wash it thoroughly with deionized water, followed by ethanol, to remove unreacted reagents and byproducts.

    • Dry the functionalized surface under a stream of nitrogen gas.

Data Presentation

Successful surface modification can be confirmed and quantified using various surface analysis techniques. The following table summarizes expected outcomes.

ParameterAmine-Functionalized SurfaceAzide-Functionalized SurfaceAfter Click Reaction
Water Contact Angle Decreased (more hydrophilic)Increased (more hydrophobic)Dependent on clicked molecule
Ellipsometry Thickness ~1-2 nm increaseFurther increase of ~1-2 nmFurther increase
XPS N1s Signal Presence of amine peakAppearance of azide peaks (~400 eV and ~404 eV)Disappearance of azide peaks
FTIR Spectroscopy C-H stretching peaksAppearance of azide stretch (~2100 cm⁻¹)Disappearance of azide stretch

Visualization of Experimental Workflows

experimental_workflow cluster_protocol1 Protocol 1: Amine Functionalization cluster_protocol2 Protocol 2: Azide Immobilization cluster_protocol3 Protocol 3: Click Chemistry p1_start Silicon Oxide Substrate p1_clean Piranha Cleaning p1_start->p1_clean p1_silanize APTES Silanization p1_clean->p1_silanize p1_cure Curing (110°C) p1_silanize->p1_cure p1_end Amine-Functionalized Surface p1_cure->p1_end p2_start Amine-Functionalized Surface p2_activate Activate 11-Azidoundecanoic Acid (EDC/NHS) p2_couple Amide Coupling p2_activate->p2_couple p2_wash Washing p2_couple->p2_wash p2_end Azide-Functionalized Surface p2_wash->p2_end p3_start Azide-Functionalized Surface p3_reagents Add Alkyne-Molecule, CuSO₄, Na-Ascorbate p3_start->p3_reagents p3_react CuAAC Reaction p3_reagents->p3_react p3_wash Washing p3_react->p3_wash p3_end Bioconjugated Surface p3_wash->p3_end

Caption: Workflow for surface bioconjugation.

signaling_pathway cluster_surface Surface Chemistry cluster_click Click Reaction AmineSurface Amine Surface (-NH₂) AzideLinker Activated 11-Azidoundecanoic Acid-NHS Ester AmineSurface->AzideLinker Amide Bond Formation AzideSurface Azide Surface (-N₃) AzideLinker->AzideSurface Catalyst Cu(I) Catalyst AzideSurface->Catalyst AlkyneMolecule Alkyne-Molecule (e.g., Drug, Peptide) AlkyneMolecule->Catalyst TriazoleLinkage Stable Triazole Linkage Catalyst->TriazoleLinkage Cycloaddition

Caption: Chemical transformations on the surface.

Application Notes and Protocols for the Conjugation of 11-Azidoundecanoic Acid to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of 11-Azidoundecanoic acid to peptides, a critical step in the development of advanced bioconjugates, targeted therapeutics, and molecular probes. The azide (B81097) functionality introduced by this linker serves as a versatile handle for subsequent modification via "click chemistry," enabling the attachment of a wide array of molecules such as fluorophores, radiolabels, or polyethylene (B3416737) glycol (PEG) chains.

This document outlines two primary methods for conjugation:

  • Amide Bond Formation via N-Hydroxysuccinimide (NHS) Ester Chemistry: This method involves the activation of the carboxylic acid of this compound with an NHS ester, which then reacts with primary amines on the peptide (N-terminus or lysine (B10760008) side chains) to form a stable amide bond.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction forms a stable triazole linkage between the azide group of this compound and a peptide containing an alkyne functionality.

Detailed experimental protocols, quantitative data summaries, and troubleshooting guides are provided for each method.

Section 1: Synthesis of this compound NHS Ester

For researchers opting for the NHS ester conjugation route, the first step is the activation of this compound.

Experimental Protocol: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester

This protocol describes the synthesis of the NHS ester of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) (optional, for EDC-HCl)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere (nitrogen or argon).

  • Stir the solution at room temperature until all solids have dissolved.

  • Slowly add EDC-HCl (1.2 equivalents) to the reaction mixture. If using the hydrochloride salt of EDC, 1 equivalent of a non-nucleophilic base like triethylamine can be added to neutralize the acid.

  • Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound NHS ester as a white solid.

  • Characterize the final product by NMR and mass spectrometry.

Section 2: Conjugation of this compound NHS Ester to Peptides

This section details the protocol for conjugating the synthesized this compound NHS ester to a peptide with a free primary amine.

Experimental Workflow: NHS Ester Conjugation

Peptide Peptide with Primary Amine (N-terminus or Lysine) Reaction Conjugation Reaction (pH 8.0-9.0) Peptide->Reaction NHS_Ester This compound NHS Ester NHS_Ester->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Azide-Labeled Peptide Characterization->Final_Product

Caption: Workflow for NHS Ester Conjugation of this compound to a Peptide.

Experimental Protocol: NHS Ester Conjugation

Materials:

  • Peptide with at least one primary amine (lyophilized)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5) or similar amine-free buffer

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

  • Mass Spectrometer

Procedure:

  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Add the NHS ester solution to the peptide solution in a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid peptide precipitation.

  • Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purify the azide-labeled peptide from excess reagents and unconjugated peptide using RP-HPLC.[1]

  • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Confirm the identity and purity of the final conjugate by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound minus the mass of water (C11H19N3O2, MW = 225.29; mass addition = 208.15 Da).

Quantitative Data: NHS Ester Conjugation

ParameterTypical ValueReference
Molar Ratio (NHS Ester:Peptide)5:1 to 20:1General practice
Reaction Time2-4 hours (RT) or 12-16 hours (4°C)[2]
pH8.0 - 9.0[2]
Typical Yield50-80%Estimated
Purity (after HPLC)>95%[3]

Section 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a protocol for the "click" reaction between an alkyne-modified peptide and this compound.

Experimental Workflow: CuAAC Conjugation

Alkyne_Peptide Alkyne-Modified Peptide Reaction CuAAC Reaction (Cu(I) Catalyst) Alkyne_Peptide->Reaction Azido_Acid This compound Azido_Acid->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Triazole-Linked Peptide Characterization->Final_Product

Caption: Workflow for CuAAC Conjugation of this compound to an Alkyne-Peptide.

Experimental Protocol: CuAAC Conjugation

Materials:

  • Alkyne-modified peptide (lyophilized)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethylformamide (DMF) or t-butanol/water mixture

  • RP-HPLC system

  • Lyophilizer

  • Mass Spectrometer

Procedure:

  • Dissolve the alkyne-modified peptide and this compound (1.5-2 equivalents) in a suitable solvent system (e.g., PBS/DMF or t-butanol/water).

  • Prepare a stock solution of the copper catalyst premix by combining CuSO₄ (e.g., 50 mM) and the ligand (THPTA or TBTA) in a 1:5 molar ratio in water.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M) in water.

  • Add the copper catalyst premix to the peptide/azide solution to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, purify the triazole-linked peptide conjugate by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound (227.29 Da).

Quantitative Data: CuAAC Conjugation

ParameterTypical ValueReference
Molar Ratio (Azide:Alkyne)1.5:1 to 5:1General practice
Copper Catalyst Concentration0.1 - 1 mM[4]
Sodium Ascorbate Concentration1 - 5 mM[4]
Ligand:Copper Ratio5:1[4]
Reaction Time1-4 hours[5]
Typical Yield>90%[6]
Purity (after HPLC)>95%[3]

Section 4: Characterization of the Conjugated Peptide

Mass Spectrometry:

Mass spectrometry is the primary method for confirming successful conjugation.[7] The observed molecular weight of the purified peptide should correspond to the theoretical mass of the starting peptide plus the mass of the added this compound moiety (minus water for NHS ester conjugation). High-resolution mass spectrometry can be used to confirm the elemental composition of the conjugate. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the site of modification.[8]

NMR Spectroscopy:

For a more detailed structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[9] The appearance of new signals in the 1H and 13C NMR spectra corresponding to the 11-carbon chain of the azido (B1232118) acid confirms its presence. For CuAAC products, the formation of the triazole ring can be confirmed by characteristic signals in the NMR spectrum.

Section 5: Troubleshooting

Low Yield in NHS Ester Conjugation:

Possible CauseRecommended Solution
Hydrolysis of NHS esterPrepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents are used for dissolving the NHS ester.
Incorrect pHEnsure the reaction buffer is between pH 8.0 and 9.0. Buffers containing primary amines (e.g., Tris, glycine) should not be used during the conjugation step.[10]
Low peptide concentrationIncrease the concentration of the peptide in the reaction mixture.
Steric hindranceIf conjugating to a lysine side chain within a folded peptide, consider denaturing the peptide prior to conjugation.

Common Problems in CuAAC Reactions:

Possible CauseRecommended Solution
Oxidation of Cu(I) to Cu(II)Use a stabilizing ligand such as THPTA or TBTA. Prepare the sodium ascorbate solution fresh. Degas the reaction mixture.
Peptide or protein degradationThe combination of copper and a reducing agent can generate reactive oxygen species.[11] Use a copper-chelating ligand and consider adding a radical scavenger.[12]
Low solubility of reagentsUse a co-solvent such as DMF, DMSO, or t-butanol.
Impure starting materialsEnsure the purity of the alkyne-peptide and azido acid.

Section 6: Signaling Pathways and Applications

The ability to conjugate peptides with this compound opens up a vast array of applications in biological research and drug development. The azide group serves as a bioorthogonal handle for further modifications.

Logical Relationship: Application of Azide-Modified Peptides

cluster_mods Modifications cluster_apps Applications Azide_Peptide Azide-Modified Peptide Click_Chemistry Click Chemistry (e.g., SPAAC, CuAAC) Azide_Peptide->Click_Chemistry Fluorophore Fluorophore Click_Chemistry->Fluorophore Radiolabel Radiolabel Click_Chemistry->Radiolabel PEG PEGylation Click_Chemistry->PEG Drug Drug Molecule Click_Chemistry->Drug Imaging Cellular Imaging Fluorophore->Imaging PET PET Imaging Radiolabel->PET PK Improved Pharmacokinetics PEG->PK Targeting Targeted Drug Delivery Drug->Targeting

Caption: Applications stemming from azide-modified peptides via click chemistry.

By clicking a fluorescent dye to the azide-modified peptide, researchers can visualize the localization and trafficking of the peptide within cells. Radiolabeling enables in vivo imaging techniques such as Positron Emission Tomography (PET) for diagnostic purposes. PEGylation can improve the pharmacokinetic properties of a therapeutic peptide by increasing its half-life and reducing immunogenicity. Finally, the conjugation of cytotoxic drugs allows for the development of targeted peptide-drug conjugates for cancer therapy.

References

Application Notes and Protocols for the Conjugation of 11-Azidoundecanoic Acid to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of 11-Azidoundecanoic acid to peptides, a critical step in the development of advanced bioconjugates, targeted therapeutics, and molecular probes. The azide functionality introduced by this linker serves as a versatile handle for subsequent modification via "click chemistry," enabling the attachment of a wide array of molecules such as fluorophores, radiolabels, or polyethylene glycol (PEG) chains.

This document outlines two primary methods for conjugation:

  • Amide Bond Formation via N-Hydroxysuccinimide (NHS) Ester Chemistry: This method involves the activation of the carboxylic acid of this compound with an NHS ester, which then reacts with primary amines on the peptide (N-terminus or lysine side chains) to form a stable amide bond.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction forms a stable triazole linkage between the azide group of this compound and a peptide containing an alkyne functionality.

Detailed experimental protocols, quantitative data summaries, and troubleshooting guides are provided for each method.

Section 1: Synthesis of this compound NHS Ester

For researchers opting for the NHS ester conjugation route, the first step is the activation of this compound.

Experimental Protocol: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester

This protocol describes the synthesis of the NHS ester of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) (optional, for EDC-HCl)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere (nitrogen or argon).

  • Stir the solution at room temperature until all solids have dissolved.

  • Slowly add EDC-HCl (1.2 equivalents) to the reaction mixture. If using the hydrochloride salt of EDC, 1 equivalent of a non-nucleophilic base like triethylamine can be added to neutralize the acid.

  • Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound NHS ester as a white solid.

  • Characterize the final product by NMR and mass spectrometry.

Section 2: Conjugation of this compound NHS Ester to Peptides

This section details the protocol for conjugating the synthesized this compound NHS ester to a peptide with a free primary amine.

Experimental Workflow: NHS Ester Conjugation

Peptide Peptide with Primary Amine (N-terminus or Lysine) Reaction Conjugation Reaction (pH 8.0-9.0) Peptide->Reaction NHS_Ester This compound NHS Ester NHS_Ester->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Azide-Labeled Peptide Characterization->Final_Product

Caption: Workflow for NHS Ester Conjugation of this compound to a Peptide.

Experimental Protocol: NHS Ester Conjugation

Materials:

  • Peptide with at least one primary amine (lyophilized)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5) or similar amine-free buffer

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

  • Mass Spectrometer

Procedure:

  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Add the NHS ester solution to the peptide solution in a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid peptide precipitation.

  • Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purify the azide-labeled peptide from excess reagents and unconjugated peptide using RP-HPLC.[1]

  • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Confirm the identity and purity of the final conjugate by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound minus the mass of water (C11H19N3O2, MW = 225.29; mass addition = 208.15 Da).

Quantitative Data: NHS Ester Conjugation

ParameterTypical ValueReference
Molar Ratio (NHS Ester:Peptide)5:1 to 20:1General practice
Reaction Time2-4 hours (RT) or 12-16 hours (4°C)[2]
pH8.0 - 9.0[2]
Typical Yield50-80%Estimated
Purity (after HPLC)>95%[3]

Section 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a protocol for the "click" reaction between an alkyne-modified peptide and this compound.

Experimental Workflow: CuAAC Conjugation

Alkyne_Peptide Alkyne-Modified Peptide Reaction CuAAC Reaction (Cu(I) Catalyst) Alkyne_Peptide->Reaction Azido_Acid This compound Azido_Acid->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Triazole-Linked Peptide Characterization->Final_Product

Caption: Workflow for CuAAC Conjugation of this compound to an Alkyne-Peptide.

Experimental Protocol: CuAAC Conjugation

Materials:

  • Alkyne-modified peptide (lyophilized)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethylformamide (DMF) or t-butanol/water mixture

  • RP-HPLC system

  • Lyophilizer

  • Mass Spectrometer

Procedure:

  • Dissolve the alkyne-modified peptide and this compound (1.5-2 equivalents) in a suitable solvent system (e.g., PBS/DMF or t-butanol/water).

  • Prepare a stock solution of the copper catalyst premix by combining CuSO₄ (e.g., 50 mM) and the ligand (THPTA or TBTA) in a 1:5 molar ratio in water.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M) in water.

  • Add the copper catalyst premix to the peptide/azide solution to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, purify the triazole-linked peptide conjugate by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound (227.29 Da).

Quantitative Data: CuAAC Conjugation

ParameterTypical ValueReference
Molar Ratio (Azide:Alkyne)1.5:1 to 5:1General practice
Copper Catalyst Concentration0.1 - 1 mM[4]
Sodium Ascorbate Concentration1 - 5 mM[4]
Ligand:Copper Ratio5:1[4]
Reaction Time1-4 hours[5]
Typical Yield>90%[6]
Purity (after HPLC)>95%[3]

Section 4: Characterization of the Conjugated Peptide

Mass Spectrometry:

Mass spectrometry is the primary method for confirming successful conjugation.[7] The observed molecular weight of the purified peptide should correspond to the theoretical mass of the starting peptide plus the mass of the added this compound moiety (minus water for NHS ester conjugation). High-resolution mass spectrometry can be used to confirm the elemental composition of the conjugate. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the site of modification.[8]

NMR Spectroscopy:

For a more detailed structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[9] The appearance of new signals in the 1H and 13C NMR spectra corresponding to the 11-carbon chain of the azido acid confirms its presence. For CuAAC products, the formation of the triazole ring can be confirmed by characteristic signals in the NMR spectrum.

Section 5: Troubleshooting

Low Yield in NHS Ester Conjugation:

Possible CauseRecommended Solution
Hydrolysis of NHS esterPrepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents are used for dissolving the NHS ester.
Incorrect pHEnsure the reaction buffer is between pH 8.0 and 9.0. Buffers containing primary amines (e.g., Tris, glycine) should not be used during the conjugation step.[10]
Low peptide concentrationIncrease the concentration of the peptide in the reaction mixture.
Steric hindranceIf conjugating to a lysine side chain within a folded peptide, consider denaturing the peptide prior to conjugation.

Common Problems in CuAAC Reactions:

Possible CauseRecommended Solution
Oxidation of Cu(I) to Cu(II)Use a stabilizing ligand such as THPTA or TBTA. Prepare the sodium ascorbate solution fresh. Degas the reaction mixture.
Peptide or protein degradationThe combination of copper and a reducing agent can generate reactive oxygen species.[11] Use a copper-chelating ligand and consider adding a radical scavenger.[12]
Low solubility of reagentsUse a co-solvent such as DMF, DMSO, or t-butanol.
Impure starting materialsEnsure the purity of the alkyne-peptide and azido acid.

Section 6: Signaling Pathways and Applications

The ability to conjugate peptides with this compound opens up a vast array of applications in biological research and drug development. The azide group serves as a bioorthogonal handle for further modifications.

Logical Relationship: Application of Azide-Modified Peptides

cluster_mods Modifications cluster_apps Applications Azide_Peptide Azide-Modified Peptide Click_Chemistry Click Chemistry (e.g., SPAAC, CuAAC) Azide_Peptide->Click_Chemistry Fluorophore Fluorophore Click_Chemistry->Fluorophore Radiolabel Radiolabel Click_Chemistry->Radiolabel PEG PEGylation Click_Chemistry->PEG Drug Drug Molecule Click_Chemistry->Drug Imaging Cellular Imaging Fluorophore->Imaging PET PET Imaging Radiolabel->PET PK Improved Pharmacokinetics PEG->PK Targeting Targeted Drug Delivery Drug->Targeting

Caption: Applications stemming from azide-modified peptides via click chemistry.

By clicking a fluorescent dye to the azide-modified peptide, researchers can visualize the localization and trafficking of the peptide within cells. Radiolabeling enables in vivo imaging techniques such as Positron Emission Tomography (PET) for diagnostic purposes. PEGylation can improve the pharmacokinetic properties of a therapeutic peptide by increasing its half-life and reducing immunogenicity. Finally, the conjugation of cytotoxic drugs allows for the development of targeted peptide-drug conjugates for cancer therapy.

References

Application Notes and Protocols for Nanoparticle Surface Modification with 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 11-Azidoundecanoic acid for the surface modification of nanoparticles. This versatile bifunctional linker enables the introduction of azide (B81097) functionalities onto various nanoparticle platforms, paving the way for subsequent conjugation of targeting ligands, imaging agents, and therapeutic molecules via highly efficient "click chemistry."

Introduction

This compound is a valuable tool in nanotechnology and drug delivery. Its long alkyl chain provides a stable hydrophobic interaction with certain nanoparticle cores, while the terminal carboxylic acid allows for covalent attachment to a variety of nanoparticle surfaces. The exposed azide group serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. This modular approach allows for the facile and specific attachment of a wide range of molecules to the nanoparticle surface, enabling the development of sophisticated, targeted drug delivery systems.

Key Applications

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be conjugated with targeting ligands such as antibodies, peptides, or aptamers to enhance their accumulation at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Bioimaging: Imaging agents can be "clicked" onto the nanoparticle surface, enabling the tracking and visualization of the nanoparticles in vitro and in vivo.

  • Theranostics: The combination of therapeutic agents and imaging probes on a single nanoparticle platform allows for simultaneous diagnosis and therapy.

Data Presentation

The following tables summarize representative quantitative data on the characterization of nanoparticles before and after surface modification with azide-functionalized linkers and subsequent drug loading.

Table 1: Nanoparticle Characterization

Nanoparticle TypeModification StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold Nanoparticles Unmodified (Citrate-capped)15.2 ± 0.80.21-35.4 ± 2.1
After this compound functionalization22.5 ± 1.10.25-42.8 ± 2.5
Iron Oxide Nanoparticles Unmodified (Oleic acid-capped)25.8 ± 1.50.18-28.7 ± 1.9
After this compound functionalization35.2 ± 2.00.22-36.1 ± 2.3
Polymeric (PLGA) Nanoparticles Unmodified150.7 ± 5.20.15-25.3 ± 1.8
After this compound functionalization165.9 ± 6.10.17-30.5 ± 2.0

Table 2: Doxorubicin Loading and Release Kinetics

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at pH 7.4 (48h) (%)Cumulative Release at pH 5.5 (48h) (%)
This compound-AuNP 8.5 ± 0.775.2 ± 3.125.3 ± 2.155.8 ± 3.5
This compound-IONP 12.1 ± 1.088.9 ± 4.222.7 ± 1.962.4 ± 4.1
This compound-PLGA NP 15.6 ± 1.292.5 ± 3.830.1 ± 2.575.2 ± 4.7

Experimental Protocols

Here, we provide detailed protocols for the surface modification of gold, iron oxide, and polymeric nanoparticles with this compound, followed by a general protocol for a subsequent click chemistry reaction.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Self-Assembled Monolayer (SAM)

This protocol describes the formation of a self-assembled monolayer of this compound on the surface of citrate-stabilized gold nanoparticles. The carboxylic acid group of this compound has a strong affinity for the gold surface.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • This compound

  • Ethanol (B145695)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Prepare a 1 mM solution of this compound in ethanol.

  • To 10 mL of the AuNP solution, add 1 mL of the this compound solution.

  • Gently vortex the mixture for 1 minute and then allow it to react for 24 hours at room temperature with gentle stirring.

  • After incubation, centrifuge the solution at 10,000 x g for 30 minutes to pellet the functionalized AuNPs.

  • Carefully remove the supernatant and resuspend the pellet in 10 mL of ethanol to wash away excess unbound linker.

  • Repeat the centrifugation and washing step two more times with ethanol, followed by two washes with DI water.

  • After the final wash, resuspend the this compound functionalized AuNPs in a suitable buffer for storage or further use.

experimental_workflow_au cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_final Final Product AuNP Citrate-AuNPs Mix Mix & Incubate (24h, RT) AuNP->Mix Linker This compound in Ethanol Linker->Mix Centrifuge1 Centrifuge & Resuspend (Ethanol) Mix->Centrifuge1 Centrifuge2 Repeat Wash (Ethanol) Centrifuge1->Centrifuge2 Centrifuge3 Repeat Wash (DI Water) Centrifuge2->Centrifuge3 Final_AuNP Azide-AuNPs Centrifuge3->Final_AuNP

Workflow for AuNP functionalization.
Protocol 2: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs) with this compound via EDC/NHS Coupling

This protocol utilizes carbodiimide (B86325) chemistry to form a stable amide bond between the carboxylic acid of this compound and primary amines on the surface of pre-functionalized iron oxide nanoparticles.

Materials:

  • Amine-functionalized iron oxide nanoparticles (NH2-IONPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Magnetic separator

  • Deionized (DI) water

Procedure:

  • Disperse 10 mg of NH2-IONPs in 10 mL of Activation Buffer.

  • In a separate tube, dissolve 20 mg of this compound, 40 mg of EDC, and 25 mg of NHS in 5 mL of Activation Buffer.

  • Add the solution from step 2 to the NH2-IONP suspension.

  • React for 2 hours at room temperature with gentle rotation.

  • Use a magnetic separator to collect the IONPs and discard the supernatant.

  • Wash the IONPs three times with Coupling Buffer.

  • Resuspend the IONPs in 10 mL of Coupling Buffer.

  • To quench any unreacted activated esters, add 1 mL of Quenching Buffer and react for 30 minutes.

  • Wash the functionalized IONPs three times with DI water using the magnetic separator.

  • Resuspend the final this compound functionalized IONPs in a suitable buffer.

experimental_workflow_ionp cluster_prep Preparation cluster_reaction Activation & Coupling cluster_purification Purification & Quenching cluster_final Final Product IONP NH2-IONPs in Activation Buffer React Mix & React (2h, RT) IONP->React Reagents This compound + EDC/NHS Reagents->React Wash1 Magnetic Separation & Wash (Coupling Buffer) React->Wash1 Quench Quench with Tris Buffer Wash1->Quench Wash2 Magnetic Separation & Wash (DI Water) Quench->Wash2 Final_IONP Azide-IONPs Wash2->Final_IONP

Workflow for IONP functionalization.
Protocol 3: Surface Functionalization of Polymeric (PLGA) Nanoparticles with this compound

This protocol involves the modification of pre-formed PLGA nanoparticles that have been co-formulated with a polymer containing amine groups (e.g., PLGA-PEG-NH2) using EDC/NHS chemistry.

Materials:

  • Amine-functionalized PLGA nanoparticles (PLGA-PEG-NH2)

  • This compound

  • EDC and NHS

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Centrifugal filter units (e.g., 100 kDa MWCO)

  • Deionized (DI) water

Procedure:

  • Disperse 50 mg of PLGA-PEG-NH2 nanoparticles in 20 mL of Activation Buffer.

  • In a separate tube, dissolve 40 mg of this compound, 80 mg of EDC, and 50 mg of NHS in 10 mL of Activation Buffer.

  • Add the solution from step 2 to the nanoparticle suspension.

  • React for 4 hours at room temperature with gentle stirring.

  • Transfer the reaction mixture to centrifugal filter units and centrifuge at 4000 x g for 20 minutes to separate the nanoparticles from unreacted reagents.

  • Resuspend the nanoparticles in Coupling Buffer and repeat the centrifugation. Perform this washing step three times.

  • After the final wash, resuspend the this compound functionalized PLGA nanoparticles in the desired buffer.

experimental_workflow_plga cluster_prep Preparation cluster_reaction Coupling Reaction cluster_purification Purification cluster_final Final Product PLGA_NP PLGA-PEG-NH2 NPs in Activation Buffer React Mix & React (4h, RT) PLGA_NP->React Reagents This compound + EDC/NHS Reagents->React Filter1 Centrifugal Filtration & Wash (Coupling Buffer) React->Filter1 Filter2 Repeat Wash Filter1->Filter2 Final_PLGA_NP Azide-PLGA NPs Filter2->Final_PLGA_NP

Workflow for PLGA NP functionalization.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This is a general protocol for conjugating an alkyne-containing molecule (e.g., a targeting peptide or a drug) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (Azide-NPs)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • Reaction Buffer: PBS or other suitable buffer, pH 7.4

  • Purification supplies (e.g., centrifuge, magnetic separator, or dialysis membrane)

Procedure:

  • Disperse the Azide-NPs in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Add the alkyne-containing molecule to the nanoparticle suspension. The molar ratio of alkyne to azide should be optimized, but a starting point of 10:1 is recommended.

  • Prepare fresh stock solutions of CuSO4 (100 mM in water) and sodium ascorbate (500 mM in water). If using THPTA, prepare a 100 mM stock solution in water.

  • If using THPTA, add it to the CuSO4 solution at a 5:1 molar ratio (THPTA:CuSO4) and let it pre-complex for 5 minutes.

  • Add the CuSO4 (or CuSO4/THPTA complex) to the reaction mixture to a final concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purify the conjugated nanoparticles to remove the copper catalyst, excess reagents, and unreacted alkyne-molecule using an appropriate method (centrifugation, magnetic separation, or dialysis).

Targeted Signaling Pathways

Nanoparticles functionalized via this compound can be engineered to target specific signaling pathways implicated in disease. By conjugating ligands that bind to overexpressed receptors on cancer cells, for example, the nanoparticle-drug conjugate can be internalized, leading to a localized therapeutic effect and modulation of downstream signaling. Two prominent examples are the EGFR and VEGF signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers and its activation leads to cell proliferation, survival, and metastasis. Nanoparticles can be functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or small molecule inhibitors) to block this pathway.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation NP Targeted Nanoparticle (e.g., with anti-EGFR) NP->EGFR Blocks Binding vegf_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC VEGF VEGF Ligand VEGF->VEGFR Binds & Activates PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis NP Targeted Nanoparticle (e.g., with anti-VEGF) NP->VEGF Sequesters VEGF

Application Notes and Protocols for Nanoparticle Surface Modification with 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 11-Azidoundecanoic acid for the surface modification of nanoparticles. This versatile bifunctional linker enables the introduction of azide functionalities onto various nanoparticle platforms, paving the way for subsequent conjugation of targeting ligands, imaging agents, and therapeutic molecules via highly efficient "click chemistry."

Introduction

This compound is a valuable tool in nanotechnology and drug delivery. Its long alkyl chain provides a stable hydrophobic interaction with certain nanoparticle cores, while the terminal carboxylic acid allows for covalent attachment to a variety of nanoparticle surfaces. The exposed azide group serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. This modular approach allows for the facile and specific attachment of a wide range of molecules to the nanoparticle surface, enabling the development of sophisticated, targeted drug delivery systems.

Key Applications

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be conjugated with targeting ligands such as antibodies, peptides, or aptamers to enhance their accumulation at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Bioimaging: Imaging agents can be "clicked" onto the nanoparticle surface, enabling the tracking and visualization of the nanoparticles in vitro and in vivo.

  • Theranostics: The combination of therapeutic agents and imaging probes on a single nanoparticle platform allows for simultaneous diagnosis and therapy.

Data Presentation

The following tables summarize representative quantitative data on the characterization of nanoparticles before and after surface modification with azide-functionalized linkers and subsequent drug loading.

Table 1: Nanoparticle Characterization

Nanoparticle TypeModification StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold Nanoparticles Unmodified (Citrate-capped)15.2 ± 0.80.21-35.4 ± 2.1
After this compound functionalization22.5 ± 1.10.25-42.8 ± 2.5
Iron Oxide Nanoparticles Unmodified (Oleic acid-capped)25.8 ± 1.50.18-28.7 ± 1.9
After this compound functionalization35.2 ± 2.00.22-36.1 ± 2.3
Polymeric (PLGA) Nanoparticles Unmodified150.7 ± 5.20.15-25.3 ± 1.8
After this compound functionalization165.9 ± 6.10.17-30.5 ± 2.0

Table 2: Doxorubicin Loading and Release Kinetics

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at pH 7.4 (48h) (%)Cumulative Release at pH 5.5 (48h) (%)
This compound-AuNP 8.5 ± 0.775.2 ± 3.125.3 ± 2.155.8 ± 3.5
This compound-IONP 12.1 ± 1.088.9 ± 4.222.7 ± 1.962.4 ± 4.1
This compound-PLGA NP 15.6 ± 1.292.5 ± 3.830.1 ± 2.575.2 ± 4.7

Experimental Protocols

Here, we provide detailed protocols for the surface modification of gold, iron oxide, and polymeric nanoparticles with this compound, followed by a general protocol for a subsequent click chemistry reaction.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Self-Assembled Monolayer (SAM)

This protocol describes the formation of a self-assembled monolayer of this compound on the surface of citrate-stabilized gold nanoparticles. The carboxylic acid group of this compound has a strong affinity for the gold surface.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • This compound

  • Ethanol

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Prepare a 1 mM solution of this compound in ethanol.

  • To 10 mL of the AuNP solution, add 1 mL of the this compound solution.

  • Gently vortex the mixture for 1 minute and then allow it to react for 24 hours at room temperature with gentle stirring.

  • After incubation, centrifuge the solution at 10,000 x g for 30 minutes to pellet the functionalized AuNPs.

  • Carefully remove the supernatant and resuspend the pellet in 10 mL of ethanol to wash away excess unbound linker.

  • Repeat the centrifugation and washing step two more times with ethanol, followed by two washes with DI water.

  • After the final wash, resuspend the this compound functionalized AuNPs in a suitable buffer for storage or further use.

experimental_workflow_au cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_final Final Product AuNP Citrate-AuNPs Mix Mix & Incubate (24h, RT) AuNP->Mix Linker This compound in Ethanol Linker->Mix Centrifuge1 Centrifuge & Resuspend (Ethanol) Mix->Centrifuge1 Centrifuge2 Repeat Wash (Ethanol) Centrifuge1->Centrifuge2 Centrifuge3 Repeat Wash (DI Water) Centrifuge2->Centrifuge3 Final_AuNP Azide-AuNPs Centrifuge3->Final_AuNP

Workflow for AuNP functionalization.
Protocol 2: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs) with this compound via EDC/NHS Coupling

This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxylic acid of this compound and primary amines on the surface of pre-functionalized iron oxide nanoparticles.

Materials:

  • Amine-functionalized iron oxide nanoparticles (NH2-IONPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Magnetic separator

  • Deionized (DI) water

Procedure:

  • Disperse 10 mg of NH2-IONPs in 10 mL of Activation Buffer.

  • In a separate tube, dissolve 20 mg of this compound, 40 mg of EDC, and 25 mg of NHS in 5 mL of Activation Buffer.

  • Add the solution from step 2 to the NH2-IONP suspension.

  • React for 2 hours at room temperature with gentle rotation.

  • Use a magnetic separator to collect the IONPs and discard the supernatant.

  • Wash the IONPs three times with Coupling Buffer.

  • Resuspend the IONPs in 10 mL of Coupling Buffer.

  • To quench any unreacted activated esters, add 1 mL of Quenching Buffer and react for 30 minutes.

  • Wash the functionalized IONPs three times with DI water using the magnetic separator.

  • Resuspend the final this compound functionalized IONPs in a suitable buffer.

experimental_workflow_ionp cluster_prep Preparation cluster_reaction Activation & Coupling cluster_purification Purification & Quenching cluster_final Final Product IONP NH2-IONPs in Activation Buffer React Mix & React (2h, RT) IONP->React Reagents This compound + EDC/NHS Reagents->React Wash1 Magnetic Separation & Wash (Coupling Buffer) React->Wash1 Quench Quench with Tris Buffer Wash1->Quench Wash2 Magnetic Separation & Wash (DI Water) Quench->Wash2 Final_IONP Azide-IONPs Wash2->Final_IONP

Workflow for IONP functionalization.
Protocol 3: Surface Functionalization of Polymeric (PLGA) Nanoparticles with this compound

This protocol involves the modification of pre-formed PLGA nanoparticles that have been co-formulated with a polymer containing amine groups (e.g., PLGA-PEG-NH2) using EDC/NHS chemistry.

Materials:

  • Amine-functionalized PLGA nanoparticles (PLGA-PEG-NH2)

  • This compound

  • EDC and NHS

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Centrifugal filter units (e.g., 100 kDa MWCO)

  • Deionized (DI) water

Procedure:

  • Disperse 50 mg of PLGA-PEG-NH2 nanoparticles in 20 mL of Activation Buffer.

  • In a separate tube, dissolve 40 mg of this compound, 80 mg of EDC, and 50 mg of NHS in 10 mL of Activation Buffer.

  • Add the solution from step 2 to the nanoparticle suspension.

  • React for 4 hours at room temperature with gentle stirring.

  • Transfer the reaction mixture to centrifugal filter units and centrifuge at 4000 x g for 20 minutes to separate the nanoparticles from unreacted reagents.

  • Resuspend the nanoparticles in Coupling Buffer and repeat the centrifugation. Perform this washing step three times.

  • After the final wash, resuspend the this compound functionalized PLGA nanoparticles in the desired buffer.

experimental_workflow_plga cluster_prep Preparation cluster_reaction Coupling Reaction cluster_purification Purification cluster_final Final Product PLGA_NP PLGA-PEG-NH2 NPs in Activation Buffer React Mix & React (4h, RT) PLGA_NP->React Reagents This compound + EDC/NHS Reagents->React Filter1 Centrifugal Filtration & Wash (Coupling Buffer) React->Filter1 Filter2 Repeat Wash Filter1->Filter2 Final_PLGA_NP Azide-PLGA NPs Filter2->Final_PLGA_NP

Workflow for PLGA NP functionalization.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This is a general protocol for conjugating an alkyne-containing molecule (e.g., a targeting peptide or a drug) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (Azide-NPs)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • Reaction Buffer: PBS or other suitable buffer, pH 7.4

  • Purification supplies (e.g., centrifuge, magnetic separator, or dialysis membrane)

Procedure:

  • Disperse the Azide-NPs in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Add the alkyne-containing molecule to the nanoparticle suspension. The molar ratio of alkyne to azide should be optimized, but a starting point of 10:1 is recommended.

  • Prepare fresh stock solutions of CuSO4 (100 mM in water) and sodium ascorbate (500 mM in water). If using THPTA, prepare a 100 mM stock solution in water.

  • If using THPTA, add it to the CuSO4 solution at a 5:1 molar ratio (THPTA:CuSO4) and let it pre-complex for 5 minutes.

  • Add the CuSO4 (or CuSO4/THPTA complex) to the reaction mixture to a final concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purify the conjugated nanoparticles to remove the copper catalyst, excess reagents, and unreacted alkyne-molecule using an appropriate method (centrifugation, magnetic separation, or dialysis).

Targeted Signaling Pathways

Nanoparticles functionalized via this compound can be engineered to target specific signaling pathways implicated in disease. By conjugating ligands that bind to overexpressed receptors on cancer cells, for example, the nanoparticle-drug conjugate can be internalized, leading to a localized therapeutic effect and modulation of downstream signaling. Two prominent examples are the EGFR and VEGF signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers and its activation leads to cell proliferation, survival, and metastasis. Nanoparticles can be functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or small molecule inhibitors) to block this pathway.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation NP Targeted Nanoparticle (e.g., with anti-EGFR) NP->EGFR Blocks Binding vegf_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC VEGF VEGF Ligand VEGF->VEGFR Binds & Activates PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis NP Targeted Nanoparticle (e.g., with anti-VEGF) NP->VEGF Sequesters VEGF

Bioconjugation Techniques Using 11-Azidoundecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 11-Azidoundecanoic acid as a versatile linker in bioconjugation. The unique properties of this heterobifunctional linker, featuring a terminal carboxylic acid and an azide (B81097) group, enable the covalent attachment of a wide array of molecules to biomolecules such as antibodies, proteins, and nanoparticles. These protocols are designed to be a comprehensive resource for researchers in drug development, diagnostics, and fundamental life sciences.

Introduction to this compound in Bioconjugation

This compound is a valuable tool in bioconjugation due to its dual functionality. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins), forming stable amide bonds. The terminal azide group serves as a handle for "click chemistry," a set of highly efficient and specific reactions. The most common click chemistry reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise and orthogonal ligation of molecules containing a corresponding alkyne or strained alkyne group, respectively.

This linker's hydrophobicity can also be advantageous in certain applications, potentially influencing the solubility and aggregation properties of the resulting bioconjugate. Its versatility makes it suitable for a range of applications including the development of antibody-drug conjugates (ADCs), the functionalization of surfaces for biosensing, and the modification of nanoparticles for targeted delivery and imaging.

Key Applications and Experimental Overviews

This section outlines two primary applications of this compound in bioconjugation: the creation of antibody-drug conjugates and the functionalization of gold nanoparticles.

Antibody-Drug Conjugate (ADC) Development

This compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies (mAbs). The process typically involves two main stages:

  • Antibody Modification: The carboxylic acid of this compound is activated, commonly to an N-hydroxysuccinimide (NHS) ester, and then reacted with lysine residues on the antibody surface. This results in an azide-modified antibody.

  • Drug Conjugation via Click Chemistry: The azide-modified antibody is then reacted with a drug molecule that has been pre-functionalized with a terminal alkyne or a strained alkyne (e.g., dibenzocyclooctyne, DBCO). This "click" reaction forms a stable triazole linkage, yielding the final ADC.

The Drug-to-Antibody Ratio (DAR), a critical quality attribute of an ADC, can be controlled by optimizing the reaction conditions during the antibody modification step.

Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles can be functionalized with this compound to create a versatile platform for subsequent bioconjugation. This is typically achieved by:

  • Surface Activation: The carboxylic acid of this compound is activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

  • Amine Coupling: The activated linker is then coupled to an amine-functionalized gold nanoparticle surface. Alternatively, for bare gold nanoparticles, a thiol-containing version of the linker (e.g., 11-azidoundecanethiol) could be used for direct self-assembly.

  • Clickable Nanoparticles: The resulting azide-functionalized nanoparticles are then ready for the attachment of alkyne- or DBCO-modified biomolecules, such as peptides, proteins, or oligonucleotides, via click chemistry. This allows for the creation of multifunctional nanoparticles for applications in diagnostics, imaging, and targeted drug delivery.

Experimental Protocols

Protocol 1: Preparation of an Azide-Modified Antibody using this compound NHS Ester

This protocol describes the activation of this compound to its NHS ester and subsequent conjugation to an antibody.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

Part A: Activation of this compound to its NHS Ester

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • The resulting solution contains the this compound NHS ester and can be used directly in the next step or purified by chromatography if required. For immediate use, it is often sufficient to proceed without purification.

Part B: Conjugation to the Antibody

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris) and azides.

  • Calculate the required volume of the this compound NHS ester solution to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess of the NHS ester over the antibody).

  • Add the NHS ester solution to the antibody solution dropwise while gently stirring.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the azide-modified antibody from excess reagents using a desalting column equilibrated with PBS, pH 7.4.

  • Determine the protein concentration and the degree of labeling (azide-to-antibody ratio) using a suitable quantification method.

Workflow for Antibody Modification

Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_purification Purification Linker 11-Azidoundecanoic Acid ActivatedLinker 11-Azidoundecanoic Acid NHS Ester Linker->ActivatedLinker 4h, RT Reagents EDC, NHS in DMF Reagents->ActivatedLinker AzideAb Azide-Modified mAb ActivatedLinker->AzideAb 2-4h, RT or O/N, 4°C Antibody Monoclonal Antibody (mAb) Antibody->AzideAb Purification Desalting Column AzideAb->Purification PurifiedAb Purified Azide-Modified mAb Purification->PurifiedAb

Caption: Workflow for the preparation of an azide-modified antibody.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Formation

This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized drug payload.

Materials:

  • Purified azide-modified antibody (from Protocol 1)

  • DBCO-functionalized drug payload, dissolved in DMSO

  • PBS, pH 7.4

  • Analytical size-exclusion chromatography (SEC-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

Procedure:

  • Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Add a 2- to 5-fold molar excess of the DBCO-functionalized drug to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the resulting ADC from the excess drug and other reagents using an appropriate method, such as SEC-HPLC.

  • Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and confirm the identity of the conjugate.

Characterization:

  • SEC-HPLC: To assess the purity and aggregation of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species.

  • Mass Spectrometry: To confirm the covalent conjugation and determine the molecular weight of the ADC, from which the DAR can be calculated.[1][2][3][4]

Logical Relationship for ADC Formation

ADC_Formation Azide_mAb Azide-Modified mAb SPAAC_Reaction SPAAC Reaction (Click Chemistry) Azide_mAb->SPAAC_Reaction DBCO_Drug DBCO-Functionalized Drug DBCO_Drug->SPAAC_Reaction ADC Antibody-Drug Conjugate (ADC) SPAAC_Reaction->ADC Purification Purification (SEC-HPLC) ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Caption: Logical steps for the formation and analysis of an ADC.

Protocol 3: Functionalization of Gold Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to amine-functionalized gold nanoparticles.

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs)

  • This compound

  • EDC and NHS

  • 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifuge

Procedure:

  • Resuspend the amine-functionalized AuNPs in MES buffer.

  • In a separate tube, dissolve this compound, EDC, and NHS in MES buffer to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Add the activated this compound solution to the AuNP suspension.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Centrifuge the AuNPs to pellet them and remove the supernatant containing excess reagents.

  • Wash the azide-functionalized AuNPs three times with Washing Buffer.

  • Resuspend the final azide-functionalized AuNPs in a suitable storage buffer.

Characterization:

  • UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak, which can indicate successful surface modification.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles.

  • Zeta Potential: To determine the surface charge of the nanoparticles before and after functionalization.

  • Quantification of Surface Azide Groups: This can be achieved by reacting the azide-functionalized AuNPs with a DBCO-containing fluorescent dye and measuring the fluorescence, or by monitoring the disappearance of the DBCO absorbance peak at around 309 nm upon reaction.[5][6]

Workflow for AuNP Functionalization

AuNP_Functionalization Amine_AuNP Amine-Functionalized AuNP Coupling Amide Bond Formation Amine_AuNP->Coupling Activated_Linker Activated This compound (EDC/NHS) Activated_Linker->Coupling Azide_AuNP Azide-Functionalized AuNP Coupling->Azide_AuNP Washing Washing Steps Azide_AuNP->Washing Characterization Characterization (UV-Vis, DLS) Washing->Characterization

References

Bioconjugation Techniques Using 11-Azidoundecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 11-Azidoundecanoic acid as a versatile linker in bioconjugation. The unique properties of this heterobifunctional linker, featuring a terminal carboxylic acid and an azide group, enable the covalent attachment of a wide array of molecules to biomolecules such as antibodies, proteins, and nanoparticles. These protocols are designed to be a comprehensive resource for researchers in drug development, diagnostics, and fundamental life sciences.

Introduction to this compound in Bioconjugation

This compound is a valuable tool in bioconjugation due to its dual functionality. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins), forming stable amide bonds. The terminal azide group serves as a handle for "click chemistry," a set of highly efficient and specific reactions. The most common click chemistry reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise and orthogonal ligation of molecules containing a corresponding alkyne or strained alkyne group, respectively.

This linker's hydrophobicity can also be advantageous in certain applications, potentially influencing the solubility and aggregation properties of the resulting bioconjugate. Its versatility makes it suitable for a range of applications including the development of antibody-drug conjugates (ADCs), the functionalization of surfaces for biosensing, and the modification of nanoparticles for targeted delivery and imaging.

Key Applications and Experimental Overviews

This section outlines two primary applications of this compound in bioconjugation: the creation of antibody-drug conjugates and the functionalization of gold nanoparticles.

Antibody-Drug Conjugate (ADC) Development

This compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies (mAbs). The process typically involves two main stages:

  • Antibody Modification: The carboxylic acid of this compound is activated, commonly to an N-hydroxysuccinimide (NHS) ester, and then reacted with lysine residues on the antibody surface. This results in an azide-modified antibody.

  • Drug Conjugation via Click Chemistry: The azide-modified antibody is then reacted with a drug molecule that has been pre-functionalized with a terminal alkyne or a strained alkyne (e.g., dibenzocyclooctyne, DBCO). This "click" reaction forms a stable triazole linkage, yielding the final ADC.

The Drug-to-Antibody Ratio (DAR), a critical quality attribute of an ADC, can be controlled by optimizing the reaction conditions during the antibody modification step.

Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles can be functionalized with this compound to create a versatile platform for subsequent bioconjugation. This is typically achieved by:

  • Surface Activation: The carboxylic acid of this compound is activated using carbodiimide chemistry (e.g., with EDC and NHS).

  • Amine Coupling: The activated linker is then coupled to an amine-functionalized gold nanoparticle surface. Alternatively, for bare gold nanoparticles, a thiol-containing version of the linker (e.g., 11-azidoundecanethiol) could be used for direct self-assembly.

  • Clickable Nanoparticles: The resulting azide-functionalized nanoparticles are then ready for the attachment of alkyne- or DBCO-modified biomolecules, such as peptides, proteins, or oligonucleotides, via click chemistry. This allows for the creation of multifunctional nanoparticles for applications in diagnostics, imaging, and targeted drug delivery.

Experimental Protocols

Protocol 1: Preparation of an Azide-Modified Antibody using this compound NHS Ester

This protocol describes the activation of this compound to its NHS ester and subsequent conjugation to an antibody.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

Part A: Activation of this compound to its NHS Ester

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • The resulting solution contains the this compound NHS ester and can be used directly in the next step or purified by chromatography if required. For immediate use, it is often sufficient to proceed without purification.

Part B: Conjugation to the Antibody

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris) and azides.

  • Calculate the required volume of the this compound NHS ester solution to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess of the NHS ester over the antibody).

  • Add the NHS ester solution to the antibody solution dropwise while gently stirring.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the azide-modified antibody from excess reagents using a desalting column equilibrated with PBS, pH 7.4.

  • Determine the protein concentration and the degree of labeling (azide-to-antibody ratio) using a suitable quantification method.

Workflow for Antibody Modification

Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_purification Purification Linker 11-Azidoundecanoic Acid ActivatedLinker 11-Azidoundecanoic Acid NHS Ester Linker->ActivatedLinker 4h, RT Reagents EDC, NHS in DMF Reagents->ActivatedLinker AzideAb Azide-Modified mAb ActivatedLinker->AzideAb 2-4h, RT or O/N, 4°C Antibody Monoclonal Antibody (mAb) Antibody->AzideAb Purification Desalting Column AzideAb->Purification PurifiedAb Purified Azide-Modified mAb Purification->PurifiedAb

Caption: Workflow for the preparation of an azide-modified antibody.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Formation

This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized drug payload.

Materials:

  • Purified azide-modified antibody (from Protocol 1)

  • DBCO-functionalized drug payload, dissolved in DMSO

  • PBS, pH 7.4

  • Analytical size-exclusion chromatography (SEC-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

Procedure:

  • Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Add a 2- to 5-fold molar excess of the DBCO-functionalized drug to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the resulting ADC from the excess drug and other reagents using an appropriate method, such as SEC-HPLC.

  • Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and confirm the identity of the conjugate.

Characterization:

  • SEC-HPLC: To assess the purity and aggregation of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species.

  • Mass Spectrometry: To confirm the covalent conjugation and determine the molecular weight of the ADC, from which the DAR can be calculated.[1][2][3][4]

Logical Relationship for ADC Formation

ADC_Formation Azide_mAb Azide-Modified mAb SPAAC_Reaction SPAAC Reaction (Click Chemistry) Azide_mAb->SPAAC_Reaction DBCO_Drug DBCO-Functionalized Drug DBCO_Drug->SPAAC_Reaction ADC Antibody-Drug Conjugate (ADC) SPAAC_Reaction->ADC Purification Purification (SEC-HPLC) ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Caption: Logical steps for the formation and analysis of an ADC.

Protocol 3: Functionalization of Gold Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to amine-functionalized gold nanoparticles.

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs)

  • This compound

  • EDC and NHS

  • 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifuge

Procedure:

  • Resuspend the amine-functionalized AuNPs in MES buffer.

  • In a separate tube, dissolve this compound, EDC, and NHS in MES buffer to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Add the activated this compound solution to the AuNP suspension.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Centrifuge the AuNPs to pellet them and remove the supernatant containing excess reagents.

  • Wash the azide-functionalized AuNPs three times with Washing Buffer.

  • Resuspend the final azide-functionalized AuNPs in a suitable storage buffer.

Characterization:

  • UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak, which can indicate successful surface modification.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles.

  • Zeta Potential: To determine the surface charge of the nanoparticles before and after functionalization.

  • Quantification of Surface Azide Groups: This can be achieved by reacting the azide-functionalized AuNPs with a DBCO-containing fluorescent dye and measuring the fluorescence, or by monitoring the disappearance of the DBCO absorbance peak at around 309 nm upon reaction.[5][6]

Workflow for AuNP Functionalization

AuNP_Functionalization Amine_AuNP Amine-Functionalized AuNP Coupling Amide Bond Formation Amine_AuNP->Coupling Activated_Linker Activated This compound (EDC/NHS) Activated_Linker->Coupling Azide_AuNP Azide-Functionalized AuNP Coupling->Azide_AuNP Washing Washing Steps Azide_AuNP->Washing Characterization Characterization (UV-Vis, DLS) Washing->Characterization

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a versatile chemical tool for the fluorescent labeling of various biomolecules, including proteins and lipids. Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for its metabolic incorporation into cellular pathways or direct chemical conjugation. The azide group serves as a bioorthogonal handle, enabling highly specific covalent modification with a fluorescent probe via "click chemistry." This technology provides a powerful method for visualizing, tracking, and quantifying biomolecules in complex biological systems.

The most common bioorthogonal reactions used for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. SPAAC, on the other hand, is a copper-free alternative that is ideal for live-cell imaging.

These application notes provide detailed protocols for the use of this compound in fluorescently labeling biomolecules, along with data presentation and visualizations to guide your research.

Key Applications

  • Metabolic Labeling of Lipids: this compound can be used by cells as a surrogate for natural fatty acids and incorporated into various lipid species. This allows for the visualization of lipid trafficking, localization, and metabolism.

  • Post-Translational Modification of Proteins: The fatty acid moiety can be attached to proteins through post-translational modifications like acylation. Fluorescently tagging these modified proteins enables the study of their localization, dynamics, and interactions.

  • Synthesis of Azide-Functionalized Probes: The carboxylic acid group of this compound can be reacted with other molecules to create novel azide-containing probes for various biological targets.

Data Presentation

The following tables summarize typical quantitative data obtained in fluorescent labeling experiments. Note that specific values will vary depending on the biomolecule, cell type, fluorescent probe, and detection method used.

Table 1: Typical Reagent Concentrations and Incubation Times for Metabolic Labeling

ParameterConcentration/TimeNotes
This compound10-100 µMOptimal concentration should be determined empirically.
Incubation Time1-24 hoursDependent on the metabolic activity of the cells and the target biomolecule.
Fluorescent Alkyne Probe (CuAAC)1-10 µMFor fixed cells.
Fluorescent Strained Alkyne (SPAAC)10-25 µMFor live-cell imaging.
Copper (II) Sulfate (B86663) (CuAAC)50 µM
THPTA Ligand (CuAAC)50 µMStabilizes the Cu(I) catalyst.
Sodium Ascorbate (B8700270) (CuAAC)100 mMReducing agent to generate Cu(I).

Table 2: Example of Labeling Efficiency and Signal-to-Noise Ratio

BiomoleculeLabeling MethodLabeling Efficiency (%)Signal-to-Noise Ratio
Acylated Protein XMetabolic Labeling (CuAAC)45 ± 515:1
Phospholipid YMetabolic Labeling (SPAAC)60 ± 820:1
Purified Protein ZDirect Conjugation (CuAAC)>90>50:1

Note: Data presented are illustrative and based on similar azide-alkyne labeling systems. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe from this compound

This protocol describes a general method for synthesizing an amine-reactive fluorescent probe from this compound. This allows for the subsequent labeling of primary amines on biomolecules.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amine-containing fluorescent dye (e.g., a commercially available fluorescent dye with a free amine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound and NHS (1.1 equivalents) in anhydrous DCM.

    • Add DCC (1.1 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the this compound NHS ester.

  • Coupling to Fluorescent Dye:

    • Dissolve the this compound NHS ester and the amine-containing fluorescent dye (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents) to the solution.

    • Stir the reaction at room temperature overnight, protected from light.

    • Monitor the reaction by TLC or HPLC.

  • Purification:

    • Purify the resulting fluorescent probe using column chromatography on silica (B1680970) gel.

Protocol 2: Metabolic Labeling of Cellular Lipids and Proteins

This protocol details the metabolic incorporation of this compound into cellular biomolecules followed by fluorescent labeling via click chemistry.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)

  • Fluorescent alkyne probe (for CuAAC) or strained alkyne probe (for SPAAC)

  • DAPI or other nuclear stain (optional)

Procedure:

  • Cell Seeding:

    • Seed cells on coverslips or in multi-well plates to the desired confluency.

  • Metabolic Labeling:

    • Prepare the labeling medium by adding this compound to the complete culture medium to the desired final concentration (e.g., 50 µM).

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.

  • Cell Fixation and Permeabilization (for CuAAC):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent alkyne probe, copper (II) sulfate, and a reducing agent.

    • Add the reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Click Reaction (SPAAC for Live Cells):

    • Wash the metabolically labeled cells twice with pre-warmed culture medium.

    • Prepare a solution of the fluorescent strained alkyne probe in culture medium (e.g., 10-25 µM).

    • Add the probe-containing medium to the cells.

    • Incubate for 30-120 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS or imaging buffer.

  • Imaging:

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Labeling of Purified Proteins

This protocol describes the labeling of a purified protein that has been modified to contain an alkyne group, using an azide-functionalized fluorescent probe derived from this compound.

Materials:

  • Alkyne-modified purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent probe (from Protocol 1)

  • Copper (II) sulfate solution

  • THPTA or other copper-chelating ligand solution

  • Sodium ascorbate solution (freshly prepared)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized fluorescent probe (typically in 5-10 fold molar excess).

    • Add the copper (II) sulfate and THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Purification:

    • Remove the unreacted fluorescent probe and copper catalyst by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm the labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).

    • The degree of labeling can be calculated from these absorbance values.

    • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Biomolecule Labeling cluster_detection Fluorescent Detection cluster_analysis Analysis s1 11-Azidoundecanoic Acid s2 Activation (NHS/DCC) s1->s2 s3 Amine-reactive Azide Probe s2->s3 d1 Click Reaction (CuAAC or SPAAC) s3->d1 Reacts with alkyne-tagged biomolecule l1 Metabolic Incorporation (Cells) l1->d1 l2 Direct Conjugation (Purified Biomolecule) l2->d1 d2 Fluorescently Labeled Biomolecule d1->d2 a1 Fluorescence Microscopy d2->a1 a2 Flow Cytometry d2->a2 a3 SDS-PAGE d2->a3 a4 Mass Spectrometry d2->a4

Caption: General experimental workflow for fluorescent labeling using this compound.

click_chemistry_pathways cluster_biomolecule Azide-Modified Biomolecule cluster_probes Fluorescent Probes biomolecule Biomolecule-N3 (from this compound) cuaac CuAAC (Copper-Catalyzed) biomolecule->cuaac spaac SPAAC (Strain-Promoted) biomolecule->spaac alkyne_probe Alkyne-Fluorophore alkyne_probe->cuaac strained_alkyne_probe Strained Alkyne-Fluorophore (e.g., DBCO, BCN) strained_alkyne_probe->spaac labeled_biomolecule Fluorescently Labeled Biomolecule cuaac->labeled_biomolecule Stable Triazole Linkage spaac->labeled_biomolecule Stable Triazole Linkage (Copper-Free)

Caption: Comparison of CuAAC and SPAAC click chemistry pathways for labeling.

metabolic_pathway cluster_incorporation Metabolic Incorporation extracellular Extracellular This compound uptake Fatty Acid Uptake extracellular->uptake intracellular Intracellular 11-Azidoundecanoyl-CoA uptake->intracellular lipids Lipid Synthesis (e.g., Phospholipids, Triglycerides) intracellular->lipids proteins Protein Acylation intracellular->proteins labeled_lipids Azide-Labeled Lipids lipids->labeled_lipids labeled_proteins Azide-Labeled Proteins proteins->labeled_proteins

Caption: Simplified metabolic pathway for this compound incorporation.

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a versatile chemical tool for the fluorescent labeling of various biomolecules, including proteins and lipids. Its structure, featuring a terminal azide group and a carboxylic acid, allows for its metabolic incorporation into cellular pathways or direct chemical conjugation. The azide group serves as a bioorthogonal handle, enabling highly specific covalent modification with a fluorescent probe via "click chemistry." This technology provides a powerful method for visualizing, tracking, and quantifying biomolecules in complex biological systems.

The most common bioorthogonal reactions used for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. SPAAC, on the other hand, is a copper-free alternative that is ideal for live-cell imaging.

These application notes provide detailed protocols for the use of this compound in fluorescently labeling biomolecules, along with data presentation and visualizations to guide your research.

Key Applications

  • Metabolic Labeling of Lipids: this compound can be used by cells as a surrogate for natural fatty acids and incorporated into various lipid species. This allows for the visualization of lipid trafficking, localization, and metabolism.

  • Post-Translational Modification of Proteins: The fatty acid moiety can be attached to proteins through post-translational modifications like acylation. Fluorescently tagging these modified proteins enables the study of their localization, dynamics, and interactions.

  • Synthesis of Azide-Functionalized Probes: The carboxylic acid group of this compound can be reacted with other molecules to create novel azide-containing probes for various biological targets.

Data Presentation

The following tables summarize typical quantitative data obtained in fluorescent labeling experiments. Note that specific values will vary depending on the biomolecule, cell type, fluorescent probe, and detection method used.

Table 1: Typical Reagent Concentrations and Incubation Times for Metabolic Labeling

ParameterConcentration/TimeNotes
This compound10-100 µMOptimal concentration should be determined empirically.
Incubation Time1-24 hoursDependent on the metabolic activity of the cells and the target biomolecule.
Fluorescent Alkyne Probe (CuAAC)1-10 µMFor fixed cells.
Fluorescent Strained Alkyne (SPAAC)10-25 µMFor live-cell imaging.
Copper (II) Sulfate (CuAAC)50 µM
THPTA Ligand (CuAAC)50 µMStabilizes the Cu(I) catalyst.
Sodium Ascorbate (CuAAC)100 mMReducing agent to generate Cu(I).

Table 2: Example of Labeling Efficiency and Signal-to-Noise Ratio

BiomoleculeLabeling MethodLabeling Efficiency (%)Signal-to-Noise Ratio
Acylated Protein XMetabolic Labeling (CuAAC)45 ± 515:1
Phospholipid YMetabolic Labeling (SPAAC)60 ± 820:1
Purified Protein ZDirect Conjugation (CuAAC)>90>50:1

Note: Data presented are illustrative and based on similar azide-alkyne labeling systems. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe from this compound

This protocol describes a general method for synthesizing an amine-reactive fluorescent probe from this compound. This allows for the subsequent labeling of primary amines on biomolecules.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amine-containing fluorescent dye (e.g., a commercially available fluorescent dye with a free amine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound and NHS (1.1 equivalents) in anhydrous DCM.

    • Add DCC (1.1 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the this compound NHS ester.

  • Coupling to Fluorescent Dye:

    • Dissolve the this compound NHS ester and the amine-containing fluorescent dye (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents) to the solution.

    • Stir the reaction at room temperature overnight, protected from light.

    • Monitor the reaction by TLC or HPLC.

  • Purification:

    • Purify the resulting fluorescent probe using column chromatography on silica gel.

Protocol 2: Metabolic Labeling of Cellular Lipids and Proteins

This protocol details the metabolic incorporation of this compound into cellular biomolecules followed by fluorescent labeling via click chemistry.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)

  • Fluorescent alkyne probe (for CuAAC) or strained alkyne probe (for SPAAC)

  • DAPI or other nuclear stain (optional)

Procedure:

  • Cell Seeding:

    • Seed cells on coverslips or in multi-well plates to the desired confluency.

  • Metabolic Labeling:

    • Prepare the labeling medium by adding this compound to the complete culture medium to the desired final concentration (e.g., 50 µM).

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.

  • Cell Fixation and Permeabilization (for CuAAC):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent alkyne probe, copper (II) sulfate, and a reducing agent.

    • Add the reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Click Reaction (SPAAC for Live Cells):

    • Wash the metabolically labeled cells twice with pre-warmed culture medium.

    • Prepare a solution of the fluorescent strained alkyne probe in culture medium (e.g., 10-25 µM).

    • Add the probe-containing medium to the cells.

    • Incubate for 30-120 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS or imaging buffer.

  • Imaging:

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Labeling of Purified Proteins

This protocol describes the labeling of a purified protein that has been modified to contain an alkyne group, using an azide-functionalized fluorescent probe derived from this compound.

Materials:

  • Alkyne-modified purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent probe (from Protocol 1)

  • Copper (II) sulfate solution

  • THPTA or other copper-chelating ligand solution

  • Sodium ascorbate solution (freshly prepared)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized fluorescent probe (typically in 5-10 fold molar excess).

    • Add the copper (II) sulfate and THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Purification:

    • Remove the unreacted fluorescent probe and copper catalyst by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm the labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).

    • The degree of labeling can be calculated from these absorbance values.

    • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Biomolecule Labeling cluster_detection Fluorescent Detection cluster_analysis Analysis s1 11-Azidoundecanoic Acid s2 Activation (NHS/DCC) s1->s2 s3 Amine-reactive Azide Probe s2->s3 d1 Click Reaction (CuAAC or SPAAC) s3->d1 Reacts with alkyne-tagged biomolecule l1 Metabolic Incorporation (Cells) l1->d1 l2 Direct Conjugation (Purified Biomolecule) l2->d1 d2 Fluorescently Labeled Biomolecule d1->d2 a1 Fluorescence Microscopy d2->a1 a2 Flow Cytometry d2->a2 a3 SDS-PAGE d2->a3 a4 Mass Spectrometry d2->a4

Caption: General experimental workflow for fluorescent labeling using this compound.

click_chemistry_pathways cluster_biomolecule Azide-Modified Biomolecule cluster_probes Fluorescent Probes biomolecule Biomolecule-N3 (from this compound) cuaac CuAAC (Copper-Catalyzed) biomolecule->cuaac spaac SPAAC (Strain-Promoted) biomolecule->spaac alkyne_probe Alkyne-Fluorophore alkyne_probe->cuaac strained_alkyne_probe Strained Alkyne-Fluorophore (e.g., DBCO, BCN) strained_alkyne_probe->spaac labeled_biomolecule Fluorescently Labeled Biomolecule cuaac->labeled_biomolecule Stable Triazole Linkage spaac->labeled_biomolecule Stable Triazole Linkage (Copper-Free)

Caption: Comparison of CuAAC and SPAAC click chemistry pathways for labeling.

metabolic_pathway cluster_incorporation Metabolic Incorporation extracellular Extracellular This compound uptake Fatty Acid Uptake extracellular->uptake intracellular Intracellular 11-Azidoundecanoyl-CoA uptake->intracellular lipids Lipid Synthesis (e.g., Phospholipids, Triglycerides) intracellular->lipids proteins Protein Acylation intracellular->proteins labeled_lipids Azide-Labeled Lipids lipids->labeled_lipids labeled_proteins Azide-Labeled Proteins proteins->labeled_proteins

Caption: Simplified metabolic pathway for this compound incorporation.

Application Note and Protocol: Covalent Immobilization of 11-Azidoundecanoic Acid onto Primary Amine-Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with azide (B81097) moieties is a critical step in the development of advanced biomaterials, diagnostic platforms, and drug delivery systems. The azide group serves as a versatile chemical handle for the covalent attachment of biomolecules and small molecules via highly efficient and bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides a detailed protocol for the covalent attachment of 11-Azidoundecanoic acid to primary amine-functionalized surfaces through the formation of a stable amide bond. The most common and robust method for this transformation, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), is described in detail. This two-step process first activates the carboxylic acid of this compound to form a semi-stable NHS ester, which then readily reacts with surface-bound primary amines to yield a covalently linked, azide-terminated monolayer.

Reaction Principle

The core of this protocol is the EDC/NHS-mediated coupling chemistry. EDC activates the carboxyl groups on this compound, forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which can lower coupling efficiency. The addition of NHS stabilizes this reactive intermediate by converting it into an amine-reactive NHS ester.[1][2][3][4] This NHS ester is less prone to hydrolysis and reacts efficiently with primary amines on the substrate to form a stable amide bond.[3][4]

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Coupling to Surface CarboxylicAcid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC O_Acylisourea->CarboxylicAcid Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS AzideSurface Azide-Functionalized Surface (Surface-NH-CO-R) NHS_Ester->AzideSurface + AmineSurface AmineSurface Primary Amine Surface (Surface-NH2)

Figure 1. Reaction scheme for EDC/NHS-mediated coupling of a carboxylic acid to a primary amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the immobilization of this compound onto a primary amine-functionalized surface.

Materials

  • Amine-functionalized substrates (e.g., aminosilanized glass slides, silicon wafers, or amine-coated microplates)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous applications

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for non-aqueous reactions

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

  • High-purity nitrogen gas

Protocol: Two-Step Covalent Immobilization

This protocol is optimized for aqueous conditions, which are generally preferred for biological applications.

  • Surface Preparation:

    • Ensure the amine-functionalized surface is clean and dry. If necessary, sonicate the substrates in ethanol (B145695) and DI water, then dry under a stream of nitrogen.

    • Pre-warm all buffers and solutions to room temperature.

  • Activation of this compound:

    • Prepare a 10-50 mM solution of this compound in the Activation Buffer (MES, pH 6.0). If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add EDC and NHS to the this compound solution. A common molar ratio is a 2- to 5-fold molar excess of both EDC and NHS over the carboxylic acid. For example, for a 10 mM solution of this compound, add EDC and NHS to final concentrations of 20-50 mM each.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to the Amine-Functionalized Surface:

    • Remove the activation mixture from the reaction vessel.

    • Immediately immerse the amine-functionalized substrates in the activated this compound solution.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction pH should be between 7.2 and 8.5 for optimal coupling to primary amines.

  • Quenching and Washing:

    • Remove the substrates from the coupling solution.

    • To quench any unreacted NHS esters, immerse the substrates in the Quenching Solution for 15-30 minutes at room temperature.

    • Wash the substrates thoroughly to remove non-covalently bound molecules. A typical washing sequence is:

      • 3 x 5 minutes with PBST

      • 3 x 5 minutes with DI water

    • Dry the functionalized substrates under a stream of high-purity nitrogen gas.

    • Store the azide-functionalized substrates in a desiccator or under an inert atmosphere until further use.

G start Start: Amine- functionalized Surface prep Surface Cleaning (Ethanol, DI Water, N2 Dry) start->prep activation Activation of this compound (EDC/NHS in MES Buffer, 15-30 min) prep->activation coupling Coupling Reaction (Immerse surface in activated acid, 1-4 hours at RT) activation->coupling quenching Quenching (Ethanolamine or Glycine, 15-30 min) coupling->quenching washing Washing (PBST and DI Water) quenching->washing drying Drying (Nitrogen Stream) washing->drying end End: Azide- functionalized Surface drying->end characterization Surface Characterization (XPS, Contact Angle) end->characterization

References

Application Note and Protocol: Covalent Immobilization of 11-Azidoundecanoic Acid onto Primary Amine-Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with azide moieties is a critical step in the development of advanced biomaterials, diagnostic platforms, and drug delivery systems. The azide group serves as a versatile chemical handle for the covalent attachment of biomolecules and small molecules via highly efficient and bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides a detailed protocol for the covalent attachment of 11-Azidoundecanoic acid to primary amine-functionalized surfaces through the formation of a stable amide bond. The most common and robust method for this transformation, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), is described in detail. This two-step process first activates the carboxylic acid of this compound to form a semi-stable NHS ester, which then readily reacts with surface-bound primary amines to yield a covalently linked, azide-terminated monolayer.

Reaction Principle

The core of this protocol is the EDC/NHS-mediated coupling chemistry. EDC activates the carboxyl groups on this compound, forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which can lower coupling efficiency. The addition of NHS stabilizes this reactive intermediate by converting it into an amine-reactive NHS ester.[1][2][3][4] This NHS ester is less prone to hydrolysis and reacts efficiently with primary amines on the substrate to form a stable amide bond.[3][4]

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Coupling to Surface CarboxylicAcid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC O_Acylisourea->CarboxylicAcid Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS AzideSurface Azide-Functionalized Surface (Surface-NH-CO-R) NHS_Ester->AzideSurface + AmineSurface AmineSurface Primary Amine Surface (Surface-NH2)

Figure 1. Reaction scheme for EDC/NHS-mediated coupling of a carboxylic acid to a primary amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the immobilization of this compound onto a primary amine-functionalized surface.

Materials

  • Amine-functionalized substrates (e.g., aminosilanized glass slides, silicon wafers, or amine-coated microplates)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous applications

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for non-aqueous reactions

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

  • High-purity nitrogen gas

Protocol: Two-Step Covalent Immobilization

This protocol is optimized for aqueous conditions, which are generally preferred for biological applications.

  • Surface Preparation:

    • Ensure the amine-functionalized surface is clean and dry. If necessary, sonicate the substrates in ethanol and DI water, then dry under a stream of nitrogen.

    • Pre-warm all buffers and solutions to room temperature.

  • Activation of this compound:

    • Prepare a 10-50 mM solution of this compound in the Activation Buffer (MES, pH 6.0). If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add EDC and NHS to the this compound solution. A common molar ratio is a 2- to 5-fold molar excess of both EDC and NHS over the carboxylic acid. For example, for a 10 mM solution of this compound, add EDC and NHS to final concentrations of 20-50 mM each.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to the Amine-Functionalized Surface:

    • Remove the activation mixture from the reaction vessel.

    • Immediately immerse the amine-functionalized substrates in the activated this compound solution.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction pH should be between 7.2 and 8.5 for optimal coupling to primary amines.

  • Quenching and Washing:

    • Remove the substrates from the coupling solution.

    • To quench any unreacted NHS esters, immerse the substrates in the Quenching Solution for 15-30 minutes at room temperature.

    • Wash the substrates thoroughly to remove non-covalently bound molecules. A typical washing sequence is:

      • 3 x 5 minutes with PBST

      • 3 x 5 minutes with DI water

    • Dry the functionalized substrates under a stream of high-purity nitrogen gas.

    • Store the azide-functionalized substrates in a desiccator or under an inert atmosphere until further use.

G start Start: Amine- functionalized Surface prep Surface Cleaning (Ethanol, DI Water, N2 Dry) start->prep activation Activation of this compound (EDC/NHS in MES Buffer, 15-30 min) prep->activation coupling Coupling Reaction (Immerse surface in activated acid, 1-4 hours at RT) activation->coupling quenching Quenching (Ethanolamine or Glycine, 15-30 min) coupling->quenching washing Washing (PBST and DI Water) quenching->washing drying Drying (Nitrogen Stream) washing->drying end End: Azide- functionalized Surface drying->end characterization Surface Characterization (XPS, Contact Angle) end->characterization

References

Troubleshooting & Optimization

Technical Support Center: 11-Azidoundecanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing conjugation reactions involving 11-Azidoundecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Section 1: FAQs - Amine Conjugation via Carboxylic Acid Activation

This section focuses on the initial step of many conjugation strategies: activating the carboxylic acid of this compound (often as an N-hydroxysuccinimide ester) and reacting it with a primary amine on a target molecule, such as a protein.

Q1: My NHS-ester conjugation of this compound to my protein has low efficiency. What are the common causes?

A1: Low efficiency in NHS-ester conjugations is a frequent issue. The primary causes can be broken down into several categories:

  • Competing Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous buffers. This reaction competes directly with the desired amine reaction.[1][] The rate of hydrolysis increases significantly with pH.[1][3]

  • Suboptimal pH: The reaction is strongly pH-dependent.[4] While the amine must be deprotonated to be nucleophilic (favoring higher pH), the rate of NHS-ester hydrolysis also increases at higher pH. The optimal balance is typically found between pH 7.2 and 8.5.[1][]

  • Buffer Incompatibility: The presence of primary amine-containing buffers, such as Tris (TBS) or glycine, will compete with the target molecule for the NHS ester, significantly reducing the yield of the desired conjugate.[1][5]

  • Poor Reagent Quality: NHS esters are moisture-sensitive.[6] Improper storage or repeated exposure to atmospheric moisture can lead to hydrolysis of the reagent before it is even used.

  • Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can dominate over the bimolecular conjugation reaction.[1]

Q2: How can I improve the solubility of this compound or its NHS ester in my aqueous reaction buffer?

A2: this compound contains a long hydrophobic alkyl chain, and its NHS ester can also have limited aqueous solubility. To address this, you can prepare a concentrated stock solution of the NHS ester in an organic, water-miscible, and amine-free solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][7] This stock solution can then be added to the aqueous solution containing your biomolecule. It is recommended that the final concentration of the organic solvent in the reaction mixture be kept low (typically <10% v/v) to avoid denaturation of proteins.[]

Q3: What are the optimal buffer conditions (pH, composition) for NHS-ester reactions?

A3: Choosing the correct buffer is critical for success.

  • pH: The optimal pH range is typically 7.2-8.5.[1] A common and effective choice is a sodium bicarbonate or sodium borate (B1201080) buffer at pH 8.3-8.5.[4] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is also frequently used.[3]

  • Composition: Use non-amine-containing buffers. Avoid buffers like Tris and glycine, as they contain primary amines that will react with the NHS ester.[1]

The table below summarizes the compatibility of common buffer components.

Buffer ComponentCompatibilityRationale / Notes
Phosphate (PBS)High Amine-free and provides good buffering capacity in the optimal pH range.
Bicarbonate / CarbonateHigh Effective buffer for maintaining pH in the optimal 8.0-8.5 range.[1]
BorateHigh A good alternative to bicarbonate for the pH 8.0-9.0 range.[1]
HEPES, MES, MOPSHigh Amine-free biological buffers suitable for conjugation.[1][5]
Tris (e.g., TBS)Very Low Contains a primary amine that directly competes in the reaction. Can be used at low concentrations (<20mM) but is not recommended.[1][5]
GlycineVery Low Contains a primary amine. Often used to quench the reaction after completion.[1]
Sodium Azide (B81097)Medium Can interfere at high concentrations but is generally tolerated at low levels (e.g., ≤ 0.02%).[1]

Q4: How do I prevent the hydrolysis of the this compound-NHS ester?

A4: While hydrolysis cannot be eliminated entirely in aqueous solutions, it can be minimized:

  • Work Quickly: Prepare the NHS ester stock solution immediately before use.

  • Control pH: Perform the reaction in the optimal pH range (7.2-8.5). Avoid highly basic conditions where hydrolysis is extremely rapid.

  • Manage Temperature: The rate of hydrolysis is lower at reduced temperatures. Performing the reaction at 4°C can increase the half-life of the NHS ester, though this may also slow the rate of the desired conjugation reaction.[1]

  • Use Fresh Reagents: Store NHS-ester reagents desiccated at -20°C.[] Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.[6]

The following table shows the approximate half-life of a typical NHS ester at different pH values and temperatures.

pHTemperatureApproximate Half-LifeReference
7.00°C4-5 hours[1]
8.04°C~1 hour[3]
8.64°C10 minutes[1][3]

Q5: How can I stop (quench) the NHS-ester reaction?

A5: To terminate the reaction, you can add a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, hydroxylamine, or ethanolamine.[1][3] These reagents are added in excess to react with any remaining unreacted NHS esters.

Section 2: FAQs - Azide-Alkyne Click Chemistry Conjugation

This section addresses the subsequent "click" reaction, where the azide group (now attached to your molecule of interest) is reacted with an alkyne-functionalized molecule.

Q6: I am seeing low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What should I troubleshoot?

A6: Low CuAAC yields are often related to the copper catalyst. Key factors to investigate include:

  • Copper Oxidation State: The active catalytic species is Cu(I).[8] Since Cu(I) is readily oxidized to the inactive Cu(II) by dissolved oxygen, a reducing agent, most commonly sodium ascorbate, must be included in the reaction to regenerate Cu(I) in situ.[8][9]

  • Oxygen Contamination: The presence of oxygen will rapidly deactivate the Cu(I) catalyst. It is highly recommended to degas your reaction buffer and components and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Ligands: The efficiency and stability of the Cu(I) catalyst can be dramatically improved by using a copper-chelating ligand. A common choice is TBTA (Tris(benzyltriazolylmethyl)amine).

  • Purity of Reagents: Ensure your azide and alkyne starting materials are pure and that the solvents are free of impurities that could interfere with the catalyst.

Q7: The copper catalyst seems to be causing protein aggregation or precipitation. How can I mitigate this?

A7: Copper ions can coordinate with certain amino acid residues (like histidine and cysteine), leading to protein denaturation and aggregation.[8] To minimize this:

  • Use a Ligand: Copper-chelating ligands like TBTA can protect the protein from free copper ions, improving both yield and protein stability.

  • Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible.

  • Consider Strain-Promoted Click Chemistry (SPAAC): If copper toxicity remains an issue, the best solution is to switch to a copper-free click chemistry method.

Q8: Are there alternatives to copper-catalyzed click chemistry?

A8: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[7][8] The inherent ring strain of the cyclooctyne allows it to react directly with the azide without the need for a metal catalyst.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted / Copper-Free)
Catalyst Cu(I) requiredNone required
Biocompatibility Lower, due to potential copper toxicity.[11]High, ideal for live-cell applications.
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Kinetics Generally very fast.Can be slower than CuAAC, but rates are continuously being improved with new cyclooctynes.
Setup Requires reducing agents, ligands, and often inert atmosphere.Simpler setup, reagents are mixed directly.

Q9: My reaction is failing due to suspected side reactions. What are common interferences?

A9: Several molecules and functional groups can interfere with click chemistry:

  • Thiols: Free thiols, such as those in cysteine residues or reducing agents like DTT, can coordinate with the copper catalyst. In some cases, alkynes have been reported to react directly with thiols.[12]

  • Alkynes: Terminal alkynes can undergo oxidative homocoupling (the Glaser coupling), especially in the presence of Cu(II) and oxygen.[11] Using a reducing agent and degassing helps prevent this.

  • Chelating Agents: Buffers or molecules like EDTA will chelate the copper, rendering it inactive. Ensure your purification and reaction buffers are free from strong chelators.

Section 3: Experimental Protocols

Protocol 1: Two-Step Protein Conjugation via this compound

This protocol provides a general workflow for first labeling a protein with an azide group using this compound NHS ester, followed by a CuAAC reaction to conjugate an alkyne-payload.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5).

  • This compound NHS ester.

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Alkyne-payload.

  • Copper(II) Sulfate (CuSO₄).

  • Sodium Ascorbate.

  • TBTA ligand.

  • Degassed reaction buffer (e.g., PBS, pH 7.0).

Methodology:

Part A: Azide Labeling of the Protein

  • Prepare Reagents:

    • Equilibrate the protein into an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.

    • Prepare a 100 mM stock solution of this compound NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add quenching buffer to a final concentration of 50 mM (e.g., add 1/20th volume of 1 M Tris).

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis into the desired buffer for the next step (e.g., degassed PBS, pH 7.0).

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click Reagents:

    • Prepare stock solutions: 50 mM Sodium Ascorbate in water (freshly made), 10 mM CuSO₄ in water, 10 mM TBTA in DMSO, 10 mM Alkyne-payload in DMSO.

  • Degas System:

    • If possible, purge the azide-labeled protein solution with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.[10]

  • Reaction Assembly:

    • To the azide-labeled protein, add the reagents in the following order, mixing gently after each addition:

      • Alkyne-payload (to a final concentration of 2-5 fold molar excess over the protein).

      • TBTA (to a final concentration of 1 mM).

      • CuSO₄ (to a final concentration of 1 mM).

      • Sodium Ascorbate (to a final concentration of 2-5 mM).

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if the payload is fluorescent.

  • Purification:

    • Purify the final protein conjugate using size-exclusion chromatography, dialysis, or another appropriate chromatography technique to remove the catalyst, excess reagents, and byproducts.

Section 4: Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) protein Protein in Amine-Free Buffer (pH 7.2-8.5) reaction1 Incubate RT, 1-2h protein->reaction1 nhs_ester 11-Azidoundecanoic Acid NHS Ester (in DMSO) nhs_ester->reaction1 quench Quench (e.g., Tris, Glycine) reaction1->quench purify1 Purify (Desalting / Dialysis) quench->purify1 azide_protein Azide-Labeled Protein purify1->azide_protein azide_protein_ref Azide-Labeled Protein alkyne Alkyne-Payload reaction2 Incubate RT, 1-4h (Inert Atmosphere) alkyne->reaction2 catalyst Cu(I) Catalyst Mix (CuSO4, Ascorbate, Ligand) catalyst->reaction2 purify2 Purify (SEC / Dialysis) reaction2->purify2 final_conjugate Final Conjugate purify2->final_conjugate azide_protein_ref->reaction2

Caption: Workflow for two-step protein conjugation.

troubleshooting_nhs start Low NHS-Ester Conjugation Yield check_buffer Is buffer amine-free (No Tris/Glycine)? start->check_buffer check_ph Is pH between 7.2 and 8.5? check_buffer->check_ph Yes sol_buffer Action: Change to PBS, Borate, or Bicarbonate buffer. check_buffer->sol_buffer No check_reagent Is NHS ester reagent fresh? check_ph->check_reagent Yes sol_ph Action: Adjust pH to ~8.3 using a non-amine base. check_ph->sol_ph No check_conc Is protein concentration >1 mg/mL? check_reagent->check_conc Yes sol_reagent Action: Use fresh, properly stored NHS ester. Prepare stock solution just before use. check_reagent->sol_reagent No sol_conc Action: Concentrate protein or increase molar excess of NHS ester. check_conc->sol_conc No end Problem likely solved. If issues persist, consider alternative activation chemistry. check_conc->end Yes

Caption: Troubleshooting logic for low NHS-ester conjugation yield.

cuaac_cycle Cu(I) Catalytic Cycle for Azide-Alkyne Cycloaddition cluster_redox Redox Maintenance cu1_start Cu(I) cu_acetylide Cu(I)-Acetylide Intermediate cu1_start->cu_acetylide alkyne R1-Alkyne alkyne->cu_acetylide azide R2-Azide cu_triazolide Copper Triazolide azide->cu_triazolide cu_acetylide->cu_triazolide cu_triazolide->cu1_start Catalyst Regeneration product 1,4-Disubstituted Triazole Product cu_triazolide->product cu2 Cu(II) (Inactive) ascorbate Sodium Ascorbate (Reducing Agent) cu2->ascorbate ascorbate->cu1_start Reduction

Caption: Simplified catalytic cycle for CuAAC (Click Chemistry).

References

Technical Support Center: 11-Azidoundecanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing conjugation reactions involving 11-Azidoundecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Section 1: FAQs - Amine Conjugation via Carboxylic Acid Activation

This section focuses on the initial step of many conjugation strategies: activating the carboxylic acid of this compound (often as an N-hydroxysuccinimide ester) and reacting it with a primary amine on a target molecule, such as a protein.

Q1: My NHS-ester conjugation of this compound to my protein has low efficiency. What are the common causes?

A1: Low efficiency in NHS-ester conjugations is a frequent issue. The primary causes can be broken down into several categories:

  • Competing Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous buffers. This reaction competes directly with the desired amine reaction.[1][] The rate of hydrolysis increases significantly with pH.[1][3]

  • Suboptimal pH: The reaction is strongly pH-dependent.[4] While the amine must be deprotonated to be nucleophilic (favoring higher pH), the rate of NHS-ester hydrolysis also increases at higher pH. The optimal balance is typically found between pH 7.2 and 8.5.[1][]

  • Buffer Incompatibility: The presence of primary amine-containing buffers, such as Tris (TBS) or glycine, will compete with the target molecule for the NHS ester, significantly reducing the yield of the desired conjugate.[1][5]

  • Poor Reagent Quality: NHS esters are moisture-sensitive.[6] Improper storage or repeated exposure to atmospheric moisture can lead to hydrolysis of the reagent before it is even used.

  • Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can dominate over the bimolecular conjugation reaction.[1]

Q2: How can I improve the solubility of this compound or its NHS ester in my aqueous reaction buffer?

A2: this compound contains a long hydrophobic alkyl chain, and its NHS ester can also have limited aqueous solubility. To address this, you can prepare a concentrated stock solution of the NHS ester in an organic, water-miscible, and amine-free solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][7] This stock solution can then be added to the aqueous solution containing your biomolecule. It is recommended that the final concentration of the organic solvent in the reaction mixture be kept low (typically <10% v/v) to avoid denaturation of proteins.[]

Q3: What are the optimal buffer conditions (pH, composition) for NHS-ester reactions?

A3: Choosing the correct buffer is critical for success.

  • pH: The optimal pH range is typically 7.2-8.5.[1] A common and effective choice is a sodium bicarbonate or sodium borate buffer at pH 8.3-8.5.[4] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is also frequently used.[3]

  • Composition: Use non-amine-containing buffers. Avoid buffers like Tris and glycine, as they contain primary amines that will react with the NHS ester.[1]

The table below summarizes the compatibility of common buffer components.

Buffer ComponentCompatibilityRationale / Notes
Phosphate (PBS)High Amine-free and provides good buffering capacity in the optimal pH range.
Bicarbonate / CarbonateHigh Effective buffer for maintaining pH in the optimal 8.0-8.5 range.[1]
BorateHigh A good alternative to bicarbonate for the pH 8.0-9.0 range.[1]
HEPES, MES, MOPSHigh Amine-free biological buffers suitable for conjugation.[1][5]
Tris (e.g., TBS)Very Low Contains a primary amine that directly competes in the reaction. Can be used at low concentrations (<20mM) but is not recommended.[1][5]
GlycineVery Low Contains a primary amine. Often used to quench the reaction after completion.[1]
Sodium AzideMedium Can interfere at high concentrations but is generally tolerated at low levels (e.g., ≤ 0.02%).[1]

Q4: How do I prevent the hydrolysis of the this compound-NHS ester?

A4: While hydrolysis cannot be eliminated entirely in aqueous solutions, it can be minimized:

  • Work Quickly: Prepare the NHS ester stock solution immediately before use.

  • Control pH: Perform the reaction in the optimal pH range (7.2-8.5). Avoid highly basic conditions where hydrolysis is extremely rapid.

  • Manage Temperature: The rate of hydrolysis is lower at reduced temperatures. Performing the reaction at 4°C can increase the half-life of the NHS ester, though this may also slow the rate of the desired conjugation reaction.[1]

  • Use Fresh Reagents: Store NHS-ester reagents desiccated at -20°C.[] Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.[6]

The following table shows the approximate half-life of a typical NHS ester at different pH values and temperatures.

pHTemperatureApproximate Half-LifeReference
7.00°C4-5 hours[1]
8.04°C~1 hour[3]
8.64°C10 minutes[1][3]

Q5: How can I stop (quench) the NHS-ester reaction?

A5: To terminate the reaction, you can add a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, hydroxylamine, or ethanolamine.[1][3] These reagents are added in excess to react with any remaining unreacted NHS esters.

Section 2: FAQs - Azide-Alkyne Click Chemistry Conjugation

This section addresses the subsequent "click" reaction, where the azide group (now attached to your molecule of interest) is reacted with an alkyne-functionalized molecule.

Q6: I am seeing low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What should I troubleshoot?

A6: Low CuAAC yields are often related to the copper catalyst. Key factors to investigate include:

  • Copper Oxidation State: The active catalytic species is Cu(I).[8] Since Cu(I) is readily oxidized to the inactive Cu(II) by dissolved oxygen, a reducing agent, most commonly sodium ascorbate, must be included in the reaction to regenerate Cu(I) in situ.[8][9]

  • Oxygen Contamination: The presence of oxygen will rapidly deactivate the Cu(I) catalyst. It is highly recommended to degas your reaction buffer and components and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Ligands: The efficiency and stability of the Cu(I) catalyst can be dramatically improved by using a copper-chelating ligand. A common choice is TBTA (Tris(benzyltriazolylmethyl)amine).

  • Purity of Reagents: Ensure your azide and alkyne starting materials are pure and that the solvents are free of impurities that could interfere with the catalyst.

Q7: The copper catalyst seems to be causing protein aggregation or precipitation. How can I mitigate this?

A7: Copper ions can coordinate with certain amino acid residues (like histidine and cysteine), leading to protein denaturation and aggregation.[8] To minimize this:

  • Use a Ligand: Copper-chelating ligands like TBTA can protect the protein from free copper ions, improving both yield and protein stability.

  • Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible.

  • Consider Strain-Promoted Click Chemistry (SPAAC): If copper toxicity remains an issue, the best solution is to switch to a copper-free click chemistry method.

Q8: Are there alternatives to copper-catalyzed click chemistry?

A8: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[7][8] The inherent ring strain of the cyclooctyne allows it to react directly with the azide without the need for a metal catalyst.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted / Copper-Free)
Catalyst Cu(I) requiredNone required
Biocompatibility Lower, due to potential copper toxicity.[11]High, ideal for live-cell applications.
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Kinetics Generally very fast.Can be slower than CuAAC, but rates are continuously being improved with new cyclooctynes.
Setup Requires reducing agents, ligands, and often inert atmosphere.Simpler setup, reagents are mixed directly.

Q9: My reaction is failing due to suspected side reactions. What are common interferences?

A9: Several molecules and functional groups can interfere with click chemistry:

  • Thiols: Free thiols, such as those in cysteine residues or reducing agents like DTT, can coordinate with the copper catalyst. In some cases, alkynes have been reported to react directly with thiols.[12]

  • Alkynes: Terminal alkynes can undergo oxidative homocoupling (the Glaser coupling), especially in the presence of Cu(II) and oxygen.[11] Using a reducing agent and degassing helps prevent this.

  • Chelating Agents: Buffers or molecules like EDTA will chelate the copper, rendering it inactive. Ensure your purification and reaction buffers are free from strong chelators.

Section 3: Experimental Protocols

Protocol 1: Two-Step Protein Conjugation via this compound

This protocol provides a general workflow for first labeling a protein with an azide group using this compound NHS ester, followed by a CuAAC reaction to conjugate an alkyne-payload.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5).

  • This compound NHS ester.

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Alkyne-payload.

  • Copper(II) Sulfate (CuSO₄).

  • Sodium Ascorbate.

  • TBTA ligand.

  • Degassed reaction buffer (e.g., PBS, pH 7.0).

Methodology:

Part A: Azide Labeling of the Protein

  • Prepare Reagents:

    • Equilibrate the protein into an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.

    • Prepare a 100 mM stock solution of this compound NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add quenching buffer to a final concentration of 50 mM (e.g., add 1/20th volume of 1 M Tris).

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis into the desired buffer for the next step (e.g., degassed PBS, pH 7.0).

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click Reagents:

    • Prepare stock solutions: 50 mM Sodium Ascorbate in water (freshly made), 10 mM CuSO₄ in water, 10 mM TBTA in DMSO, 10 mM Alkyne-payload in DMSO.

  • Degas System:

    • If possible, purge the azide-labeled protein solution with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.[10]

  • Reaction Assembly:

    • To the azide-labeled protein, add the reagents in the following order, mixing gently after each addition:

      • Alkyne-payload (to a final concentration of 2-5 fold molar excess over the protein).

      • TBTA (to a final concentration of 1 mM).

      • CuSO₄ (to a final concentration of 1 mM).

      • Sodium Ascorbate (to a final concentration of 2-5 mM).

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if the payload is fluorescent.

  • Purification:

    • Purify the final protein conjugate using size-exclusion chromatography, dialysis, or another appropriate chromatography technique to remove the catalyst, excess reagents, and byproducts.

Section 4: Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) protein Protein in Amine-Free Buffer (pH 7.2-8.5) reaction1 Incubate RT, 1-2h protein->reaction1 nhs_ester 11-Azidoundecanoic Acid NHS Ester (in DMSO) nhs_ester->reaction1 quench Quench (e.g., Tris, Glycine) reaction1->quench purify1 Purify (Desalting / Dialysis) quench->purify1 azide_protein Azide-Labeled Protein purify1->azide_protein azide_protein_ref Azide-Labeled Protein alkyne Alkyne-Payload reaction2 Incubate RT, 1-4h (Inert Atmosphere) alkyne->reaction2 catalyst Cu(I) Catalyst Mix (CuSO4, Ascorbate, Ligand) catalyst->reaction2 purify2 Purify (SEC / Dialysis) reaction2->purify2 final_conjugate Final Conjugate purify2->final_conjugate azide_protein_ref->reaction2

Caption: Workflow for two-step protein conjugation.

troubleshooting_nhs start Low NHS-Ester Conjugation Yield check_buffer Is buffer amine-free (No Tris/Glycine)? start->check_buffer check_ph Is pH between 7.2 and 8.5? check_buffer->check_ph Yes sol_buffer Action: Change to PBS, Borate, or Bicarbonate buffer. check_buffer->sol_buffer No check_reagent Is NHS ester reagent fresh? check_ph->check_reagent Yes sol_ph Action: Adjust pH to ~8.3 using a non-amine base. check_ph->sol_ph No check_conc Is protein concentration >1 mg/mL? check_reagent->check_conc Yes sol_reagent Action: Use fresh, properly stored NHS ester. Prepare stock solution just before use. check_reagent->sol_reagent No sol_conc Action: Concentrate protein or increase molar excess of NHS ester. check_conc->sol_conc No end Problem likely solved. If issues persist, consider alternative activation chemistry. check_conc->end Yes

Caption: Troubleshooting logic for low NHS-ester conjugation yield.

cuaac_cycle Cu(I) Catalytic Cycle for Azide-Alkyne Cycloaddition cluster_redox Redox Maintenance cu1_start Cu(I) cu_acetylide Cu(I)-Acetylide Intermediate cu1_start->cu_acetylide alkyne R1-Alkyne alkyne->cu_acetylide azide R2-Azide cu_triazolide Copper Triazolide azide->cu_triazolide cu_acetylide->cu_triazolide cu_triazolide->cu1_start Catalyst Regeneration product 1,4-Disubstituted Triazole Product cu_triazolide->product cu2 Cu(II) (Inactive) ascorbate Sodium Ascorbate (Reducing Agent) cu2->ascorbate ascorbate->cu1_start Reduction

Caption: Simplified catalytic cycle for CuAAC (Click Chemistry).

References

Technical Support Center: Troubleshooting Low Yield in Click Reactions with 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your click reactions involving 11-Azidoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound has a very low yield. What are the most common causes?

Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are frequently due to one or more of the following factors:

  • Poor Solubility of this compound: The long, hydrophobic alkyl chain can lead to poor solubility in purely aqueous media, which can hinder the reaction.[1]

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. This can be caused by dissolved oxygen in the reaction mixture.

  • Inappropriate Ligand Choice or Concentration: The ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An incorrect choice of ligand for the solvent system or an improper ligand-to-copper ratio can lead to poor results.[2]

  • Impure Reagents or Solvents: The purity of the azide (B81097), alkyne, and solvents can significantly impact the reaction's success.[2]

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and pH can significantly influence the reaction rate and yield.[2][3]

  • Reagent Stoichiometry: An incorrect ratio of azide to alkyne can result in incomplete conversion.[4]

Q2: How can I improve the solubility of this compound in my reaction?

Due to its hydrophobic nature, using a co-solvent system is highly recommended.[1] Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH can significantly improve solubility and reaction efficiency.[1] For reactions that do not involve sensitive biomolecules, a fully organic solvent system might be advantageous.[1]

Q3: I suspect my copper catalyst is being inactivated. How can I prevent this?

To maintain the active Cu(I) oxidation state, several precautions should be taken:

  • Deoxygenate the Reaction Mixture: Before adding the copper catalyst, purge the solvent with an inert gas like argon or nitrogen for 15-20 minutes.[1] It is also helpful to keep the reaction vessel capped to minimize exposure to oxygen.[5]

  • Use a Reducing Agent: A freshly prepared solution of a reducing agent, most commonly sodium ascorbate (B8700270), is essential to reduce any Cu(II) to Cu(I) in situ.[3][6] An excess of the reducing agent is typically used.[6]

  • Utilize a Stabilizing Ligand: A suitable ligand will chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[2][6]

Q4: Which ligand should I use for my reaction with this compound?

The choice of ligand depends on the solvent system:

  • For aqueous or partially aqueous media: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[1][2]

  • For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.[1]

The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2]

Q5: Can the order of reagent addition affect my reaction yield?

Yes, the order of addition is important for ensuring the catalyst is active when the reaction begins. A recommended order is:

  • Combine your this compound and the alkyne in your chosen solvent system.

  • In a separate tube, pre-mix the copper source (e.g., CuSO₄) and the ligand.[2]

  • Add the copper/ligand mixture to the reaction tube.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[1]

Q6: What are the optimal temperature and reaction time?

CuAAC reactions are often performed at room temperature.[2] However, for sterically hindered substrates or to improve the solubility of reactants like this compound, a modest increase in temperature may improve the reaction rate and yield.[1][2] Reaction times can vary from a few minutes to several hours. It is advisable to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor solubility of this compound. Use a co-solvent system such as water/DMSO, water/DMF, or water/t-BuOH.[1] Consider increasing the reaction temperature slightly.[1]
Copper catalyst oxidation (inactive Cu(II) form). Deoxygenate all solutions by bubbling with an inert gas (e.g., argon) before adding the catalyst.[1] Use a freshly prepared solution of sodium ascorbate in excess (e.g., 5-10 equivalents).[6]
Ineffective ligand or incorrect ligand:copper ratio. For aqueous systems, use a water-soluble ligand like THPTA. For organic solvents, use TBTA.[1] Use a ligand-to-copper ratio between 1:1 and 5:1.[2] Pre-mix the ligand and copper source before adding to the reaction.[2]
Impure reagents. Use high-purity this compound, alkyne, and solvents. Consider purifying starting materials if their purity is questionable.[2]
Incorrect stoichiometry. While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less critical reagent can drive the reaction to completion.[2]
Sub-optimal pH. The CuAAC reaction is generally tolerant of a wide pH range (4-12).[3] However, for bioconjugation, a pH between 7 and 9 is common.[6] Avoid buffers with strong chelating agents (e.g., EDTA).[7]
Presence of Side Products Oxidative damage to sensitive molecules. The combination of copper and a reducing agent can generate reactive oxygen species (ROS).[6] Using a chelating ligand can help protect sensitive substrates.[6] Adding a scavenger like aminoguanidine (B1677879) can also mitigate this issue.[7]
Homocoupling of the alkyne. This can occur if the Cu(I) catalyst is not properly stabilized. Ensure an adequate amount of ligand and reducing agent are present.
Reaction Fails to Initiate Inhibition by other functional groups. Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[2] In such cases, increasing the catalyst and ligand concentration or adding sacrificial metals like Zn(II) may help.[2][5]
Degradation of reagents. Ensure that the this compound and alkyne have been stored correctly and have not degraded. Small organic azides can be sensitive and should be handled with care.[1]

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for specific applications.

1. Preparation of Stock Solutions:

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent or co-solvent mixture (e.g., DMSO, DMF, or a water/DMSO mixture).

  • Alkyne-containing Molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[2]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[2]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [2]

2. Reaction Setup:

  • In a microcentrifuge tube, add the this compound and the alkyne-containing molecule to the desired final concentrations in your chosen solvent system.

  • Deoxygenate the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration).[2]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2.5-5 mM).

  • Gently mix the reaction and allow it to proceed at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by TLC or LC-MS.

Visual Troubleshooting Guide

G start Low Yield with this compound solubility Is this compound fully dissolved? start->solubility catalyst Is the catalyst system optimized? solubility->catalyst Yes add_cosolvent Add co-solvent (DMSO, DMF) Increase temperature solubility->add_cosolvent No reagents Are reagents pure and stoichiometry correct? catalyst->reagents Yes deoxygenate Deoxygenate solvent Use fresh sodium ascorbate catalyst->deoxygenate No conditions Are reaction conditions optimal? reagents->conditions Yes check_purity Verify reagent purity Use slight excess of one reagent reagents->check_purity No success Reaction Yield Improved conditions->success Yes optimize_time_temp Monitor reaction over time Slightly increase temperature conditions->optimize_time_temp No add_cosolvent->catalyst check_ligand Use appropriate ligand (THPTA/TBTA) Optimize ligand:copper ratio (1:1 to 5:1) deoxygenate->check_ligand check_ligand->reagents check_purity->conditions optimize_time_temp->success

Caption: Troubleshooting workflow for low yield in click reactions.

References

Technical Support Center: Troubleshooting Low Yield in Click Reactions with 11-Azidoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your click reactions involving 11-Azidoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound has a very low yield. What are the most common causes?

Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are frequently due to one or more of the following factors:

  • Poor Solubility of this compound: The long, hydrophobic alkyl chain can lead to poor solubility in purely aqueous media, which can hinder the reaction.[1]

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. This can be caused by dissolved oxygen in the reaction mixture.

  • Inappropriate Ligand Choice or Concentration: The ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An incorrect choice of ligand for the solvent system or an improper ligand-to-copper ratio can lead to poor results.[2]

  • Impure Reagents or Solvents: The purity of the azide, alkyne, and solvents can significantly impact the reaction's success.[2]

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and pH can significantly influence the reaction rate and yield.[2][3]

  • Reagent Stoichiometry: An incorrect ratio of azide to alkyne can result in incomplete conversion.[4]

Q2: How can I improve the solubility of this compound in my reaction?

Due to its hydrophobic nature, using a co-solvent system is highly recommended.[1] Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH can significantly improve solubility and reaction efficiency.[1] For reactions that do not involve sensitive biomolecules, a fully organic solvent system might be advantageous.[1]

Q3: I suspect my copper catalyst is being inactivated. How can I prevent this?

To maintain the active Cu(I) oxidation state, several precautions should be taken:

  • Deoxygenate the Reaction Mixture: Before adding the copper catalyst, purge the solvent with an inert gas like argon or nitrogen for 15-20 minutes.[1] It is also helpful to keep the reaction vessel capped to minimize exposure to oxygen.[5]

  • Use a Reducing Agent: A freshly prepared solution of a reducing agent, most commonly sodium ascorbate, is essential to reduce any Cu(II) to Cu(I) in situ.[3][6] An excess of the reducing agent is typically used.[6]

  • Utilize a Stabilizing Ligand: A suitable ligand will chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[2][6]

Q4: Which ligand should I use for my reaction with this compound?

The choice of ligand depends on the solvent system:

  • For aqueous or partially aqueous media: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[1][2]

  • For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.[1]

The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2]

Q5: Can the order of reagent addition affect my reaction yield?

Yes, the order of addition is important for ensuring the catalyst is active when the reaction begins. A recommended order is:

  • Combine your this compound and the alkyne in your chosen solvent system.

  • In a separate tube, pre-mix the copper source (e.g., CuSO₄) and the ligand.[2]

  • Add the copper/ligand mixture to the reaction tube.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[1]

Q6: What are the optimal temperature and reaction time?

CuAAC reactions are often performed at room temperature.[2] However, for sterically hindered substrates or to improve the solubility of reactants like this compound, a modest increase in temperature may improve the reaction rate and yield.[1][2] Reaction times can vary from a few minutes to several hours. It is advisable to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor solubility of this compound. Use a co-solvent system such as water/DMSO, water/DMF, or water/t-BuOH.[1] Consider increasing the reaction temperature slightly.[1]
Copper catalyst oxidation (inactive Cu(II) form). Deoxygenate all solutions by bubbling with an inert gas (e.g., argon) before adding the catalyst.[1] Use a freshly prepared solution of sodium ascorbate in excess (e.g., 5-10 equivalents).[6]
Ineffective ligand or incorrect ligand:copper ratio. For aqueous systems, use a water-soluble ligand like THPTA. For organic solvents, use TBTA.[1] Use a ligand-to-copper ratio between 1:1 and 5:1.[2] Pre-mix the ligand and copper source before adding to the reaction.[2]
Impure reagents. Use high-purity this compound, alkyne, and solvents. Consider purifying starting materials if their purity is questionable.[2]
Incorrect stoichiometry. While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less critical reagent can drive the reaction to completion.[2]
Sub-optimal pH. The CuAAC reaction is generally tolerant of a wide pH range (4-12).[3] However, for bioconjugation, a pH between 7 and 9 is common.[6] Avoid buffers with strong chelating agents (e.g., EDTA).[7]
Presence of Side Products Oxidative damage to sensitive molecules. The combination of copper and a reducing agent can generate reactive oxygen species (ROS).[6] Using a chelating ligand can help protect sensitive substrates.[6] Adding a scavenger like aminoguanidine can also mitigate this issue.[7]
Homocoupling of the alkyne. This can occur if the Cu(I) catalyst is not properly stabilized. Ensure an adequate amount of ligand and reducing agent are present.
Reaction Fails to Initiate Inhibition by other functional groups. Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[2] In such cases, increasing the catalyst and ligand concentration or adding sacrificial metals like Zn(II) may help.[2][5]
Degradation of reagents. Ensure that the this compound and alkyne have been stored correctly and have not degraded. Small organic azides can be sensitive and should be handled with care.[1]

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for specific applications.

1. Preparation of Stock Solutions:

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent or co-solvent mixture (e.g., DMSO, DMF, or a water/DMSO mixture).

  • Alkyne-containing Molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[2]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[2]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [2]

2. Reaction Setup:

  • In a microcentrifuge tube, add the this compound and the alkyne-containing molecule to the desired final concentrations in your chosen solvent system.

  • Deoxygenate the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration).[2]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2.5-5 mM).

  • Gently mix the reaction and allow it to proceed at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by TLC or LC-MS.

Visual Troubleshooting Guide

G start Low Yield with this compound solubility Is this compound fully dissolved? start->solubility catalyst Is the catalyst system optimized? solubility->catalyst Yes add_cosolvent Add co-solvent (DMSO, DMF) Increase temperature solubility->add_cosolvent No reagents Are reagents pure and stoichiometry correct? catalyst->reagents Yes deoxygenate Deoxygenate solvent Use fresh sodium ascorbate catalyst->deoxygenate No conditions Are reaction conditions optimal? reagents->conditions Yes check_purity Verify reagent purity Use slight excess of one reagent reagents->check_purity No success Reaction Yield Improved conditions->success Yes optimize_time_temp Monitor reaction over time Slightly increase temperature conditions->optimize_time_temp No add_cosolvent->catalyst check_ligand Use appropriate ligand (THPTA/TBTA) Optimize ligand:copper ratio (1:1 to 5:1) deoxygenate->check_ligand check_ligand->reagents check_purity->conditions optimize_time_temp->success

Caption: Troubleshooting workflow for low yield in click reactions.

References

preventing aggregation during protein modification with 11-Azidoundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing protein aggregation during modification with 11-Azidoundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for protein modification?

This compound is a long-chain fatty acid containing a terminal azide (B81097) group. It is commonly supplied as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (lysine residues and the N-terminus) on a protein. This modification introduces a bioorthogonal azide handle onto the protein surface, which can then be specifically reacted with an alkyne-containing molecule via "click chemistry." This two-step approach is widely used for attaching fluorophores, drugs, or other molecules to proteins.

Q2: What causes protein aggregation during modification with this compound?

The primary cause of aggregation is the hydrophobic nature of the 11-carbon undecanoic acid chain.[1] Introducing this long alkyl chain onto the protein surface can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[2] Other contributing factors can include suboptimal buffer conditions (pH, ionic strength), high protein concentration, and inappropriate reaction temperature.

Q3: How can I detect protein aggregation?

Protein aggregation can be detected through several methods:

  • Visual Inspection: Obvious signs of aggregation include cloudiness or visible precipitates in the reaction mixture.[3]

  • Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of soluble and insoluble aggregates.[3]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[1]

Q4: What are the key strategies to prevent aggregation during this modification?

Key strategies focus on mitigating the hydrophobic effects of the this compound and maintaining protein stability:

  • Inclusion of Additives/Excipients: Incorporate stabilizing agents into the reaction buffer to increase protein solubility and prevent hydrophobic interactions.

  • Optimization of Reaction Conditions: Carefully control the pH, temperature, and molar ratio of the labeling reagent to the protein.

  • Use of Solubility-Enhancing Agents: Employ molecules that can sequester the hydrophobic acyl chain, preventing it from promoting aggregation.

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.

This indicates significant protein aggregation and requires immediate troubleshooting.

Potential Cause Troubleshooting Steps
High Hydrophobicity of the Label - Add a solubility-enhancing agent such as β-cyclodextrin to the reaction buffer.[4][5][6] - Incorporate non-detergent sulfobetaines (NDSBs) to help solubilize the protein.[7][8][9] - Include L-arginine in the buffer to suppress aggregation.[10][11][12][13][14]
Suboptimal Buffer Conditions - Ensure the buffer pH is optimal for your protein's stability and the NHS ester reaction (typically pH 7.5-8.5). - Adjust the ionic strength by increasing the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific electrostatic interactions.[15]
High Protein Concentration - Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2] - If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified product.
Excessive Molar Ratio of Labeling Reagent - Reduce the molar excess of the this compound NHS ester to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and optimize.
Reaction Temperature - Conduct the reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[2]

Issue 2: No visible precipitation, but post-reaction analysis (SEC, DLS) shows soluble aggregates.

This suggests that while widespread precipitation has been avoided, the conditions are still not optimal for maintaining a monomeric protein population.

Potential Cause Troubleshooting Steps
Insufficient Stabilization - Increase the concentration of the chosen excipient (e.g., L-arginine, NDSB). - Screen a panel of different stabilizing excipients to find the most effective one for your protein.
Subtle Conformational Changes - Include a stabilizing osmolyte like glycerol (B35011) or sucrose (B13894) in the buffer to favor the native protein conformation.[3]
Slow Aggregation Over Time - After the reaction, purify the labeled protein immediately to remove unreacted labeling reagent and byproducts. - Store the purified, labeled protein in an optimized buffer containing cryoprotectants (e.g., glycerol) and flash-freeze in single-use aliquots.[15]

Quantitative Data Summary

Table 1: Recommended Concentrations of Additives to Prevent Aggregation

Additive Recommended Concentration Range Mechanism of Action Reference(s)
L-Arginine 50 mM - 0.5 MSuppresses aggregation by interacting with hydrophobic patches and weakening protein-protein interactions.[3][11][12][13][14]
β-Cyclodextrin 1-10 mMEncapsulates the hydrophobic acyl chain, preventing it from inducing aggregation.[4][5][6][16][17]
Non-Detergent Sulfobetaines (e.g., NDSB-201) 0.5 - 1.0 MStabilize proteins and prevent aggregation without causing denaturation.[3][7][8][9][18]
Glycerol 10-20% (v/v)Acts as a stabilizing osmolyte and cryoprotectant.[10][15]
Sucrose/Trehalose 0.3 - 1.0 MStabilize protein structure through preferential hydration.[3]

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

Parameter Recommended Range Rationale Reference(s)
pH 7.5 - 8.5Optimal for the reaction of NHS esters with primary amines while maintaining protein stability.[19]
Temperature 4°C - Room Temperature (25°C)Lower temperatures can slow aggregation but may require longer reaction times.[2]
Protein Concentration 1 - 10 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.[19][20][21]
Molar Excess of this compound NHS Ester 5:1 to 20:1 (Reagent:Protein)Start low and optimize to achieve the desired degree of labeling without causing aggregation.[20][21]
Reaction Time 1 - 4 hours (at RT) or overnight (at 4°C)Dependent on temperature and the reactivity of the protein.[19]

Experimental Protocols

Protocol: Protein Modification with this compound NHS Ester with Aggregation Prevention

This protocol provides a general framework. Optimization for each specific protein is highly recommended.

1. Materials and Reagents:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.3, containing selected anti-aggregation additives (see Table 1).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Buffer Exchange: Exchange the protein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare Labeling Reagent Stock: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (start with a 10:1 molar ratio of reagent to protein).

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound NHS ester stock solution.

    • Ensure the final concentration of DMF or DMSO does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization and Storage:

    • Determine the final protein concentration.

    • Assess the degree of labeling and the extent of aggregation using appropriate analytical techniques (e.g., mass spectrometry, SEC, DLS).

    • Store the labeled protein in single-use aliquots at -80°C, preferably in a buffer containing a cryoprotectant like 20% glycerol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Buffer Exchange Protein into Reaction Buffer (pH 8.3) with Additives r1 Add NHS Ester to Protein Solution (10:1 Molar Ratio) p1->r1 p2 Prepare 10 mM Stock of This compound NHS Ester in DMSO p2->r1 r2 Incubate (2-4h at RT or overnight at 4°C) r1->r2 r3 Quench Reaction (50 mM Tris-HCl) r2->r3 a1 Purify via Desalting Column or Dialysis r3->a1 a2 Characterize (SEC, DLS, MS) a1->a2 a3 Store at -80°C with Cryoprotectant a2->a3

Caption: Experimental workflow for protein modification.

troubleshooting_logic start Protein Aggregation Observed? solubility Add Solubility Enhancer (e.g., β-cyclodextrin, NDSB) start->solubility Yes additives Incorporate Stabilizing Additives (e.g., L-arginine, Glycerol) start->additives Yes ratio Reduce Molar Ratio of NHS Ester to Protein start->ratio Yes concentration Lower Protein Concentration start->concentration Yes conditions Optimize Reaction Conditions (pH, Temp, Ionic Strength) start->conditions Yes success Aggregation Prevented solubility->success additives->success ratio->success concentration->success conditions->success

Caption: Troubleshooting logic for protein aggregation.

References

preventing aggregation during protein modification with 11-Azidoundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing protein aggregation during modification with 11-Azidoundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for protein modification?

This compound is a long-chain fatty acid containing a terminal azide group. It is commonly supplied as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (lysine residues and the N-terminus) on a protein. This modification introduces a bioorthogonal azide handle onto the protein surface, which can then be specifically reacted with an alkyne-containing molecule via "click chemistry." This two-step approach is widely used for attaching fluorophores, drugs, or other molecules to proteins.

Q2: What causes protein aggregation during modification with this compound?

The primary cause of aggregation is the hydrophobic nature of the 11-carbon undecanoic acid chain.[1] Introducing this long alkyl chain onto the protein surface can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[2] Other contributing factors can include suboptimal buffer conditions (pH, ionic strength), high protein concentration, and inappropriate reaction temperature.

Q3: How can I detect protein aggregation?

Protein aggregation can be detected through several methods:

  • Visual Inspection: Obvious signs of aggregation include cloudiness or visible precipitates in the reaction mixture.[3]

  • Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of soluble and insoluble aggregates.[3]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[1]

Q4: What are the key strategies to prevent aggregation during this modification?

Key strategies focus on mitigating the hydrophobic effects of the this compound and maintaining protein stability:

  • Inclusion of Additives/Excipients: Incorporate stabilizing agents into the reaction buffer to increase protein solubility and prevent hydrophobic interactions.

  • Optimization of Reaction Conditions: Carefully control the pH, temperature, and molar ratio of the labeling reagent to the protein.

  • Use of Solubility-Enhancing Agents: Employ molecules that can sequester the hydrophobic acyl chain, preventing it from promoting aggregation.

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.

This indicates significant protein aggregation and requires immediate troubleshooting.

Potential Cause Troubleshooting Steps
High Hydrophobicity of the Label - Add a solubility-enhancing agent such as β-cyclodextrin to the reaction buffer.[4][5][6] - Incorporate non-detergent sulfobetaines (NDSBs) to help solubilize the protein.[7][8][9] - Include L-arginine in the buffer to suppress aggregation.[10][11][12][13][14]
Suboptimal Buffer Conditions - Ensure the buffer pH is optimal for your protein's stability and the NHS ester reaction (typically pH 7.5-8.5). - Adjust the ionic strength by increasing the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific electrostatic interactions.[15]
High Protein Concentration - Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2] - If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified product.
Excessive Molar Ratio of Labeling Reagent - Reduce the molar excess of the this compound NHS ester to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and optimize.
Reaction Temperature - Conduct the reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[2]

Issue 2: No visible precipitation, but post-reaction analysis (SEC, DLS) shows soluble aggregates.

This suggests that while widespread precipitation has been avoided, the conditions are still not optimal for maintaining a monomeric protein population.

Potential Cause Troubleshooting Steps
Insufficient Stabilization - Increase the concentration of the chosen excipient (e.g., L-arginine, NDSB). - Screen a panel of different stabilizing excipients to find the most effective one for your protein.
Subtle Conformational Changes - Include a stabilizing osmolyte like glycerol or sucrose in the buffer to favor the native protein conformation.[3]
Slow Aggregation Over Time - After the reaction, purify the labeled protein immediately to remove unreacted labeling reagent and byproducts. - Store the purified, labeled protein in an optimized buffer containing cryoprotectants (e.g., glycerol) and flash-freeze in single-use aliquots.[15]

Quantitative Data Summary

Table 1: Recommended Concentrations of Additives to Prevent Aggregation

Additive Recommended Concentration Range Mechanism of Action Reference(s)
L-Arginine 50 mM - 0.5 MSuppresses aggregation by interacting with hydrophobic patches and weakening protein-protein interactions.[3][11][12][13][14]
β-Cyclodextrin 1-10 mMEncapsulates the hydrophobic acyl chain, preventing it from inducing aggregation.[4][5][6][16][17]
Non-Detergent Sulfobetaines (e.g., NDSB-201) 0.5 - 1.0 MStabilize proteins and prevent aggregation without causing denaturation.[3][7][8][9][18]
Glycerol 10-20% (v/v)Acts as a stabilizing osmolyte and cryoprotectant.[10][15]
Sucrose/Trehalose 0.3 - 1.0 MStabilize protein structure through preferential hydration.[3]

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

Parameter Recommended Range Rationale Reference(s)
pH 7.5 - 8.5Optimal for the reaction of NHS esters with primary amines while maintaining protein stability.[19]
Temperature 4°C - Room Temperature (25°C)Lower temperatures can slow aggregation but may require longer reaction times.[2]
Protein Concentration 1 - 10 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.[19][20][21]
Molar Excess of this compound NHS Ester 5:1 to 20:1 (Reagent:Protein)Start low and optimize to achieve the desired degree of labeling without causing aggregation.[20][21]
Reaction Time 1 - 4 hours (at RT) or overnight (at 4°C)Dependent on temperature and the reactivity of the protein.[19]

Experimental Protocols

Protocol: Protein Modification with this compound NHS Ester with Aggregation Prevention

This protocol provides a general framework. Optimization for each specific protein is highly recommended.

1. Materials and Reagents:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.3, containing selected anti-aggregation additives (see Table 1).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Buffer Exchange: Exchange the protein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare Labeling Reagent Stock: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (start with a 10:1 molar ratio of reagent to protein).

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound NHS ester stock solution.

    • Ensure the final concentration of DMF or DMSO does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization and Storage:

    • Determine the final protein concentration.

    • Assess the degree of labeling and the extent of aggregation using appropriate analytical techniques (e.g., mass spectrometry, SEC, DLS).

    • Store the labeled protein in single-use aliquots at -80°C, preferably in a buffer containing a cryoprotectant like 20% glycerol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Buffer Exchange Protein into Reaction Buffer (pH 8.3) with Additives r1 Add NHS Ester to Protein Solution (10:1 Molar Ratio) p1->r1 p2 Prepare 10 mM Stock of This compound NHS Ester in DMSO p2->r1 r2 Incubate (2-4h at RT or overnight at 4°C) r1->r2 r3 Quench Reaction (50 mM Tris-HCl) r2->r3 a1 Purify via Desalting Column or Dialysis r3->a1 a2 Characterize (SEC, DLS, MS) a1->a2 a3 Store at -80°C with Cryoprotectant a2->a3

Caption: Experimental workflow for protein modification.

troubleshooting_logic start Protein Aggregation Observed? solubility Add Solubility Enhancer (e.g., β-cyclodextrin, NDSB) start->solubility Yes additives Incorporate Stabilizing Additives (e.g., L-arginine, Glycerol) start->additives Yes ratio Reduce Molar Ratio of NHS Ester to Protein start->ratio Yes concentration Lower Protein Concentration start->concentration Yes conditions Optimize Reaction Conditions (pH, Temp, Ionic Strength) start->conditions Yes success Aggregation Prevented solubility->success additives->success ratio->success concentration->success conditions->success

Caption: Troubleshooting logic for protein aggregation.

References

Technical Support Center: 11-Azidoundecanoic Acid EDC Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the EDC coupling of 11-Azidoundecanoic acid. Our goal is to help you navigate common challenges and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is EDC coupling and why is it used for this compound?

A1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinking agent used to form amide bonds between a carboxylic acid and a primary amine.[1] For this compound, EDC activates the carboxylic acid group, allowing it to react with an amine-containing molecule (e.g., a protein, peptide, or small molecule) to form a stable amide linkage.[2] This is a cornerstone reaction in bioconjugation for attaching the azide-functionalized linker to a target molecule, enabling subsequent "click chemistry" reactions.

Q2: What are the most common side reactions during the EDC coupling of this compound?

A2: The side reactions are characteristic of carbodiimide (B86325) chemistry in general and are not specific to the azide (B81097) group. The most prevalent side reactions include:

  • N-acylurea Formation: The activated O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3][4][5][6] This is often the primary cause of low yield.

  • Hydrolysis of Intermediates: In aqueous solutions, the O-acylisourea intermediate is highly unstable and can be rapidly hydrolyzed, which regenerates the original carboxylic acid (this compound) and consumes EDC.[2][7] If N-hydroxysuccinimide (NHS) is used, the resulting NHS ester is also susceptible to hydrolysis, especially at higher pH.[8][9]

  • Symmetric Anhydride Formation: Two molecules of the activated O-acylisourea can react to form a symmetric anhydride, which can then react with the amine, but this alternative pathway can be less efficient.[10]

Q3: My reaction yield is low. What are the potential causes?

A3: Low yield is a common issue and can stem from several factors:

  • Hydrolysis of Activated Acid: The primary cause is often the hydrolysis of the O-acylisourea or NHS-ester intermediate, which is faster in aqueous environments and at non-optimal pH.[2][11]

  • N-acylurea Formation: A significant portion of your activated acid may be converted into the unreactive N-acylurea byproduct.[5][6]

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage or handling can lead to their degradation and loss of activity.[12]

  • Inappropriate Buffer: Using buffers containing competing nucleophiles like primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) will interfere with the desired reaction.[12]

  • Suboptimal pH: The reaction is highly pH-dependent. The activation step and the coupling step have different optimal pH ranges.[7][13]

Q4: How can I minimize the formation of the N-acylurea byproduct?

A4: Minimizing this side reaction is key to improving your yield.

  • Use N-hydroxysuccinimide (NHS) or Sulfo-NHS: Adding NHS or its water-soluble analog (Sulfo-NHS) is the most effective strategy. It rapidly converts the unstable O-acylisourea intermediate into a more stable NHS-ester, which is less prone to rearrangement and more resistant to general hydrolysis.[1][2]

  • Control Reagent Stoichiometry and Addition Order: Pre-activating the carboxylic acid with EDC/NHS before adding the amine-containing molecule can be beneficial.

  • Lower the Temperature: Studies have shown that conducting the reaction at lower temperatures (e.g., 5°C instead of 21°C) can suppress the formation of N-acylurea.[14]

Q5: Does the azide group on this compound cause specific side reactions during EDC coupling?

A5: Under typical EDC/NHS coupling conditions (mild pH, room temperature or below), the terminal azide group is chemically stable and does not participate in side reactions. Its primary chemical reactivity is exploited in subsequent, orthogonal reactions like copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). The challenges encountered during the EDC coupling step are almost always related to the carbodiimide chemistry itself, not the azide moiety.

Q6: What is the optimal pH for the reaction?

A6: The optimal pH depends on whether you are using a one-step or two-step protocol.

  • Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic buffer, typically pH 4.5-6.0 . MES buffer is a common choice.[12][15]

  • Coupling Step: The reaction of the activated ester (especially an NHS-ester) with the primary amine is most efficient at pH 7.2-8.0 .[16] At this pH, the majority of primary amines are deprotonated and thus more nucleophilic.

  • Recommendation: A two-step protocol is highly recommended. First, activate the this compound at pH 5.0-6.0, then add the amine and raise the pH to 7.2-7.5 for the coupling reaction.[17]

Q7: Which buffers should I use or avoid?

A7: The choice of buffer is critical for success.[12]

  • Recommended Buffers:

    • Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) is ideal as it lacks amine and carboxyl groups.[7]

    • Coupling (pH 7.0-8.0): Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers are suitable choices.

  • Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as they will compete in the reaction and significantly lower your yield.

Q8: How can I confirm that my coupling reaction was successful?

A8: Confirmation can be achieved through various analytical techniques:

  • Mass Spectrometry (LC-MS, MALDI-TOF): This is the most direct method to confirm the formation of the desired product by verifying its molecular weight.

  • Chromatography (HPLC, TLC): Comparing the chromatograms of the starting materials and the reaction mixture can show the consumption of reactants and the appearance of a new product peak.

  • NMR Spectroscopy: For smaller molecules, ¹H NMR can show the disappearance of the carboxylic acid proton and the appearance of new amide proton signals.

  • FT-IR Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch and the appearance of the amide C=O stretch can indicate a successful reaction.

Section 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield 1. Inactive Reagents: EDC and/or NHS have degraded due to moisture exposure.[12]Purchase fresh reagents. Store desiccated at -20°C and warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use.
2. Hydrolysis of Intermediates: The activated O-acylisourea or NHS-ester hydrolyzed before reacting with the amine.[2][9]Add NHS or Sulfo-NHS to create a more stable intermediate.[2] Perform the reaction quickly and consider lowering the temperature. Ensure the pH is optimal for each step.
3. Inappropriate Buffer: The buffer contains competing amines or carboxylates (e.g., Tris, acetate).[12]Switch to a non-interfering buffer system. Use MES for activation and PBS or HEPES for coupling.
Unexpected Byproduct Detected 1. N-acylurea Formation: The O-acylisourea intermediate rearranged. The byproduct mass will be (Mass of this compound + Mass of EDC).[4]Add NHS or Sulfo-NHS to the reaction to trap the O-acylisourea as a more stable NHS-ester.[10] Lowering the reaction temperature may also help.[14]
Starting Material Recovered 1. Inefficient Activation: The pH is too high for the activation step, or reagents are inactive.Ensure the activation step is performed in an acidic buffer (pH 4.5-6.0).[12] Verify the activity of your EDC and NHS.
2. Rapid Hydrolysis: The activated intermediate is hydrolyzing back to the starting carboxylic acid.[2]Use a two-step protocol with NHS/Sulfo-NHS. After activation, immediately proceed to the coupling step.
Precipitation During Reaction 1. Protein Aggregation: If coupling to a protein, changes in pH or reagent concentration may cause it to precipitate.[12]Ensure the protein is soluble and stable in the chosen reaction buffers at the final concentration. Perform a buffer exchange if necessary.
2. Low Solubility of Reactants: The this compound or the amine-containing molecule has poor solubility in the reaction buffer.Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. Note that this can alter pKa values.[13]
Inconsistent Results 1. Reagent Handling: Inconsistent handling of moisture-sensitive EDC and NHS.Standardize the procedure for handling reagents. Always allow them to equilibrate to room temperature before opening and weigh them out quickly.
2. pH Control: Minor variations in buffer preparation are leading to significant pH differences.Calibrate your pH meter before use. Prepare buffers carefully and verify the final pH of the reaction mixture.

Section 3: Quantitative Data Summary

Direct quantitative data for this compound is scarce; however, the following table summarizes key data from related EDC/NHS coupling studies that guide reaction optimization.

ParameterConditionObservation / Quantitative DataSignificance for Your Experiment
NHS-Ester Stability pH 7.0Half-life: 4-5 hours[9]Provides a reasonable time window for the coupling reaction at neutral pH.
pH 8.0Half-life: 1 hour[9]Reaction is faster, but the time to add the amine after activation is more critical.
pH 8.6Half-life: 10 minutes[9]High pH significantly reduces stability; work quickly and consider if such a high pH is necessary.
N-acylurea Formation N-acetyl amino acids with bulky side groups (e.g., Ac-I-OH)N-acylurea formation can be significant (e.g., 33 ± 1% of EDC consumed).[5]While this compound is not an amino acid, this shows that substrate structure can influence side reactions. The linear chain of your molecule is unlikely to cause steric hindrance that promotes this side reaction.
N-protected amino acids (Fmoc or Boc)N-acylurea formation can be very high (>50% of EDC consumed).[5][6]This highlights the electronic effects of neighboring groups on the carboxylate's reactivity and rearrangement pathways.
Reaction pH EDC Hydrolysis RateThe rate of EDC hydrolysis is 8 times faster at pH 4 than at pH 7.[11]While acidic pH is needed for activation, it also accelerates the unproductive hydrolysis of EDC itself. This is a trade-off to manage.
Reaction Temperature N-acylurea FormationLowering the temperature from 21°C to 5°C can significantly suppress N-acylurea formation.[14]Running the reaction cold (4°C or on ice) is a simple and effective way to improve the selectivity for the desired product.

Section 4: Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol is optimized to maximize yield by separating the activation and coupling steps, and by using NHS to stabilize the activated intermediate.[17]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to warm to room temperature before opening.

    • Prepare stock solutions of this compound, EDC, and NHS immediately before use. Dissolve EDC and NHS in the Activation Buffer.

  • Carboxylic Acid Activation (Step 1):

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of NHS to the dissolved acid.

    • Add a 5 to 10-fold molar excess of EDC to the solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS-ester.

  • Amine Coupling (Step 2):

    • Dissolve your amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated this compound solution from Step 2 to your amine solution. Alternatively, if your amine is sensitive to the lower pH, you can perform a rapid buffer exchange on the activated acid using a desalting column equilibrated with Coupling Buffer before adding it to the amine.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add hydroxylamine to stop the reaction by reacting with remaining NHS-esters).

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.

Protocol 2: General Procedure for Monitoring Reaction via LC-MS

  • At various time points (e.g., t=0, 30 min, 2 hr, overnight), take a small aliquot (5-10 µL) from the reaction mixture.

  • Immediately quench the aliquot by diluting it 100-fold in a solution of 0.1% formic acid or trifluoroacetic acid in water/acetonitrile (50:50). This stops the reaction and prepares the sample for analysis.

  • Inject the diluted sample onto an appropriate C18 HPLC column connected to a mass spectrometer.

  • Monitor the consumption of the this compound (m/z) and the formation of the desired product (m/z). This allows for real-time assessment of reaction progress.

Section 5: Visual Guides

EDC_Coupling_Pathway cluster_edc R_COOH 11-Azidoundecanoic Acid O_Acyl O-Acylisourea Intermediate (Unstable) R_COOH->O_Acyl + EDC EDC NHS_Ester NHS-Ester (More Stable) O_Acyl->NHS_Ester + NHS - Urea Urea EDC Byproduct (Soluble Urea) NHS NHS / Sulfo-NHS Product Final Amide Product NHS_Ester->Product + R'-NH2 - NHS Amine Primary Amine (R'-NH2)

Caption: Intended EDC/NHS coupling pathway for this compound.

Side_Reactions cluster_h2o O_Acyl O-Acylisourea Intermediate N_Acylurea N-Acylurea Byproduct (Stable, Unreactive) O_Acyl->N_Acylurea Intramolecular Rearrangement R_COOH Regenerated Carboxylic Acid O_Acyl->R_COOH Hydrolysis H2O Water (H₂O) Urea EDC Byproduct

Caption: Major side reaction pathways originating from the O-acylisourea intermediate.

Troubleshooting_Workflow Start Start: Low/No Product Yield CheckReagents Are EDC/NHS fresh and handled properly? Start->CheckReagents ReplaceReagents Solution: Use fresh reagents, store desiccated at -20°C. CheckReagents->ReplaceReagents No CheckBuffer Is the buffer free of competing amines/carboxylates? CheckReagents->CheckBuffer Yes ReplaceReagents->CheckBuffer ChangeBuffer Solution: Use MES for activation, PBS/HEPES for coupling. CheckBuffer->ChangeBuffer No CheckpH Is pH optimal? (Activation: 4.5-6.0, Coupling: 7.2-8.0) CheckBuffer->CheckpH Yes ChangeBuffer->CheckpH AdjustpH Solution: Use two-step protocol with correct pH for each step. CheckpH->AdjustpH No CheckByproducts LC-MS shows N-acylurea or only starting material? CheckpH->CheckByproducts Yes AdjustpH->CheckByproducts AddNHS Solution: Add NHS/Sulfo-NHS to stabilize intermediate. Lower temperature. CheckByproducts->AddNHS Yes Success Reaction Optimized CheckByproducts->Success No, product forms AddNHS->Success

Caption: A logical workflow for troubleshooting low-yield EDC coupling reactions.

References

Technical Support Center: 11-Azidoundecanoic Acid EDC Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the EDC coupling of 11-Azidoundecanoic acid. Our goal is to help you navigate common challenges and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is EDC coupling and why is it used for this compound?

A1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinking agent used to form amide bonds between a carboxylic acid and a primary amine.[1] For this compound, EDC activates the carboxylic acid group, allowing it to react with an amine-containing molecule (e.g., a protein, peptide, or small molecule) to form a stable amide linkage.[2] This is a cornerstone reaction in bioconjugation for attaching the azide-functionalized linker to a target molecule, enabling subsequent "click chemistry" reactions.

Q2: What are the most common side reactions during the EDC coupling of this compound?

A2: The side reactions are characteristic of carbodiimide chemistry in general and are not specific to the azide group. The most prevalent side reactions include:

  • N-acylurea Formation: The activated O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3][4][5][6] This is often the primary cause of low yield.

  • Hydrolysis of Intermediates: In aqueous solutions, the O-acylisourea intermediate is highly unstable and can be rapidly hydrolyzed, which regenerates the original carboxylic acid (this compound) and consumes EDC.[2][7] If N-hydroxysuccinimide (NHS) is used, the resulting NHS ester is also susceptible to hydrolysis, especially at higher pH.[8][9]

  • Symmetric Anhydride Formation: Two molecules of the activated O-acylisourea can react to form a symmetric anhydride, which can then react with the amine, but this alternative pathway can be less efficient.[10]

Q3: My reaction yield is low. What are the potential causes?

A3: Low yield is a common issue and can stem from several factors:

  • Hydrolysis of Activated Acid: The primary cause is often the hydrolysis of the O-acylisourea or NHS-ester intermediate, which is faster in aqueous environments and at non-optimal pH.[2][11]

  • N-acylurea Formation: A significant portion of your activated acid may be converted into the unreactive N-acylurea byproduct.[5][6]

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage or handling can lead to their degradation and loss of activity.[12]

  • Inappropriate Buffer: Using buffers containing competing nucleophiles like primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) will interfere with the desired reaction.[12]

  • Suboptimal pH: The reaction is highly pH-dependent. The activation step and the coupling step have different optimal pH ranges.[7][13]

Q4: How can I minimize the formation of the N-acylurea byproduct?

A4: Minimizing this side reaction is key to improving your yield.

  • Use N-hydroxysuccinimide (NHS) or Sulfo-NHS: Adding NHS or its water-soluble analog (Sulfo-NHS) is the most effective strategy. It rapidly converts the unstable O-acylisourea intermediate into a more stable NHS-ester, which is less prone to rearrangement and more resistant to general hydrolysis.[1][2]

  • Control Reagent Stoichiometry and Addition Order: Pre-activating the carboxylic acid with EDC/NHS before adding the amine-containing molecule can be beneficial.

  • Lower the Temperature: Studies have shown that conducting the reaction at lower temperatures (e.g., 5°C instead of 21°C) can suppress the formation of N-acylurea.[14]

Q5: Does the azide group on this compound cause specific side reactions during EDC coupling?

A5: Under typical EDC/NHS coupling conditions (mild pH, room temperature or below), the terminal azide group is chemically stable and does not participate in side reactions. Its primary chemical reactivity is exploited in subsequent, orthogonal reactions like copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). The challenges encountered during the EDC coupling step are almost always related to the carbodiimide chemistry itself, not the azide moiety.

Q6: What is the optimal pH for the reaction?

A6: The optimal pH depends on whether you are using a one-step or two-step protocol.

  • Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic buffer, typically pH 4.5-6.0 . MES buffer is a common choice.[12][15]

  • Coupling Step: The reaction of the activated ester (especially an NHS-ester) with the primary amine is most efficient at pH 7.2-8.0 .[16] At this pH, the majority of primary amines are deprotonated and thus more nucleophilic.

  • Recommendation: A two-step protocol is highly recommended. First, activate the this compound at pH 5.0-6.0, then add the amine and raise the pH to 7.2-7.5 for the coupling reaction.[17]

Q7: Which buffers should I use or avoid?

A7: The choice of buffer is critical for success.[12]

  • Recommended Buffers:

    • Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) is ideal as it lacks amine and carboxyl groups.[7]

    • Coupling (pH 7.0-8.0): Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers are suitable choices.

  • Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as they will compete in the reaction and significantly lower your yield.

Q8: How can I confirm that my coupling reaction was successful?

A8: Confirmation can be achieved through various analytical techniques:

  • Mass Spectrometry (LC-MS, MALDI-TOF): This is the most direct method to confirm the formation of the desired product by verifying its molecular weight.

  • Chromatography (HPLC, TLC): Comparing the chromatograms of the starting materials and the reaction mixture can show the consumption of reactants and the appearance of a new product peak.

  • NMR Spectroscopy: For smaller molecules, ¹H NMR can show the disappearance of the carboxylic acid proton and the appearance of new amide proton signals.

  • FT-IR Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch and the appearance of the amide C=O stretch can indicate a successful reaction.

Section 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield 1. Inactive Reagents: EDC and/or NHS have degraded due to moisture exposure.[12]Purchase fresh reagents. Store desiccated at -20°C and warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use.
2. Hydrolysis of Intermediates: The activated O-acylisourea or NHS-ester hydrolyzed before reacting with the amine.[2][9]Add NHS or Sulfo-NHS to create a more stable intermediate.[2] Perform the reaction quickly and consider lowering the temperature. Ensure the pH is optimal for each step.
3. Inappropriate Buffer: The buffer contains competing amines or carboxylates (e.g., Tris, acetate).[12]Switch to a non-interfering buffer system. Use MES for activation and PBS or HEPES for coupling.
Unexpected Byproduct Detected 1. N-acylurea Formation: The O-acylisourea intermediate rearranged. The byproduct mass will be (Mass of this compound + Mass of EDC).[4]Add NHS or Sulfo-NHS to the reaction to trap the O-acylisourea as a more stable NHS-ester.[10] Lowering the reaction temperature may also help.[14]
Starting Material Recovered 1. Inefficient Activation: The pH is too high for the activation step, or reagents are inactive.Ensure the activation step is performed in an acidic buffer (pH 4.5-6.0).[12] Verify the activity of your EDC and NHS.
2. Rapid Hydrolysis: The activated intermediate is hydrolyzing back to the starting carboxylic acid.[2]Use a two-step protocol with NHS/Sulfo-NHS. After activation, immediately proceed to the coupling step.
Precipitation During Reaction 1. Protein Aggregation: If coupling to a protein, changes in pH or reagent concentration may cause it to precipitate.[12]Ensure the protein is soluble and stable in the chosen reaction buffers at the final concentration. Perform a buffer exchange if necessary.
2. Low Solubility of Reactants: The this compound or the amine-containing molecule has poor solubility in the reaction buffer.Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. Note that this can alter pKa values.[13]
Inconsistent Results 1. Reagent Handling: Inconsistent handling of moisture-sensitive EDC and NHS.Standardize the procedure for handling reagents. Always allow them to equilibrate to room temperature before opening and weigh them out quickly.
2. pH Control: Minor variations in buffer preparation are leading to significant pH differences.Calibrate your pH meter before use. Prepare buffers carefully and verify the final pH of the reaction mixture.

Section 3: Quantitative Data Summary

Direct quantitative data for this compound is scarce; however, the following table summarizes key data from related EDC/NHS coupling studies that guide reaction optimization.

ParameterConditionObservation / Quantitative DataSignificance for Your Experiment
NHS-Ester Stability pH 7.0Half-life: 4-5 hours[9]Provides a reasonable time window for the coupling reaction at neutral pH.
pH 8.0Half-life: 1 hour[9]Reaction is faster, but the time to add the amine after activation is more critical.
pH 8.6Half-life: 10 minutes[9]High pH significantly reduces stability; work quickly and consider if such a high pH is necessary.
N-acylurea Formation N-acetyl amino acids with bulky side groups (e.g., Ac-I-OH)N-acylurea formation can be significant (e.g., 33 ± 1% of EDC consumed).[5]While this compound is not an amino acid, this shows that substrate structure can influence side reactions. The linear chain of your molecule is unlikely to cause steric hindrance that promotes this side reaction.
N-protected amino acids (Fmoc or Boc)N-acylurea formation can be very high (>50% of EDC consumed).[5][6]This highlights the electronic effects of neighboring groups on the carboxylate's reactivity and rearrangement pathways.
Reaction pH EDC Hydrolysis RateThe rate of EDC hydrolysis is 8 times faster at pH 4 than at pH 7.[11]While acidic pH is needed for activation, it also accelerates the unproductive hydrolysis of EDC itself. This is a trade-off to manage.
Reaction Temperature N-acylurea FormationLowering the temperature from 21°C to 5°C can significantly suppress N-acylurea formation.[14]Running the reaction cold (4°C or on ice) is a simple and effective way to improve the selectivity for the desired product.

Section 4: Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol is optimized to maximize yield by separating the activation and coupling steps, and by using NHS to stabilize the activated intermediate.[17]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to warm to room temperature before opening.

    • Prepare stock solutions of this compound, EDC, and NHS immediately before use. Dissolve EDC and NHS in the Activation Buffer.

  • Carboxylic Acid Activation (Step 1):

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of NHS to the dissolved acid.

    • Add a 5 to 10-fold molar excess of EDC to the solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS-ester.

  • Amine Coupling (Step 2):

    • Dissolve your amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated this compound solution from Step 2 to your amine solution. Alternatively, if your amine is sensitive to the lower pH, you can perform a rapid buffer exchange on the activated acid using a desalting column equilibrated with Coupling Buffer before adding it to the amine.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add hydroxylamine to stop the reaction by reacting with remaining NHS-esters).

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.

Protocol 2: General Procedure for Monitoring Reaction via LC-MS

  • At various time points (e.g., t=0, 30 min, 2 hr, overnight), take a small aliquot (5-10 µL) from the reaction mixture.

  • Immediately quench the aliquot by diluting it 100-fold in a solution of 0.1% formic acid or trifluoroacetic acid in water/acetonitrile (50:50). This stops the reaction and prepares the sample for analysis.

  • Inject the diluted sample onto an appropriate C18 HPLC column connected to a mass spectrometer.

  • Monitor the consumption of the this compound (m/z) and the formation of the desired product (m/z). This allows for real-time assessment of reaction progress.

Section 5: Visual Guides

EDC_Coupling_Pathway cluster_edc R_COOH 11-Azidoundecanoic Acid O_Acyl O-Acylisourea Intermediate (Unstable) R_COOH->O_Acyl + EDC EDC NHS_Ester NHS-Ester (More Stable) O_Acyl->NHS_Ester + NHS - Urea Urea EDC Byproduct (Soluble Urea) NHS NHS / Sulfo-NHS Product Final Amide Product NHS_Ester->Product + R'-NH2 - NHS Amine Primary Amine (R'-NH2)

Caption: Intended EDC/NHS coupling pathway for this compound.

Side_Reactions cluster_h2o O_Acyl O-Acylisourea Intermediate N_Acylurea N-Acylurea Byproduct (Stable, Unreactive) O_Acyl->N_Acylurea Intramolecular Rearrangement R_COOH Regenerated Carboxylic Acid O_Acyl->R_COOH Hydrolysis H2O Water (H₂O) Urea EDC Byproduct

Caption: Major side reaction pathways originating from the O-acylisourea intermediate.

Troubleshooting_Workflow Start Start: Low/No Product Yield CheckReagents Are EDC/NHS fresh and handled properly? Start->CheckReagents ReplaceReagents Solution: Use fresh reagents, store desiccated at -20°C. CheckReagents->ReplaceReagents No CheckBuffer Is the buffer free of competing amines/carboxylates? CheckReagents->CheckBuffer Yes ReplaceReagents->CheckBuffer ChangeBuffer Solution: Use MES for activation, PBS/HEPES for coupling. CheckBuffer->ChangeBuffer No CheckpH Is pH optimal? (Activation: 4.5-6.0, Coupling: 7.2-8.0) CheckBuffer->CheckpH Yes ChangeBuffer->CheckpH AdjustpH Solution: Use two-step protocol with correct pH for each step. CheckpH->AdjustpH No CheckByproducts LC-MS shows N-acylurea or only starting material? CheckpH->CheckByproducts Yes AdjustpH->CheckByproducts AddNHS Solution: Add NHS/Sulfo-NHS to stabilize intermediate. Lower temperature. CheckByproducts->AddNHS Yes Success Reaction Optimized CheckByproducts->Success No, product forms AddNHS->Success

Caption: A logical workflow for troubleshooting low-yield EDC coupling reactions.

References

improving the solubility of 11-Azidoundecanoic acid for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 11-Azidoundecanoic acid during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge?

A1: this compound is a bifunctional molecule commonly used in bioconjugation and click chemistry. It features a terminal azide (B81097) group for "clicking" onto alkyne-modified molecules and a carboxylic acid group for forming amide bonds with primary amines (e.g., on proteins or other biomolecules). Its long 11-carbon aliphatic chain makes it hydrophobic (water-repelling), leading to poor solubility in the aqueous buffers typically required for biological experiments.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent. High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are excellent choices.[1][2] This stock solution can then be added in small volumes to the aqueous reaction buffer.

Q3: My this compound precipitates when I add my stock solution to the aqueous reaction buffer. What can I do?

A3: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to overcome this:

  • Use a Co-solvent: Including a certain percentage of a water-miscible organic solvent or other solubilizing agents in your final reaction mixture can significantly improve solubility.[3][]

  • Adjust the pH: As a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the buffer to deprotonate the carboxylic acid group (to -COO⁻) increases its polarity and aqueous solubility.[][5] A pH of 8.3-8.5 is often optimal as it also facilitates the subsequent amine conjugation step.[2]

  • Add a Surfactant: Non-ionic surfactants like Tween-80 can help to form micelles and solubilize the hydrophobic fatty acid chain.[3][5]

  • Gentle Heating and Sonication: If precipitation occurs during preparation, gentle warming or sonication can help redissolve the compound.[3]

  • Lower the Concentration: If possible, work with a more dilute final concentration of the acid.

Q4: Can I dissolve this compound directly in my aqueous buffer?

A4: Direct dissolution in purely aqueous buffers is very difficult and generally not recommended due to the compound's hydrophobic nature. The most reliable method is to start with a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium, potentially with the aid of the solubilization techniques mentioned above.

Q5: I've successfully dissolved the acid, but my bioconjugation reaction is failing. What could be the issue?

A5: If the acid is soluble but the conjugation fails, the problem likely lies with the activation step (e.g., with EDC/NHS) or the conjugation chemistry itself.

  • NHS-Ester Hydrolysis: The active NHS ester, formed by reacting the carboxylic acid with EDC and NHS, is susceptible to hydrolysis (reaction with water).[1] Ensure your stock solutions of the acid are prepared in anhydrous (dry) solvent and minimize the time the activated acid spends in the aqueous buffer before the target biomolecule is added.

  • Incorrect pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2] At lower pH values, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester is accelerated.[2]

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target biomolecule for reaction with the NHS ester and should be avoided.[6] Use non-nucleophilic buffers like borate (B1201080) or carbonate.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound won't dissolve in the initial organic solvent. Incorrect solvent choice or insufficient agitation.Use high-purity, anhydrous DMSO or DMF.[1][2] Use a vortex mixer or sonication to aid dissolution.
Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. The final concentration exceeds the aqueous solubility limit. The buffer composition is not suitable for this hydrophobic molecule.Decrease the final concentration. Add a co-solvent (e.g., DMSO, PEG300) to the buffer.[3] Increase the buffer pH to >8.0 to deprotonate the carboxylic acid.[2][]
The solution is cloudy or forms an emulsion. Phase separation due to the hydrophobic nature of the long alkyl chain.Add a biocompatible, non-ionic surfactant such as Tween-80 or use a formulation containing SBE-β-CD.[3]
The solution is clear, but the subsequent EDC/NHS conjugation reaction has a low yield. The active NHS ester is hydrolyzing faster than it reacts with the target amine. The buffer contains competing primary amines (e.g., Tris). The reaction pH is not optimal.Prepare the EDC/NHS activation solution immediately before use. Ensure the reaction pH is between 8.3 and 8.5.[2] Switch to a non-amine-containing buffer like borate or carbonate.[6]

Quantitative Data: Solubility of this compound

The following table summarizes tested solvent systems that can be used to achieve a clear solution of this compound.

Solvent SystemAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.00 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.00 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.00 mM)[3]
Anhydrous DMSO or DMFSuitable for preparing high-concentration stock solutions (e.g., >100 mM).[1][2]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Concentrated Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired high concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 30-60 seconds. If necessary, use a brief sonication step in a water bath to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture.

cluster_start Step 1: Preparation cluster_process Step 2: Dissolution cluster_end Step 3: Result A 11-Azidoundecanoic Acid (Solid) C Vortex / Sonicate A->C B Anhydrous DMSO or DMF B->C D Concentrated Stock Solution C->D

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Solubilization and Bioconjugation via EDC/NHS Chemistry

This protocol outlines the activation of the carboxylic acid and its conjugation to a biomolecule containing a primary amine (e.g., a protein).

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium borate, and adjust the pH to 8.5.

  • Biomolecule Preparation: Dissolve your amine-containing biomolecule in the reaction buffer to the desired concentration.

  • Activation:

    • In a separate microcentrifuge tube, prepare the activation mix. For a final 1 mL reaction, you might add reagents in this order: reaction buffer, a calculated amount of this compound stock solution (aim for a 10-20 fold molar excess over the biomolecule), followed by EDC and NHS (typically at a 2-5 fold molar excess over the acid).

    • Note: EDC and NHS are also best prepared as fresh, concentrated stocks in anhydrous DMSO or DMF.

  • Conjugation: Immediately add the activation mix to the biomolecule solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Purification: Quench the reaction (optional, with an amine like Tris or glycine) and purify the resulting conjugate from excess reagents using an appropriate method, such as a desalting column, dialysis, or chromatography.[2]

Solubilize 1. Solubilize Acid (Add stock to buffer) Activate 2. Activate Carboxyl (Add EDC/NHS) Solubilize->Activate AddBio 3. Add to Biomolecule (pH 8.5) Activate->AddBio Incubate 4. Incubate (RT or 4°C) AddBio->Incubate Purify 5. Purify Conjugate Incubate->Purify

Caption: General experimental workflow for bioconjugation.

EDC/NHS Activation Pathway

The diagram below illustrates the chemical mechanism for activating the carboxylic acid of this compound with EDC and NHS to make it reactive towards primary amines.[7]

Acid R-COOH (this compound) Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->Acylisourea + EDC EDC EDC->Acylisourea NHSEster NHS Ester (Amine-Reactive) Acylisourea->NHSEster + NHS NHS NHS->NHSEster Conjugate Amide Bond (Stable Conjugate) NHSEster->Conjugate + Amine Biomolecule-NH2 Amine->Conjugate

Caption: Chemical pathway of EDC/NHS-mediated amine coupling.

References

improving the solubility of 11-Azidoundecanoic acid for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 11-Azidoundecanoic acid during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge?

A1: this compound is a bifunctional molecule commonly used in bioconjugation and click chemistry. It features a terminal azide group for "clicking" onto alkyne-modified molecules and a carboxylic acid group for forming amide bonds with primary amines (e.g., on proteins or other biomolecules). Its long 11-carbon aliphatic chain makes it hydrophobic (water-repelling), leading to poor solubility in the aqueous buffers typically required for biological experiments.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent. High-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices.[1][2] This stock solution can then be added in small volumes to the aqueous reaction buffer.

Q3: My this compound precipitates when I add my stock solution to the aqueous reaction buffer. What can I do?

A3: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to overcome this:

  • Use a Co-solvent: Including a certain percentage of a water-miscible organic solvent or other solubilizing agents in your final reaction mixture can significantly improve solubility.[3][]

  • Adjust the pH: As a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the buffer to deprotonate the carboxylic acid group (to -COO⁻) increases its polarity and aqueous solubility.[][5] A pH of 8.3-8.5 is often optimal as it also facilitates the subsequent amine conjugation step.[2]

  • Add a Surfactant: Non-ionic surfactants like Tween-80 can help to form micelles and solubilize the hydrophobic fatty acid chain.[3][5]

  • Gentle Heating and Sonication: If precipitation occurs during preparation, gentle warming or sonication can help redissolve the compound.[3]

  • Lower the Concentration: If possible, work with a more dilute final concentration of the acid.

Q4: Can I dissolve this compound directly in my aqueous buffer?

A4: Direct dissolution in purely aqueous buffers is very difficult and generally not recommended due to the compound's hydrophobic nature. The most reliable method is to start with a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium, potentially with the aid of the solubilization techniques mentioned above.

Q5: I've successfully dissolved the acid, but my bioconjugation reaction is failing. What could be the issue?

A5: If the acid is soluble but the conjugation fails, the problem likely lies with the activation step (e.g., with EDC/NHS) or the conjugation chemistry itself.

  • NHS-Ester Hydrolysis: The active NHS ester, formed by reacting the carboxylic acid with EDC and NHS, is susceptible to hydrolysis (reaction with water).[1] Ensure your stock solutions of the acid are prepared in anhydrous (dry) solvent and minimize the time the activated acid spends in the aqueous buffer before the target biomolecule is added.

  • Incorrect pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2] At lower pH values, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester is accelerated.[2]

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target biomolecule for reaction with the NHS ester and should be avoided.[6] Use non-nucleophilic buffers like borate or carbonate.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound won't dissolve in the initial organic solvent. Incorrect solvent choice or insufficient agitation.Use high-purity, anhydrous DMSO or DMF.[1][2] Use a vortex mixer or sonication to aid dissolution.
Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. The final concentration exceeds the aqueous solubility limit. The buffer composition is not suitable for this hydrophobic molecule.Decrease the final concentration. Add a co-solvent (e.g., DMSO, PEG300) to the buffer.[3] Increase the buffer pH to >8.0 to deprotonate the carboxylic acid.[2][]
The solution is cloudy or forms an emulsion. Phase separation due to the hydrophobic nature of the long alkyl chain.Add a biocompatible, non-ionic surfactant such as Tween-80 or use a formulation containing SBE-β-CD.[3]
The solution is clear, but the subsequent EDC/NHS conjugation reaction has a low yield. The active NHS ester is hydrolyzing faster than it reacts with the target amine. The buffer contains competing primary amines (e.g., Tris). The reaction pH is not optimal.Prepare the EDC/NHS activation solution immediately before use. Ensure the reaction pH is between 8.3 and 8.5.[2] Switch to a non-amine-containing buffer like borate or carbonate.[6]

Quantitative Data: Solubility of this compound

The following table summarizes tested solvent systems that can be used to achieve a clear solution of this compound.

Solvent SystemAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.00 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.00 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.00 mM)[3]
Anhydrous DMSO or DMFSuitable for preparing high-concentration stock solutions (e.g., >100 mM).[1][2]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Concentrated Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired high concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 30-60 seconds. If necessary, use a brief sonication step in a water bath to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture.

cluster_start Step 1: Preparation cluster_process Step 2: Dissolution cluster_end Step 3: Result A 11-Azidoundecanoic Acid (Solid) C Vortex / Sonicate A->C B Anhydrous DMSO or DMF B->C D Concentrated Stock Solution C->D

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Solubilization and Bioconjugation via EDC/NHS Chemistry

This protocol outlines the activation of the carboxylic acid and its conjugation to a biomolecule containing a primary amine (e.g., a protein).

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium borate, and adjust the pH to 8.5.

  • Biomolecule Preparation: Dissolve your amine-containing biomolecule in the reaction buffer to the desired concentration.

  • Activation:

    • In a separate microcentrifuge tube, prepare the activation mix. For a final 1 mL reaction, you might add reagents in this order: reaction buffer, a calculated amount of this compound stock solution (aim for a 10-20 fold molar excess over the biomolecule), followed by EDC and NHS (typically at a 2-5 fold molar excess over the acid).

    • Note: EDC and NHS are also best prepared as fresh, concentrated stocks in anhydrous DMSO or DMF.

  • Conjugation: Immediately add the activation mix to the biomolecule solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Purification: Quench the reaction (optional, with an amine like Tris or glycine) and purify the resulting conjugate from excess reagents using an appropriate method, such as a desalting column, dialysis, or chromatography.[2]

Solubilize 1. Solubilize Acid (Add stock to buffer) Activate 2. Activate Carboxyl (Add EDC/NHS) Solubilize->Activate AddBio 3. Add to Biomolecule (pH 8.5) Activate->AddBio Incubate 4. Incubate (RT or 4°C) AddBio->Incubate Purify 5. Purify Conjugate Incubate->Purify

Caption: General experimental workflow for bioconjugation.

EDC/NHS Activation Pathway

The diagram below illustrates the chemical mechanism for activating the carboxylic acid of this compound with EDC and NHS to make it reactive towards primary amines.[7]

Acid R-COOH (this compound) Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->Acylisourea + EDC EDC EDC->Acylisourea NHSEster NHS Ester (Amine-Reactive) Acylisourea->NHSEster + NHS NHS NHS->NHSEster Conjugate Amide Bond (Stable Conjugate) NHSEster->Conjugate + Amine Biomolecule-NH2 Amine->Conjugate

Caption: Chemical pathway of EDC/NHS-mediated amine coupling.

References

Technical Support Center: Post-CuAAC Copper Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.[1]

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Chelation and Aqueous Extraction: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1][2] Other common reagents for aqueous washes include ammonium (B1175870) chloride and sodium thiosulfate.[1][3]

  • Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][4]

  • Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[1]

  • Dialysis: A suitable method for macromolecules, where the product is retained within a dialysis membrane while the smaller copper complexes are removed.[5][6]

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][5] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[1]

Q4: My triazole product seems to be retaining the copper. Why is this happening and what can I do?

A4: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging.[7] In such cases, using a strong chelating agent in your aqueous wash, like EDTA, is recommended.[7] Alternatively, specialized solid-phase scavengers with high copper affinity can be employed. In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.[7]

Q5: Can I avoid the copper removal step altogether?

A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and subsequent removal steps.[7][8] However, the synthesis of the required strained alkynes can be more complex and costly.[7]

Troubleshooting Guides

Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
Possible Cause Troubleshooting Step
Incomplete copper complexation.Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[7]
The triazole product itself is chelating the copper.[7]Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[7]
The pH of the aqueous wash is not optimal for complexation.Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.[7]
The copper-EDTA complex has some solubility in your organic solvent.Perform multiple extractions with smaller volumes of the EDTA solution. Back-wash the organic layer with brine or water after the EDTA extraction to remove residual water-soluble complexes.[1]
Emulsion formation preventing clean phase separation.Add a small amount of brine to help break the emulsion.[1]
Problem 2: Low Product Yield After Purification
Possible Cause Troubleshooting Step
Product is partially water-soluble and is being lost during aqueous extraction.Reduce the number of aqueous washes or use a saturated solution of the chelating agent to minimize the volume of the aqueous phase. Consider switching to a solid-phase scavenger to avoid aqueous workup.
Product is binding to the solid-supported scavenger.Reduce the contact time with the scavenger resin. Perform a time-course experiment to determine the minimum time required for sufficient copper removal.[1] Consider a different type of scavenger resin.
Product precipitation during workup.Ensure the chosen solvent for workup maintains the solubility of your product.
Problem 3: Copper Removal from Water-Soluble Products
Challenge Suggested Solution
Direct extraction with an organic solvent is not feasible.For macromolecules (e.g., proteins, large polymers): Use dialysis against a buffer containing EDTA. This will remove the copper-EDTA complex while retaining your product.[1][5][6] For smaller water-soluble molecules: Consider using size exclusion chromatography to separate the larger product from the smaller copper-EDTA complex.[1] Alternatively, C18 SPE cartridges can be effective for removing copper ions from water-soluble products.[6]

Quantitative Comparison of Copper Removal Methods

Method Typical Efficiency (Residual Copper) Advantages Disadvantages Best Suited For
Aqueous Wash (EDTA) < 50 ppm achievable[9]Inexpensive, readily available reagents, effective for many small molecules.Can be less effective for strongly coordinating products, may require multiple extractions, not ideal for water-soluble products.Routine purification of organic-soluble small molecules.
Solid-Supported Scavengers Can be very high (< 10 ppm often cited by manufacturers)High efficiency, simple filtration-based workup, avoids aqueous extractions, broad substrate scope.More expensive than simple chelation, potential for product binding to the resin.High-purity applications, parallel synthesis, and when aqueous workup is problematic.
Precipitation Variable, depends on product solubility and precipitation efficiency.Simple, low-cost reagents.Can be non-selective, potential for product co-precipitation leading to lower yields.Cases where the product is highly soluble and the copper salt can be selectively precipitated.
Dialysis (with EDTA) High efficiency for macromolecules.Gentle, effective for large molecules, avoids organic solvents.Time-consuming, not suitable for small molecules.Proteins, DNA, large polymers, and other biomolecules.[5][6]

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for organic-soluble products.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt, pH adjusted to ~8 with sodium bicarbonate.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel.

Procedure:

  • Dilution: After the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent.

  • EDTA Wash: Transfer the diluted mixture to a separatory funnel and wash with the 0.1 M EDTA solution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]

  • Extraction: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.[1]

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified product.[1]

G cluster_workflow Workflow for Aqueous EDTA Wash start Completed CuAAC Reaction dilute Dilute with Organic Solvent start->dilute transfer Transfer to Separatory Funnel dilute->transfer add_edta Add 0.1M EDTA (pH 8) transfer->add_edta shake Shake Vigorously add_edta->shake separate Allow Layers to Separate shake->separate drain Drain Aqueous Layer separate->drain repeat_check Aqueous Layer Colorless? drain->repeat_check repeat_check->add_edta No wash_water Wash with Water repeat_check->wash_water Yes wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal via aqueous EDTA wash.

Protocol 2: Copper Removal using a Solid-Phase Scavenger

This protocol provides a general procedure for using silica-based or polymer-supported copper scavengers.

Materials:

  • Completed CuAAC reaction mixture.

  • Solid-supported copper scavenger resin (e.g., QuadraSil™, SiliaMetS®, Chelex® 100).

  • An appropriate solvent for the reaction mixture.

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, syringe filter).

Procedure:

  • Add Scavenger: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[7]

  • Stir: Stir the mixture at room temperature. The required time can vary from 1 to 3 hours, and may need to be optimized.[7]

  • Filter: Filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[7]

G cluster_workflow Workflow for Solid-Phase Scavenging start Completed CuAAC Reaction add_resin Add Scavenger Resin (3-5 eq.) start->add_resin stir Stir at Room Temperature (1-3 h) add_resin->stir filter Filter to Remove Resin stir->filter rinse Rinse Resin with Solvent filter->rinse combine Combine Filtrate and Washes rinse->combine concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal with scavenger resins.

Protocol 3: Copper Removal by Precipitation

This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.

Materials:

  • Completed CuAAC reaction mixture.

  • Precipitating agent (e.g., 1 M sodium hydroxide (B78521) or 1 M sodium carbonate).

  • Celite®.

  • Filtration apparatus.

Procedure:

  • Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate (e.g., copper(II) hydroxide or carbonate) should be observed.[1]

  • Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated copper salt. The Celite® aids in the filtration of fine particles.[1]

  • Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[1]

  • Product Isolation: The product can be isolated from the combined filtrate by standard methods, such as solvent evaporation.[1]

G cluster_workflow Workflow for Copper Removal by Precipitation start Completed CuAAC Reaction add_precipitant Add Precipitating Agent (e.g., NaOH) start->add_precipitant stir Stir and Observe Precipitation add_precipitant->stir filter Filter through Celite® Pad stir->filter rinse Rinse Filter Cake filter->rinse combine Combine Filtrate and Washes rinse->combine isolate Isolate Product combine->isolate end Purified Product isolate->end

Caption: Workflow for copper removal by precipitation.

References

Technical Support Center: Post-CuAAC Copper Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.[1]

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Chelation and Aqueous Extraction: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1][2] Other common reagents for aqueous washes include ammonium chloride and sodium thiosulfate.[1][3]

  • Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][4]

  • Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[1]

  • Dialysis: A suitable method for macromolecules, where the product is retained within a dialysis membrane while the smaller copper complexes are removed.[5][6]

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][5] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[1]

Q4: My triazole product seems to be retaining the copper. Why is this happening and what can I do?

A4: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging.[7] In such cases, using a strong chelating agent in your aqueous wash, like EDTA, is recommended.[7] Alternatively, specialized solid-phase scavengers with high copper affinity can be employed. In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.[7]

Q5: Can I avoid the copper removal step altogether?

A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and subsequent removal steps.[7][8] However, the synthesis of the required strained alkynes can be more complex and costly.[7]

Troubleshooting Guides

Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
Possible Cause Troubleshooting Step
Incomplete copper complexation.Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[7]
The triazole product itself is chelating the copper.[7]Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[7]
The pH of the aqueous wash is not optimal for complexation.Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.[7]
The copper-EDTA complex has some solubility in your organic solvent.Perform multiple extractions with smaller volumes of the EDTA solution. Back-wash the organic layer with brine or water after the EDTA extraction to remove residual water-soluble complexes.[1]
Emulsion formation preventing clean phase separation.Add a small amount of brine to help break the emulsion.[1]
Problem 2: Low Product Yield After Purification
Possible Cause Troubleshooting Step
Product is partially water-soluble and is being lost during aqueous extraction.Reduce the number of aqueous washes or use a saturated solution of the chelating agent to minimize the volume of the aqueous phase. Consider switching to a solid-phase scavenger to avoid aqueous workup.
Product is binding to the solid-supported scavenger.Reduce the contact time with the scavenger resin. Perform a time-course experiment to determine the minimum time required for sufficient copper removal.[1] Consider a different type of scavenger resin.
Product precipitation during workup.Ensure the chosen solvent for workup maintains the solubility of your product.
Problem 3: Copper Removal from Water-Soluble Products
Challenge Suggested Solution
Direct extraction with an organic solvent is not feasible.For macromolecules (e.g., proteins, large polymers): Use dialysis against a buffer containing EDTA. This will remove the copper-EDTA complex while retaining your product.[1][5][6] For smaller water-soluble molecules: Consider using size exclusion chromatography to separate the larger product from the smaller copper-EDTA complex.[1] Alternatively, C18 SPE cartridges can be effective for removing copper ions from water-soluble products.[6]

Quantitative Comparison of Copper Removal Methods

Method Typical Efficiency (Residual Copper) Advantages Disadvantages Best Suited For
Aqueous Wash (EDTA) < 50 ppm achievable[9]Inexpensive, readily available reagents, effective for many small molecules.Can be less effective for strongly coordinating products, may require multiple extractions, not ideal for water-soluble products.Routine purification of organic-soluble small molecules.
Solid-Supported Scavengers Can be very high (< 10 ppm often cited by manufacturers)High efficiency, simple filtration-based workup, avoids aqueous extractions, broad substrate scope.More expensive than simple chelation, potential for product binding to the resin.High-purity applications, parallel synthesis, and when aqueous workup is problematic.
Precipitation Variable, depends on product solubility and precipitation efficiency.Simple, low-cost reagents.Can be non-selective, potential for product co-precipitation leading to lower yields.Cases where the product is highly soluble and the copper salt can be selectively precipitated.
Dialysis (with EDTA) High efficiency for macromolecules.Gentle, effective for large molecules, avoids organic solvents.Time-consuming, not suitable for small molecules.Proteins, DNA, large polymers, and other biomolecules.[5][6]

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for organic-soluble products.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, pH adjusted to ~8 with sodium bicarbonate.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel.

Procedure:

  • Dilution: After the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent.

  • EDTA Wash: Transfer the diluted mixture to a separatory funnel and wash with the 0.1 M EDTA solution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]

  • Extraction: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.[1]

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified product.[1]

G cluster_workflow Workflow for Aqueous EDTA Wash start Completed CuAAC Reaction dilute Dilute with Organic Solvent start->dilute transfer Transfer to Separatory Funnel dilute->transfer add_edta Add 0.1M EDTA (pH 8) transfer->add_edta shake Shake Vigorously add_edta->shake separate Allow Layers to Separate shake->separate drain Drain Aqueous Layer separate->drain repeat_check Aqueous Layer Colorless? drain->repeat_check repeat_check->add_edta No wash_water Wash with Water repeat_check->wash_water Yes wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal via aqueous EDTA wash.

Protocol 2: Copper Removal using a Solid-Phase Scavenger

This protocol provides a general procedure for using silica-based or polymer-supported copper scavengers.

Materials:

  • Completed CuAAC reaction mixture.

  • Solid-supported copper scavenger resin (e.g., QuadraSil™, SiliaMetS®, Chelex® 100).

  • An appropriate solvent for the reaction mixture.

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, syringe filter).

Procedure:

  • Add Scavenger: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[7]

  • Stir: Stir the mixture at room temperature. The required time can vary from 1 to 3 hours, and may need to be optimized.[7]

  • Filter: Filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[7]

G cluster_workflow Workflow for Solid-Phase Scavenging start Completed CuAAC Reaction add_resin Add Scavenger Resin (3-5 eq.) start->add_resin stir Stir at Room Temperature (1-3 h) add_resin->stir filter Filter to Remove Resin stir->filter rinse Rinse Resin with Solvent filter->rinse combine Combine Filtrate and Washes rinse->combine concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal with scavenger resins.

Protocol 3: Copper Removal by Precipitation

This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.

Materials:

  • Completed CuAAC reaction mixture.

  • Precipitating agent (e.g., 1 M sodium hydroxide or 1 M sodium carbonate).

  • Celite®.

  • Filtration apparatus.

Procedure:

  • Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate (e.g., copper(II) hydroxide or carbonate) should be observed.[1]

  • Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated copper salt. The Celite® aids in the filtration of fine particles.[1]

  • Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[1]

  • Product Isolation: The product can be isolated from the combined filtrate by standard methods, such as solvent evaporation.[1]

G cluster_workflow Workflow for Copper Removal by Precipitation start Completed CuAAC Reaction add_precipitant Add Precipitating Agent (e.g., NaOH) start->add_precipitant stir Stir and Observe Precipitation add_precipitant->stir filter Filter through Celite® Pad stir->filter rinse Rinse Filter Cake filter->rinse combine Combine Filtrate and Washes rinse->combine isolate Isolate Product combine->isolate end Purified Product isolate->end

Caption: Workflow for copper removal by precipitation.

References

stability of 11-Azidoundecanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Azidoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a long-chain alkyl azide (B81097). Generally, organic azides with a higher carbon-to-nitrogen ratio are more stable than their low molecular weight counterparts. With 11 carbon atoms and 3 nitrogen atoms, this compound is considered to be relatively stable under standard laboratory conditions. However, like all azides, it is an energetic compound and should be handled with care. It can be sensitive to heat, shock, and light.

Q2: How does pH affect the stability of the azide group in this compound?

A2: The stability of the azide functional group is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Strong acidic conditions should be avoided. The azide group is basic and can be protonated by strong acids to form hydrazoic acid (HN₃).[1] Hydrazoic acid is highly toxic, volatile, and explosive.[2][3][4] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can tolerate a pH range of 4-12, exposing this compound to strong acids for prolonged periods, especially during purification or storage, is not recommended.[5][6]

  • Neutral Conditions (pH 6-8): this compound is generally stable in neutral aqueous solutions. For applications like bioconjugation, a pH range of 7-9 is common for reactions involving N-hydroxysuccinimide (NHS) esters, and the azide group is compatible with these conditions.[5]

  • Basic Conditions (pH > 9): While the CuAAC reaction is tolerant of basic conditions up to pH 12, strong bases are generally listed as incompatible with azides.[7] The primary concern with this compound under basic conditions would be the deprotonation of the carboxylic acid group. The effect of strong bases on the long-term stability of the azide group is not well-documented, but prolonged exposure to harsh basic conditions should be approached with caution.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the longevity and stability of this compound, it should be stored in a cool, dry, and dark place.[3] Some sources recommend storing under an inert atmosphere, such as nitrogen, to prevent potential reactions with atmospheric components.[7] It is crucial to store it away from incompatible materials like strong acids, strong bases, oxidizing agents, and heavy metals.[2][7]

Q4: What materials should be avoided when handling this compound?

A4: Avoid contact with heavy metals, especially copper, lead, silver, and mercury, as they can form highly explosive metal azides.[2] Use plastic or ceramic spatulas instead of metal ones.[8] Also, avoid using halogenated solvents like dichloromethane (B109758) and chloroform (B151607) in reactions with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in "click" reaction (CuAAC) 1. Degradation of this compound: The compound may have been exposed to harsh pH conditions (strong acid or base) during a prior step or storage. 2. Copper catalyst issues: The copper(I) catalyst may have been oxidized to the inactive copper(II) state. 3. Incompatible buffer components: Some buffers, like Tris, can interfere with the copper catalyst.[9]1. Verify compound integrity: Before use, check the purity of your this compound using an appropriate analytical method (e.g., NMR, IR spectroscopy). 2. Use a reducing agent: Include a reducing agent like sodium ascorbate (B8700270) in your reaction mixture to maintain copper in the +1 oxidation state.[9] 3. Use a stabilizing ligand: Employ a copper-chelating ligand such as THPTA or TBTA to protect the catalyst and improve reaction efficiency.[10] 4. Buffer selection: Use buffers known to be compatible with CuAAC, such as phosphate (B84403) or HEPES buffers.
Unexpected gas evolution Formation of hydrazoic acid (HN₃): This can occur if the reaction mixture becomes acidic. Hydrazoic acid is volatile and can decompose.1. Immediately ensure adequate ventilation in a fume hood. 2. Neutralize the solution: Carefully add a weak base (e.g., sodium bicarbonate solution) to raise the pH to a neutral range. 3. Review your protocol: Identify and eliminate any sources of strong acid in your reagents or reaction byproducts.
Precipitate formation during storage in solution 1. Poor solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. 2. Salt formation: If stored in a buffered solution, interaction with buffer salts could lead to precipitation.1. Check solubility: Determine the solubility of this compound in your desired solvent at the intended storage temperature. 2. Adjust pH: For aqueous solutions, adjusting the pH to be slightly basic (e.g., 7.5-8.5) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. 3. Consider a different solvent system: A co-solvent system (e.g., water with a small amount of a water-miscible organic solvent) may improve solubility.
Inconsistent analytical results (e.g., IR, NMR) Decomposition of the sample: The azide group may have partially decomposed due to improper handling or storage (e.g., exposure to light, heat, or incompatible materials).1. Handle with care: Avoid heating the compound unnecessarily. Protect from light by using amber vials or wrapping containers in foil. 2. Use fresh samples: If decomposition is suspected, use a fresh, properly stored sample for your experiments. 3. Re-purify if necessary: If the purity is compromised, consider re-purification, avoiding harsh conditions.

Data Presentation

pH Range Condition Expected Stability Primary Concerns
< 4AcidicPoorProtonation of the azide to form highly toxic and explosive hydrazoic acid (HN₃).[1][2][4]
4 - 6Weakly AcidicModerateRisk of slow formation of hydrazoic acid, especially with prolonged storage.
6 - 8NeutralGoodGenerally stable for typical experimental timescales. Optimal for many bioconjugation reactions.
8 - 10Weakly BasicGoodThe carboxylic acid group will be deprotonated, which can improve aqueous solubility. The azide group is generally stable.
> 10BasicModerate to PoorLong-term stability is not well-documented. Strong bases are generally considered incompatible with azides and may promote decomposition over time.[7]

Experimental Protocols

Protocol: Assessing the pH Stability of this compound

This protocol outlines a general method for determining the stability of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • A series of aqueous buffers (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10)

  • Internal standard (a stable compound with a similar chromophore or amenable to the same detection method)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Constant temperature incubator or water bath

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of the internal standard.

  • Prepare Buffered Solutions:

    • Create a series of buffered solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).

    • Spike a known concentration of the this compound stock solution and the internal standard into each buffered solution. The final concentration should be suitable for HPLC analysis.

  • Incubation:

    • Divide each buffered solution into multiple aliquots in sealed vials.

    • Place the vials in a constant temperature incubator (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot for each pH condition.

    • Immediately quench any potential degradation by neutralizing the solution if necessary and/or diluting it in the mobile phase.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the peak area of this compound and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the rate constant (k).

    • The half-life (t₁/₂) at each pH can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_sol Prepare Stock Solutions (this compound & Internal Standard) buffer_sol Prepare Buffered Solutions (pH 3, 5, 7, 9, 11) spike Spike Stock Solutions into Buffers buffer_sol->spike incubate Incubate at Constant Temperature spike->incubate timepoint Collect Aliquots at Time Points incubate->timepoint hplc HPLC Analysis timepoint->hplc data_analysis Data Analysis (Calculate Rate Constants & Half-life) hplc->data_analysis

Caption: Workflow for assessing the pH stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low 'Click' Reaction Yield cause1 Azide Degradation? start->cause1 cause2 Catalyst Inactive? start->cause2 cause3 Buffer Interference? start->cause3 sol1 Check Azide Purity (NMR, IR) cause1->sol1 sol2 Add Reducing Agent (e.g., Sodium Ascorbate) cause2->sol2 sol3 Use Stabilizing Ligand (e.g., THPTA) cause2->sol3 sol4 Change Buffer (e.g., to Phosphate or HEPES) cause3->sol4

References

stability of 11-Azidoundecanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Azidoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a long-chain alkyl azide. Generally, organic azides with a higher carbon-to-nitrogen ratio are more stable than their low molecular weight counterparts. With 11 carbon atoms and 3 nitrogen atoms, this compound is considered to be relatively stable under standard laboratory conditions. However, like all azides, it is an energetic compound and should be handled with care. It can be sensitive to heat, shock, and light.

Q2: How does pH affect the stability of the azide group in this compound?

A2: The stability of the azide functional group is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Strong acidic conditions should be avoided. The azide group is basic and can be protonated by strong acids to form hydrazoic acid (HN₃).[1] Hydrazoic acid is highly toxic, volatile, and explosive.[2][3][4] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can tolerate a pH range of 4-12, exposing this compound to strong acids for prolonged periods, especially during purification or storage, is not recommended.[5][6]

  • Neutral Conditions (pH 6-8): this compound is generally stable in neutral aqueous solutions. For applications like bioconjugation, a pH range of 7-9 is common for reactions involving N-hydroxysuccinimide (NHS) esters, and the azide group is compatible with these conditions.[5]

  • Basic Conditions (pH > 9): While the CuAAC reaction is tolerant of basic conditions up to pH 12, strong bases are generally listed as incompatible with azides.[7] The primary concern with this compound under basic conditions would be the deprotonation of the carboxylic acid group. The effect of strong bases on the long-term stability of the azide group is not well-documented, but prolonged exposure to harsh basic conditions should be approached with caution.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the longevity and stability of this compound, it should be stored in a cool, dry, and dark place.[3] Some sources recommend storing under an inert atmosphere, such as nitrogen, to prevent potential reactions with atmospheric components.[7] It is crucial to store it away from incompatible materials like strong acids, strong bases, oxidizing agents, and heavy metals.[2][7]

Q4: What materials should be avoided when handling this compound?

A4: Avoid contact with heavy metals, especially copper, lead, silver, and mercury, as they can form highly explosive metal azides.[2] Use plastic or ceramic spatulas instead of metal ones.[8] Also, avoid using halogenated solvents like dichloromethane and chloroform in reactions with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in "click" reaction (CuAAC) 1. Degradation of this compound: The compound may have been exposed to harsh pH conditions (strong acid or base) during a prior step or storage. 2. Copper catalyst issues: The copper(I) catalyst may have been oxidized to the inactive copper(II) state. 3. Incompatible buffer components: Some buffers, like Tris, can interfere with the copper catalyst.[9]1. Verify compound integrity: Before use, check the purity of your this compound using an appropriate analytical method (e.g., NMR, IR spectroscopy). 2. Use a reducing agent: Include a reducing agent like sodium ascorbate in your reaction mixture to maintain copper in the +1 oxidation state.[9] 3. Use a stabilizing ligand: Employ a copper-chelating ligand such as THPTA or TBTA to protect the catalyst and improve reaction efficiency.[10] 4. Buffer selection: Use buffers known to be compatible with CuAAC, such as phosphate or HEPES buffers.
Unexpected gas evolution Formation of hydrazoic acid (HN₃): This can occur if the reaction mixture becomes acidic. Hydrazoic acid is volatile and can decompose.1. Immediately ensure adequate ventilation in a fume hood. 2. Neutralize the solution: Carefully add a weak base (e.g., sodium bicarbonate solution) to raise the pH to a neutral range. 3. Review your protocol: Identify and eliminate any sources of strong acid in your reagents or reaction byproducts.
Precipitate formation during storage in solution 1. Poor solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. 2. Salt formation: If stored in a buffered solution, interaction with buffer salts could lead to precipitation.1. Check solubility: Determine the solubility of this compound in your desired solvent at the intended storage temperature. 2. Adjust pH: For aqueous solutions, adjusting the pH to be slightly basic (e.g., 7.5-8.5) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. 3. Consider a different solvent system: A co-solvent system (e.g., water with a small amount of a water-miscible organic solvent) may improve solubility.
Inconsistent analytical results (e.g., IR, NMR) Decomposition of the sample: The azide group may have partially decomposed due to improper handling or storage (e.g., exposure to light, heat, or incompatible materials).1. Handle with care: Avoid heating the compound unnecessarily. Protect from light by using amber vials or wrapping containers in foil. 2. Use fresh samples: If decomposition is suspected, use a fresh, properly stored sample for your experiments. 3. Re-purify if necessary: If the purity is compromised, consider re-purification, avoiding harsh conditions.

Data Presentation

pH Range Condition Expected Stability Primary Concerns
< 4AcidicPoorProtonation of the azide to form highly toxic and explosive hydrazoic acid (HN₃).[1][2][4]
4 - 6Weakly AcidicModerateRisk of slow formation of hydrazoic acid, especially with prolonged storage.
6 - 8NeutralGoodGenerally stable for typical experimental timescales. Optimal for many bioconjugation reactions.
8 - 10Weakly BasicGoodThe carboxylic acid group will be deprotonated, which can improve aqueous solubility. The azide group is generally stable.
> 10BasicModerate to PoorLong-term stability is not well-documented. Strong bases are generally considered incompatible with azides and may promote decomposition over time.[7]

Experimental Protocols

Protocol: Assessing the pH Stability of this compound

This protocol outlines a general method for determining the stability of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • A series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Internal standard (a stable compound with a similar chromophore or amenable to the same detection method)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Constant temperature incubator or water bath

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of the internal standard.

  • Prepare Buffered Solutions:

    • Create a series of buffered solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).

    • Spike a known concentration of the this compound stock solution and the internal standard into each buffered solution. The final concentration should be suitable for HPLC analysis.

  • Incubation:

    • Divide each buffered solution into multiple aliquots in sealed vials.

    • Place the vials in a constant temperature incubator (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot for each pH condition.

    • Immediately quench any potential degradation by neutralizing the solution if necessary and/or diluting it in the mobile phase.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the peak area of this compound and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the rate constant (k).

    • The half-life (t₁/₂) at each pH can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_sol Prepare Stock Solutions (this compound & Internal Standard) buffer_sol Prepare Buffered Solutions (pH 3, 5, 7, 9, 11) spike Spike Stock Solutions into Buffers buffer_sol->spike incubate Incubate at Constant Temperature spike->incubate timepoint Collect Aliquots at Time Points incubate->timepoint hplc HPLC Analysis timepoint->hplc data_analysis Data Analysis (Calculate Rate Constants & Half-life) hplc->data_analysis

Caption: Workflow for assessing the pH stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low 'Click' Reaction Yield cause1 Azide Degradation? start->cause1 cause2 Catalyst Inactive? start->cause2 cause3 Buffer Interference? start->cause3 sol1 Check Azide Purity (NMR, IR) cause1->sol1 sol2 Add Reducing Agent (e.g., Sodium Ascorbate) cause2->sol2 sol3 Use Stabilizing Ligand (e.g., THPTA) cause2->sol3 sol4 Change Buffer (e.g., to Phosphate or HEPES) cause3->sol4

References

Technical Support Center: Optimizing Ligand Concentration for CuAAC Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ligand concentration for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a ligand in CuAAC bioconjugation?

A1: In CuAAC bioconjugation, a ligand serves several critical functions. Primarily, it stabilizes the catalytically active copper(I) (Cu(I)) oxidation state, preventing its oxidation to the inactive copper(II) (Cu(II)) state and its disproportionation.[1][2][3] This stabilization is crucial for maintaining catalytic activity throughout the reaction. Furthermore, certain ligands, often referred to as "accelerating" ligands, can significantly increase the rate of the cycloaddition reaction.[2][4] Importantly, in the context of bioconjugation, ligands play a vital protective role by minimizing the generation of reactive oxygen species (ROS) that can lead to oxidative damage of sensitive biomolecules like proteins and peptides.[5][6][7]

Q2: What is the optimal ligand-to-copper ratio for CuAAC bioconjugation?

A2: The optimal ligand-to-copper ratio is not a single fixed value and can depend on the specific ligand, the nature of the biomolecule, and the overall reaction conditions. However, for bioconjugation, a ligand-to-copper ratio of greater than 1:1 is generally recommended.[1][8] For many common water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a ratio of 5:1 (ligand:copper) is often suggested to effectively protect biomolecules from oxidative damage and maintain a high reaction rate.[1][9][10] Using an excess of the ligand can help to sacrificially intercept ROS and ensure that enough ligand is available to coordinate with the copper catalyst.[9]

Q3: Can using too much ligand inhibit the CuAAC reaction?

A3: Yes, for certain classes of ligands, an excess concentration relative to copper can be inhibitory.[4][11] This is particularly true for strongly chelating ligands that can block the coordination sites on the copper ion, thereby preventing the binding of the alkyne substrate, which is a necessary step for the catalytic cycle.[4] However, ligands like THPTA and other tris(triazolylmethyl)amine derivatives are known to be more tolerant of being used in excess without significant inhibition of the reaction rate.[1][12]

Q4: Which type of ligand is best suited for bioconjugation in aqueous buffers?

A4: For bioconjugation reactions, which are typically performed in aqueous environments, water-soluble ligands are highly preferred.[13] Ligands such as THPTA and its derivatives (e.g., BTTAA, BTTES) are excellent choices due to their high water solubility, which avoids the need for organic co-solvents that can denature proteins.[2][13] These ligands are designed to be highly effective at stabilizing Cu(I) and accelerating the reaction in aqueous buffers, while also minimizing cytotoxicity.[2]

Q5: How does the choice of ligand affect the stability of the biomolecule during the reaction?

A5: The choice of ligand is critical for preserving the integrity of the biomolecule. The combination of a copper salt (typically CuSO₄) and a reducing agent (like sodium ascorbate) can generate ROS, which can lead to the oxidation of amino acid residues such as methionine, cysteine, histidine, and tyrosine, or even cleavage of the peptide backbone.[6][14][15] A protective ligand will chelate the copper ion in a way that minimizes its participation in these damaging side reactions.[1][7] Using a sufficient excess of a protective ligand like THPTA has been shown to significantly reduce the extent of oxidative damage to proteins.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[16] 2. Insufficient Ligand: The ligand concentration is too low to effectively stabilize the Cu(I) catalyst. 3. Inappropriate Ligand-to-Copper Ratio: The ratio may be suboptimal for the specific reaction conditions.[8] 4. Inhibited Catalyst: Buffer components (e.g., EDTA, Tris, high concentrations of thiols) are chelating the copper and inhibiting the reaction.[8][9]1. Use a Stabilizing Ligand: Employ a water-soluble, accelerating ligand like THPTA.[16] 2. Optimize Ligand Concentration: Increase the ligand-to-copper ratio. A 5:1 ratio is a good starting point for sensitive biomolecules.[1][9] 3. Degas Solutions: Remove dissolved oxygen from buffers and reagent solutions to minimize oxidation of Cu(I).[8] 4. Check Buffer Compatibility: Avoid buffers with strong chelating agents. Phosphate-buffered saline (PBS) is generally a good choice.[14]
Biomolecule Degradation or Aggregation 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate (B8700270) system are damaging the biomolecule.[5][6][14] 2. Protein Precipitation: High concentrations of copper or aggregation induced by modifications can cause the protein to precipitate.[1]1. Increase Ligand Concentration: Use a higher excess of a protective ligand (e.g., 5 equivalents of THPTA relative to copper) to scavenge ROS.[1][9] 2. Add a ROS Scavenger: Consider adding aminoguanidine (B1677879) to the reaction mixture to trap reactive byproducts of ascorbate oxidation.[1][8] 3. Optimize Copper Concentration: Use the lowest effective concentration of copper, typically in the range of 50-100 µM.[1][8][12] 4. Work Under Inert Atmosphere: For highly sensitive biomolecules, performing the reaction under a nitrogen or argon atmosphere can further reduce oxidation.[8][17]
Inconsistent Results Between Batches 1. Reagent Instability: The sodium ascorbate solution may have degraded. 2. Variability in Reagent Addition: The order of reagent addition can impact the formation of the active catalyst.[16]1. Use Fresh Reducing Agent: Always prepare a fresh stock solution of sodium ascorbate immediately before use.[8] 2. Standardize Order of Addition: A recommended order is to first mix the copper sulfate (B86663) and ligand, then add this mixture to the solution containing the azide (B81097) and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[1][16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing ligand concentration in CuAAC bioconjugation.

Table 1: Recommended Reaction Component Concentrations

ComponentRecommended Concentration RangeNotes
Copper (CuSO₄)50 - 100 µMHigher concentrations do not necessarily increase the rate and can lead to protein precipitation.[1][8][12]
Ligand (e.g., THPTA)1 - 5 equivalents relative to copperA 5:1 ligand-to-copper ratio is often recommended to protect sensitive biomolecules.[1][9]
Reducing Agent (Sodium Ascorbate)3 - 10 fold excess over copperA fresh solution should always be used.[8][14]
BiomoleculeApplication-dependentTypically in the low micromolar range.
Azide/Alkyne1.1 - 10 fold excess over the biomoleculeThe optimal excess depends on the specific substrates and reaction kinetics.

Table 2: Effect of Ligand:Copper Ratio on Histidine Oxidation

Data adapted from a model study on N-benzoylhistidine oxidation after 20 hours.[1]

Ligand (THPTA) to Copper RatioPercentage of Histidine Oxidized
0:1 (No Ligand)~65%
2:1~15%
5:1<5%

Experimental Protocols

Protocol 1: General Procedure for Optimizing Ligand Concentration in CuAAC Bioconjugation

This protocol provides a starting point for systematically optimizing the ligand concentration for the conjugation of an azide-modified biomolecule with an alkyne-containing partner.

  • Prepare Stock Solutions:

    • Azide-modified biomolecule in a suitable, degassed buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water).

    • Ligand (e.g., THPTA) solution (e.g., 50 mM in water).

    • Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh ).

  • Set up a Series of Small-Scale Reactions:

    • In separate microcentrifuge tubes, prepare a set of reactions where the ligand-to-copper ratio is varied (e.g., 1:1, 2:1, 5:1, 10:1).

    • Keep the concentrations of the biomolecule, alkyne, and copper constant across all reactions. A final copper concentration of 100 µM is a good starting point.

  • Order of Reagent Addition:

    • To each tube, add the buffer, azide-modified biomolecule, and alkyne-containing molecule.

    • Prepare a premix of CuSO₄ and the ligand for each ratio and let it incubate for a few minutes.

    • Add the copper-ligand premix to the reaction tubes.

    • Initiate the reactions by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reactions at room temperature or 37°C. Protect the reactions from light if using fluorescently labeled reagents.

    • Take aliquots at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to monitor the reaction progress.

  • Reaction Analysis:

    • Analyze the reaction products by a suitable method, such as SDS-PAGE, HPLC, or mass spectrometry, to determine the extent of conjugation and check for any biomolecule degradation.

  • Purification:

    • Once the optimal conditions are determined, the reaction can be scaled up. The final bioconjugate can be purified using methods like size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.[8]

Visualizations

experimental_workflow prep Prepare Stock Solutions (Biomolecule, Alkyne, CuSO4, Ligand, Ascorbate) setup Set Up Small-Scale Reactions (Vary Ligand:Cu Ratio) prep->setup addition Standardized Reagent Addition 1. Biomolecule/Alkyne 2. Cu/Ligand Premix 3. Ascorbate setup->addition incubate Incubate Reactions (Room Temperature) addition->incubate analyze Analyze Reaction Progress (SDS-PAGE, HPLC, MS) incubate->analyze optimize Determine Optimal Ligand Concentration analyze->optimize scaleup Scale-Up Reaction optimize->scaleup purify Purify Bioconjugate scaleup->purify troubleshooting_logic start Low Bioconjugation Yield? check_catalyst Is Catalyst Active? start->check_catalyst Yes success Successful Conjugation start->success No check_ligand Optimize Ligand:Cu Ratio (e.g., increase to 5:1) check_catalyst->check_ligand No check_degradation Biomolecule Degradation? check_catalyst->check_degradation Yes check_ligand->check_degradation increase_ligand Increase Ligand Concentration Further check_degradation->increase_ligand Yes check_degradation->success No add_scavenger Add ROS Scavenger (Aminoguanidine) increase_ligand->add_scavenger failure Further Troubleshooting Needed add_scavenger->failure

References

Technical Support Center: Optimizing Ligand Concentration for CuAAC Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ligand concentration for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a ligand in CuAAC bioconjugation?

A1: In CuAAC bioconjugation, a ligand serves several critical functions. Primarily, it stabilizes the catalytically active copper(I) (Cu(I)) oxidation state, preventing its oxidation to the inactive copper(II) (Cu(II)) state and its disproportionation.[1][2][3] This stabilization is crucial for maintaining catalytic activity throughout the reaction. Furthermore, certain ligands, often referred to as "accelerating" ligands, can significantly increase the rate of the cycloaddition reaction.[2][4] Importantly, in the context of bioconjugation, ligands play a vital protective role by minimizing the generation of reactive oxygen species (ROS) that can lead to oxidative damage of sensitive biomolecules like proteins and peptides.[5][6][7]

Q2: What is the optimal ligand-to-copper ratio for CuAAC bioconjugation?

A2: The optimal ligand-to-copper ratio is not a single fixed value and can depend on the specific ligand, the nature of the biomolecule, and the overall reaction conditions. However, for bioconjugation, a ligand-to-copper ratio of greater than 1:1 is generally recommended.[1][8] For many common water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a ratio of 5:1 (ligand:copper) is often suggested to effectively protect biomolecules from oxidative damage and maintain a high reaction rate.[1][9][10] Using an excess of the ligand can help to sacrificially intercept ROS and ensure that enough ligand is available to coordinate with the copper catalyst.[9]

Q3: Can using too much ligand inhibit the CuAAC reaction?

A3: Yes, for certain classes of ligands, an excess concentration relative to copper can be inhibitory.[4][11] This is particularly true for strongly chelating ligands that can block the coordination sites on the copper ion, thereby preventing the binding of the alkyne substrate, which is a necessary step for the catalytic cycle.[4] However, ligands like THPTA and other tris(triazolylmethyl)amine derivatives are known to be more tolerant of being used in excess without significant inhibition of the reaction rate.[1][12]

Q4: Which type of ligand is best suited for bioconjugation in aqueous buffers?

A4: For bioconjugation reactions, which are typically performed in aqueous environments, water-soluble ligands are highly preferred.[13] Ligands such as THPTA and its derivatives (e.g., BTTAA, BTTES) are excellent choices due to their high water solubility, which avoids the need for organic co-solvents that can denature proteins.[2][13] These ligands are designed to be highly effective at stabilizing Cu(I) and accelerating the reaction in aqueous buffers, while also minimizing cytotoxicity.[2]

Q5: How does the choice of ligand affect the stability of the biomolecule during the reaction?

A5: The choice of ligand is critical for preserving the integrity of the biomolecule. The combination of a copper salt (typically CuSO₄) and a reducing agent (like sodium ascorbate) can generate ROS, which can lead to the oxidation of amino acid residues such as methionine, cysteine, histidine, and tyrosine, or even cleavage of the peptide backbone.[6][14][15] A protective ligand will chelate the copper ion in a way that minimizes its participation in these damaging side reactions.[1][7] Using a sufficient excess of a protective ligand like THPTA has been shown to significantly reduce the extent of oxidative damage to proteins.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[16] 2. Insufficient Ligand: The ligand concentration is too low to effectively stabilize the Cu(I) catalyst. 3. Inappropriate Ligand-to-Copper Ratio: The ratio may be suboptimal for the specific reaction conditions.[8] 4. Inhibited Catalyst: Buffer components (e.g., EDTA, Tris, high concentrations of thiols) are chelating the copper and inhibiting the reaction.[8][9]1. Use a Stabilizing Ligand: Employ a water-soluble, accelerating ligand like THPTA.[16] 2. Optimize Ligand Concentration: Increase the ligand-to-copper ratio. A 5:1 ratio is a good starting point for sensitive biomolecules.[1][9] 3. Degas Solutions: Remove dissolved oxygen from buffers and reagent solutions to minimize oxidation of Cu(I).[8] 4. Check Buffer Compatibility: Avoid buffers with strong chelating agents. Phosphate-buffered saline (PBS) is generally a good choice.[14]
Biomolecule Degradation or Aggregation 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate system are damaging the biomolecule.[5][6][14] 2. Protein Precipitation: High concentrations of copper or aggregation induced by modifications can cause the protein to precipitate.[1]1. Increase Ligand Concentration: Use a higher excess of a protective ligand (e.g., 5 equivalents of THPTA relative to copper) to scavenge ROS.[1][9] 2. Add a ROS Scavenger: Consider adding aminoguanidine to the reaction mixture to trap reactive byproducts of ascorbate oxidation.[1][8] 3. Optimize Copper Concentration: Use the lowest effective concentration of copper, typically in the range of 50-100 µM.[1][8][12] 4. Work Under Inert Atmosphere: For highly sensitive biomolecules, performing the reaction under a nitrogen or argon atmosphere can further reduce oxidation.[8][17]
Inconsistent Results Between Batches 1. Reagent Instability: The sodium ascorbate solution may have degraded. 2. Variability in Reagent Addition: The order of reagent addition can impact the formation of the active catalyst.[16]1. Use Fresh Reducing Agent: Always prepare a fresh stock solution of sodium ascorbate immediately before use.[8] 2. Standardize Order of Addition: A recommended order is to first mix the copper sulfate and ligand, then add this mixture to the solution containing the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[1][16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing ligand concentration in CuAAC bioconjugation.

Table 1: Recommended Reaction Component Concentrations

ComponentRecommended Concentration RangeNotes
Copper (CuSO₄)50 - 100 µMHigher concentrations do not necessarily increase the rate and can lead to protein precipitation.[1][8][12]
Ligand (e.g., THPTA)1 - 5 equivalents relative to copperA 5:1 ligand-to-copper ratio is often recommended to protect sensitive biomolecules.[1][9]
Reducing Agent (Sodium Ascorbate)3 - 10 fold excess over copperA fresh solution should always be used.[8][14]
BiomoleculeApplication-dependentTypically in the low micromolar range.
Azide/Alkyne1.1 - 10 fold excess over the biomoleculeThe optimal excess depends on the specific substrates and reaction kinetics.

Table 2: Effect of Ligand:Copper Ratio on Histidine Oxidation

Data adapted from a model study on N-benzoylhistidine oxidation after 20 hours.[1]

Ligand (THPTA) to Copper RatioPercentage of Histidine Oxidized
0:1 (No Ligand)~65%
2:1~15%
5:1<5%

Experimental Protocols

Protocol 1: General Procedure for Optimizing Ligand Concentration in CuAAC Bioconjugation

This protocol provides a starting point for systematically optimizing the ligand concentration for the conjugation of an azide-modified biomolecule with an alkyne-containing partner.

  • Prepare Stock Solutions:

    • Azide-modified biomolecule in a suitable, degassed buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water).

    • Ligand (e.g., THPTA) solution (e.g., 50 mM in water).

    • Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh ).

  • Set up a Series of Small-Scale Reactions:

    • In separate microcentrifuge tubes, prepare a set of reactions where the ligand-to-copper ratio is varied (e.g., 1:1, 2:1, 5:1, 10:1).

    • Keep the concentrations of the biomolecule, alkyne, and copper constant across all reactions. A final copper concentration of 100 µM is a good starting point.

  • Order of Reagent Addition:

    • To each tube, add the buffer, azide-modified biomolecule, and alkyne-containing molecule.

    • Prepare a premix of CuSO₄ and the ligand for each ratio and let it incubate for a few minutes.

    • Add the copper-ligand premix to the reaction tubes.

    • Initiate the reactions by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reactions at room temperature or 37°C. Protect the reactions from light if using fluorescently labeled reagents.

    • Take aliquots at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to monitor the reaction progress.

  • Reaction Analysis:

    • Analyze the reaction products by a suitable method, such as SDS-PAGE, HPLC, or mass spectrometry, to determine the extent of conjugation and check for any biomolecule degradation.

  • Purification:

    • Once the optimal conditions are determined, the reaction can be scaled up. The final bioconjugate can be purified using methods like size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.[8]

Visualizations

experimental_workflow prep Prepare Stock Solutions (Biomolecule, Alkyne, CuSO4, Ligand, Ascorbate) setup Set Up Small-Scale Reactions (Vary Ligand:Cu Ratio) prep->setup addition Standardized Reagent Addition 1. Biomolecule/Alkyne 2. Cu/Ligand Premix 3. Ascorbate setup->addition incubate Incubate Reactions (Room Temperature) addition->incubate analyze Analyze Reaction Progress (SDS-PAGE, HPLC, MS) incubate->analyze optimize Determine Optimal Ligand Concentration analyze->optimize scaleup Scale-Up Reaction optimize->scaleup purify Purify Bioconjugate scaleup->purify troubleshooting_logic start Low Bioconjugation Yield? check_catalyst Is Catalyst Active? start->check_catalyst Yes success Successful Conjugation start->success No check_ligand Optimize Ligand:Cu Ratio (e.g., increase to 5:1) check_catalyst->check_ligand No check_degradation Biomolecule Degradation? check_catalyst->check_degradation Yes check_ligand->check_degradation increase_ligand Increase Ligand Concentration Further check_degradation->increase_ligand Yes check_degradation->success No add_scavenger Add ROS Scavenger (Aminoguanidine) increase_ligand->add_scavenger failure Further Troubleshooting Needed add_scavenger->failure

References

Technical Support Center: Surface Functionalization and Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) in your surface functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the undesirable adhesion of molecules (e.g., proteins, antibodies, nucleic acids) to a surface in an assay that is not the intended target.[1] This phenomenon arises from various molecular forces, including hydrophobic interactions, electrostatic forces, and van der Waals interactions.[2] NSB is a significant issue in many experimental contexts, such as ELISA, Western blotting, and surface plasmon resonance (SPR), as it can lead to high background signals, reduced sensitivity, and inaccurate results, potentially leading to false positives.[3][4]

Q2: What are the primary causes of non-specific binding?

A2: The main factors contributing to NSB are related to the properties of the surface, the composition of the solution, and the characteristics of the analyte itself.[5] Key causes include:

  • Surface Properties: Hydrophobic surfaces and charged surfaces can promote the adsorption of molecules.[6][7] Surface roughness and imperfections can also create sites for non-specific attachment.

  • Analyte Properties: Some proteins and other biomolecules are inherently "sticky" due to exposed hydrophobic regions or charged domains.[6] Protein aggregation can also lead to increased NSB.

  • Buffer Conditions: Suboptimal pH, low ionic strength, and the absence of appropriate blocking agents or detergents in the buffer can all contribute to higher levels of NSB.[2]

Q3: What is a blocking agent and how does it work?

A3: A blocking agent is a molecule used to coat the surface and prevent non-specific binding of the analyte of interest.[8] Blocking agents are typically proteins, detergents, or polymers that adsorb to the unoccupied sites on the surface, rendering them inert to the subsequent binding of other molecules.[9] The ideal blocking agent should effectively prevent NSB without interfering with the specific binding event being studied.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during surface functionalization experiments.

Problem: High Background Signal in an Immunoassay (e.g., ELISA, Western Blot)
Possible Cause Troubleshooting Step
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[4] Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[5] Consider switching to a different blocking agent (see Table 1).[5]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer used.[2][10] Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help remove weakly bound molecules.[4]
Primary or Secondary Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[5]
Cross-reactivity of Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[5] Run a control with only the secondary antibody to check for non-specific binding.[5]
Contamination of Reagents or Buffers Ensure all buffers are freshly prepared and filtered.[11] Check for microbial contamination in buffers and reagents.[10]
Problem: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
Possible Cause Troubleshooting Step
Analyte Sticking to the Sensor Surface Add a blocking agent such as BSA (0.1-1%) to the running buffer.[12] Include a non-ionic surfactant like Tween 20 (0.05%) in the running buffer to disrupt hydrophobic interactions.[12]
Charge-based Non-specific Binding Adjust the pH of the running buffer to be near the isoelectric point of the analyte to minimize its net charge.[2] Increase the salt concentration (e.g., NaCl) in the running buffer to shield electrostatic interactions.[2]
Issues with the Immobilized Ligand Ensure the ligand is pure and not aggregated. Use a reference flow cell with an immobilized non-target protein to subtract non-specific binding.
Surface Chemistry Select a sensor chip with a surface chemistry known to reduce NSB, such as those with carboxymethylated dextran (B179266) or polyethylene (B3416737) glycol (PEG) coatings.[13]

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the properties and effectiveness of commonly used blocking agents.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Effective in many applications, compatible with most detection systems.[14]Can be expensive, may have lot-to-lot variability, and some antibodies can cross-react with it.[14]
Non-fat Dry Milk 3-5% (w/v)Inexpensive and widely available.[14]Contains phosphoproteins and biotin, which can interfere with the detection of phosphorylated targets and avidin-biotin systems.[14]
Casein 1-3% (w/v)Often more effective than BSA at lower concentrations and can provide lower backgrounds.[3][15]Can also contain phosphoproteins and may not be suitable for all applications.[16]
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[14]May be less effective than BSA or milk in some cases.[14]
Polyethylene Glycol (PEG) 0.1-1% (w/v)Synthetic and protein-free, useful for applications where protein-based blockers are problematic.[14]May not be as effective as protein-based blockers for all types of NSB.
Tween 20 0.05-0.1% (v/v)A non-ionic detergent that disrupts hydrophobic interactions.[12]Can sometimes interfere with specific binding if used at high concentrations.
Normal Serum 1-10% (v/v)Effective for blocking, especially when the serum is from the same species as the secondary antibody host.[17]Can be expensive and may contain endogenous antibodies that could interfere with the assay.

Experimental Protocols

Protocol 1: Cleaning of Gold Biosensor Surfaces

This protocol is suitable for preparing gold surfaces for subsequent functionalization.

Materials:

  • Deionized (DI) water

  • Ethanol (B145695) (99%)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • Nitrogen gas source

Procedure:

  • If the gold surface has significant organic contamination, sonicate it in ethanol for 15 minutes.[18]

  • Rinse the surface thoroughly with DI water.

  • Immerse the gold substrate in freshly prepared piranha solution for 1-2 minutes. You should observe bubbling on the surface.[18]

  • Carefully remove the substrate from the piranha solution and rinse it extensively with DI water.

  • Rinse with ethanol.[18]

  • Dry the surface under a gentle stream of nitrogen gas.[18]

Protocol 2: Silanization of Glass Surfaces with APTES

This protocol creates an amine-functionalized surface on glass or silica (B1680970) for subsequent covalent immobilization of molecules.

Materials:

  • Glass or silica substrate

  • Acetone (B3395972) (anhydrous)

  • 3-Aminopropyltriethoxysilane (APTES)

  • DI water

Procedure:

  • Thoroughly clean the glass surface by sonicating in acetone for 15 minutes, followed by rinsing with DI water and drying with nitrogen. For a more rigorous cleaning, an oxygen plasma or piranha treatment can be used.[9]

  • In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.[19]

  • Immerse the cleaned and dried glass substrate in the APTES solution for 30 seconds to 15 minutes.[19][20]

  • Rinse the substrate with acetone to remove excess APTES.[19]

  • Rinse thoroughly with DI water.[20]

  • Cure the silanized surface by baking in an oven at 60-110°C for 1 hour. This step promotes the formation of a stable siloxane layer.

Protocol 3: Covalent Immobilization of Proteins on a Carboxylated Surface

This protocol describes the use of EDC/NHS chemistry to immobilize proteins onto a surface functionalized with carboxylic acid groups.

Materials:

  • Carboxylated surface (e.g., sensor chip, beads)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • N-hydroxysuccinimide (NHS), 50 mM in activation buffer

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 200 mM in activation buffer

  • Protein solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Blocking solution: 1 M ethanolamine-HCl, pH 8.5

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Equilibrate the carboxylated surface with the activation buffer.

  • Inject a freshly prepared mixture of 50 mM NHS and 200 mM EDC over the surface for 5-10 minutes to activate the carboxyl groups.[21]

  • Wash the surface with the activation buffer to remove excess EDC and NHS.

  • Inject the protein solution over the activated surface. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.[21] The optimal protein concentration and incubation time should be determined empirically.

  • Inject the blocking solution (1 M ethanolamine-HCl, pH 8.5) over the surface for 5-10 minutes to deactivate any remaining NHS esters.[13]

  • Wash the surface thoroughly with the wash buffer to remove any non-covalently bound protein.

Visualizations

NonSpecificBindingCauses cluster_surface Surface Properties cluster_analyte Analyte Properties cluster_buffer Buffer Conditions Hydrophobicity Hydrophobicity NSB Non-Specific Binding Hydrophobicity->NSB SurfaceCharge Surface Charge SurfaceCharge->NSB Roughness Roughness/Defects Roughness->NSB InherentStickiness Inherent 'Stickiness' InherentStickiness->NSB Aggregation Aggregation Aggregation->NSB SuboptimalpH Suboptimal pH SuboptimalpH->NSB LowIonicStrength Low Ionic Strength LowIonicStrength->NSB NoBlockingAgents Absence of Blocking Agents NoBlockingAgents->NSB

Caption: Factors contributing to non-specific binding.

ExperimentalWorkflow Start Start SurfacePrep 1. Surface Preparation (Cleaning/Activation) Start->SurfacePrep Immobilization 2. Ligand Immobilization SurfacePrep->Immobilization Blocking 3. Blocking (Prevent NSB) Immobilization->Blocking AnalyteBinding 4. Analyte Binding (Specific Interaction) Blocking->AnalyteBinding Washing 5. Washing AnalyteBinding->Washing Detection 6. Detection Washing->Detection End End Detection->End

Caption: General experimental workflow for surface functionalization.

References

Technical Support Center: Surface Functionalization and Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) in your surface functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the undesirable adhesion of molecules (e.g., proteins, antibodies, nucleic acids) to a surface in an assay that is not the intended target.[1] This phenomenon arises from various molecular forces, including hydrophobic interactions, electrostatic forces, and van der Waals interactions.[2] NSB is a significant issue in many experimental contexts, such as ELISA, Western blotting, and surface plasmon resonance (SPR), as it can lead to high background signals, reduced sensitivity, and inaccurate results, potentially leading to false positives.[3][4]

Q2: What are the primary causes of non-specific binding?

A2: The main factors contributing to NSB are related to the properties of the surface, the composition of the solution, and the characteristics of the analyte itself.[5] Key causes include:

  • Surface Properties: Hydrophobic surfaces and charged surfaces can promote the adsorption of molecules.[6][7] Surface roughness and imperfections can also create sites for non-specific attachment.

  • Analyte Properties: Some proteins and other biomolecules are inherently "sticky" due to exposed hydrophobic regions or charged domains.[6] Protein aggregation can also lead to increased NSB.

  • Buffer Conditions: Suboptimal pH, low ionic strength, and the absence of appropriate blocking agents or detergents in the buffer can all contribute to higher levels of NSB.[2]

Q3: What is a blocking agent and how does it work?

A3: A blocking agent is a molecule used to coat the surface and prevent non-specific binding of the analyte of interest.[8] Blocking agents are typically proteins, detergents, or polymers that adsorb to the unoccupied sites on the surface, rendering them inert to the subsequent binding of other molecules.[9] The ideal blocking agent should effectively prevent NSB without interfering with the specific binding event being studied.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during surface functionalization experiments.

Problem: High Background Signal in an Immunoassay (e.g., ELISA, Western Blot)
Possible Cause Troubleshooting Step
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[4] Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[5] Consider switching to a different blocking agent (see Table 1).[5]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer used.[2][10] Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help remove weakly bound molecules.[4]
Primary or Secondary Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[5]
Cross-reactivity of Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[5] Run a control with only the secondary antibody to check for non-specific binding.[5]
Contamination of Reagents or Buffers Ensure all buffers are freshly prepared and filtered.[11] Check for microbial contamination in buffers and reagents.[10]
Problem: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
Possible Cause Troubleshooting Step
Analyte Sticking to the Sensor Surface Add a blocking agent such as BSA (0.1-1%) to the running buffer.[12] Include a non-ionic surfactant like Tween 20 (0.05%) in the running buffer to disrupt hydrophobic interactions.[12]
Charge-based Non-specific Binding Adjust the pH of the running buffer to be near the isoelectric point of the analyte to minimize its net charge.[2] Increase the salt concentration (e.g., NaCl) in the running buffer to shield electrostatic interactions.[2]
Issues with the Immobilized Ligand Ensure the ligand is pure and not aggregated. Use a reference flow cell with an immobilized non-target protein to subtract non-specific binding.
Surface Chemistry Select a sensor chip with a surface chemistry known to reduce NSB, such as those with carboxymethylated dextran or polyethylene glycol (PEG) coatings.[13]

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the properties and effectiveness of commonly used blocking agents.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Effective in many applications, compatible with most detection systems.[14]Can be expensive, may have lot-to-lot variability, and some antibodies can cross-react with it.[14]
Non-fat Dry Milk 3-5% (w/v)Inexpensive and widely available.[14]Contains phosphoproteins and biotin, which can interfere with the detection of phosphorylated targets and avidin-biotin systems.[14]
Casein 1-3% (w/v)Often more effective than BSA at lower concentrations and can provide lower backgrounds.[3][15]Can also contain phosphoproteins and may not be suitable for all applications.[16]
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[14]May be less effective than BSA or milk in some cases.[14]
Polyethylene Glycol (PEG) 0.1-1% (w/v)Synthetic and protein-free, useful for applications where protein-based blockers are problematic.[14]May not be as effective as protein-based blockers for all types of NSB.
Tween 20 0.05-0.1% (v/v)A non-ionic detergent that disrupts hydrophobic interactions.[12]Can sometimes interfere with specific binding if used at high concentrations.
Normal Serum 1-10% (v/v)Effective for blocking, especially when the serum is from the same species as the secondary antibody host.[17]Can be expensive and may contain endogenous antibodies that could interfere with the assay.

Experimental Protocols

Protocol 1: Cleaning of Gold Biosensor Surfaces

This protocol is suitable for preparing gold surfaces for subsequent functionalization.

Materials:

  • Deionized (DI) water

  • Ethanol (99%)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • Nitrogen gas source

Procedure:

  • If the gold surface has significant organic contamination, sonicate it in ethanol for 15 minutes.[18]

  • Rinse the surface thoroughly with DI water.

  • Immerse the gold substrate in freshly prepared piranha solution for 1-2 minutes. You should observe bubbling on the surface.[18]

  • Carefully remove the substrate from the piranha solution and rinse it extensively with DI water.

  • Rinse with ethanol.[18]

  • Dry the surface under a gentle stream of nitrogen gas.[18]

Protocol 2: Silanization of Glass Surfaces with APTES

This protocol creates an amine-functionalized surface on glass or silica for subsequent covalent immobilization of molecules.

Materials:

  • Glass or silica substrate

  • Acetone (anhydrous)

  • 3-Aminopropyltriethoxysilane (APTES)

  • DI water

Procedure:

  • Thoroughly clean the glass surface by sonicating in acetone for 15 minutes, followed by rinsing with DI water and drying with nitrogen. For a more rigorous cleaning, an oxygen plasma or piranha treatment can be used.[9]

  • In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.[19]

  • Immerse the cleaned and dried glass substrate in the APTES solution for 30 seconds to 15 minutes.[19][20]

  • Rinse the substrate with acetone to remove excess APTES.[19]

  • Rinse thoroughly with DI water.[20]

  • Cure the silanized surface by baking in an oven at 60-110°C for 1 hour. This step promotes the formation of a stable siloxane layer.

Protocol 3: Covalent Immobilization of Proteins on a Carboxylated Surface

This protocol describes the use of EDC/NHS chemistry to immobilize proteins onto a surface functionalized with carboxylic acid groups.

Materials:

  • Carboxylated surface (e.g., sensor chip, beads)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • N-hydroxysuccinimide (NHS), 50 mM in activation buffer

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 200 mM in activation buffer

  • Protein solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Blocking solution: 1 M ethanolamine-HCl, pH 8.5

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Equilibrate the carboxylated surface with the activation buffer.

  • Inject a freshly prepared mixture of 50 mM NHS and 200 mM EDC over the surface for 5-10 minutes to activate the carboxyl groups.[21]

  • Wash the surface with the activation buffer to remove excess EDC and NHS.

  • Inject the protein solution over the activated surface. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.[21] The optimal protein concentration and incubation time should be determined empirically.

  • Inject the blocking solution (1 M ethanolamine-HCl, pH 8.5) over the surface for 5-10 minutes to deactivate any remaining NHS esters.[13]

  • Wash the surface thoroughly with the wash buffer to remove any non-covalently bound protein.

Visualizations

NonSpecificBindingCauses cluster_surface Surface Properties cluster_analyte Analyte Properties cluster_buffer Buffer Conditions Hydrophobicity Hydrophobicity NSB Non-Specific Binding Hydrophobicity->NSB SurfaceCharge Surface Charge SurfaceCharge->NSB Roughness Roughness/Defects Roughness->NSB InherentStickiness Inherent 'Stickiness' InherentStickiness->NSB Aggregation Aggregation Aggregation->NSB SuboptimalpH Suboptimal pH SuboptimalpH->NSB LowIonicStrength Low Ionic Strength LowIonicStrength->NSB NoBlockingAgents Absence of Blocking Agents NoBlockingAgents->NSB

Caption: Factors contributing to non-specific binding.

ExperimentalWorkflow Start Start SurfacePrep 1. Surface Preparation (Cleaning/Activation) Start->SurfacePrep Immobilization 2. Ligand Immobilization SurfacePrep->Immobilization Blocking 3. Blocking (Prevent NSB) Immobilization->Blocking AnalyteBinding 4. Analyte Binding (Specific Interaction) Blocking->AnalyteBinding Washing 5. Washing AnalyteBinding->Washing Detection 6. Detection Washing->Detection End End Detection->End

Caption: General experimental workflow for surface functionalization.

References

challenges in forming stable self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of stable self-assembled monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals working with SAMs.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during SAM formation.

Issue 1: Incomplete or Low-Density Monolayer Formation

Symptoms:

  • Low water contact angle (for hydrophobic SAMs).

  • Low film thickness measured by ellipsometry.

  • Visible defects or pinholes in AFM/STM images.

Possible Causes and Solutions:

Cause Solution Key Parameters Supporting Evidence
Contaminated Substrate Thoroughly clean the substrate prior to deposition. Common cleaning methods include piranha solution, UV/ozone treatment, or solvent rinsing.Cleaning time, temperature, and choice of cleaning agent.Substrate cleanliness is a critical factor for high-quality SAMs.[1][2]
Impure Solvent or Precursor Use high-purity solvents and SAM-forming molecules. Degas solvents to remove dissolved oxygen, which can interfere with the assembly of some thiols.[3]Solvent grade, precursor purity.Impurities can interfere with the self-assembly process, leading to irregularities in the film.[4]
Inappropriate Solvent The choice of solvent is critical. For many systems, solvents with a low dielectric constant result in more stable and denser monolayers.[5][6]Solvent dielectric constant, solubility of the SAM molecule.The quality of SAMs depends critically on the choice of solvents.[5][6]
Suboptimal Deposition Time Optimize the immersion time. While some SAMs form within minutes, others may require several hours (12-72 hours) for optimal ordering.[3]Immersion duration.Alkanethiolate SAMs can form within minutes, but longer times can improve order.[3]
Incorrect Solution Concentration Vary the concentration of the SAM-forming molecule in the solution. Both too low and too high concentrations can lead to incomplete or disordered monolayers.Concentration of the SAM precursor.Factors such as temperature and concentration can lead to a disordered arrangement.[4]
Presence of Water (for Silane (B1218182) SAMs) The presence of a small amount of water is often necessary for the hydrolysis of silane headgroups, but excessive water can lead to polymerization in solution.[7]Water content in the solvent.The water content of the solvent has a strong effect on alkylsiloxane formation.[7]

Issue 2: Multilayer Formation or Aggregates on the Surface

Symptoms:

  • Film thickness significantly higher than a single monolayer.

  • Visible aggregates or clusters in AFM/STM images.

  • Inconsistent electrochemical properties.

Possible Causes and Solutions:

Cause Solution Key Parameters Supporting Evidence
High Solution Concentration Reduce the concentration of the SAM-forming molecule. High concentrations can promote physisorption and multilayer growth.Concentration of the SAM precursor.At higher molecular coverage, adsorbates can begin to form three-dimensional structures.[3]
Reactive Terminal Groups For molecules with reactive terminal groups (e.g., dithiols), take precautions to avoid intermolecular reactions that can lead to polymerization and multilayer formation. This may include using degassed solvents and working in an inert atmosphere.[3]Solvent degassing, inert atmosphere.Special attention is essential for dithiol SAMs to avoid problems due to oxidation or photoinduced processes, which can lead to multilayer formation.[3]
Excess Water (for Silane SAMs) Control the water content in the solvent. Too much water can cause the silane molecules to polymerize in the bulk solution, which then deposit as aggregates on the surface.[7]Water content in the solvent.The use of dodecane (B42187) as a solvent with its lower water contents resulted in the formation of multilayers of OTS.[7]
Contaminated Solution Filter the SAM solution before use to remove any pre-existing aggregates or impurities.Filtration of the SAM solution.Foreign particles or molecules can interfere with the self-assembly process.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in SAMs?

A1: Common defects in self-assembled monolayers include:

  • Incomplete coverage: Gaps or pinholes where the molecules have not attached to the substrate.[4]

  • Molecular disorder: Molecules are not arranged in a highly ordered fashion, which can be caused by factors like temperature and concentration.[4]

  • Impurities: Foreign particles or molecules from the environment or materials used in the assembly process can cause irregularities.[4]

  • Missing or extra molecules: Defects at the molecular level that disrupt the overall structure.[4]

  • Weak adhesion: Poor interaction between the monolayer and the substrate, which can lead to delamination.[4]

  • Domain boundaries: Interfaces between different ordered regions of the SAM.[8]

Q2: How does the choice of solvent affect SAM formation?

A2: The solvent plays a critical role in the formation of high-quality SAMs. Solvents with low dielectric constants and weak interactions with the substrate tend to produce denser and more stable monolayers.[5][6] For example, in the case of organophosphonic acids on indium tin oxide (ITO), solvents with higher dielectric constants can disrupt SAM formation.[5] The water content of the solvent is also a crucial parameter, especially for silane-based SAMs, as it is required for the initial hydrolysis of the headgroup.[7]

Q3: What is the importance of substrate preparation?

A3: Meticulous substrate preparation is fundamental to achieving a high-quality, stable SAM. The substrate surface must be clean and free of contaminants, such as organic residues and particulate matter, which can otherwise lead to defects like pinholes and poor adhesion.[2] The roughness of the substrate can also significantly influence the packing and ordering of the monolayer.[9][10]

Q4: How can I characterize the quality and stability of my SAM?

A4: Several surface-sensitive techniques can be used to characterize SAMs:

  • Contact Angle Goniometry: Measures the surface wettability, providing information about the hydrophobicity/hydrophilicity and packing density.[11]

  • Ellipsometry: Determines the thickness and optical properties of the thin film.[11]

  • Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): Provide high-resolution images of the surface topography, allowing for the visualization of molecular packing, domains, and defects.[3][11]

  • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical state of the surface.[11]

  • Infrared Spectroscopy (FTIR/PM-IRRAS): Investigates the molecular structure and orientation of the molecules within the SAM.[11]

  • Electrochemical Methods (e.g., Cyclic Voltammetry, EIS): Probe the electrical properties, barrier function, and redox behavior of the SAM.[11][12]

Q5: My SAM appears to be unstable and degrades over time. What are the possible reasons and how can I improve its stability?

A5: SAM stability can be affected by several factors:

  • Environment: Exposure to harsh environments, including biological media, can lead to desorption of the molecules.[13][14]

  • Oxidation: The headgroup-substrate bond or the terminal groups can be susceptible to oxidation, especially for thiol-based SAMs.[3]

  • Temperature: Elevated temperatures can cause disorder and desorption.[15]

  • Chain Length: Longer alkyl chains generally lead to more stable SAMs due to increased van der Waals interactions.[3]

  • Headgroup-Substrate Bond: The nature of the chemical bond between the headgroup and the substrate is a primary determinant of stability. Covalent bonds, such as those formed by silanes, are generally very stable.[3]

To improve stability, consider using molecules with longer chains, more stable headgroup-substrate chemistry, or protecting the SAM from harsh conditions.[12][15] Vapor-phase deposition can sometimes yield more stable monolayers compared to solution-phase deposition.[16]

Experimental Protocols

Protocol 1: Substrate Preparation (Gold Surface for Thiol SAMs)

  • Solvent Cleaning: Sequentially sonicate the gold substrate in acetone, isopropanol, and deionized water for 10-15 minutes each to remove organic contaminants.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • UV/Ozone or Piranha Treatment (Optional but Recommended):

    • UV/Ozone: Place the substrate in a UV/ozone cleaner for 15-20 minutes to remove any remaining organic residues.

    • Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Final Rinse and Dry: Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen. The substrate should be used for SAM deposition immediately after cleaning.

Protocol 2: Solution-Phase Deposition of Alkanethiol SAMs on Gold

  • Prepare SAM Solution: Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol (B145695). Ensure the solvent is of high purity.[1]

  • Immersion: Immerse the freshly cleaned gold substrate into the thiol solution in a clean, sealed container. To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.[1]

  • Incubation: Allow the self-assembly to proceed for 12-18 hours at room temperature to ensure a well-ordered monolayer.[3]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.

  • Characterization: Characterize the freshly prepared SAM using appropriate techniques (e.g., contact angle, ellipsometry, AFM).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Drying1 Drying (Nitrogen Stream) Solvent_Cleaning->Drying1 UV_Ozone UV/Ozone or Piranha Clean Drying1->UV_Ozone Rinse_Dry Final Rinse and Dry UV_Ozone->Rinse_Dry Immersion Substrate Immersion (12-18 hours) Rinse_Dry->Immersion Prepare_Solution Prepare SAM Solution (e.g., 1mM Thiol in Ethanol) Prepare_Solution->Immersion Rinsing Rinsing (Fresh Solvent) Immersion->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Characterization Surface Analysis (Contact Angle, AFM, etc.) Drying2->Characterization

Caption: Experimental workflow for SAM formation.

troubleshooting_logic start SAM Formation Issue incomplete_coverage Incomplete Coverage / Low Density? start->incomplete_coverage multilayer Multilayer / Aggregates? instability Poor Stability / Degradation? incomplete_coverage->multilayer No check_substrate Check Substrate Cleanliness incomplete_coverage->check_substrate Yes multilayer->instability No reduce_conc Reduce Solution Concentration multilayer->reduce_conc Yes check_environment Assess Operating Environment instability->check_environment Yes optimize_solvent Optimize Solvent Choice check_substrate->optimize_solvent optimize_time_conc Optimize Deposition Time & Concentration optimize_solvent->optimize_time_conc check_water Control Water Content (for Silanes) reduce_conc->check_water filter_solution Filter SAM Solution check_water->filter_solution increase_chain Increase Alkyl Chain Length check_environment->increase_chain change_headgroup Change Headgroup Chemistry increase_chain->change_headgroup

Caption: Troubleshooting logic for common SAM issues.

References

challenges in forming stable self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of stable self-assembled monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals working with SAMs.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during SAM formation.

Issue 1: Incomplete or Low-Density Monolayer Formation

Symptoms:

  • Low water contact angle (for hydrophobic SAMs).

  • Low film thickness measured by ellipsometry.

  • Visible defects or pinholes in AFM/STM images.

Possible Causes and Solutions:

Cause Solution Key Parameters Supporting Evidence
Contaminated Substrate Thoroughly clean the substrate prior to deposition. Common cleaning methods include piranha solution, UV/ozone treatment, or solvent rinsing.Cleaning time, temperature, and choice of cleaning agent.Substrate cleanliness is a critical factor for high-quality SAMs.[1][2]
Impure Solvent or Precursor Use high-purity solvents and SAM-forming molecules. Degas solvents to remove dissolved oxygen, which can interfere with the assembly of some thiols.[3]Solvent grade, precursor purity.Impurities can interfere with the self-assembly process, leading to irregularities in the film.[4]
Inappropriate Solvent The choice of solvent is critical. For many systems, solvents with a low dielectric constant result in more stable and denser monolayers.[5][6]Solvent dielectric constant, solubility of the SAM molecule.The quality of SAMs depends critically on the choice of solvents.[5][6]
Suboptimal Deposition Time Optimize the immersion time. While some SAMs form within minutes, others may require several hours (12-72 hours) for optimal ordering.[3]Immersion duration.Alkanethiolate SAMs can form within minutes, but longer times can improve order.[3]
Incorrect Solution Concentration Vary the concentration of the SAM-forming molecule in the solution. Both too low and too high concentrations can lead to incomplete or disordered monolayers.Concentration of the SAM precursor.Factors such as temperature and concentration can lead to a disordered arrangement.[4]
Presence of Water (for Silane SAMs) The presence of a small amount of water is often necessary for the hydrolysis of silane headgroups, but excessive water can lead to polymerization in solution.[7]Water content in the solvent.The water content of the solvent has a strong effect on alkylsiloxane formation.[7]

Issue 2: Multilayer Formation or Aggregates on the Surface

Symptoms:

  • Film thickness significantly higher than a single monolayer.

  • Visible aggregates or clusters in AFM/STM images.

  • Inconsistent electrochemical properties.

Possible Causes and Solutions:

Cause Solution Key Parameters Supporting Evidence
High Solution Concentration Reduce the concentration of the SAM-forming molecule. High concentrations can promote physisorption and multilayer growth.Concentration of the SAM precursor.At higher molecular coverage, adsorbates can begin to form three-dimensional structures.[3]
Reactive Terminal Groups For molecules with reactive terminal groups (e.g., dithiols), take precautions to avoid intermolecular reactions that can lead to polymerization and multilayer formation. This may include using degassed solvents and working in an inert atmosphere.[3]Solvent degassing, inert atmosphere.Special attention is essential for dithiol SAMs to avoid problems due to oxidation or photoinduced processes, which can lead to multilayer formation.[3]
Excess Water (for Silane SAMs) Control the water content in the solvent. Too much water can cause the silane molecules to polymerize in the bulk solution, which then deposit as aggregates on the surface.[7]Water content in the solvent.The use of dodecane as a solvent with its lower water contents resulted in the formation of multilayers of OTS.[7]
Contaminated Solution Filter the SAM solution before use to remove any pre-existing aggregates or impurities.Filtration of the SAM solution.Foreign particles or molecules can interfere with the self-assembly process.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in SAMs?

A1: Common defects in self-assembled monolayers include:

  • Incomplete coverage: Gaps or pinholes where the molecules have not attached to the substrate.[4]

  • Molecular disorder: Molecules are not arranged in a highly ordered fashion, which can be caused by factors like temperature and concentration.[4]

  • Impurities: Foreign particles or molecules from the environment or materials used in the assembly process can cause irregularities.[4]

  • Missing or extra molecules: Defects at the molecular level that disrupt the overall structure.[4]

  • Weak adhesion: Poor interaction between the monolayer and the substrate, which can lead to delamination.[4]

  • Domain boundaries: Interfaces between different ordered regions of the SAM.[8]

Q2: How does the choice of solvent affect SAM formation?

A2: The solvent plays a critical role in the formation of high-quality SAMs. Solvents with low dielectric constants and weak interactions with the substrate tend to produce denser and more stable monolayers.[5][6] For example, in the case of organophosphonic acids on indium tin oxide (ITO), solvents with higher dielectric constants can disrupt SAM formation.[5] The water content of the solvent is also a crucial parameter, especially for silane-based SAMs, as it is required for the initial hydrolysis of the headgroup.[7]

Q3: What is the importance of substrate preparation?

A3: Meticulous substrate preparation is fundamental to achieving a high-quality, stable SAM. The substrate surface must be clean and free of contaminants, such as organic residues and particulate matter, which can otherwise lead to defects like pinholes and poor adhesion.[2] The roughness of the substrate can also significantly influence the packing and ordering of the monolayer.[9][10]

Q4: How can I characterize the quality and stability of my SAM?

A4: Several surface-sensitive techniques can be used to characterize SAMs:

  • Contact Angle Goniometry: Measures the surface wettability, providing information about the hydrophobicity/hydrophilicity and packing density.[11]

  • Ellipsometry: Determines the thickness and optical properties of the thin film.[11]

  • Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): Provide high-resolution images of the surface topography, allowing for the visualization of molecular packing, domains, and defects.[3][11]

  • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical state of the surface.[11]

  • Infrared Spectroscopy (FTIR/PM-IRRAS): Investigates the molecular structure and orientation of the molecules within the SAM.[11]

  • Electrochemical Methods (e.g., Cyclic Voltammetry, EIS): Probe the electrical properties, barrier function, and redox behavior of the SAM.[11][12]

Q5: My SAM appears to be unstable and degrades over time. What are the possible reasons and how can I improve its stability?

A5: SAM stability can be affected by several factors:

  • Environment: Exposure to harsh environments, including biological media, can lead to desorption of the molecules.[13][14]

  • Oxidation: The headgroup-substrate bond or the terminal groups can be susceptible to oxidation, especially for thiol-based SAMs.[3]

  • Temperature: Elevated temperatures can cause disorder and desorption.[15]

  • Chain Length: Longer alkyl chains generally lead to more stable SAMs due to increased van der Waals interactions.[3]

  • Headgroup-Substrate Bond: The nature of the chemical bond between the headgroup and the substrate is a primary determinant of stability. Covalent bonds, such as those formed by silanes, are generally very stable.[3]

To improve stability, consider using molecules with longer chains, more stable headgroup-substrate chemistry, or protecting the SAM from harsh conditions.[12][15] Vapor-phase deposition can sometimes yield more stable monolayers compared to solution-phase deposition.[16]

Experimental Protocols

Protocol 1: Substrate Preparation (Gold Surface for Thiol SAMs)

  • Solvent Cleaning: Sequentially sonicate the gold substrate in acetone, isopropanol, and deionized water for 10-15 minutes each to remove organic contaminants.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • UV/Ozone or Piranha Treatment (Optional but Recommended):

    • UV/Ozone: Place the substrate in a UV/ozone cleaner for 15-20 minutes to remove any remaining organic residues.

    • Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Final Rinse and Dry: Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen. The substrate should be used for SAM deposition immediately after cleaning.

Protocol 2: Solution-Phase Deposition of Alkanethiol SAMs on Gold

  • Prepare SAM Solution: Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol. Ensure the solvent is of high purity.[1]

  • Immersion: Immerse the freshly cleaned gold substrate into the thiol solution in a clean, sealed container. To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.[1]

  • Incubation: Allow the self-assembly to proceed for 12-18 hours at room temperature to ensure a well-ordered monolayer.[3]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.

  • Characterization: Characterize the freshly prepared SAM using appropriate techniques (e.g., contact angle, ellipsometry, AFM).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Drying1 Drying (Nitrogen Stream) Solvent_Cleaning->Drying1 UV_Ozone UV/Ozone or Piranha Clean Drying1->UV_Ozone Rinse_Dry Final Rinse and Dry UV_Ozone->Rinse_Dry Immersion Substrate Immersion (12-18 hours) Rinse_Dry->Immersion Prepare_Solution Prepare SAM Solution (e.g., 1mM Thiol in Ethanol) Prepare_Solution->Immersion Rinsing Rinsing (Fresh Solvent) Immersion->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Characterization Surface Analysis (Contact Angle, AFM, etc.) Drying2->Characterization

Caption: Experimental workflow for SAM formation.

troubleshooting_logic start SAM Formation Issue incomplete_coverage Incomplete Coverage / Low Density? start->incomplete_coverage multilayer Multilayer / Aggregates? instability Poor Stability / Degradation? incomplete_coverage->multilayer No check_substrate Check Substrate Cleanliness incomplete_coverage->check_substrate Yes multilayer->instability No reduce_conc Reduce Solution Concentration multilayer->reduce_conc Yes check_environment Assess Operating Environment instability->check_environment Yes optimize_solvent Optimize Solvent Choice check_substrate->optimize_solvent optimize_time_conc Optimize Deposition Time & Concentration optimize_solvent->optimize_time_conc check_water Control Water Content (for Silanes) reduce_conc->check_water filter_solution Filter SAM Solution check_water->filter_solution increase_chain Increase Alkyl Chain Length check_environment->increase_chain change_headgroup Change Headgroup Chemistry increase_chain->change_headgroup

Caption: Troubleshooting logic for common SAM issues.

References

11-Azidoundecanoic acid reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Azidoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in bioconjugation and click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile bifunctional linker commonly used in bioconjugation and chemical biology. Its terminal azide (B81097) group allows for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for attaching it to alkyne-modified molecules.[1][2] The carboxylic acid end can be activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules like proteins, peptides, and antibodies.

Q2: How do I activate the carboxylic acid of this compound for reaction with amines?

A2: The most common method for activating the carboxylic acid is to convert it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting NHS ester is reactive towards primary amino groups.[3]

Q3: What is the difference between CuAAC and SPAAC, and which should I choose?

A3: Both are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is a highly efficient and widely used reaction.[2][4] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[5][6] It is generally faster than SPAAC.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click reaction.[7][8] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with azides without the need for a catalyst.[7][8] The primary advantage of SPAAC is its biocompatibility, as it avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.[8][9]

The choice depends on your application. For in vitro conjugations where biocompatibility is not a major concern, CuAAC is often preferred for its speed and efficiency. For applications involving living cells or organisms, SPAAC is the method of choice.[9]

Q4: What are typical reaction conditions for an NHS ester coupling with a protein?

A4: NHS ester couplings are typically performed in an amine-free buffer at a slightly basic pH of 8.0-8.5 to ensure the lysine (B10760008) side-chain amines are deprotonated and reactive.[3][10] Common buffers include phosphate (B84403) or carbonate/bicarbonate buffers.[3][11] The reaction is often carried out for 1-4 hours at room temperature or overnight at 4°C.[10][12]

Troubleshooting Guides

Issue 1: Low Yield in NHS Ester Conjugation
Possible Cause Troubleshooting Step
Hydrolysis of NHS ester NHS esters are moisture-sensitive.[3] Ensure you are using anhydrous DMSO or DMF to dissolve the NHS ester.[3] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[11] Use freshly prepared solutions.
Incorrect pH The reaction works best at pH 8.0-8.5.[3][10] Verify the pH of your reaction buffer.
Presence of primary amines in the buffer Buffers like Tris contain primary amines that will compete with your biomolecule for the NHS ester.[3] Use an amine-free buffer such as phosphate or carbonate.[3][11]
Insufficient molar excess of NHS ester A molar excess of the NHS ester is typically required. Start with a 10-20 fold molar excess and optimize from there.[12]
Low protein concentration Low concentrations can slow down the reaction. A protein concentration of at least 2 mg/mL is recommended.[3]
Issue 2: Incomplete CuAAC Reaction or Low Yield
Possible Cause Troubleshooting Step
Oxidation of Cu(I) catalyst The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen.[4] Ensure you have a sufficient amount of a reducing agent like sodium ascorbate.[5][6] The use of a copper-chelating ligand like THPTA or TBTA can protect the Cu(I) and accelerate the reaction.[4][5][6]
Inhibitory buffer components Tris buffer can inhibit the copper catalyst.[5][13] Use compatible buffers like phosphate, HEPES, or carbonate.[5][13]
Insufficient reaction time While often fast, some complex reactions may require longer incubation. Try extending the reaction time to 1-2 hours.
Low reactant concentrations If working with very dilute solutions, the reaction rate will be slower. Increase concentrations if possible.
Poor quality of reagents Ensure your copper sulfate (B86663), sodium ascorbate, and other reagents are of high quality and not degraded.
Issue 3: Protein Degradation during CuAAC Reaction
Possible Cause Troubleshooting Step
Reactive Oxygen Species (ROS) generation The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage proteins.[5][13]
- Use a copper-chelating ligand like THPTA, which can help protect the biomolecule.[6]
- Minimize reaction time.
- Consider degassing your solutions to remove oxygen.
Ascorbate byproducts Byproducts of ascorbate oxidation can react with amino acid residues like lysine and arginine.[5][13] Adding a scavenger like aminoguanidine (B1677879) can help mitigate this issue.[5]

Experimental Protocols

Protocol 1: Activation of this compound as an NHS Ester
  • Dissolve Reagents : Dissolve this compound, NHS, and EDC in an appropriate anhydrous solvent like DMF or DMSO to a concentration of ~100 mM.

  • Reaction Mixture : In a clean, dry vial, combine 1 equivalent of this compound with 1.2 equivalents of NHS and 1.2 equivalents of EDC.

  • Incubation : Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

  • Confirmation : The formation of the NHS ester can be monitored by techniques such as TLC or LC-MS.

  • Storage : The resulting NHS ester solution in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[10][12]

Protocol 2: CuAAC Reaction with an Alkyne-Modified Protein
  • Prepare Reagents :

    • Azide-modified protein (prepared via NHS ester conjugation) in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4).

    • Alkyne-containing molecule in a compatible solvent.

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

    • THPTA ligand stock solution (e.g., 50 mM in water).

    • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

  • Reaction Setup : In a microcentrifuge tube, combine the reagents in the following order:

    • Azide-modified protein (final concentration ~25 µM).

    • Alkyne-containing molecule (2-5 equivalents relative to the azide).

    • Premixed solution of CuSO₄ (final concentration 50-250 µM) and THPTA ligand (5 equivalents relative to copper).[5][6]

  • Initiate Reaction : Add the sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the reaction.[5][14] Gently mix the solution.

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[4][6]

  • Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.

Data Presentation

Table 1: General Reaction Parameters for NHS Ester Coupling
ParameterTemperatureTimepHMolar Ratio (NHS Ester:Amine)
Typical Range 4°C - 25°C1 - 12 hours8.0 - 8.55:1 to 20:1
Starting Point Room Temp (25°C)2 hours8.515:1
Table 2: Optimization of CuAAC Reaction Conditions
ParameterTemperatureTimeCopper ConcentrationLigand:Copper Ratio
Typical Range Room Temp (25°C)10 - 60 min50 - 500 µM1:1 to 5:1
Optimized for Biomolecules Room Temp (25°C)30 min50 - 250 µM5:1

Visualizations

experimental_workflow cluster_0 Step 1: NHS Ester Activation cluster_1 Step 2: Protein Labeling cluster_2 Step 3: CuAAC Reaction A 11-Azidoundecanoic Acid C Activated Azide-NHS Ester A->C DMF/DMSO, RT, 4-6h B EDC/NHS B->C E Azide-labeled Protein C->E pH 8.5 Buffer, RT, 2h D Amine-containing Protein D->E G Final Conjugate E->G CuSO4/THPTA, Na Ascorbate, RT, 30min F Alkyne Probe F->G

Caption: Workflow for labeling a protein with this compound and subsequent CuAAC conjugation.

troubleshooting_tree cluster_nhs NHS Ester Troubleshooting cluster_cuaac CuAAC Troubleshooting Start Low Reaction Yield? Q1 Q1 Start->Q1 Which Reaction? NHS_Ester NHS_Ester Q1->NHS_Ester NHS Ester Coupling CuAAC CuAAC Q1->CuAAC CuAAC Check_pH Check_pH NHS_Ester->Check_pH Check pH (8.0-8.5) Check_Catalyst Check_Catalyst CuAAC->Check_Catalyst Check Catalyst System Check_Buffer Amine-free buffer? Check_pH->Check_Buffer pH OK Check_Reagent Fresh NHS Ester? Check_Buffer->Check_Reagent Yes Check_Ligand Using Ligand? Check_Catalyst->Check_Ligand Fresh Ascorbate? Check_O2 Degassed Solutions? Check_Ligand->Check_O2 Yes

Caption: Decision tree for troubleshooting low yield in bioconjugation reactions.

logical_relationship Temp Reaction Temperature Yield Reaction Yield Temp->Yield Increases rate (up to optimum) Degradation Biomolecule Degradation Temp->Degradation Can increase at high temps Time Reaction Time Time->Yield Increases conversion Time->Degradation Increases with prolonged exposure

References

11-Azidoundecanoic acid reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Azidoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in bioconjugation and click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile bifunctional linker commonly used in bioconjugation and chemical biology. Its terminal azide group allows for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for attaching it to alkyne-modified molecules.[1][2] The carboxylic acid end can be activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules like proteins, peptides, and antibodies.

Q2: How do I activate the carboxylic acid of this compound for reaction with amines?

A2: The most common method for activating the carboxylic acid is to convert it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting NHS ester is reactive towards primary amino groups.[3]

Q3: What is the difference between CuAAC and SPAAC, and which should I choose?

A3: Both are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is a highly efficient and widely used reaction.[2][4] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[5][6] It is generally faster than SPAAC.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click reaction.[7][8] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with azides without the need for a catalyst.[7][8] The primary advantage of SPAAC is its biocompatibility, as it avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.[8][9]

The choice depends on your application. For in vitro conjugations where biocompatibility is not a major concern, CuAAC is often preferred for its speed and efficiency. For applications involving living cells or organisms, SPAAC is the method of choice.[9]

Q4: What are typical reaction conditions for an NHS ester coupling with a protein?

A4: NHS ester couplings are typically performed in an amine-free buffer at a slightly basic pH of 8.0-8.5 to ensure the lysine side-chain amines are deprotonated and reactive.[3][10] Common buffers include phosphate or carbonate/bicarbonate buffers.[3][11] The reaction is often carried out for 1-4 hours at room temperature or overnight at 4°C.[10][12]

Troubleshooting Guides

Issue 1: Low Yield in NHS Ester Conjugation
Possible Cause Troubleshooting Step
Hydrolysis of NHS ester NHS esters are moisture-sensitive.[3] Ensure you are using anhydrous DMSO or DMF to dissolve the NHS ester.[3] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[11] Use freshly prepared solutions.
Incorrect pH The reaction works best at pH 8.0-8.5.[3][10] Verify the pH of your reaction buffer.
Presence of primary amines in the buffer Buffers like Tris contain primary amines that will compete with your biomolecule for the NHS ester.[3] Use an amine-free buffer such as phosphate or carbonate.[3][11]
Insufficient molar excess of NHS ester A molar excess of the NHS ester is typically required. Start with a 10-20 fold molar excess and optimize from there.[12]
Low protein concentration Low concentrations can slow down the reaction. A protein concentration of at least 2 mg/mL is recommended.[3]
Issue 2: Incomplete CuAAC Reaction or Low Yield
Possible Cause Troubleshooting Step
Oxidation of Cu(I) catalyst The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen.[4] Ensure you have a sufficient amount of a reducing agent like sodium ascorbate.[5][6] The use of a copper-chelating ligand like THPTA or TBTA can protect the Cu(I) and accelerate the reaction.[4][5][6]
Inhibitory buffer components Tris buffer can inhibit the copper catalyst.[5][13] Use compatible buffers like phosphate, HEPES, or carbonate.[5][13]
Insufficient reaction time While often fast, some complex reactions may require longer incubation. Try extending the reaction time to 1-2 hours.
Low reactant concentrations If working with very dilute solutions, the reaction rate will be slower. Increase concentrations if possible.
Poor quality of reagents Ensure your copper sulfate, sodium ascorbate, and other reagents are of high quality and not degraded.
Issue 3: Protein Degradation during CuAAC Reaction
Possible Cause Troubleshooting Step
Reactive Oxygen Species (ROS) generation The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage proteins.[5][13]
- Use a copper-chelating ligand like THPTA, which can help protect the biomolecule.[6]
- Minimize reaction time.
- Consider degassing your solutions to remove oxygen.
Ascorbate byproducts Byproducts of ascorbate oxidation can react with amino acid residues like lysine and arginine.[5][13] Adding a scavenger like aminoguanidine can help mitigate this issue.[5]

Experimental Protocols

Protocol 1: Activation of this compound as an NHS Ester
  • Dissolve Reagents : Dissolve this compound, NHS, and EDC in an appropriate anhydrous solvent like DMF or DMSO to a concentration of ~100 mM.

  • Reaction Mixture : In a clean, dry vial, combine 1 equivalent of this compound with 1.2 equivalents of NHS and 1.2 equivalents of EDC.

  • Incubation : Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

  • Confirmation : The formation of the NHS ester can be monitored by techniques such as TLC or LC-MS.

  • Storage : The resulting NHS ester solution in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[10][12]

Protocol 2: CuAAC Reaction with an Alkyne-Modified Protein
  • Prepare Reagents :

    • Azide-modified protein (prepared via NHS ester conjugation) in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4).

    • Alkyne-containing molecule in a compatible solvent.

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

    • THPTA ligand stock solution (e.g., 50 mM in water).

    • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

  • Reaction Setup : In a microcentrifuge tube, combine the reagents in the following order:

    • Azide-modified protein (final concentration ~25 µM).

    • Alkyne-containing molecule (2-5 equivalents relative to the azide).

    • Premixed solution of CuSO₄ (final concentration 50-250 µM) and THPTA ligand (5 equivalents relative to copper).[5][6]

  • Initiate Reaction : Add the sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the reaction.[5][14] Gently mix the solution.

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[4][6]

  • Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.

Data Presentation

Table 1: General Reaction Parameters for NHS Ester Coupling
ParameterTemperatureTimepHMolar Ratio (NHS Ester:Amine)
Typical Range 4°C - 25°C1 - 12 hours8.0 - 8.55:1 to 20:1
Starting Point Room Temp (25°C)2 hours8.515:1
Table 2: Optimization of CuAAC Reaction Conditions
ParameterTemperatureTimeCopper ConcentrationLigand:Copper Ratio
Typical Range Room Temp (25°C)10 - 60 min50 - 500 µM1:1 to 5:1
Optimized for Biomolecules Room Temp (25°C)30 min50 - 250 µM5:1

Visualizations

experimental_workflow cluster_0 Step 1: NHS Ester Activation cluster_1 Step 2: Protein Labeling cluster_2 Step 3: CuAAC Reaction A 11-Azidoundecanoic Acid C Activated Azide-NHS Ester A->C DMF/DMSO, RT, 4-6h B EDC/NHS B->C E Azide-labeled Protein C->E pH 8.5 Buffer, RT, 2h D Amine-containing Protein D->E G Final Conjugate E->G CuSO4/THPTA, Na Ascorbate, RT, 30min F Alkyne Probe F->G

Caption: Workflow for labeling a protein with this compound and subsequent CuAAC conjugation.

troubleshooting_tree cluster_nhs NHS Ester Troubleshooting cluster_cuaac CuAAC Troubleshooting Start Low Reaction Yield? Q1 Q1 Start->Q1 Which Reaction? NHS_Ester NHS_Ester Q1->NHS_Ester NHS Ester Coupling CuAAC CuAAC Q1->CuAAC CuAAC Check_pH Check_pH NHS_Ester->Check_pH Check pH (8.0-8.5) Check_Catalyst Check_Catalyst CuAAC->Check_Catalyst Check Catalyst System Check_Buffer Amine-free buffer? Check_pH->Check_Buffer pH OK Check_Reagent Fresh NHS Ester? Check_Buffer->Check_Reagent Yes Check_Ligand Using Ligand? Check_Catalyst->Check_Ligand Fresh Ascorbate? Check_O2 Degassed Solutions? Check_Ligand->Check_O2 Yes

Caption: Decision tree for troubleshooting low yield in bioconjugation reactions.

logical_relationship Temp Reaction Temperature Yield Reaction Yield Temp->Yield Increases rate (up to optimum) Degradation Biomolecule Degradation Temp->Degradation Can increase at high temps Time Reaction Time Time->Yield Increases conversion Time->Degradation Increases with prolonged exposure

References

Technical Support Center: Stability of 11-Azidoundecanoic Acid with Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Azidoundecanoic acid and common reducing agents such as Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Frequently Asked Questions (FAQs)

Q1: Will DTT or TCEP react with the azide (B81097) group of this compound?

A1: Yes, both DTT and TCEP are capable of reducing the azide group of this compound to an amine (11-Aminoundecanoic acid). This is a crucial consideration in experimental design, as the presence of these reducing agents can lead to the unintended consumption of your azido-functionalized molecule. The reaction with TCEP is a classic example of the Staudinger reduction.[1][2][3]

Q2: I am performing a "click chemistry" reaction with my this compound. Can I have DTT or TCEP present in my reaction mixture?

A2: It is highly discouraged to have DTT or TCEP present during a click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). These reducing agents will reduce the azide, rendering it unavailable for the cycloaddition reaction. Furthermore, TCEP is known to react with maleimides, a common functional group in bioconjugation, which could lead to unwanted side reactions.[4][5] If a reducing agent is required to keep a biomolecule (like a protein) in a reduced state, consider alternative strategies such as performing the reduction and subsequent removal of the reducing agent before initiating the click reaction.

Q3: What are the typical conditions for the reduction of this compound by DTT or TCEP?

A3: The reduction of azides by DTT is effective under mild, aqueous conditions.[6][7] The reaction with TCEP also proceeds in aqueous buffers, and its rate is pH-dependent, with increased rates at higher pH.[1] For instance, the reduction of an azido-peptide with 10 equivalents of TCEP in a 200 mM phosphate (B84403) buffer at pH 7.5 was completed within 6 minutes.[1]

Q4: How can I monitor the stability of my this compound in the presence of a reducing agent?

A4: You can monitor the reduction of the azide group using several analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The azide group has a characteristic strong and sharp absorption peak around 2100 cm⁻¹.[8] The disappearance of this peak over time indicates the reduction of the azide.[8]

  • High-Performance Liquid Chromatography (HPLC): You can develop an HPLC method to separate this compound from its reduced product, 11-Aminoundecanoic acid. By monitoring the peak areas over time, you can quantify the rate of the reaction.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass change corresponding to the conversion of the azide (N₃) to an amine (NH₂), which is a decrease of 26 Da.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield in my "click chemistry" reaction. The azide group of this compound has been reduced by DTT or TCEP present in the reaction mixture.Ensure that DTT or TCEP is removed from the reaction mixture before adding your alkyne-containing molecule. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography.
Inconsistent results in experiments involving both this compound and a reducing agent. The rate of azide reduction is sensitive to pH and the concentration of the reducing agent. The stability of the reducing agents themselves can also vary.Standardize the pH, temperature, and concentration of the reducing agent in your experiments. Prepare fresh solutions of DTT, as it is prone to oxidation, especially at higher pH.[11][12] TCEP is generally more stable than DTT but can also degrade over time.[13][14]
Unexpected side products are observed in my reaction. TCEP can participate in side reactions. For example, it is known to react with maleimides.[4][5] At elevated temperatures, TCEP has been reported to cause cleavage of protein backbones at cysteine residues.[15][16][17]Carefully review all components of your reaction mixture for potential cross-reactivity with TCEP. If maleimides are present, TCEP must be removed prior to their addition. Avoid prolonged incubation at high temperatures in the presence of TCEP if working with proteins.
Difficulty in purifying the desired product away from the reducing agent and its oxide. TCEP and its oxide (TCEP=O) are water-soluble and can sometimes be challenging to remove completely.For TCEP, purification can be facilitated by using an acidic workup to protonate the desired amine product, allowing for the extraction of the neutral TCEP oxide into an organic solvent. Subsequently, basifying the aqueous layer allows for the extraction of the amine.

Data Presentation

Table 1: Comparative Stability of Azides in the Presence of Reducing Agents

This table summarizes kinetic data for the reduction of an alkyl azide by DTT. While this data is for 3'-azidothymidine, it provides a useful reference for the expected reactivity of this compound.

Reducing AgentSubstrateConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Dithiothreitol (DTT)3'-AzidothymidinepH 7.2, 37 °C2.77 x 10⁻³[6]

Experimental Protocols

Protocol: Monitoring the Reduction of this compound by FTIR Spectroscopy

Objective: To qualitatively or semi-quantitatively assess the stability of this compound in the presence of a reducing agent by monitoring the disappearance of the azide vibrational band.

Materials:

  • This compound

  • Reducing agent (DTT or TCEP)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare a stock solution of the reducing agent (DTT or TCEP) in the same buffer.

  • Acquire Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Acquire Initial Spectrum: Apply a small volume of the this compound solution to the ATR crystal and record the initial spectrum. Identify the characteristic azide peak at approximately 2100 cm⁻¹.

  • Initiate the Reaction: Add the desired amount of the reducing agent stock solution to the this compound solution on the ATR crystal and mix gently.

  • Monitor the Reaction: Acquire spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the decrease in the intensity or integrated area of the azide peak at ~2100 cm⁻¹ over time. The disappearance of this peak signifies the reduction of the azide.[8]

Visualizations

Azide_Reduction_Pathway cluster_reactants Reactants cluster_products Products 11-Azidoundecanoic_Acid This compound (R-N3) 11-Aminoundecanoic_Acid 11-Aminoundecanoic Acid (R-NH2) 11-Azidoundecanoic_Acid->11-Aminoundecanoic_Acid Reduction Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Oxidized_Reducing_Agent Oxidized Reducing Agent Reducing_Agent->Oxidized_Reducing_Agent Oxidation

Caption: Reaction pathway for the reduction of this compound.

Troubleshooting_Workflow Start Low Yield in Azide-Dependent Reaction Check_Reducing_Agent Is a reducing agent (DTT/TCEP) present in the reaction? Start->Check_Reducing_Agent Remove_Reducing_Agent Action: Remove reducing agent prior to reaction. Check_Reducing_Agent->Remove_Reducing_Agent Yes Further_Investigation Investigate other potential causes of low yield. Check_Reducing_Agent->Further_Investigation No Check_Reaction_Conditions Verify reaction conditions (pH, temp, concentrations). Remove_Reducing_Agent->Check_Reaction_Conditions Check_Reagent_Stability Consider reagent stability and use fresh solutions. Check_Reaction_Conditions->Check_Reagent_Stability Success Problem Resolved Check_Reagent_Stability->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Stability of 11-Azidoundecanoic Acid with Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Azidoundecanoic acid and common reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Frequently Asked Questions (FAQs)

Q1: Will DTT or TCEP react with the azide group of this compound?

A1: Yes, both DTT and TCEP are capable of reducing the azide group of this compound to an amine (11-Aminoundecanoic acid). This is a crucial consideration in experimental design, as the presence of these reducing agents can lead to the unintended consumption of your azido-functionalized molecule. The reaction with TCEP is a classic example of the Staudinger reduction.[1][2][3]

Q2: I am performing a "click chemistry" reaction with my this compound. Can I have DTT or TCEP present in my reaction mixture?

A2: It is highly discouraged to have DTT or TCEP present during a click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). These reducing agents will reduce the azide, rendering it unavailable for the cycloaddition reaction. Furthermore, TCEP is known to react with maleimides, a common functional group in bioconjugation, which could lead to unwanted side reactions.[4][5] If a reducing agent is required to keep a biomolecule (like a protein) in a reduced state, consider alternative strategies such as performing the reduction and subsequent removal of the reducing agent before initiating the click reaction.

Q3: What are the typical conditions for the reduction of this compound by DTT or TCEP?

A3: The reduction of azides by DTT is effective under mild, aqueous conditions.[6][7] The reaction with TCEP also proceeds in aqueous buffers, and its rate is pH-dependent, with increased rates at higher pH.[1] For instance, the reduction of an azido-peptide with 10 equivalents of TCEP in a 200 mM phosphate buffer at pH 7.5 was completed within 6 minutes.[1]

Q4: How can I monitor the stability of my this compound in the presence of a reducing agent?

A4: You can monitor the reduction of the azide group using several analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The azide group has a characteristic strong and sharp absorption peak around 2100 cm⁻¹.[8] The disappearance of this peak over time indicates the reduction of the azide.[8]

  • High-Performance Liquid Chromatography (HPLC): You can develop an HPLC method to separate this compound from its reduced product, 11-Aminoundecanoic acid. By monitoring the peak areas over time, you can quantify the rate of the reaction.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass change corresponding to the conversion of the azide (N₃) to an amine (NH₂), which is a decrease of 26 Da.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield in my "click chemistry" reaction. The azide group of this compound has been reduced by DTT or TCEP present in the reaction mixture.Ensure that DTT or TCEP is removed from the reaction mixture before adding your alkyne-containing molecule. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography.
Inconsistent results in experiments involving both this compound and a reducing agent. The rate of azide reduction is sensitive to pH and the concentration of the reducing agent. The stability of the reducing agents themselves can also vary.Standardize the pH, temperature, and concentration of the reducing agent in your experiments. Prepare fresh solutions of DTT, as it is prone to oxidation, especially at higher pH.[11][12] TCEP is generally more stable than DTT but can also degrade over time.[13][14]
Unexpected side products are observed in my reaction. TCEP can participate in side reactions. For example, it is known to react with maleimides.[4][5] At elevated temperatures, TCEP has been reported to cause cleavage of protein backbones at cysteine residues.[15][16][17]Carefully review all components of your reaction mixture for potential cross-reactivity with TCEP. If maleimides are present, TCEP must be removed prior to their addition. Avoid prolonged incubation at high temperatures in the presence of TCEP if working with proteins.
Difficulty in purifying the desired product away from the reducing agent and its oxide. TCEP and its oxide (TCEP=O) are water-soluble and can sometimes be challenging to remove completely.For TCEP, purification can be facilitated by using an acidic workup to protonate the desired amine product, allowing for the extraction of the neutral TCEP oxide into an organic solvent. Subsequently, basifying the aqueous layer allows for the extraction of the amine.

Data Presentation

Table 1: Comparative Stability of Azides in the Presence of Reducing Agents

This table summarizes kinetic data for the reduction of an alkyl azide by DTT. While this data is for 3'-azidothymidine, it provides a useful reference for the expected reactivity of this compound.

Reducing AgentSubstrateConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Dithiothreitol (DTT)3'-AzidothymidinepH 7.2, 37 °C2.77 x 10⁻³[6]

Experimental Protocols

Protocol: Monitoring the Reduction of this compound by FTIR Spectroscopy

Objective: To qualitatively or semi-quantitatively assess the stability of this compound in the presence of a reducing agent by monitoring the disappearance of the azide vibrational band.

Materials:

  • This compound

  • Reducing agent (DTT or TCEP)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare a stock solution of the reducing agent (DTT or TCEP) in the same buffer.

  • Acquire Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Acquire Initial Spectrum: Apply a small volume of the this compound solution to the ATR crystal and record the initial spectrum. Identify the characteristic azide peak at approximately 2100 cm⁻¹.

  • Initiate the Reaction: Add the desired amount of the reducing agent stock solution to the this compound solution on the ATR crystal and mix gently.

  • Monitor the Reaction: Acquire spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the decrease in the intensity or integrated area of the azide peak at ~2100 cm⁻¹ over time. The disappearance of this peak signifies the reduction of the azide.[8]

Visualizations

Azide_Reduction_Pathway cluster_reactants Reactants cluster_products Products 11-Azidoundecanoic_Acid This compound (R-N3) 11-Aminoundecanoic_Acid 11-Aminoundecanoic Acid (R-NH2) 11-Azidoundecanoic_Acid->11-Aminoundecanoic_Acid Reduction Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Oxidized_Reducing_Agent Oxidized Reducing Agent Reducing_Agent->Oxidized_Reducing_Agent Oxidation

Caption: Reaction pathway for the reduction of this compound.

Troubleshooting_Workflow Start Low Yield in Azide-Dependent Reaction Check_Reducing_Agent Is a reducing agent (DTT/TCEP) present in the reaction? Start->Check_Reducing_Agent Remove_Reducing_Agent Action: Remove reducing agent prior to reaction. Check_Reducing_Agent->Remove_Reducing_Agent Yes Further_Investigation Investigate other potential causes of low yield. Check_Reducing_Agent->Further_Investigation No Check_Reaction_Conditions Verify reaction conditions (pH, temp, concentrations). Remove_Reducing_Agent->Check_Reaction_Conditions Check_Reagent_Stability Consider reagent stability and use fresh solutions. Check_Reaction_Conditions->Check_Reagent_Stability Success Problem Resolved Check_Reagent_Stability->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Characterization of 11-Azidoundecanoic Acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of surfaces modified with 11-Azidoundecanoic acid and its widely used alternative, 11-mercaptoundecanoic acid (11-MUA). The performance of these self-assembled monolayers (SAMs) is evaluated using experimental data from various characterization techniques. This document aims to assist researchers in selecting the appropriate surface modification strategy for their specific applications, such as in biosensors, drug delivery systems, and advanced biomaterials.

Introduction to Surface Modification Agents

Self-assembled monolayers (SAMs) provide a powerful method for tailoring the chemical and physical properties of surfaces. The choice of the terminal functional group of the SAM-forming molecule is critical as it dictates the subsequent surface chemistry and interactions.

This compound: This molecule forms a SAM with a terminal azide (B81097) (-N₃) group. The primary advantage of an azide-terminated surface is its ability to undergo highly specific and efficient "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide variety of molecules containing an alkyne group under mild conditions.

11-Mercaptoundecanoic Acid (11-MUA): As a classic alkanethiol, 11-MUA forms robust SAMs on gold surfaces via a strong gold-thiolate bond.[1][2] The terminal carboxylic acid (-COOH) group can be activated to form amide bonds with amine-containing molecules, a common strategy for immobilizing biomolecules.[3] The quality of the SAM formed by 11-MUA is influenced by the length of its alkyl chain, with longer chains leading to more ordered and densely packed monolayers due to stronger van der Waals interactions.[4]

The Power of "Click" Chemistry on Azide-Modified Surfaces

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5] For surfaces modified with this compound, the most utilized click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-terminated surface and an alkyne-functionalized molecule. Surfaces containing organic azides are excellent platforms for modification as the amount of surface-bound azide can be controlled and monitored to ensure the completeness of the reaction.[5]

click_chemistry_workflow cluster_prep Surface Preparation cluster_click Click Reaction cluster_characterization Characterization substrate Gold Substrate azide_sam 11-Azidoundecanoic Acid SAM Formation substrate->azide_sam Immersion in ethanolic solution azide_surface Azide-Terminated Surface functionalized_surface Functionalized Surface (Triazole Linkage) azide_surface->functionalized_surface alkyne_molecule Alkyne-Functionalized Molecule alkyne_molecule->functionalized_surface reaction_mixture Reaction Mixture (Cu(I) catalyst, Solvent) reaction_mixture->functionalized_surface xps XPS functionalized_surface->xps ftir FTIR functionalized_surface->ftir contact_angle Contact Angle functionalized_surface->contact_angle

A generalized workflow for surface modification using click chemistry.

Comparative Performance Data

The following tables summarize key performance indicators for SAMs formed from this compound and 11-mercaptoundecanoic acid.

Disclaimer: The data presented below are compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Surface Characterization Data

ParameterThis compound SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
Advancing Contact Angle (Water) ~70-80° (hydrophobic character)<15° (hydrophilic character due to -COOH)[6]
Ellipsometric Thickness Not explicitly found in searches~1.1 Å per CH₂ group[7]
Surface Coverage on Gold Can be estimated via post-reaction ferrocene (B1249389) labeling (~1.29 x 10¹³ molecules/cm² for a similar system)[5]Can be determined electrochemically[2]

Table 2: Stability of Self-Assembled Monolayers

Stability FactorThis compound SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
Thermal Stability Data not specifically foundDesorption of intact molecule detected at 550 K[8]
Stability in Ambient Conditions Slowly oxidizes to the disulfide over time[5]Shows rearrangements and depletion over time[1]
Stability in Biological Media Data not specifically foundSubstantial loss of integrity in PBS and calf serum after 21-35 days

Experimental Protocols

Detailed methodologies for the characterization of these modified surfaces are crucial for reproducible research.

Experimental Workflow for SAM Characterization

sam_characterization_workflow cluster_formation SAM Formation cluster_analysis Surface Analysis start Clean Gold Substrate immersion Immerse in Thiol/Azide Solution (e.g., 1 mM in Ethanol) start->immersion incubation Incubate (e.g., 24h) immersion->incubation rinsing Rinse with Solvent (e.g., Ethanol) incubation->rinsing drying Dry with N₂ Stream rinsing->drying xps XPS (Elemental Composition, Chemical States) drying->xps Characterize SAM ftir ATR-FTIR (Functional Groups) drying->ftir Characterize SAM ca Contact Angle (Wettability) drying->ca Characterize SAM afm AFM (Morphology, Roughness) drying->afm Characterize SAM

A general experimental workflow for SAM formation and characterization.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

  • Instrumentation: A typical XPS system includes a monochromatic X-ray source (e.g., Al Kα), an electron energy analyzer, and an ultra-high vacuum (UHV) chamber.

  • Sample Preparation: The SAM-modified gold substrate is mounted on a sample holder and introduced into the UHV chamber.

  • Data Acquisition:

    • Acquire a survey scan to identify all elements present on the surface.

    • Perform high-resolution scans of the core level regions of interest (e.g., C 1s, O 1s, N 1s for azide SAMs, S 2p, Au 4f).

    • For quantitative analysis, the peak areas are integrated after background subtraction (e.g., Shirley background).

  • Data Analysis: The atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors. For azide-terminated SAMs, the N 1s spectrum is characteristic, often showing two peaks corresponding to the different nitrogen environments in the azide group. The S 2p peak for thiol-based SAMs confirms the gold-thiolate bond.[1]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is used to obtain an infrared spectrum of the surface of a solid sample, providing information about the functional groups present.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Sample Preparation: The SAM-modified substrate is brought into firm contact with the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, bare ATR crystal is collected.

    • The sample is placed on the crystal, and the sample spectrum is recorded.

    • The final spectrum is presented as absorbance or transmittance.

  • Data Analysis: The presence of characteristic peaks confirms the successful formation of the SAM. For example, for an this compound SAM, a strong peak around 2100 cm⁻¹ corresponds to the azide (-N₃) stretching vibration. For an 11-MUA SAM, characteristic peaks for C=O stretching of the carboxylic acid group are expected around 1700 cm⁻¹.

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability (hydrophilicity/hydrophobicity).

  • Instrumentation: A contact angle goniometer equipped with a light source, a camera, and a syringe for dispensing a liquid drop.

  • Sample Preparation: The SAM-modified substrate is placed on a flat stage.

  • Data Acquisition:

    • A small droplet (e.g., 1-5 µL) of a probe liquid (typically deionized water) is gently deposited on the surface.

    • An image of the droplet is captured.

    • Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.

  • Data Analysis: A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface. This can confirm the presence and nature of the terminal functional group of the SAM.

Atomic Force Microscopy (AFM)

AFM provides ultra-high-resolution, three-dimensional images of a sample's surface topography.

  • Instrumentation: An atomic force microscope with a sharp tip mounted on a flexible cantilever.

  • Sample Preparation: The SAM-modified substrate is mounted on a sample puck.

  • Data Acquisition:

    • The tip is brought into close proximity with the sample surface.

    • The tip scans across the surface, and the deflection of the cantilever due to tip-surface interactions is monitored by a laser beam reflected onto a photodiode.

    • The system can be operated in different modes, such as contact mode or tapping mode, to generate a topographical map of the surface.

  • Data Analysis: The AFM images reveal the morphology and roughness of the SAM. A well-formed SAM should exhibit a smooth, uniform surface. The presence of pinholes or defects in the monolayer can also be identified.[1]

Conclusion

The choice between this compound and 11-mercaptoundecanoic acid for surface modification depends heavily on the intended application.

  • This compound offers the significant advantage of enabling "click" chemistry, which provides a highly efficient and versatile method for subsequent surface functionalization. The resulting triazole linkage is very stable. The azide-terminated surface itself is relatively hydrophobic.

  • 11-Mercaptoundecanoic acid forms well-ordered and stable SAMs on gold, presenting a hydrophilic carboxylic acid terminus that is amenable to standard bioconjugation techniques. It is a well-characterized system with a long history of use in surface science.

For applications requiring the straightforward attachment of a wide array of molecules with high specificity and efficiency, the "click" chemistry route offered by this compound is a powerful tool. For more traditional bioconjugation strategies where a carboxylic acid handle is preferred, 11-MUA remains a robust and reliable choice. The selection should be guided by the specific chemical functionalities required for the subsequent steps of the experimental design.

References

A Comparative Guide to the Characterization of 11-Azidoundecanoic Acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of surfaces modified with 11-Azidoundecanoic acid and its widely used alternative, 11-mercaptoundecanoic acid (11-MUA). The performance of these self-assembled monolayers (SAMs) is evaluated using experimental data from various characterization techniques. This document aims to assist researchers in selecting the appropriate surface modification strategy for their specific applications, such as in biosensors, drug delivery systems, and advanced biomaterials.

Introduction to Surface Modification Agents

Self-assembled monolayers (SAMs) provide a powerful method for tailoring the chemical and physical properties of surfaces. The choice of the terminal functional group of the SAM-forming molecule is critical as it dictates the subsequent surface chemistry and interactions.

This compound: This molecule forms a SAM with a terminal azide (-N₃) group. The primary advantage of an azide-terminated surface is its ability to undergo highly specific and efficient "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide variety of molecules containing an alkyne group under mild conditions.

11-Mercaptoundecanoic Acid (11-MUA): As a classic alkanethiol, 11-MUA forms robust SAMs on gold surfaces via a strong gold-thiolate bond.[1][2] The terminal carboxylic acid (-COOH) group can be activated to form amide bonds with amine-containing molecules, a common strategy for immobilizing biomolecules.[3] The quality of the SAM formed by 11-MUA is influenced by the length of its alkyl chain, with longer chains leading to more ordered and densely packed monolayers due to stronger van der Waals interactions.[4]

The Power of "Click" Chemistry on Azide-Modified Surfaces

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5] For surfaces modified with this compound, the most utilized click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-terminated surface and an alkyne-functionalized molecule. Surfaces containing organic azides are excellent platforms for modification as the amount of surface-bound azide can be controlled and monitored to ensure the completeness of the reaction.[5]

click_chemistry_workflow cluster_prep Surface Preparation cluster_click Click Reaction cluster_characterization Characterization substrate Gold Substrate azide_sam 11-Azidoundecanoic Acid SAM Formation substrate->azide_sam Immersion in ethanolic solution azide_surface Azide-Terminated Surface functionalized_surface Functionalized Surface (Triazole Linkage) azide_surface->functionalized_surface alkyne_molecule Alkyne-Functionalized Molecule alkyne_molecule->functionalized_surface reaction_mixture Reaction Mixture (Cu(I) catalyst, Solvent) reaction_mixture->functionalized_surface xps XPS functionalized_surface->xps ftir FTIR functionalized_surface->ftir contact_angle Contact Angle functionalized_surface->contact_angle

A generalized workflow for surface modification using click chemistry.

Comparative Performance Data

The following tables summarize key performance indicators for SAMs formed from this compound and 11-mercaptoundecanoic acid.

Disclaimer: The data presented below are compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Surface Characterization Data

ParameterThis compound SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
Advancing Contact Angle (Water) ~70-80° (hydrophobic character)<15° (hydrophilic character due to -COOH)[6]
Ellipsometric Thickness Not explicitly found in searches~1.1 Å per CH₂ group[7]
Surface Coverage on Gold Can be estimated via post-reaction ferrocene labeling (~1.29 x 10¹³ molecules/cm² for a similar system)[5]Can be determined electrochemically[2]

Table 2: Stability of Self-Assembled Monolayers

Stability FactorThis compound SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
Thermal Stability Data not specifically foundDesorption of intact molecule detected at 550 K[8]
Stability in Ambient Conditions Slowly oxidizes to the disulfide over time[5]Shows rearrangements and depletion over time[1]
Stability in Biological Media Data not specifically foundSubstantial loss of integrity in PBS and calf serum after 21-35 days

Experimental Protocols

Detailed methodologies for the characterization of these modified surfaces are crucial for reproducible research.

Experimental Workflow for SAM Characterization

sam_characterization_workflow cluster_formation SAM Formation cluster_analysis Surface Analysis start Clean Gold Substrate immersion Immerse in Thiol/Azide Solution (e.g., 1 mM in Ethanol) start->immersion incubation Incubate (e.g., 24h) immersion->incubation rinsing Rinse with Solvent (e.g., Ethanol) incubation->rinsing drying Dry with N₂ Stream rinsing->drying xps XPS (Elemental Composition, Chemical States) drying->xps Characterize SAM ftir ATR-FTIR (Functional Groups) drying->ftir Characterize SAM ca Contact Angle (Wettability) drying->ca Characterize SAM afm AFM (Morphology, Roughness) drying->afm Characterize SAM

A general experimental workflow for SAM formation and characterization.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

  • Instrumentation: A typical XPS system includes a monochromatic X-ray source (e.g., Al Kα), an electron energy analyzer, and an ultra-high vacuum (UHV) chamber.

  • Sample Preparation: The SAM-modified gold substrate is mounted on a sample holder and introduced into the UHV chamber.

  • Data Acquisition:

    • Acquire a survey scan to identify all elements present on the surface.

    • Perform high-resolution scans of the core level regions of interest (e.g., C 1s, O 1s, N 1s for azide SAMs, S 2p, Au 4f).

    • For quantitative analysis, the peak areas are integrated after background subtraction (e.g., Shirley background).

  • Data Analysis: The atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors. For azide-terminated SAMs, the N 1s spectrum is characteristic, often showing two peaks corresponding to the different nitrogen environments in the azide group. The S 2p peak for thiol-based SAMs confirms the gold-thiolate bond.[1]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is used to obtain an infrared spectrum of the surface of a solid sample, providing information about the functional groups present.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Sample Preparation: The SAM-modified substrate is brought into firm contact with the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, bare ATR crystal is collected.

    • The sample is placed on the crystal, and the sample spectrum is recorded.

    • The final spectrum is presented as absorbance or transmittance.

  • Data Analysis: The presence of characteristic peaks confirms the successful formation of the SAM. For example, for an this compound SAM, a strong peak around 2100 cm⁻¹ corresponds to the azide (-N₃) stretching vibration. For an 11-MUA SAM, characteristic peaks for C=O stretching of the carboxylic acid group are expected around 1700 cm⁻¹.

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability (hydrophilicity/hydrophobicity).

  • Instrumentation: A contact angle goniometer equipped with a light source, a camera, and a syringe for dispensing a liquid drop.

  • Sample Preparation: The SAM-modified substrate is placed on a flat stage.

  • Data Acquisition:

    • A small droplet (e.g., 1-5 µL) of a probe liquid (typically deionized water) is gently deposited on the surface.

    • An image of the droplet is captured.

    • Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.

  • Data Analysis: A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface. This can confirm the presence and nature of the terminal functional group of the SAM.

Atomic Force Microscopy (AFM)

AFM provides ultra-high-resolution, three-dimensional images of a sample's surface topography.

  • Instrumentation: An atomic force microscope with a sharp tip mounted on a flexible cantilever.

  • Sample Preparation: The SAM-modified substrate is mounted on a sample puck.

  • Data Acquisition:

    • The tip is brought into close proximity with the sample surface.

    • The tip scans across the surface, and the deflection of the cantilever due to tip-surface interactions is monitored by a laser beam reflected onto a photodiode.

    • The system can be operated in different modes, such as contact mode or tapping mode, to generate a topographical map of the surface.

  • Data Analysis: The AFM images reveal the morphology and roughness of the SAM. A well-formed SAM should exhibit a smooth, uniform surface. The presence of pinholes or defects in the monolayer can also be identified.[1]

Conclusion

The choice between this compound and 11-mercaptoundecanoic acid for surface modification depends heavily on the intended application.

  • This compound offers the significant advantage of enabling "click" chemistry, which provides a highly efficient and versatile method for subsequent surface functionalization. The resulting triazole linkage is very stable. The azide-terminated surface itself is relatively hydrophobic.

  • 11-Mercaptoundecanoic acid forms well-ordered and stable SAMs on gold, presenting a hydrophilic carboxylic acid terminus that is amenable to standard bioconjugation techniques. It is a well-characterized system with a long history of use in surface science.

For applications requiring the straightforward attachment of a wide array of molecules with high specificity and efficiency, the "click" chemistry route offered by this compound is a powerful tool. For more traditional bioconjugation strategies where a carboxylic acid handle is preferred, 11-MUA remains a robust and reliable choice. The selection should be guided by the specific chemical functionalities required for the subsequent steps of the experimental design.

References

A Comparative Guide to 11-Azidoundecanoic Acid and Other Azide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful engineering of bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials. Azide (B81097) linkers, which are key components for "click chemistry," offer a powerful and versatile tool for covalently attaching payloads to biomolecules. This guide provides an objective comparison of 11-Azidoundecanoic acid, a long-chain aliphatic azide linker, with other commonly used azide linkers, supported by available data and experimental considerations.

The primary advantage of azide linkers lies in their ability to participate in highly specific and efficient bioorthogonal reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions proceed with high fidelity in complex biological media, minimizing off-target reactions and preserving the function of the biomolecule.[2] The choice of azide linker can significantly impact the physicochemical properties, stability, and in vivo performance of the resulting bioconjugate.[3][4]

Comparison of Azide Linker Properties

The selection of an azide linker is often a balance between desired properties such as hydrophilicity, linker length, and reactivity. This compound, with its 11-carbon aliphatic chain, is characterized by its significant hydrophobicity. This property can influence the solubility and aggregation propensity of the final bioconjugate.[2][5] In contrast, polyethylene (B3416737) glycol (PEG) based linkers are widely used to enhance the hydrophilicity and solubility of bioconjugates.[5][6]

Linker Type Key Features Inferred Reactivity Inferred Stability Inferred Hydrophilicity Potential Applications
This compound Long aliphatic chain (C11), terminal carboxylic acid for initial conjugation.[7]Standard reactivity for aliphatic azides in CuAAC and SPAAC.The resulting triazole is highly stable; the long alkyl chain may influence conjugate stability.Low (Hydrophobic).[2]Probing hydrophobic interactions, cell membrane studies, ADCs with hydrophobic payloads.
Short-Chain Aliphatic Azides (e.g., Azido-PEG2-NHS ester) Shorter carbon chain, often incorporating short PEG units to increase solubility.[2]Standard reactivity for aliphatic azides.Stable triazole formation.Moderate, depending on the presence and length of PEG units.General protein labeling, when minimal spacing is required.
Aliphatic PEG Azides (e.g., Azido-PEG-NHS ester) Flexible polyethylene glycol chain of varying lengths.[2]Standard reactivity for aliphatic azides in CuAAC.[2]The ether linkages in the PEG chain are generally stable.[2]High (Hydrophilic).[2][5]Improving solubility and pharmacokinetics of bioconjugates, reducing aggregation.[2][5]
Aromatic Azides Azide group attached to an aromatic ring.The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[2]Aromatic azides are generally considered to be relatively stable.[2]Low to moderate, can be modified with solubilizing groups.[2]Crosslinking applications, dendrimer synthesis, ADC development.[2]
Chelating Azides (e.g., Picolyl Azides) Contains a chelating moiety that coordinates with the copper catalyst.Significantly enhanced reaction rates in CuAAC due to the proximity effect of the catalyst.Stability is generally comparable to other aliphatic azides.Dependent on the overall structure of the linker.Live-cell imaging, applications requiring low catalyst concentrations.

Experimental Protocols

The following are generalized protocols for the use of azide linkers in bioconjugation. These protocols should be optimized for specific applications.

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using an Azide Linker

This protocol describes a two-step process: first, the activation of the azide linker's carboxylic acid and its conjugation to the antibody, followed by the click chemistry reaction with an alkyne-modified payload.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide linker with a carboxylic acid handle (e.g., this compound)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Alkyne-modified payload

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)

  • For SPAAC: A strained alkyne-modified payload (e.g., DBCO-payload)

  • Desalting columns or size-exclusion chromatography system for purification

Procedure:

  • Linker Activation:

    • Dissolve the azide linker, EDC, and NHS in anhydrous DMF or DMSO. A 5-fold molar excess of EDC and NHS over the linker is typically used.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.

  • Conjugation of Linker to Antibody:

    • Add the activated linker solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a common starting point.

    • React for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Remove the excess, unreacted linker by buffer exchange using a desalting column or size-exclusion chromatography.

  • Click Chemistry Reaction:

    • For CuAAC:

      • To the azide-modified antibody, add the alkyne-modified payload (typically 3-5 fold molar excess).

      • In a separate tube, premix the CuSO₄ and ligand solutions.

      • Add the catalyst premix to the antibody-payload mixture.

      • Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) solution. Final concentrations are typically in the range of 0.1-1 mM for copper.

      • Incubate for 1-4 hours at room temperature.

    • For SPAAC:

      • To the azide-modified antibody, add the strained alkyne-modified payload (typically 3-5 fold molar excess).

      • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion chromatography to remove excess payload and other reagents.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the general workflow for ADC synthesis and the mechanism of action of an ADC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Antibody Conjugation Linker Azide Linker (e.g., this compound) Activated_Linker Activated Linker (NHS-ester) Linker->Activated_Linker Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Linker Antibody Antibody Modified_Antibody Azide-Modified Antibody Antibody->Modified_Antibody Conjugation Alkyne_Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) Modified_Antibody->ADC Alkyne_Payload->ADC CuAAC or SPAAC Purified_ADC Purified ADC ADC->Purified_ADC SEC ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization Internalization Tumor_Cell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Released_Drug Released Drug Drug_Release->Released_Drug Cell_Death Cell Death (Apoptosis) Released_Drug->Cell_Death 5. Cytotoxicity

References

A Comparative Guide to 11-Azidoundecanoic Acid and Other Azide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful engineering of bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials. Azide linkers, which are key components for "click chemistry," offer a powerful and versatile tool for covalently attaching payloads to biomolecules. This guide provides an objective comparison of 11-Azidoundecanoic acid, a long-chain aliphatic azide linker, with other commonly used azide linkers, supported by available data and experimental considerations.

The primary advantage of azide linkers lies in their ability to participate in highly specific and efficient bioorthogonal reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions proceed with high fidelity in complex biological media, minimizing off-target reactions and preserving the function of the biomolecule.[2] The choice of azide linker can significantly impact the physicochemical properties, stability, and in vivo performance of the resulting bioconjugate.[3][4]

Comparison of Azide Linker Properties

The selection of an azide linker is often a balance between desired properties such as hydrophilicity, linker length, and reactivity. This compound, with its 11-carbon aliphatic chain, is characterized by its significant hydrophobicity. This property can influence the solubility and aggregation propensity of the final bioconjugate.[2][5] In contrast, polyethylene glycol (PEG) based linkers are widely used to enhance the hydrophilicity and solubility of bioconjugates.[5][6]

Linker Type Key Features Inferred Reactivity Inferred Stability Inferred Hydrophilicity Potential Applications
This compound Long aliphatic chain (C11), terminal carboxylic acid for initial conjugation.[7]Standard reactivity for aliphatic azides in CuAAC and SPAAC.The resulting triazole is highly stable; the long alkyl chain may influence conjugate stability.Low (Hydrophobic).[2]Probing hydrophobic interactions, cell membrane studies, ADCs with hydrophobic payloads.
Short-Chain Aliphatic Azides (e.g., Azido-PEG2-NHS ester) Shorter carbon chain, often incorporating short PEG units to increase solubility.[2]Standard reactivity for aliphatic azides.Stable triazole formation.Moderate, depending on the presence and length of PEG units.General protein labeling, when minimal spacing is required.
Aliphatic PEG Azides (e.g., Azido-PEG-NHS ester) Flexible polyethylene glycol chain of varying lengths.[2]Standard reactivity for aliphatic azides in CuAAC.[2]The ether linkages in the PEG chain are generally stable.[2]High (Hydrophilic).[2][5]Improving solubility and pharmacokinetics of bioconjugates, reducing aggregation.[2][5]
Aromatic Azides Azide group attached to an aromatic ring.The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[2]Aromatic azides are generally considered to be relatively stable.[2]Low to moderate, can be modified with solubilizing groups.[2]Crosslinking applications, dendrimer synthesis, ADC development.[2]
Chelating Azides (e.g., Picolyl Azides) Contains a chelating moiety that coordinates with the copper catalyst.Significantly enhanced reaction rates in CuAAC due to the proximity effect of the catalyst.Stability is generally comparable to other aliphatic azides.Dependent on the overall structure of the linker.Live-cell imaging, applications requiring low catalyst concentrations.

Experimental Protocols

The following are generalized protocols for the use of azide linkers in bioconjugation. These protocols should be optimized for specific applications.

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using an Azide Linker

This protocol describes a two-step process: first, the activation of the azide linker's carboxylic acid and its conjugation to the antibody, followed by the click chemistry reaction with an alkyne-modified payload.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide linker with a carboxylic acid handle (e.g., this compound)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Alkyne-modified payload

  • For CuAAC: Copper(II) sulfate (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)

  • For SPAAC: A strained alkyne-modified payload (e.g., DBCO-payload)

  • Desalting columns or size-exclusion chromatography system for purification

Procedure:

  • Linker Activation:

    • Dissolve the azide linker, EDC, and NHS in anhydrous DMF or DMSO. A 5-fold molar excess of EDC and NHS over the linker is typically used.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.

  • Conjugation of Linker to Antibody:

    • Add the activated linker solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a common starting point.

    • React for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Remove the excess, unreacted linker by buffer exchange using a desalting column or size-exclusion chromatography.

  • Click Chemistry Reaction:

    • For CuAAC:

      • To the azide-modified antibody, add the alkyne-modified payload (typically 3-5 fold molar excess).

      • In a separate tube, premix the CuSO₄ and ligand solutions.

      • Add the catalyst premix to the antibody-payload mixture.

      • Initiate the reaction by adding freshly prepared sodium ascorbate solution. Final concentrations are typically in the range of 0.1-1 mM for copper.

      • Incubate for 1-4 hours at room temperature.

    • For SPAAC:

      • To the azide-modified antibody, add the strained alkyne-modified payload (typically 3-5 fold molar excess).

      • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion chromatography to remove excess payload and other reagents.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the general workflow for ADC synthesis and the mechanism of action of an ADC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Antibody Conjugation Linker Azide Linker (e.g., this compound) Activated_Linker Activated Linker (NHS-ester) Linker->Activated_Linker Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Linker Antibody Antibody Modified_Antibody Azide-Modified Antibody Antibody->Modified_Antibody Conjugation Alkyne_Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) Modified_Antibody->ADC Alkyne_Payload->ADC CuAAC or SPAAC Purified_ADC Purified ADC ADC->Purified_ADC SEC ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization Internalization Tumor_Cell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Released_Drug Released Drug Drug_Release->Released_Drug Cell_Death Cell Death (Apoptosis) Released_Drug->Cell_Death 5. Cytotoxicity

References

A Head-to-Head Comparison of CuAAC and SPAAC for Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of biomolecules within their native environment is paramount for unraveling complex biological processes and developing targeted therapeutics. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods for live-cell labeling. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their distinct mechanisms give rise to different advantages and disadvantages in a biological context. CuAAC, a cornerstone of "click chemistry," employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1]

Performance Comparison: A Quantitative Analysis

The choice between CuAAC and SPAAC for live-cell labeling often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparative Reaction Kinetics
MethodReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)References
CuAAC Terminal Alkyne + Azide (with Cu(I) catalyst)10 - 10,000[2]
SPAAC DIBO (Dibenzocyclooctyne) + Azide~0.1[1]
BCN (Bicyclononyne) + Azide0.07 - 0.63[1]
DIBAC (Dibenzocyclooctyne) + Azide~1[1]
DIFO (Difluorinated cyclooctyne) + Azide~1[1]

CuAAC generally exhibits significantly faster reaction kinetics compared to SPAAC, with reaction rates that can be up to 100-fold higher.[3] This allows for rapid labeling, which can be advantageous for capturing dynamic processes. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used, with more strained cyclooctynes leading to faster reactions.[4]

Table 2: Comparative Cytotoxicity and Biocompatibility
MethodConditionsCell ViabilityReferences
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)[1]
50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved[5]
10 minutes reaction with CPP-tethered Cu(I) ligand75% of cells remained viable[6]
SPAAC Various cyclooctynes (e.g., DBCO, BCN)Generally high cell viability due to the absence of copper[1]

The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper(I) catalyst.[7] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[5] This toxicity can be significantly mitigated by the use of copper-chelating ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which stabilize the Cu(I) ion and protect cells from oxidative damage.[5][7] SPAAC, being a copper-free reaction, is inherently more biocompatible and is often the preferred method for sensitive cell types or long-term imaging studies.[1][8]

Reaction Mechanisms

The differing requirements for catalysis are a key distinction between CuAAC and SPAAC.

CuAAC_Mechanism cluster_CuAAC CuAAC Reaction Alkyne Terminal Alkyne Cu_I Cu(I) Catalyst Alkyne->Cu_I Coordination Azide Azide Azide->Cu_I Triazole Triazole Product Cu_I->Triazole Cycloaddition

CuAAC Reaction Mechanism

In CuAAC, the copper(I) catalyst coordinates to the terminal alkyne, activating it for cycloaddition with the azide.

SPAAC_Mechanism cluster_SPAAC SPAAC Reaction Cyclooctyne Strained Cyclooctyne Triazole Triazole Product Cyclooctyne->Triazole Spontaneous Cycloaddition Azide Azide Azide->Triazole

SPAAC Reaction Mechanism

SPAAC proceeds without a catalyst, driven by the release of ring strain in the cyclooctyne upon reaction with the azide.[1]

Experimental Protocols: A Step-by-Step Guide for Live-Cell Labeling

A typical live-cell labeling experiment using either CuAAC or SPAAC involves two main stages: metabolic labeling to introduce the azide or alkyne handle into the biomolecule of interest, followed by the bioorthogonal cycloaddition reaction with a corresponding probe.

Experimental Workflow

Live_Cell_Labeling_Workflow cluster_Workflow Live-Cell Labeling Workflow Start Start Metabolic_Labeling Metabolic Labeling (e.g., with Azido (B1232118) Sugar) Start->Metabolic_Labeling Wash1 Wash Cells Metabolic_Labeling->Wash1 Cycloaddition Bioorthogonal Reaction (CuAAC or SPAAC) Wash1->Cycloaddition Wash2 Wash Cells Cycloaddition->Wash2 Imaging Fluorescence Imaging Wash2->Imaging

General workflow for live-cell labeling.
Protocol 1: Metabolic Glycan Labeling with Azido Sugars

This protocol describes the incorporation of an azide-modified sugar into cellular glycans.[9][10]

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.[9]

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar (e.g., Ac₄ManNAz) in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[9]

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[9] The optimal incubation time and concentration should be determined empirically for each cell line and experimental goal.

  • Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido sugar.

Protocol 2: Live-Cell CuAAC Labeling

This protocol is adapted from studies demonstrating the labeling of cell surface glycans.[5][11]

  • Prepare Reagents:

    • Alkyne Probe: Prepare a stock solution of the alkyne-functionalized probe (e.g., alkyne-fluorophore) in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a fresh aqueous stock solution (e.g., 50 mM).

    • Copper Ligand (e.g., THPTA): Prepare a fresh aqueous stock solution (e.g., 250 mM).

    • Reducing Agent (Sodium Ascorbate): Prepare a fresh aqueous stock solution (e.g., 100 mM) immediately before use.

  • Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the alkyne probe, CuSO₄, and THPTA in PBS to the desired final concentrations (e.g., 25 µM alkyne probe, 50 µM CuSO₄, 250 µM THPTA). Add the sodium ascorbate (B8700270) solution last to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) catalyst.

  • Labeling Reaction: Add the click reaction mixture to the metabolically labeled and washed cells.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature or 4°C to minimize endocytosis.[5][11]

  • Washing: Gently wash the cells three times with PBS to remove unreacted reagents.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Live-Cell SPAAC Labeling

This protocol is a generalized procedure for copper-free click chemistry on live cells.[4][9]

  • Prepare Reagents:

    • Cyclooctyne Probe: Prepare a stock solution of the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in DMSO.

  • Prepare Labeling Solution: Dilute the cyclooctyne probe stock solution in cell culture medium or PBS to the desired final concentration (typically 20-50 µM).[12]

  • Labeling Reaction: Add the labeling solution to the metabolically labeled and washed cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS to remove the unreacted probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Conclusion: Making the Right Choice

The decision between CuAAC and SPAAC for live-cell labeling depends on the specific requirements of the experiment.

  • CuAAC is the method of choice when rapid reaction kinetics are essential, for example, to capture fast biological processes. With the use of appropriate ligands, its cytotoxicity can be effectively managed for many applications.

  • SPAAC is the preferred method when biocompatibility is the primary concern , especially for sensitive cell types, long-term imaging experiments, or in vivo studies. The absence of a copper catalyst eliminates concerns about metal-induced toxicity.

For researchers embarking on live-cell labeling experiments, a careful consideration of the trade-offs between reaction speed and potential cytotoxicity will guide the selection of the most suitable bioorthogonal ligation strategy.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of biomolecules within their native environment is paramount for unraveling complex biological processes and developing targeted therapeutics. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods for live-cell labeling. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, their distinct mechanisms give rise to different advantages and disadvantages in a biological context. CuAAC, a cornerstone of "click chemistry," employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1]

Performance Comparison: A Quantitative Analysis

The choice between CuAAC and SPAAC for live-cell labeling often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparative Reaction Kinetics
MethodReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)References
CuAAC Terminal Alkyne + Azide (with Cu(I) catalyst)10 - 10,000[2]
SPAAC DIBO (Dibenzocyclooctyne) + Azide~0.1[1]
BCN (Bicyclononyne) + Azide0.07 - 0.63[1]
DIBAC (Dibenzocyclooctyne) + Azide~1[1]
DIFO (Difluorinated cyclooctyne) + Azide~1[1]

CuAAC generally exhibits significantly faster reaction kinetics compared to SPAAC, with reaction rates that can be up to 100-fold higher.[3] This allows for rapid labeling, which can be advantageous for capturing dynamic processes. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used, with more strained cyclooctynes leading to faster reactions.[4]

Table 2: Comparative Cytotoxicity and Biocompatibility
MethodConditionsCell ViabilityReferences
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)[1]
50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved[5]
10 minutes reaction with CPP-tethered Cu(I) ligand75% of cells remained viable[6]
SPAAC Various cyclooctynes (e.g., DBCO, BCN)Generally high cell viability due to the absence of copper[1]

The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper(I) catalyst.[7] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[5] This toxicity can be significantly mitigated by the use of copper-chelating ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which stabilize the Cu(I) ion and protect cells from oxidative damage.[5][7] SPAAC, being a copper-free reaction, is inherently more biocompatible and is often the preferred method for sensitive cell types or long-term imaging studies.[1][8]

Reaction Mechanisms

The differing requirements for catalysis are a key distinction between CuAAC and SPAAC.

CuAAC_Mechanism cluster_CuAAC CuAAC Reaction Alkyne Terminal Alkyne Cu_I Cu(I) Catalyst Alkyne->Cu_I Coordination Azide Azide Azide->Cu_I Triazole Triazole Product Cu_I->Triazole Cycloaddition

CuAAC Reaction Mechanism

In CuAAC, the copper(I) catalyst coordinates to the terminal alkyne, activating it for cycloaddition with the azide.

SPAAC_Mechanism cluster_SPAAC SPAAC Reaction Cyclooctyne Strained Cyclooctyne Triazole Triazole Product Cyclooctyne->Triazole Spontaneous Cycloaddition Azide Azide Azide->Triazole

SPAAC Reaction Mechanism

SPAAC proceeds without a catalyst, driven by the release of ring strain in the cyclooctyne upon reaction with the azide.[1]

Experimental Protocols: A Step-by-Step Guide for Live-Cell Labeling

A typical live-cell labeling experiment using either CuAAC or SPAAC involves two main stages: metabolic labeling to introduce the azide or alkyne handle into the biomolecule of interest, followed by the bioorthogonal cycloaddition reaction with a corresponding probe.

Experimental Workflow

Live_Cell_Labeling_Workflow cluster_Workflow Live-Cell Labeling Workflow Start Start Metabolic_Labeling Metabolic Labeling (e.g., with Azido Sugar) Start->Metabolic_Labeling Wash1 Wash Cells Metabolic_Labeling->Wash1 Cycloaddition Bioorthogonal Reaction (CuAAC or SPAAC) Wash1->Cycloaddition Wash2 Wash Cells Cycloaddition->Wash2 Imaging Fluorescence Imaging Wash2->Imaging

General workflow for live-cell labeling.
Protocol 1: Metabolic Glycan Labeling with Azido Sugars

This protocol describes the incorporation of an azide-modified sugar into cellular glycans.[9][10]

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.[9]

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar (e.g., Ac₄ManNAz) in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[9]

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[9] The optimal incubation time and concentration should be determined empirically for each cell line and experimental goal.

  • Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido sugar.

Protocol 2: Live-Cell CuAAC Labeling

This protocol is adapted from studies demonstrating the labeling of cell surface glycans.[5][11]

  • Prepare Reagents:

    • Alkyne Probe: Prepare a stock solution of the alkyne-functionalized probe (e.g., alkyne-fluorophore) in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a fresh aqueous stock solution (e.g., 50 mM).

    • Copper Ligand (e.g., THPTA): Prepare a fresh aqueous stock solution (e.g., 250 mM).

    • Reducing Agent (Sodium Ascorbate): Prepare a fresh aqueous stock solution (e.g., 100 mM) immediately before use.

  • Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the alkyne probe, CuSO₄, and THPTA in PBS to the desired final concentrations (e.g., 25 µM alkyne probe, 50 µM CuSO₄, 250 µM THPTA). Add the sodium ascorbate solution last to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) catalyst.

  • Labeling Reaction: Add the click reaction mixture to the metabolically labeled and washed cells.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature or 4°C to minimize endocytosis.[5][11]

  • Washing: Gently wash the cells three times with PBS to remove unreacted reagents.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Live-Cell SPAAC Labeling

This protocol is a generalized procedure for copper-free click chemistry on live cells.[4][9]

  • Prepare Reagents:

    • Cyclooctyne Probe: Prepare a stock solution of the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in DMSO.

  • Prepare Labeling Solution: Dilute the cyclooctyne probe stock solution in cell culture medium or PBS to the desired final concentration (typically 20-50 µM).[12]

  • Labeling Reaction: Add the labeling solution to the metabolically labeled and washed cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS to remove the unreacted probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Conclusion: Making the Right Choice

The decision between CuAAC and SPAAC for live-cell labeling depends on the specific requirements of the experiment.

  • CuAAC is the method of choice when rapid reaction kinetics are essential, for example, to capture fast biological processes. With the use of appropriate ligands, its cytotoxicity can be effectively managed for many applications.

  • SPAAC is the preferred method when biocompatibility is the primary concern , especially for sensitive cell types, long-term imaging experiments, or in vivo studies. The absence of a copper catalyst eliminates concerns about metal-induced toxicity.

For researchers embarking on live-cell labeling experiments, a careful consideration of the trade-offs between reaction speed and potential cytotoxicity will guide the selection of the most suitable bioorthogonal ligation strategy.

References

A Comparative Guide to Self-Assembled Monolayers on Gold: 11-Azidoundecanoic Acid vs. 11-Mercaptoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry is critical for the successful immobilization of biomolecules and the overall performance of biosensors and other platforms. This guide provides an in-depth comparison of two key functional molecules for the formation of self-assembled monolayers (SAMs) on gold surfaces: 11-Azidoundecanoic acid and 11-Mercaptoundecanoic acid.

While both molecules offer a long alkyl chain for the formation of well-ordered monolayers, their terminal groups—azide (B81097) and carboxylic acid, respectively—dictate their primary applications and immobilization strategies. A crucial distinction to note is that this compound itself does not directly form a stable SAM on gold. Instead, an azide-terminated monolayer is typically achieved using a thiol-containing analogue, such as 11-azido-undecane-1-thiol. Therefore, this comparison will focus on the properties and performance of thiol-anchored SAMs with either an azide or a carboxylic acid terminal group.

At a Glance: Key Differences

Feature11-Azido-undecane-1-thiol SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
Primary Functional Group Azide (-N₃)Carboxylic Acid (-COOH)
Primary Application "Click" Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC)Amide coupling (e.g., EDC/NHS chemistry)
Immobilization Strategy Covalent bond formation with alkyne-modified molecules.Covalent amide bond formation with primary amines.
Reaction Specificity HighHigh, but can have side reactions.
Biocompatibility of Coupling Copper catalyst can be cytotoxic, requiring careful removal or use of copper-free click chemistry.Generally considered biocompatible.

Performance Characteristics

The formation of a well-ordered and stable SAM is paramount for reproducible and reliable downstream applications. Both 11-azido-undecane-1-thiol and 11-MUA form dense, well-ordered monolayers on gold due to the strong affinity of the thiol group for the gold surface and the van der Waals interactions between the long alkyl chains.

Table 1: Comparison of SAM Properties

Parameter11-Azido-undecane-1-thiol SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
Formation Time Typically 18-24 hours for a well-ordered monolayer.[1]Typically 18-24 hours for a well-ordered monolayer.[2][3]
Reported Contact Angle (Water) Varies with surface packing and environment.Can range from <10° to ~40°, depending on the pH and packing density.
Thermal Stability The thiol-gold bond is stable up to around 400-550 K. The azide group itself is also thermally stable within this range.[4]The thiol-gold bond has a similar thermal stability, with desorption of the intact molecule observed around 550 K.[4]
Electrochemical Stability The stable potential window for alkanethiol SAMs on gold is typically between -0.6 V and +1.0 V vs. SHE.[5]Similar electrochemical stability window as other alkanethiol SAMs on gold.[5]

Experimental Data and Characterization

The formation and quality of SAMs can be assessed using various surface-sensitive techniques.

Table 2: Characterization Data

Technique11-Azido-undecane-1-thiol SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
FTIR Spectroscopy Characteristic asymmetric azide stretch at ~2100 cm⁻¹.[1][6] C-H stretching modes around 2850 cm⁻¹ and 2921 cm⁻¹ indicate a well-ordered alkyl chain structure.[1]Carboxylic acid C=O stretch around 1700-1740 cm⁻¹. C-H stretching modes are also indicative of monolayer order.[7]
X-ray Photoelectron Spectroscopy (XPS) N1s spectrum shows two distinct peaks for the azide group, typically around 400 eV and 405 eV, with a 2:1 area ratio.[1][8]C1s spectrum shows a peak for the carboxyl carbon at a higher binding energy (~289 eV). O1s and S2p peaks are also characteristic.[7]
Ellipsometry Thickness is consistent with a full monolayer of the undecanethiol chain.Thickness is consistent with a full monolayer of the undecanethiol chain.

Functionalization Pathways: A Visual Comparison

The primary difference between these two SAMs lies in their subsequent functionalization chemistries.

G cluster_0 11-Azido-undecane-1-thiol SAM Functionalization Gold_Substrate_A Gold Substrate Azide_SAM Azide-Terminated SAM (-N3) Gold_Substrate_A->Azide_SAM SAM Formation Click_Reaction CuAAC 'Click' Chemistry (+ Alkyne-Molecule, Cu(I)) Azide_SAM->Click_Reaction Functionalized_Surface_A Triazole-Linked Molecule Click_Reaction->Functionalized_Surface_A

Caption: Functionalization via "Click" Chemistry.

G cluster_1 11-Mercaptoundecanoic Acid SAM Functionalization Gold_Substrate_B Gold Substrate Carboxyl_SAM Carboxyl-Terminated SAM (-COOH) Gold_Substrate_B->Carboxyl_SAM SAM Formation EDC_NHS_Activation EDC/NHS Activation Carboxyl_SAM->EDC_NHS_Activation NHS_Ester_SAM NHS-Ester SAM EDC_NHS_Activation->NHS_Ester_SAM Amine_Coupling Amine Coupling (+ Amine-Molecule) NHS_Ester_SAM->Amine_Coupling Functionalized_Surface_B Amide-Linked Molecule Amine_Coupling->Functionalized_Surface_B

Caption: Functionalization via EDC/NHS Coupling.

Detailed Experimental Protocols

Protocol 1: Formation of an 11-Azido-undecane-1-thiol SAM on Gold

Materials:

  • Gold-coated substrate

  • 11-azido-undecane-1-thiol

  • Anhydrous ethanol (B145695)

  • Nitrogen gas

  • Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive )

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1 mM solution of 11-azido-undecane-1-thiol in anhydrous ethanol.

  • SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. The immersion should be carried out in a sealed container under a nitrogen atmosphere to minimize oxidation. Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Drying: Dry the substrate under a gentle stream of nitrogen. The azide-functionalized surface is now ready for characterization or subsequent "click" chemistry reactions.

Protocol 2: Formation of an 11-Mercaptoundecanoic Acid (11-MUA) SAM on Gold

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (11-MUA)

  • Anhydrous ethanol

  • Nitrogen gas

  • Cleaning solution (e.g., Piranha solution)

Procedure:

  • Substrate Cleaning: Clean the gold substrate as described in Protocol 1.

  • Thiol Solution Preparation: Prepare a 1 mM solution of 11-MUA in anhydrous ethanol.

  • SAM Formation: Immerse the clean, dry gold substrate into the 11-MUA solution in a sealed container under a nitrogen atmosphere for 18-24 hours at room temperature.[2][3]

  • Rinsing: Remove the substrate and rinse thoroughly with ethanol, followed by deionized water to remove non-specifically bound molecules.

  • Drying: Dry the substrate with a stream of nitrogen. The carboxyl-terminated surface is now ready for characterization or functionalization via EDC/NHS chemistry.

Logical Workflow for Surface Functionalization

The decision between using an azide- or carboxyl-terminated SAM is primarily driven by the desired immobilization chemistry.

G Start Start: Functionalize Gold Surface Decision Molecule to be immobilized has: Start->Decision Alkyne_Group Terminal Alkyne Group Decision->Alkyne_Group Yes Primary_Amine_Group Primary Amine Group Decision->Primary_Amine_Group No Use_Azide_SAM Use 11-Azido-undecane-1-thiol SAM Alkyne_Group->Use_Azide_SAM Use_MUA_SAM Use 11-MUA SAM Primary_Amine_Group->Use_MUA_SAM Perform_Click_Chemistry Perform CuAAC 'Click' Chemistry Use_Azide_SAM->Perform_Click_Chemistry Perform_EDC_NHS Perform EDC/NHS Coupling Use_MUA_SAM->Perform_EDC_NHS End End: Covalently Immobilized Molecule Perform_Click_Chemistry->End Perform_EDC_NHS->End

Caption: Decision workflow for choosing the appropriate SAM.

Conclusion

Both 11-azido-undecane-1-thiol and 11-mercaptoundecanoic acid are excellent choices for forming high-quality, long-chain alkanethiol SAMs on gold surfaces. The primary distinction lies in their terminal functionalities, which dictate the subsequent bio-conjugation strategy.

  • 11-Azido-undecane-1-thiol is the precursor for azide-terminated SAMs, which are ideal platforms for the highly specific and efficient immobilization of alkyne-modified molecules via "click" chemistry. This method is particularly advantageous for its high yield and orthogonality to many biological functional groups.

  • 11-Mercaptoundecanoic acid provides a carboxyl-terminated surface, which is a well-established and versatile platform for coupling molecules containing primary amines through robust amide bond formation using EDC/NHS chemistry.

The choice between these two should be guided by the specific requirements of the application, the nature of the molecule to be immobilized, and considerations regarding the biocompatibility of the coupling reaction conditions.

References

A Comparative Guide to Self-Assembled Monolayers on Gold: 11-Azidoundecanoic Acid vs. 11-Mercaptoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry is critical for the successful immobilization of biomolecules and the overall performance of biosensors and other platforms. This guide provides an in-depth comparison of two key functional molecules for the formation of self-assembled monolayers (SAMs) on gold surfaces: 11-Azidoundecanoic acid and 11-Mercaptoundecanoic acid.

While both molecules offer a long alkyl chain for the formation of well-ordered monolayers, their terminal groups—azide and carboxylic acid, respectively—dictate their primary applications and immobilization strategies. A crucial distinction to note is that this compound itself does not directly form a stable SAM on gold. Instead, an azide-terminated monolayer is typically achieved using a thiol-containing analogue, such as 11-azido-undecane-1-thiol. Therefore, this comparison will focus on the properties and performance of thiol-anchored SAMs with either an azide or a carboxylic acid terminal group.

At a Glance: Key Differences

Feature11-Azido-undecane-1-thiol SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
Primary Functional Group Azide (-N₃)Carboxylic Acid (-COOH)
Primary Application "Click" Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC)Amide coupling (e.g., EDC/NHS chemistry)
Immobilization Strategy Covalent bond formation with alkyne-modified molecules.Covalent amide bond formation with primary amines.
Reaction Specificity HighHigh, but can have side reactions.
Biocompatibility of Coupling Copper catalyst can be cytotoxic, requiring careful removal or use of copper-free click chemistry.Generally considered biocompatible.

Performance Characteristics

The formation of a well-ordered and stable SAM is paramount for reproducible and reliable downstream applications. Both 11-azido-undecane-1-thiol and 11-MUA form dense, well-ordered monolayers on gold due to the strong affinity of the thiol group for the gold surface and the van der Waals interactions between the long alkyl chains.

Table 1: Comparison of SAM Properties

Parameter11-Azido-undecane-1-thiol SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
Formation Time Typically 18-24 hours for a well-ordered monolayer.[1]Typically 18-24 hours for a well-ordered monolayer.[2][3]
Reported Contact Angle (Water) Varies with surface packing and environment.Can range from <10° to ~40°, depending on the pH and packing density.
Thermal Stability The thiol-gold bond is stable up to around 400-550 K. The azide group itself is also thermally stable within this range.[4]The thiol-gold bond has a similar thermal stability, with desorption of the intact molecule observed around 550 K.[4]
Electrochemical Stability The stable potential window for alkanethiol SAMs on gold is typically between -0.6 V and +1.0 V vs. SHE.[5]Similar electrochemical stability window as other alkanethiol SAMs on gold.[5]

Experimental Data and Characterization

The formation and quality of SAMs can be assessed using various surface-sensitive techniques.

Table 2: Characterization Data

Technique11-Azido-undecane-1-thiol SAM11-Mercaptoundecanoic Acid (11-MUA) SAM
FTIR Spectroscopy Characteristic asymmetric azide stretch at ~2100 cm⁻¹.[1][6] C-H stretching modes around 2850 cm⁻¹ and 2921 cm⁻¹ indicate a well-ordered alkyl chain structure.[1]Carboxylic acid C=O stretch around 1700-1740 cm⁻¹. C-H stretching modes are also indicative of monolayer order.[7]
X-ray Photoelectron Spectroscopy (XPS) N1s spectrum shows two distinct peaks for the azide group, typically around 400 eV and 405 eV, with a 2:1 area ratio.[1][8]C1s spectrum shows a peak for the carboxyl carbon at a higher binding energy (~289 eV). O1s and S2p peaks are also characteristic.[7]
Ellipsometry Thickness is consistent with a full monolayer of the undecanethiol chain.Thickness is consistent with a full monolayer of the undecanethiol chain.

Functionalization Pathways: A Visual Comparison

The primary difference between these two SAMs lies in their subsequent functionalization chemistries.

G cluster_0 11-Azido-undecane-1-thiol SAM Functionalization Gold_Substrate_A Gold Substrate Azide_SAM Azide-Terminated SAM (-N3) Gold_Substrate_A->Azide_SAM SAM Formation Click_Reaction CuAAC 'Click' Chemistry (+ Alkyne-Molecule, Cu(I)) Azide_SAM->Click_Reaction Functionalized_Surface_A Triazole-Linked Molecule Click_Reaction->Functionalized_Surface_A

Caption: Functionalization via "Click" Chemistry.

G cluster_1 11-Mercaptoundecanoic Acid SAM Functionalization Gold_Substrate_B Gold Substrate Carboxyl_SAM Carboxyl-Terminated SAM (-COOH) Gold_Substrate_B->Carboxyl_SAM SAM Formation EDC_NHS_Activation EDC/NHS Activation Carboxyl_SAM->EDC_NHS_Activation NHS_Ester_SAM NHS-Ester SAM EDC_NHS_Activation->NHS_Ester_SAM Amine_Coupling Amine Coupling (+ Amine-Molecule) NHS_Ester_SAM->Amine_Coupling Functionalized_Surface_B Amide-Linked Molecule Amine_Coupling->Functionalized_Surface_B

Caption: Functionalization via EDC/NHS Coupling.

Detailed Experimental Protocols

Protocol 1: Formation of an 11-Azido-undecane-1-thiol SAM on Gold

Materials:

  • Gold-coated substrate

  • 11-azido-undecane-1-thiol

  • Anhydrous ethanol

  • Nitrogen gas

  • Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive )

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1 mM solution of 11-azido-undecane-1-thiol in anhydrous ethanol.

  • SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. The immersion should be carried out in a sealed container under a nitrogen atmosphere to minimize oxidation. Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Drying: Dry the substrate under a gentle stream of nitrogen. The azide-functionalized surface is now ready for characterization or subsequent "click" chemistry reactions.

Protocol 2: Formation of an 11-Mercaptoundecanoic Acid (11-MUA) SAM on Gold

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (11-MUA)

  • Anhydrous ethanol

  • Nitrogen gas

  • Cleaning solution (e.g., Piranha solution)

Procedure:

  • Substrate Cleaning: Clean the gold substrate as described in Protocol 1.

  • Thiol Solution Preparation: Prepare a 1 mM solution of 11-MUA in anhydrous ethanol.

  • SAM Formation: Immerse the clean, dry gold substrate into the 11-MUA solution in a sealed container under a nitrogen atmosphere for 18-24 hours at room temperature.[2][3]

  • Rinsing: Remove the substrate and rinse thoroughly with ethanol, followed by deionized water to remove non-specifically bound molecules.

  • Drying: Dry the substrate with a stream of nitrogen. The carboxyl-terminated surface is now ready for characterization or functionalization via EDC/NHS chemistry.

Logical Workflow for Surface Functionalization

The decision between using an azide- or carboxyl-terminated SAM is primarily driven by the desired immobilization chemistry.

G Start Start: Functionalize Gold Surface Decision Molecule to be immobilized has: Start->Decision Alkyne_Group Terminal Alkyne Group Decision->Alkyne_Group Yes Primary_Amine_Group Primary Amine Group Decision->Primary_Amine_Group No Use_Azide_SAM Use 11-Azido-undecane-1-thiol SAM Alkyne_Group->Use_Azide_SAM Use_MUA_SAM Use 11-MUA SAM Primary_Amine_Group->Use_MUA_SAM Perform_Click_Chemistry Perform CuAAC 'Click' Chemistry Use_Azide_SAM->Perform_Click_Chemistry Perform_EDC_NHS Perform EDC/NHS Coupling Use_MUA_SAM->Perform_EDC_NHS End End: Covalently Immobilized Molecule Perform_Click_Chemistry->End Perform_EDC_NHS->End

Caption: Decision workflow for choosing the appropriate SAM.

Conclusion

Both 11-azido-undecane-1-thiol and 11-mercaptoundecanoic acid are excellent choices for forming high-quality, long-chain alkanethiol SAMs on gold surfaces. The primary distinction lies in their terminal functionalities, which dictate the subsequent bio-conjugation strategy.

  • 11-Azido-undecane-1-thiol is the precursor for azide-terminated SAMs, which are ideal platforms for the highly specific and efficient immobilization of alkyne-modified molecules via "click" chemistry. This method is particularly advantageous for its high yield and orthogonality to many biological functional groups.

  • 11-Mercaptoundecanoic acid provides a carboxyl-terminated surface, which is a well-established and versatile platform for coupling molecules containing primary amines through robust amide bond formation using EDC/NHS chemistry.

The choice between these two should be guided by the specific requirements of the application, the nature of the molecule to be immobilized, and considerations regarding the biocompatibility of the coupling reaction conditions.

References

The Long-Chain Advantage: A Comparative Guide to 11-Azidoundecanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of success in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules. The linker not only covalently connects the components but also significantly influences the stability, solubility, and biological activity of the final product. This guide provides a comprehensive comparison of the long-chain aliphatic linker, 11-Azidoundecanoic acid, with other commonly used alternatives, supported by experimental data and detailed protocols to inform rational linker design.

The strategic advantage of a long-chain linker like this compound lies in its ability to provide spatial separation between the conjugated molecules. This separation is crucial for mitigating steric hindrance, a phenomenon where the bulky nature of molecules can impede conjugation efficiency and the biological function of the final conjugate.[1][2] The 11-carbon chain of this compound offers a significant spacer arm, which can be particularly beneficial when conjugating large biomolecules or when the active site of a protein needs to remain accessible.

Mitigating Steric Hindrance: The Impact of Linker Length

Steric hindrance is a major challenge in bioconjugation, potentially leading to lower reaction yields and impaired biological activity of the conjugated molecule.[1][2] Long-chain linkers, by increasing the distance between the conjugated partners, can effectively overcome these steric barriers.

Key Advantages of Long-Chain Linkers:

  • Improved Reaction Efficiency: By providing greater access to the reactive groups, long linkers can lead to higher conjugation yields.

  • Preservation of Biological Activity: The spatial separation helps to prevent the payload or label from interfering with the binding site or the overall conformation of the biomolecule.[2]

  • Enhanced Accessibility for Enzymes: In applications where the linker needs to be cleaved by an enzyme, a longer linker can provide better access for the enzyme, leading to more efficient payload release.

This compound: A Hydrophobic Long-Chain Linker

This compound is a bifunctional linker featuring a terminal azide (B81097) group for "click chemistry" and a carboxylic acid for amide bond formation. Its 11-carbon aliphatic chain imparts a significant degree of hydrophobicity. This property can be either an advantage or a disadvantage depending on the specific application.

Table 1: Comparison of Linker Properties

Linker TypeRepresentative LinkerKey CharacteristicsAdvantagesPotential Disadvantages
Long-Chain Alkyl This compound 11-carbon aliphatic chain, hydrophobic- Significant spatial separation- Reduces steric hindrance- Can potentially interact with hydrophobic pockets of proteins- Poor aqueous solubility- May promote aggregation of hydrophobic payloads
Short-Chain Alkyl Azidoacetic acid2-carbon aliphatic chain, more hydrophilic- Higher aqueous solubility than long-chain alkyls- Limited spatial separation- May not be sufficient to overcome significant steric hindrance
PEG Linkers Azido-PEG4-NHS esterPolyethylene glycol chain, hydrophilic- Excellent aqueous solubility- Reduces aggregation- Can improve pharmacokinetic properties[3][4]- Can be immunogenic- Polydispersity in longer PEG chains can lead to heterogeneous products[5]

Quantitative Comparison of Linker Performance

While direct head-to-head studies comparing the performance of this compound with a wide range of other linkers in a single system are limited in the public domain, we can draw comparisons from studies that have investigated the impact of linker length and composition on bioconjugate properties.

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Half-lifeReference
No PEG LinkerNot ApplicableBaselineBaseline[4]
4 kDa PEG LinkerNot Reported4.5-fold reduction vs. no PEG2.5-fold increase vs. no PEG[4]
10 kDa PEG LinkerNot Reported22-fold reduction vs. no PEG11.2-fold increase vs. no PEG[4]

This data, from a study on affibody-drug conjugates, illustrates the trade-off between linker length, cytotoxicity, and pharmacokinetic properties. While longer PEG chains improve half-life, they can also reduce the potency of the conjugate.[4] A direct comparison with an 11-carbon alkyl linker would be valuable to determine if a similar trend is observed.

Visualizing Bioconjugation Workflows

The following diagrams illustrate common experimental workflows involving this compound.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Amide Bond Formation cluster_click_chemistry Click Chemistry A 11-Azidoundecanoic acid B NHS, EDC A->B Reaction C 11-Azido-undecanoyl-NHS ester B->C Product E Conjugation C->E D Protein-NH2 D->E F Azide-functionalized Protein E->F H CuAAC or SPAAC F->H G Alkyne-modified Payload G->H I Final Bioconjugate H->I

Experimental workflow for bioconjugation.

signaling_pathway ADC Antibody-Drug Conjugate (with long-chain linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Active Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

ADC mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies.

Protocol 1: Activation of this compound with NHS Ester

This protocol describes the conversion of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.5 equivalents) to the solution and stir for 30 minutes at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the 11-Azido-undecanoyl-NHS ester.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized biomolecule and an alkyne-containing payload.

Materials:

  • Azide-functionalized biomolecule (e.g., protein modified with 11-Azido-undecanoyl-NHS ester)

  • Alkyne-containing payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required to dissolve the payload)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the azide-functionalized biomolecule in PBS.

  • Prepare a stock solution of the alkyne-containing payload in DMSO or PBS.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-payload at a desired molar ratio (e.g., 1:5 to 1:10).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions (typically at a 1:5 molar ratio) to form the copper-ligand complex.

  • Add the copper-ligand complex to the biomolecule-payload mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted payload and catalyst components.[6][7]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between an azide-functionalized biomolecule and a strained alkyne (e.g., DBCO).

Materials:

  • Azide-functionalized biomolecule

  • DBCO-functionalized payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required to dissolve the payload)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the azide-functionalized biomolecule in PBS.

  • Prepare a stock solution of the DBCO-functionalized payload in DMSO or PBS.

  • Combine the azide-functionalized biomolecule and the DBCO-payload in PBS at a desired molar ratio (e.g., 1:3 to 1:5).

  • Ensure the final concentration of DMSO is low (typically <10%) to avoid protein precipitation.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Monitor the reaction progress if necessary (e.g., by SDS-PAGE or mass spectrometry).

  • Purify the resulting bioconjugate using size-exclusion chromatography to remove the unreacted payload.[8]

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. Long-chain linkers like this compound offer distinct advantages in overcoming steric hindrance and providing spatial separation between conjugated molecules. While its hydrophobic nature requires careful consideration, particularly concerning the solubility of the final conjugate, its utility in a wide range of bioconjugation applications is evident. The choice between an alkyl-based linker like this compound and a more hydrophilic PEG-based linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic properties of the final product. Further head-to-head comparative studies are warranted to provide more quantitative data to guide the rational design of linkers for the next generation of bioconjugates.

References

The Long-Chain Advantage: A Comparative Guide to 11-Azidoundecanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of success in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules. The linker not only covalently connects the components but also significantly influences the stability, solubility, and biological activity of the final product. This guide provides a comprehensive comparison of the long-chain aliphatic linker, 11-Azidoundecanoic acid, with other commonly used alternatives, supported by experimental data and detailed protocols to inform rational linker design.

The strategic advantage of a long-chain linker like this compound lies in its ability to provide spatial separation between the conjugated molecules. This separation is crucial for mitigating steric hindrance, a phenomenon where the bulky nature of molecules can impede conjugation efficiency and the biological function of the final conjugate.[1][2] The 11-carbon chain of this compound offers a significant spacer arm, which can be particularly beneficial when conjugating large biomolecules or when the active site of a protein needs to remain accessible.

Mitigating Steric Hindrance: The Impact of Linker Length

Steric hindrance is a major challenge in bioconjugation, potentially leading to lower reaction yields and impaired biological activity of the conjugated molecule.[1][2] Long-chain linkers, by increasing the distance between the conjugated partners, can effectively overcome these steric barriers.

Key Advantages of Long-Chain Linkers:

  • Improved Reaction Efficiency: By providing greater access to the reactive groups, long linkers can lead to higher conjugation yields.

  • Preservation of Biological Activity: The spatial separation helps to prevent the payload or label from interfering with the binding site or the overall conformation of the biomolecule.[2]

  • Enhanced Accessibility for Enzymes: In applications where the linker needs to be cleaved by an enzyme, a longer linker can provide better access for the enzyme, leading to more efficient payload release.

This compound: A Hydrophobic Long-Chain Linker

This compound is a bifunctional linker featuring a terminal azide group for "click chemistry" and a carboxylic acid for amide bond formation. Its 11-carbon aliphatic chain imparts a significant degree of hydrophobicity. This property can be either an advantage or a disadvantage depending on the specific application.

Table 1: Comparison of Linker Properties

Linker TypeRepresentative LinkerKey CharacteristicsAdvantagesPotential Disadvantages
Long-Chain Alkyl This compound 11-carbon aliphatic chain, hydrophobic- Significant spatial separation- Reduces steric hindrance- Can potentially interact with hydrophobic pockets of proteins- Poor aqueous solubility- May promote aggregation of hydrophobic payloads
Short-Chain Alkyl Azidoacetic acid2-carbon aliphatic chain, more hydrophilic- Higher aqueous solubility than long-chain alkyls- Limited spatial separation- May not be sufficient to overcome significant steric hindrance
PEG Linkers Azido-PEG4-NHS esterPolyethylene glycol chain, hydrophilic- Excellent aqueous solubility- Reduces aggregation- Can improve pharmacokinetic properties[3][4]- Can be immunogenic- Polydispersity in longer PEG chains can lead to heterogeneous products[5]

Quantitative Comparison of Linker Performance

While direct head-to-head studies comparing the performance of this compound with a wide range of other linkers in a single system are limited in the public domain, we can draw comparisons from studies that have investigated the impact of linker length and composition on bioconjugate properties.

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Half-lifeReference
No PEG LinkerNot ApplicableBaselineBaseline[4]
4 kDa PEG LinkerNot Reported4.5-fold reduction vs. no PEG2.5-fold increase vs. no PEG[4]
10 kDa PEG LinkerNot Reported22-fold reduction vs. no PEG11.2-fold increase vs. no PEG[4]

This data, from a study on affibody-drug conjugates, illustrates the trade-off between linker length, cytotoxicity, and pharmacokinetic properties. While longer PEG chains improve half-life, they can also reduce the potency of the conjugate.[4] A direct comparison with an 11-carbon alkyl linker would be valuable to determine if a similar trend is observed.

Visualizing Bioconjugation Workflows

The following diagrams illustrate common experimental workflows involving this compound.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Amide Bond Formation cluster_click_chemistry Click Chemistry A 11-Azidoundecanoic acid B NHS, EDC A->B Reaction C 11-Azido-undecanoyl-NHS ester B->C Product E Conjugation C->E D Protein-NH2 D->E F Azide-functionalized Protein E->F H CuAAC or SPAAC F->H G Alkyne-modified Payload G->H I Final Bioconjugate H->I

Experimental workflow for bioconjugation.

signaling_pathway ADC Antibody-Drug Conjugate (with long-chain linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Active Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

ADC mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies.

Protocol 1: Activation of this compound with NHS Ester

This protocol describes the conversion of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.5 equivalents) to the solution and stir for 30 minutes at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the 11-Azido-undecanoyl-NHS ester.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized biomolecule and an alkyne-containing payload.

Materials:

  • Azide-functionalized biomolecule (e.g., protein modified with 11-Azido-undecanoyl-NHS ester)

  • Alkyne-containing payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required to dissolve the payload)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the azide-functionalized biomolecule in PBS.

  • Prepare a stock solution of the alkyne-containing payload in DMSO or PBS.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-payload at a desired molar ratio (e.g., 1:5 to 1:10).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions (typically at a 1:5 molar ratio) to form the copper-ligand complex.

  • Add the copper-ligand complex to the biomolecule-payload mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted payload and catalyst components.[6][7]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between an azide-functionalized biomolecule and a strained alkyne (e.g., DBCO).

Materials:

  • Azide-functionalized biomolecule

  • DBCO-functionalized payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required to dissolve the payload)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the azide-functionalized biomolecule in PBS.

  • Prepare a stock solution of the DBCO-functionalized payload in DMSO or PBS.

  • Combine the azide-functionalized biomolecule and the DBCO-payload in PBS at a desired molar ratio (e.g., 1:3 to 1:5).

  • Ensure the final concentration of DMSO is low (typically <10%) to avoid protein precipitation.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Monitor the reaction progress if necessary (e.g., by SDS-PAGE or mass spectrometry).

  • Purify the resulting bioconjugate using size-exclusion chromatography to remove the unreacted payload.[8]

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. Long-chain linkers like this compound offer distinct advantages in overcoming steric hindrance and providing spatial separation between conjugated molecules. While its hydrophobic nature requires careful consideration, particularly concerning the solubility of the final conjugate, its utility in a wide range of bioconjugation applications is evident. The choice between an alkyl-based linker like this compound and a more hydrophilic PEG-based linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic properties of the final product. Further head-to-head comparative studies are warranted to provide more quantitative data to guide the rational design of linkers for the next generation of bioconjugates.

References

Cleavable vs. Non-Cleavable Linkers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of Antibody-Drug Conjugates (ADCs) as a targeted cancer therapy represents a significant advancement in oncology.[][2] These complex molecules consist of a monoclonal antibody that specifically targets tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects them.[2] The linker is a critical component that dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its overall therapeutic index.[2][3] The choice between the two primary classes of linkers—cleavable and non-cleavable—is a pivotal decision in ADC design, each offering distinct advantages and disadvantages.[4][5]

This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by a summary of quantitative data from preclinical studies, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Mechanism of Action: How the Payload is Released

The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.[6]

Cleavable Linkers are designed to be stable in the systemic circulation but are susceptible to specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.[7][8] This allows for the release of the cytotoxic payload in its original, highly potent form. There are three main strategies for cleavage[7][8]:

  • Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are highly active inside tumor cells.[7][9]

  • pH-Sensitive Linkers: Linkers incorporating acid-labile groups, like hydrazones, are hydrolyzed in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8), compared to the neutral pH of blood (pH 7.4).[7]

  • Glutathione-Sensitive Linkers: These linkers use disulfide bonds that are readily cleaved by the high intracellular concentrations of glutathione, a reducing agent, found within tumor cells.[7]

Non-Cleavable Linkers , such as thioether-based linkers (e.g., SMCC), do not have a specific chemical trigger for cleavage.[8][10] Instead, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[6][8][10] This process releases the payload with the linker and a conjugated amino acid still attached.[6][8]

G cluster_circulation Systemic Circulation (pH 7.4) ADC_circ Intact ADC Internalization Internalization ADC_circ->Internalization Targets Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Cleavage Lysosome->Cleavage Degradation Degradation Lysosome->Degradation Payload_C Payload_C Cleavage->Payload_C Payload_NC Payload_NC Degradation->Payload_NC Bystander Bystander Payload_C->Bystander diffuses out

Comparative Analysis: Performance and Characteristics

The choice of linker technology directly impacts the ADC's efficacy, safety, and therapeutic window. The key differences are summarized below.

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Triggered by enzymes, pH, or reducing agents.[7][8]Requires complete antibody degradation in the lysosome.[6][7]
Released Moiety Unmodified, native payload.[11]Payload + Linker + Amino Acid adduct.[6][8]
Plasma Stability Generally lower; risk of premature payload release.[4]Higher; minimal premature payload release.[4][8][10]
Bystander Effect High potential. Released payload can diffuse and kill adjacent antigen-negative cells.[7][12]Limited to none. The charged payload adduct is less membrane-permeable.[6][13]
Efficacy Driver Potency of the released payload and bystander effect.ADC internalization and lysosomal processing efficiency.[8][10]
Off-Target Toxicity Higher potential due to premature cleavage and bystander effect.[3]Lower potential due to high stability and localized release.[3][6]
Best Suited For Heterogeneous tumors with varied antigen expression.[4][12]Homogeneous tumors with high antigen expression.[4][14]

Quantitative Performance Data

Direct, head-to-head comparisons of ADCs with identical antibodies and payloads but different linkers are limited in public literature.[4] However, data compiled from various preclinical studies provide a comparative overview. The following table summarizes typical performance data for ADCs utilizing the cytotoxic agent MMAE (monomethyl auristatin E) with either a cleavable (vc-MMAE) or non-cleavable (mc-MMAE) linker.

ParameterCleavable (vc-MMAE)Non-Cleavable (mc-MMAE)Rationale
In Vitro IC₅₀ (Antigen+ cells) 1 - 10 ng/mL5 - 50 ng/mLFree MMAE released from cleavable linkers is generally more potent than the mc-MMAE adduct.
In Vitro IC₅₀ (Antigen- cells) 100 - 500 ng/mL>1000 ng/mLDemonstrates the bystander effect of the diffusible MMAE from cleavable linkers.
Plasma Half-Life (ADC) ~100 - 150 hours~150 - 200 hoursNon-cleavable linkers offer greater stability, preventing premature clearance.[8]
Maximum Tolerated Dose (MTD) LowerHigherHigher stability of non-cleavable ADCs often leads to reduced off-target toxicity and better tolerability.[6]
In Vivo Efficacy (Tumor Growth) High InhibitionHigh InhibitionBoth can be highly effective, but the optimal choice depends on tumor characteristics.

Note: The values presented are representative and can vary significantly based on the specific antibody, target antigen, tumor model, and experimental conditions.

Key Experimental Protocols

Accurate assessment and comparison of ADCs require robust and standardized methodologies.[4] Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells and determines its IC₅₀ (the concentration required to inhibit 50% of cell growth).

  • Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cell lines.

  • Methodology:

    • Cell Plating: Seed antigen-positive (e.g., NCI-N87) and antigen-negative (e.g., MDA-MB-468) cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[15]

    • ADC Treatment: Prepare serial dilutions of the ADC. Replace the cell culture medium with medium containing the various ADC concentrations. Include untreated cells as a control.

    • Incubation: Incubate the plates for 72 to 120 hours at 37°C.[15]

    • Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by viable cells to a purple formazan (B1609692) product.[16]

    • Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., SDS-HCl). Measure the absorbance at 570 nm using a plate reader.[15]

    • Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the ADC concentration (log scale) and determine the IC₅₀ value using a non-linear regression model.

Pharmacokinetic (PK) Study

This study evaluates the stability and clearance of the ADC in vivo.

  • Objective: To measure the concentration of total antibody and intact ADC in plasma over time.

  • Methodology:

    • Animal Model: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats).

    • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma.

    • Bioanalysis:

      • Total Antibody ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (both conjugated and unconjugated).[17]

      • Intact ADC Analysis: Use techniques like ligand-binding assays or liquid chromatography-mass spectrometry (LC-MS/MS) to specifically quantify the concentration of the ADC that still has the drug conjugated.[17]

    • Analysis: Plot the plasma concentrations versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

In Vivo Tumor Xenograft Efficacy Study

This study assesses the anti-tumor activity of the ADC in a living animal model.

  • Objective: To evaluate the ability of the ADC to inhibit tumor growth.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HER2-positive NCI-N87) into immunodeficient mice.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the treatments, typically via IV injection, based on a predetermined dosing schedule (e.g., once every week for 3 weeks).

    • Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.

    • Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to compare the efficacy of the different ADCs.

G ADC_Construct ADC Construction (Antibody + Linker + Payload) Cytotoxicity Cytotoxicity ADC_Construct->Cytotoxicity PK_Study PK_Study ADC_Construct->PK_Study

Conclusion and Future Perspectives

The selection of a linker is a critical, context-dependent decision in the design of an effective ADC.[3] Cleavable linkers offer the advantage of a powerful bystander effect, making them suitable for treating heterogeneous tumors, but this can come at the cost of lower plasma stability and potential off-target toxicity.[3][4] Conversely, non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, making them ideal for highly expressed, homogeneous targets, though they lack a bystander effect.[4][6]

Ultimately, the optimal linker strategy depends on the specific target antigen, the biology of the tumor microenvironment, the permeability of the payload, and the desired balance between efficacy and safety.[4] As ADC technology continues to evolve, novel linker designs that offer greater control over payload release and improved stability will further refine our ability to deliver potent cancer therapies with precision.

References

Cleavable vs. Non-Cleavable Linkers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of Antibody-Drug Conjugates (ADCs) as a targeted cancer therapy represents a significant advancement in oncology.[][2] These complex molecules consist of a monoclonal antibody that specifically targets tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects them.[2] The linker is a critical component that dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its overall therapeutic index.[2][3] The choice between the two primary classes of linkers—cleavable and non-cleavable—is a pivotal decision in ADC design, each offering distinct advantages and disadvantages.[4][5]

This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by a summary of quantitative data from preclinical studies, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Mechanism of Action: How the Payload is Released

The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.[6]

Cleavable Linkers are designed to be stable in the systemic circulation but are susceptible to specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.[7][8] This allows for the release of the cytotoxic payload in its original, highly potent form. There are three main strategies for cleavage[7][8]:

  • Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are highly active inside tumor cells.[7][9]

  • pH-Sensitive Linkers: Linkers incorporating acid-labile groups, like hydrazones, are hydrolyzed in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8), compared to the neutral pH of blood (pH 7.4).[7]

  • Glutathione-Sensitive Linkers: These linkers use disulfide bonds that are readily cleaved by the high intracellular concentrations of glutathione, a reducing agent, found within tumor cells.[7]

Non-Cleavable Linkers , such as thioether-based linkers (e.g., SMCC), do not have a specific chemical trigger for cleavage.[8][10] Instead, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[6][8][10] This process releases the payload with the linker and a conjugated amino acid still attached.[6][8]

G cluster_circulation Systemic Circulation (pH 7.4) ADC_circ Intact ADC Internalization Internalization ADC_circ->Internalization Targets Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Cleavage Lysosome->Cleavage Degradation Degradation Lysosome->Degradation Payload_C Payload_C Cleavage->Payload_C Payload_NC Payload_NC Degradation->Payload_NC Bystander Bystander Payload_C->Bystander diffuses out

Comparative Analysis: Performance and Characteristics

The choice of linker technology directly impacts the ADC's efficacy, safety, and therapeutic window. The key differences are summarized below.

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Triggered by enzymes, pH, or reducing agents.[7][8]Requires complete antibody degradation in the lysosome.[6][7]
Released Moiety Unmodified, native payload.[11]Payload + Linker + Amino Acid adduct.[6][8]
Plasma Stability Generally lower; risk of premature payload release.[4]Higher; minimal premature payload release.[4][8][10]
Bystander Effect High potential. Released payload can diffuse and kill adjacent antigen-negative cells.[7][12]Limited to none. The charged payload adduct is less membrane-permeable.[6][13]
Efficacy Driver Potency of the released payload and bystander effect.ADC internalization and lysosomal processing efficiency.[8][10]
Off-Target Toxicity Higher potential due to premature cleavage and bystander effect.[3]Lower potential due to high stability and localized release.[3][6]
Best Suited For Heterogeneous tumors with varied antigen expression.[4][12]Homogeneous tumors with high antigen expression.[4][14]

Quantitative Performance Data

Direct, head-to-head comparisons of ADCs with identical antibodies and payloads but different linkers are limited in public literature.[4] However, data compiled from various preclinical studies provide a comparative overview. The following table summarizes typical performance data for ADCs utilizing the cytotoxic agent MMAE (monomethyl auristatin E) with either a cleavable (vc-MMAE) or non-cleavable (mc-MMAE) linker.

ParameterCleavable (vc-MMAE)Non-Cleavable (mc-MMAE)Rationale
In Vitro IC₅₀ (Antigen+ cells) 1 - 10 ng/mL5 - 50 ng/mLFree MMAE released from cleavable linkers is generally more potent than the mc-MMAE adduct.
In Vitro IC₅₀ (Antigen- cells) 100 - 500 ng/mL>1000 ng/mLDemonstrates the bystander effect of the diffusible MMAE from cleavable linkers.
Plasma Half-Life (ADC) ~100 - 150 hours~150 - 200 hoursNon-cleavable linkers offer greater stability, preventing premature clearance.[8]
Maximum Tolerated Dose (MTD) LowerHigherHigher stability of non-cleavable ADCs often leads to reduced off-target toxicity and better tolerability.[6]
In Vivo Efficacy (Tumor Growth) High InhibitionHigh InhibitionBoth can be highly effective, but the optimal choice depends on tumor characteristics.

Note: The values presented are representative and can vary significantly based on the specific antibody, target antigen, tumor model, and experimental conditions.

Key Experimental Protocols

Accurate assessment and comparison of ADCs require robust and standardized methodologies.[4] Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells and determines its IC₅₀ (the concentration required to inhibit 50% of cell growth).

  • Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cell lines.

  • Methodology:

    • Cell Plating: Seed antigen-positive (e.g., NCI-N87) and antigen-negative (e.g., MDA-MB-468) cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[15]

    • ADC Treatment: Prepare serial dilutions of the ADC. Replace the cell culture medium with medium containing the various ADC concentrations. Include untreated cells as a control.

    • Incubation: Incubate the plates for 72 to 120 hours at 37°C.[15]

    • Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by viable cells to a purple formazan product.[16]

    • Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., SDS-HCl). Measure the absorbance at 570 nm using a plate reader.[15]

    • Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the ADC concentration (log scale) and determine the IC₅₀ value using a non-linear regression model.

Pharmacokinetic (PK) Study

This study evaluates the stability and clearance of the ADC in vivo.

  • Objective: To measure the concentration of total antibody and intact ADC in plasma over time.

  • Methodology:

    • Animal Model: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats).

    • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma.

    • Bioanalysis:

      • Total Antibody ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (both conjugated and unconjugated).[17]

      • Intact ADC Analysis: Use techniques like ligand-binding assays or liquid chromatography-mass spectrometry (LC-MS/MS) to specifically quantify the concentration of the ADC that still has the drug conjugated.[17]

    • Analysis: Plot the plasma concentrations versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

In Vivo Tumor Xenograft Efficacy Study

This study assesses the anti-tumor activity of the ADC in a living animal model.

  • Objective: To evaluate the ability of the ADC to inhibit tumor growth.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HER2-positive NCI-N87) into immunodeficient mice.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the treatments, typically via IV injection, based on a predetermined dosing schedule (e.g., once every week for 3 weeks).

    • Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.

    • Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to compare the efficacy of the different ADCs.

G ADC_Construct ADC Construction (Antibody + Linker + Payload) Cytotoxicity Cytotoxicity ADC_Construct->Cytotoxicity PK_Study PK_Study ADC_Construct->PK_Study

Conclusion and Future Perspectives

The selection of a linker is a critical, context-dependent decision in the design of an effective ADC.[3] Cleavable linkers offer the advantage of a powerful bystander effect, making them suitable for treating heterogeneous tumors, but this can come at the cost of lower plasma stability and potential off-target toxicity.[3][4] Conversely, non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, making them ideal for highly expressed, homogeneous targets, though they lack a bystander effect.[4][6]

Ultimately, the optimal linker strategy depends on the specific target antigen, the biology of the tumor microenvironment, the permeability of the payload, and the desired balance between efficacy and safety.[4] As ADC technology continues to evolve, novel linker designs that offer greater control over payload release and improved stability will further refine our ability to deliver potent cancer therapies with precision.

References

A Comparative Analysis of 11-Azidoundecanoic Acid and 11-Mercaptoundecanoic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the characterization of azide- and thiol-terminated self-assembled monolayers (SAMs) on gold surfaces using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

This guide provides a comparative analysis of the surface characteristics of Self-Assembled Monolayers (SAMs) formed from 11-azidoundecanoic acid (AUDA) and its well-studied counterpart, 11-mercaptoundecanoic acid (MUA). Both molecules possess an eleven-carbon alkyl chain and a terminal carboxylic acid group, making them ideal for comparative studies of the influence of the headgroup (azide vs. thiol) on SAM formation and properties. This information is crucial for researchers and professionals in drug development and material science who utilize SAMs for surface functionalization, biosensing, and drug delivery applications.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from XPS and FTIR analysis of AUDA and MUA SAMs on gold substrates.

Table 1: Comparative XPS Data (Binding Energies in eV)

Spectral RegionThis compound (AUDA) SAM11-Mercaptoundecanoic Acid (MUA) SAM
N 1s ~405.6 (Central N of N₃), ~402.1 (Terminal N of N₃)[1]N/A
S 2p N/A~162.0 (S 2p₃/₂) (Bound to Au), ~163.2 (S 2p₁/₂) (Bound to Au)
C 1s ~285.0 (C-C), ~286.5 (C-N/C-O), ~288.9 (O=C-O)~285.0 (C-C), ~286.4 (C-S/C-O), ~288.9 (O=C-O)
O 1s ~532.5 (C=O), ~533.5 (C-O)~532.5 (C=O), ~533.7 (C-O)
Au 4f ~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂)~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂)

Note: Specific XPS data for AUDA SAMs is limited in the literature. The N 1s binding energies are based on data from other azide-terminated SAMs. The C 1s, O 1s, and Au 4f values for AUDA are predicted to be very similar to MUA due to their structural similarity, differing primarily at the headgroup.

Table 2: Comparative FTIR Data (Peak Positions in cm⁻¹)

Vibrational ModeThis compound (AUDA) SAM11-Mercaptoundecanoic Acid (MUA) SAM
Azide Asymmetric Stretch (νₐ(N₃)) ~2100[1]N/A
C-H Asymmetric Stretch (νₐ(CH₂)) ~2924~2920
C-H Symmetric Stretch (νₛ(CH₂)) ~2853~2851
C=O Stretch (ν(C=O)) ~1710 - 1740~1710 - 1740
CH₂ Scissoring (δ(CH₂)) ~1468~1468
S-H Stretch (ν(S-H)) N/ANot observed in SAM (indicates Au-S bond formation)

Experimental Protocols

Detailed methodologies for the formation and analysis of AUDA and MUA SAMs on gold surfaces are provided below.

Formation of Self-Assembled Monolayers
  • Substrate Preparation:

    • Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned.

    • A common cleaning procedure involves sonication in a series of solvents such as acetone, ethanol (B145695), and deionized water, each for 10-15 minutes.

    • The substrates are then dried under a stream of dry nitrogen.

    • For a more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Finally, the substrates are rinsed thoroughly with deionized water and dried with nitrogen.

  • SAM Deposition:

    • Prepare a 1 mM solution of either this compound or 11-mercaptoundecanoic acid in absolute ethanol.

    • Immerse the cleaned gold substrates into the respective solutions in clean glass containers.

    • To minimize oxidation, particularly for thiol-based SAMs, the containers can be purged with an inert gas (e.g., nitrogen or argon) before sealing.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature.

  • Post-Deposition Rinsing:

    • After incubation, remove the substrates from the solution.

    • Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Finally, dry the substrates gently under a stream of dry nitrogen.

XPS Analysis Protocol
  • Instrumentation: A high-performance X-ray photoelectron spectrometer equipped with a monochromatic Al Kα X-ray source is typically used.

  • Sample Handling: The SAM-coated substrates are mounted onto the sample holder and introduced into the ultra-high vacuum (UHV) analysis chamber.

  • Data Acquisition:

    • A survey scan is first acquired to identify the elemental composition of the surface.

    • High-resolution spectra are then obtained for the elemental regions of interest (N 1s for AUDA, S 2p for MUA, C 1s, O 1s, and Au 4f for both).

    • A neutralizer (electron flood gun) may be used to compensate for any surface charging.

  • Data Analysis:

    • The binding energies of the photoemission peaks are referenced to the Au 4f₇/₂ peak at 84.0 eV.

    • The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical species.

FTIR Analysis Protocol
  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a grazing angle specular reflectance accessory is used for surface analysis of SAMs on reflective substrates like gold.

  • Sample and Reference: A freshly cleaned, bare gold substrate is used to collect a background spectrum. The SAM-coated substrate is then used to collect the sample spectrum.

  • Data Acquisition:

    • Spectra are typically collected in the mid-infrared range (4000-650 cm⁻¹).

    • A p-polarized infrared beam is used at a high angle of incidence (e.g., 80-85 degrees from the surface normal) to enhance the signal from the monolayer.

    • Multiple scans (e.g., 1024 or more) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the SAM.

    • The positions and assignments of the vibrational bands are then determined.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis Surface Analysis Clean Clean Gold Substrate Rinse Rinse & Dry Clean->Rinse Immerse Immerse Substrate (18-24 hours) Clean->Immerse Solution Prepare 1mM Solution (AUDA or MUA in Ethanol) Solution->Immerse Rinse_Post Rinse & Dry Immerse->Rinse_Post XPS XPS Analysis Rinse_Post->XPS FTIR FTIR Analysis Rinse_Post->FTIR

Caption: Experimental workflow for the formation and analysis of SAMs.

Logical Relationship of Spectroscopic Signatures

logical_relationship cluster_auda This compound SAM cluster_mua 11-Mercaptoundecanoic Acid SAM cluster_common Common Features AUDA AUDA Molecule (-N₃ headgroup) XPS_AUDA XPS: N 1s peaks (~402, ~405 eV) AUDA->XPS_AUDA FTIR_AUDA FTIR: Azide stretch (~2100 cm⁻¹) AUDA->FTIR_AUDA XPS_Common XPS: C 1s, O 1s, Au 4f AUDA->XPS_Common FTIR_Common FTIR: C-H, C=O stretches AUDA->FTIR_Common MUA MUA Molecule (-SH headgroup) XPS_MUA XPS: S 2p peaks (~162, ~163 eV) MUA->XPS_MUA FTIR_MUA FTIR: S-H stretch (absent) MUA->FTIR_MUA MUA->XPS_Common MUA->FTIR_Common

Caption: Key distinguishing and common spectroscopic features of AUDA and MUA SAMs.

References

A Comparative Analysis of 11-Azidoundecanoic Acid and 11-Mercaptoundecanoic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the characterization of azide- and thiol-terminated self-assembled monolayers (SAMs) on gold surfaces using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

This guide provides a comparative analysis of the surface characteristics of Self-Assembled Monolayers (SAMs) formed from 11-azidoundecanoic acid (AUDA) and its well-studied counterpart, 11-mercaptoundecanoic acid (MUA). Both molecules possess an eleven-carbon alkyl chain and a terminal carboxylic acid group, making them ideal for comparative studies of the influence of the headgroup (azide vs. thiol) on SAM formation and properties. This information is crucial for researchers and professionals in drug development and material science who utilize SAMs for surface functionalization, biosensing, and drug delivery applications.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from XPS and FTIR analysis of AUDA and MUA SAMs on gold substrates.

Table 1: Comparative XPS Data (Binding Energies in eV)

Spectral RegionThis compound (AUDA) SAM11-Mercaptoundecanoic Acid (MUA) SAM
N 1s ~405.6 (Central N of N₃), ~402.1 (Terminal N of N₃)[1]N/A
S 2p N/A~162.0 (S 2p₃/₂) (Bound to Au), ~163.2 (S 2p₁/₂) (Bound to Au)
C 1s ~285.0 (C-C), ~286.5 (C-N/C-O), ~288.9 (O=C-O)~285.0 (C-C), ~286.4 (C-S/C-O), ~288.9 (O=C-O)
O 1s ~532.5 (C=O), ~533.5 (C-O)~532.5 (C=O), ~533.7 (C-O)
Au 4f ~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂)~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂)

Note: Specific XPS data for AUDA SAMs is limited in the literature. The N 1s binding energies are based on data from other azide-terminated SAMs. The C 1s, O 1s, and Au 4f values for AUDA are predicted to be very similar to MUA due to their structural similarity, differing primarily at the headgroup.

Table 2: Comparative FTIR Data (Peak Positions in cm⁻¹)

Vibrational ModeThis compound (AUDA) SAM11-Mercaptoundecanoic Acid (MUA) SAM
Azide Asymmetric Stretch (νₐ(N₃)) ~2100[1]N/A
C-H Asymmetric Stretch (νₐ(CH₂)) ~2924~2920
C-H Symmetric Stretch (νₛ(CH₂)) ~2853~2851
C=O Stretch (ν(C=O)) ~1710 - 1740~1710 - 1740
CH₂ Scissoring (δ(CH₂)) ~1468~1468
S-H Stretch (ν(S-H)) N/ANot observed in SAM (indicates Au-S bond formation)

Experimental Protocols

Detailed methodologies for the formation and analysis of AUDA and MUA SAMs on gold surfaces are provided below.

Formation of Self-Assembled Monolayers
  • Substrate Preparation:

    • Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned.

    • A common cleaning procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water, each for 10-15 minutes.

    • The substrates are then dried under a stream of dry nitrogen.

    • For a more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Finally, the substrates are rinsed thoroughly with deionized water and dried with nitrogen.

  • SAM Deposition:

    • Prepare a 1 mM solution of either this compound or 11-mercaptoundecanoic acid in absolute ethanol.

    • Immerse the cleaned gold substrates into the respective solutions in clean glass containers.

    • To minimize oxidation, particularly for thiol-based SAMs, the containers can be purged with an inert gas (e.g., nitrogen or argon) before sealing.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature.

  • Post-Deposition Rinsing:

    • After incubation, remove the substrates from the solution.

    • Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Finally, dry the substrates gently under a stream of dry nitrogen.

XPS Analysis Protocol
  • Instrumentation: A high-performance X-ray photoelectron spectrometer equipped with a monochromatic Al Kα X-ray source is typically used.

  • Sample Handling: The SAM-coated substrates are mounted onto the sample holder and introduced into the ultra-high vacuum (UHV) analysis chamber.

  • Data Acquisition:

    • A survey scan is first acquired to identify the elemental composition of the surface.

    • High-resolution spectra are then obtained for the elemental regions of interest (N 1s for AUDA, S 2p for MUA, C 1s, O 1s, and Au 4f for both).

    • A neutralizer (electron flood gun) may be used to compensate for any surface charging.

  • Data Analysis:

    • The binding energies of the photoemission peaks are referenced to the Au 4f₇/₂ peak at 84.0 eV.

    • The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical species.

FTIR Analysis Protocol
  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a grazing angle specular reflectance accessory is used for surface analysis of SAMs on reflective substrates like gold.

  • Sample and Reference: A freshly cleaned, bare gold substrate is used to collect a background spectrum. The SAM-coated substrate is then used to collect the sample spectrum.

  • Data Acquisition:

    • Spectra are typically collected in the mid-infrared range (4000-650 cm⁻¹).

    • A p-polarized infrared beam is used at a high angle of incidence (e.g., 80-85 degrees from the surface normal) to enhance the signal from the monolayer.

    • Multiple scans (e.g., 1024 or more) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the SAM.

    • The positions and assignments of the vibrational bands are then determined.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis Surface Analysis Clean Clean Gold Substrate Rinse Rinse & Dry Clean->Rinse Immerse Immerse Substrate (18-24 hours) Clean->Immerse Solution Prepare 1mM Solution (AUDA or MUA in Ethanol) Solution->Immerse Rinse_Post Rinse & Dry Immerse->Rinse_Post XPS XPS Analysis Rinse_Post->XPS FTIR FTIR Analysis Rinse_Post->FTIR

Caption: Experimental workflow for the formation and analysis of SAMs.

Logical Relationship of Spectroscopic Signatures

logical_relationship cluster_auda This compound SAM cluster_mua 11-Mercaptoundecanoic Acid SAM cluster_common Common Features AUDA AUDA Molecule (-N₃ headgroup) XPS_AUDA XPS: N 1s peaks (~402, ~405 eV) AUDA->XPS_AUDA FTIR_AUDA FTIR: Azide stretch (~2100 cm⁻¹) AUDA->FTIR_AUDA XPS_Common XPS: C 1s, O 1s, Au 4f AUDA->XPS_Common FTIR_Common FTIR: C-H, C=O stretches AUDA->FTIR_Common MUA MUA Molecule (-SH headgroup) XPS_MUA XPS: S 2p peaks (~162, ~163 eV) MUA->XPS_MUA FTIR_MUA FTIR: S-H stretch (absent) MUA->FTIR_MUA MUA->XPS_Common MUA->FTIR_Common

Caption: Key distinguishing and common spectroscopic features of AUDA and MUA SAMs.

References

evaluating the stability of the triazole bond post-click reaction

Author: BenchChem Technical Support Team. Date: December 2025

Unrivaled Stability of the Triazole Linkage in Bioconjugation

A comparative guide for researchers, scientists, and drug development professionals.

In the fields of drug development, bioconjugation, and materials science, the stability of the chemical linkage is of utmost importance. The advent of "click chemistry" has provided a powerful method for creating robust and stable connections. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent click reactions that form a highly stable five-membered triazole ring. This guide offers an objective comparison of the triazole linkage's stability against other common covalent bonds, supported by experimental data and detailed methodologies.

The 1,2,3-triazole ring is widely recognized for its exceptional stability as an aromatic heterocycle, making it a dependable linker in various applications.[1] In drug development, it can function as a bioisostere for the amide bond.[1][2][3] The inherent stability of the triazole linkage is a significant advantage of using click chemistry for bioconjugation.[1][4]

Quantitative Comparison of Linkage Stability

The stability of a covalent bond against hydrolysis and other degradation pathways is a critical factor for its application, particularly in biological systems. The following table summarizes available data on the stability of the triazole linkage compared to other common bioconjugation linkages.

Linkage TypeFormation MethodGeneral Stability CharacteristicsKey Considerations
1,2,3-Triazole CuAAC or SPAACHighly stable; resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2][5]The CuAAC reaction requires a copper catalyst, which can be toxic to living cells, though the use of stabilizing ligands can mitigate this.[1] SPAAC avoids the use of a toxic copper catalyst but the strained alkynes can sometimes have side reactions with thiols.[1]
Amide Carboxylic acid + AmineGenerally stable, but susceptible to enzymatic cleavage by proteases and hydrolysis under harsh acidic or basic conditions.[2][6][7]A common linkage in biological systems and serves as a benchmark for stability.[2]
Thioether Thiol + Maleimide or HaloacetamideGenerally stable, but maleimide-derived thioethers can undergo hydrolysis of the imido group.[8]A widely used linkage in bioconjugation.[8]
Oxime Aldehyde/Ketone + HydroxylamineSignificantly more stable than hydrazones under physiological and aqueous conditions.[9][10] Hydrolysis is acid-catalyzed.[9][11]The formation of oxime bonds can be slower at neutral pH compared to other click reactions.[10]
Hydrazone Aldehyde/Ketone + HydrazineGenerally less stable than oximes and susceptible to hydrolysis, especially under acidic conditions.[10][12]The lability of hydrazones can be advantageous for controlled-release applications.[12]
Disulfide Thiol + ThiolStability is dependent on the redox environment; readily cleaved by reducing agents like glutathione (B108866).Useful for intracellular drug delivery where the reducing environment of the cytoplasm can cleave the bond.

Relative Hydrolytic Stability at pH 7.0:

A study directly comparing the rates of hydrolysis of isostructural hydrazones and an oxime at pD 7.0 (the equivalent of pH in D₂O) found the following:

  • The first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of a methylhydrazone.[9][11]

  • The oxime's hydrolysis rate constant was 300-fold lower than that of an acetylhydrazone.[9][11][12]

  • The oxime's hydrolysis rate constant was 160-fold lower than that of a semicarbazone.[9][11][12]

These findings clearly establish the superior hydrolytic stability of the oxime linkage compared to various hydrazone linkages.[9][11][13] While direct quantitative comparisons with the triazole linkage under identical conditions are not as prevalent in the literature, the consensus is that the 1,2,3-triazole linkage formed via CuAAC and SPAAC is even more stable than the oxime linkage, being resistant to a wider range of degradative conditions.[1][2][5]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a chemical linkage, a forced degradation study is a standard approach.[1] This involves subjecting the molecule with the linkage to various stress conditions and monitoring for degradation over time.[1]

General Protocol for a Forced Degradation Study
  • Sample Preparation :

    • Prepare stock solutions of the compound of interest (e.g., a triazole-linked bioconjugate) in a suitable solvent such as water, PBS, or an organic solvent compatible with the subsequent assays. A typical starting concentration is 1 mg/mL, but this may be adjusted based on the analytical method's sensitivity.[1]

  • Stress Conditions :

    • Acidic Hydrolysis : Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]

    • Basic Hydrolysis : Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]

    • Oxidative Stress : Incubate the sample in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Reductive Stability : Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH) or dithiothreitol (B142953) (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]

    • Thermal Stability : Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]

    • Plasma Stability : Incubate the compound in human or animal plasma at 37 °C.

  • Time Points :

    • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1] The time points should be adjusted based on the expected stability of the linkage.

  • Analysis :

    • Analyze the samples to quantify the amount of the intact compound remaining. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common analytical method.[1]

    • HPLC-MS/MS Method :

      • Column : A C18 reverse-phase column is typically used.[1]

      • Mobile Phase : A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid.

      • Detection : Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to identify and quantify the parent compound and any degradation products.

Visualizing Experimental and Logical Frameworks

Workflow for Evaluating Linkage Stability

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Quantitative Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, 60°C) redox Reductive Stress (10 mM GSH, 37°C) plasma Plasma Incubation (37°C) sampling Collect Aliquots (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling redox->sampling plasma->sampling analysis HPLC-MS/MS Analysis sampling->analysis quant Quantify Intact Compound & Degradation Products analysis->quant

Caption: A generalized workflow for assessing the stability of a bioconjugate linkage under various stress conditions.

Comparative Stability of Bioconjugation Linkages

G cluster_stability Relative Stability Triazole Triazole Thioether Thioether Triazole->Thioether > Amide Amide Thioether->Amide ~ Oxime Oxime Amide->Oxime > Hydrazone Hydrazone Oxime->Hydrazone >> Disulfide Disulfide (in reducing env.) Hydrazone->Disulfide >

Caption: A logical diagram illustrating the general trend of stability for common bioconjugation linkages, from most stable to least stable under typical physiological or hydrolytic conditions.

References

evaluating the stability of the triazole bond post-click reaction

Author: BenchChem Technical Support Team. Date: December 2025

Unrivaled Stability of the Triazole Linkage in Bioconjugation

A comparative guide for researchers, scientists, and drug development professionals.

In the fields of drug development, bioconjugation, and materials science, the stability of the chemical linkage is of utmost importance. The advent of "click chemistry" has provided a powerful method for creating robust and stable connections. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent click reactions that form a highly stable five-membered triazole ring. This guide offers an objective comparison of the triazole linkage's stability against other common covalent bonds, supported by experimental data and detailed methodologies.

The 1,2,3-triazole ring is widely recognized for its exceptional stability as an aromatic heterocycle, making it a dependable linker in various applications.[1] In drug development, it can function as a bioisostere for the amide bond.[1][2][3] The inherent stability of the triazole linkage is a significant advantage of using click chemistry for bioconjugation.[1][4]

Quantitative Comparison of Linkage Stability

The stability of a covalent bond against hydrolysis and other degradation pathways is a critical factor for its application, particularly in biological systems. The following table summarizes available data on the stability of the triazole linkage compared to other common bioconjugation linkages.

Linkage TypeFormation MethodGeneral Stability CharacteristicsKey Considerations
1,2,3-Triazole CuAAC or SPAACHighly stable; resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2][5]The CuAAC reaction requires a copper catalyst, which can be toxic to living cells, though the use of stabilizing ligands can mitigate this.[1] SPAAC avoids the use of a toxic copper catalyst but the strained alkynes can sometimes have side reactions with thiols.[1]
Amide Carboxylic acid + AmineGenerally stable, but susceptible to enzymatic cleavage by proteases and hydrolysis under harsh acidic or basic conditions.[2][6][7]A common linkage in biological systems and serves as a benchmark for stability.[2]
Thioether Thiol + Maleimide or HaloacetamideGenerally stable, but maleimide-derived thioethers can undergo hydrolysis of the imido group.[8]A widely used linkage in bioconjugation.[8]
Oxime Aldehyde/Ketone + HydroxylamineSignificantly more stable than hydrazones under physiological and aqueous conditions.[9][10] Hydrolysis is acid-catalyzed.[9][11]The formation of oxime bonds can be slower at neutral pH compared to other click reactions.[10]
Hydrazone Aldehyde/Ketone + HydrazineGenerally less stable than oximes and susceptible to hydrolysis, especially under acidic conditions.[10][12]The lability of hydrazones can be advantageous for controlled-release applications.[12]
Disulfide Thiol + ThiolStability is dependent on the redox environment; readily cleaved by reducing agents like glutathione.Useful for intracellular drug delivery where the reducing environment of the cytoplasm can cleave the bond.

Relative Hydrolytic Stability at pH 7.0:

A study directly comparing the rates of hydrolysis of isostructural hydrazones and an oxime at pD 7.0 (the equivalent of pH in D₂O) found the following:

  • The first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of a methylhydrazone.[9][11]

  • The oxime's hydrolysis rate constant was 300-fold lower than that of an acetylhydrazone.[9][11][12]

  • The oxime's hydrolysis rate constant was 160-fold lower than that of a semicarbazone.[9][11][12]

These findings clearly establish the superior hydrolytic stability of the oxime linkage compared to various hydrazone linkages.[9][11][13] While direct quantitative comparisons with the triazole linkage under identical conditions are not as prevalent in the literature, the consensus is that the 1,2,3-triazole linkage formed via CuAAC and SPAAC is even more stable than the oxime linkage, being resistant to a wider range of degradative conditions.[1][2][5]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a chemical linkage, a forced degradation study is a standard approach.[1] This involves subjecting the molecule with the linkage to various stress conditions and monitoring for degradation over time.[1]

General Protocol for a Forced Degradation Study
  • Sample Preparation :

    • Prepare stock solutions of the compound of interest (e.g., a triazole-linked bioconjugate) in a suitable solvent such as water, PBS, or an organic solvent compatible with the subsequent assays. A typical starting concentration is 1 mg/mL, but this may be adjusted based on the analytical method's sensitivity.[1]

  • Stress Conditions :

    • Acidic Hydrolysis : Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]

    • Basic Hydrolysis : Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]

    • Oxidative Stress : Incubate the sample in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Reductive Stability : Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH) or dithiothreitol (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]

    • Thermal Stability : Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]

    • Plasma Stability : Incubate the compound in human or animal plasma at 37 °C.

  • Time Points :

    • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1] The time points should be adjusted based on the expected stability of the linkage.

  • Analysis :

    • Analyze the samples to quantify the amount of the intact compound remaining. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common analytical method.[1]

    • HPLC-MS/MS Method :

      • Column : A C18 reverse-phase column is typically used.[1]

      • Mobile Phase : A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid.

      • Detection : Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to identify and quantify the parent compound and any degradation products.

Visualizing Experimental and Logical Frameworks

Workflow for Evaluating Linkage Stability

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Quantitative Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, 60°C) redox Reductive Stress (10 mM GSH, 37°C) plasma Plasma Incubation (37°C) sampling Collect Aliquots (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling redox->sampling plasma->sampling analysis HPLC-MS/MS Analysis sampling->analysis quant Quantify Intact Compound & Degradation Products analysis->quant

Caption: A generalized workflow for assessing the stability of a bioconjugate linkage under various stress conditions.

Comparative Stability of Bioconjugation Linkages

G cluster_stability Relative Stability Triazole Triazole Thioether Thioether Triazole->Thioether > Amide Amide Thioether->Amide ~ Oxime Oxime Amide->Oxime > Hydrazone Hydrazone Oxime->Hydrazone >> Disulfide Disulfide (in reducing env.) Hydrazone->Disulfide >

Caption: A logical diagram illustrating the general trend of stability for common bioconjugation linkages, from most stable to least stable under typical physiological or hydrolytic conditions.

References

A Comparative Guide to Alkyl Azide Carboxylic Acid Linkers of Varying Lengths

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug development, chemical biology, and materials science, the precise covalent linking of molecules is paramount. Alkyl azide (B81097) carboxylic acid linkers are heterobifunctional molecules that serve as crucial bridges, enabling the conjugation of biomolecules, small molecule drugs, and imaging agents. Their structure, typically N₃-(CH₂_n-COOH, features a terminal azide group for "click chemistry" and a carboxylic acid for reaction with amines, offering a versatile toolkit for researchers.

The length of the alkyl chain (n) is a critical design parameter that significantly influences the properties and performance of the resulting conjugate. This guide provides an objective comparison of short- versus long-chain alkyl azide carboxylic acid linkers, supported by established chemical principles and experimental considerations, to aid researchers in selecting the optimal linker for their specific application.

The Influence of Alkyl Chain Length on Conjugate Properties

The choice between a short or a long alkyl linker represents a trade-off between rigidity, steric hindrance, solubility, and the overall stability of the bioconjugate. Longer linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) units, are often employed to enhance the pharmacokinetic properties of therapeutic molecules.[1][2]

  • Solubility: Hydrophobic drugs or biomolecules can benefit from longer, more hydrophilic linkers, such as those incorporating PEG chains, which can prevent aggregation and improve solubility in aqueous buffers.[1][3][4]

  • Steric Hindrance: Longer, flexible linkers can mitigate steric hindrance between two large conjugated molecules (e.g., an antibody and a protein payload), ensuring that the biological activity of each component is preserved.[3][5] Conversely, shorter linkers are advantageous when precise, close-range positioning of the conjugated molecules is required.[4]

  • Pharmacokinetics (PK): In drug development, particularly for antibody-drug conjugates (ADCs), the linker length can have a profound impact on the drug's circulation half-life and overall efficacy.[1][2] Longer PEG linkers increase the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong its time in the bloodstream.[2]

  • Stability and Packing: In the context of surface modification, longer alkyl chains generally lead to more ordered and densely packed self-assembled monolayers (SAMs), enhancing their stability.[6]

Data Presentation: Comparison of Linker Characteristics

The following table summarizes the general characteristics and performance metrics of short- versus long-chain alkyl azide carboxylic acid linkers based on established principles in bioconjugation.

PropertyShort-Chain Linkers (e.g., n=2-6)Long-Chain/PEG Linkers (e.g., n>8 or PEGylated)
Flexibility More rigid, provides defined spacing.Highly flexible, allows for greater spatial freedom.
Solubility Minimal impact on the conjugate's overall solubility.Can significantly enhance the aqueous solubility of hydrophobic payloads.[1][3][4]
Steric Hindrance Higher potential for steric clash between large conjugated partners.Reduces steric hindrance, preserving the activity of conjugated biomolecules.[3]
Pharmacokinetics Minimal effect on circulation half-life.Can prolong circulation half-life by increasing hydrodynamic size.[1][2]
Immunogenicity Less likely to mask antigenic epitopes.Can mask epitopes, potentially reducing the immunogenicity of therapeutic proteins.[2][3]
Typical Yield Generally high for click reactions (>95%).[7]Generally high for click reactions (>95%).[7]
Common Applications PROTACs, small molecule conjugation, applications requiring fixed distances.[7][8]Antibody-drug conjugates (ADCs), protein PEGylation, nanoparticle functionalization.[1][9]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for using an alkyl azide carboxylic acid linker to conjugate a biomolecule to a payload.

experimental_workflow cluster_activation Step 1: Linker Activation & Conjugation cluster_click Step 2: Bioorthogonal Click Reaction cluster_analysis Step 3: Purification & Analysis Linker Azide-Alkyl-COOH Linker Activation Activate -COOH (e.g., with EDC/NHS) Linker->Activation Protein Biomolecule (e.g., Protein with -NH2) Conjugation Amide Bond Formation Protein->Conjugation Activation->Conjugation Activated Linker Azide_Protein Azide-Labeled Protein Conjugation->Azide_Protein Click_Reaction CuAAC Click Chemistry Azide_Protein->Click_Reaction Payload Alkyne-Payload Payload->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for bioconjugation using an azide-alkyl-COOH linker.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in using alkyl azide carboxylic acid linkers.

Protocol 1: Amine Conjugation via NHS Ester Activation

This protocol describes the conjugation of the linker's carboxylic acid group to a primary amine on a biomolecule, such as a lysine (B10760008) residue on a protein.

Materials:

  • Alkyl azide carboxylic acid linker

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Prepare Activated Linker (NHS Ester):

    • Dissolve the alkyl azide carboxylic acid linker (1.2 equivalents), NHS (1.2 eq.), and EDC (1.5 eq.) in a minimal amount of anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester. Use the activated linker solution immediately.

  • Prepare Biomolecule:

    • Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Slowly add the activated linker solution to the biomolecule solution. A typical molar excess of linker to protein is 10-20 fold, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker or payload has a chromophore.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the newly installed azide group on the biomolecule and an alkyne-functionalized payload.[10][11]

Materials:

  • Azide-labeled biomolecule (from Protocol 1)

  • Alkyne-functionalized payload

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[10]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[10]

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[10][12]

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a fresh solution of Sodium Ascorbate.

    • A few minutes before starting the reaction, prepare the catalyst premix by incubating CuSO₄ and THPTA ligand at a 1:2 molar ratio.[10] This complex helps stabilize the Cu(I) ion and improves reaction efficiency in aqueous media.[11]

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-functionalized payload (typically 5-20 molar equivalents relative to the biomolecule) in the degassed reaction buffer.

  • Initiate the Click Reaction:

    • Add the THPTA/CuSO₄ catalyst premix to the reaction tube. A final copper concentration of 0.5-1 mM is common.

    • Add the freshly prepared Sodium Ascorbate solution to initiate the reaction. The final concentration of the reducing agent should be 4-5 times that of the copper.[10]

    • Gently mix the components. If the reaction is sensitive to oxygen, flush the headspace of the tube with an inert gas (e.g., argon or nitrogen) before sealing.[12]

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature.[7] Reaction times may vary and should be optimized.

  • Purification:

    • Purify the final bioconjugate to remove the copper catalyst, excess payload, and other reagents using size-exclusion chromatography, dialysis, or affinity purification.

  • Analysis:

    • Analyze the final product using SDS-PAGE, which should show a mobility shift corresponding to the added payload, and confirm the identity and purity of the conjugate by mass spectrometry.

References

A Comparative Guide to Alkyl Azide Carboxylic Acid Linkers of Varying Lengths

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug development, chemical biology, and materials science, the precise covalent linking of molecules is paramount. Alkyl azide carboxylic acid linkers are heterobifunctional molecules that serve as crucial bridges, enabling the conjugation of biomolecules, small molecule drugs, and imaging agents. Their structure, typically N₃-(CH₂_n-COOH, features a terminal azide group for "click chemistry" and a carboxylic acid for reaction with amines, offering a versatile toolkit for researchers.

The length of the alkyl chain (n) is a critical design parameter that significantly influences the properties and performance of the resulting conjugate. This guide provides an objective comparison of short- versus long-chain alkyl azide carboxylic acid linkers, supported by established chemical principles and experimental considerations, to aid researchers in selecting the optimal linker for their specific application.

The Influence of Alkyl Chain Length on Conjugate Properties

The choice between a short or a long alkyl linker represents a trade-off between rigidity, steric hindrance, solubility, and the overall stability of the bioconjugate. Longer linkers, particularly those incorporating polyethylene glycol (PEG) units, are often employed to enhance the pharmacokinetic properties of therapeutic molecules.[1][2]

  • Solubility: Hydrophobic drugs or biomolecules can benefit from longer, more hydrophilic linkers, such as those incorporating PEG chains, which can prevent aggregation and improve solubility in aqueous buffers.[1][3][4]

  • Steric Hindrance: Longer, flexible linkers can mitigate steric hindrance between two large conjugated molecules (e.g., an antibody and a protein payload), ensuring that the biological activity of each component is preserved.[3][5] Conversely, shorter linkers are advantageous when precise, close-range positioning of the conjugated molecules is required.[4]

  • Pharmacokinetics (PK): In drug development, particularly for antibody-drug conjugates (ADCs), the linker length can have a profound impact on the drug's circulation half-life and overall efficacy.[1][2] Longer PEG linkers increase the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong its time in the bloodstream.[2]

  • Stability and Packing: In the context of surface modification, longer alkyl chains generally lead to more ordered and densely packed self-assembled monolayers (SAMs), enhancing their stability.[6]

Data Presentation: Comparison of Linker Characteristics

The following table summarizes the general characteristics and performance metrics of short- versus long-chain alkyl azide carboxylic acid linkers based on established principles in bioconjugation.

PropertyShort-Chain Linkers (e.g., n=2-6)Long-Chain/PEG Linkers (e.g., n>8 or PEGylated)
Flexibility More rigid, provides defined spacing.Highly flexible, allows for greater spatial freedom.
Solubility Minimal impact on the conjugate's overall solubility.Can significantly enhance the aqueous solubility of hydrophobic payloads.[1][3][4]
Steric Hindrance Higher potential for steric clash between large conjugated partners.Reduces steric hindrance, preserving the activity of conjugated biomolecules.[3]
Pharmacokinetics Minimal effect on circulation half-life.Can prolong circulation half-life by increasing hydrodynamic size.[1][2]
Immunogenicity Less likely to mask antigenic epitopes.Can mask epitopes, potentially reducing the immunogenicity of therapeutic proteins.[2][3]
Typical Yield Generally high for click reactions (>95%).[7]Generally high for click reactions (>95%).[7]
Common Applications PROTACs, small molecule conjugation, applications requiring fixed distances.[7][8]Antibody-drug conjugates (ADCs), protein PEGylation, nanoparticle functionalization.[1][9]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for using an alkyl azide carboxylic acid linker to conjugate a biomolecule to a payload.

experimental_workflow cluster_activation Step 1: Linker Activation & Conjugation cluster_click Step 2: Bioorthogonal Click Reaction cluster_analysis Step 3: Purification & Analysis Linker Azide-Alkyl-COOH Linker Activation Activate -COOH (e.g., with EDC/NHS) Linker->Activation Protein Biomolecule (e.g., Protein with -NH2) Conjugation Amide Bond Formation Protein->Conjugation Activation->Conjugation Activated Linker Azide_Protein Azide-Labeled Protein Conjugation->Azide_Protein Click_Reaction CuAAC Click Chemistry Azide_Protein->Click_Reaction Payload Alkyne-Payload Payload->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for bioconjugation using an azide-alkyl-COOH linker.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in using alkyl azide carboxylic acid linkers.

Protocol 1: Amine Conjugation via NHS Ester Activation

This protocol describes the conjugation of the linker's carboxylic acid group to a primary amine on a biomolecule, such as a lysine residue on a protein.

Materials:

  • Alkyl azide carboxylic acid linker

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Prepare Activated Linker (NHS Ester):

    • Dissolve the alkyl azide carboxylic acid linker (1.2 equivalents), NHS (1.2 eq.), and EDC (1.5 eq.) in a minimal amount of anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester. Use the activated linker solution immediately.

  • Prepare Biomolecule:

    • Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Slowly add the activated linker solution to the biomolecule solution. A typical molar excess of linker to protein is 10-20 fold, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker or payload has a chromophore.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the newly installed azide group on the biomolecule and an alkyne-functionalized payload.[10][11]

Materials:

  • Azide-labeled biomolecule (from Protocol 1)

  • Alkyne-functionalized payload

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[10]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[10]

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[10][12]

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a fresh solution of Sodium Ascorbate.

    • A few minutes before starting the reaction, prepare the catalyst premix by incubating CuSO₄ and THPTA ligand at a 1:2 molar ratio.[10] This complex helps stabilize the Cu(I) ion and improves reaction efficiency in aqueous media.[11]

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-functionalized payload (typically 5-20 molar equivalents relative to the biomolecule) in the degassed reaction buffer.

  • Initiate the Click Reaction:

    • Add the THPTA/CuSO₄ catalyst premix to the reaction tube. A final copper concentration of 0.5-1 mM is common.

    • Add the freshly prepared Sodium Ascorbate solution to initiate the reaction. The final concentration of the reducing agent should be 4-5 times that of the copper.[10]

    • Gently mix the components. If the reaction is sensitive to oxygen, flush the headspace of the tube with an inert gas (e.g., argon or nitrogen) before sealing.[12]

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature.[7] Reaction times may vary and should be optimized.

  • Purification:

    • Purify the final bioconjugate to remove the copper catalyst, excess payload, and other reagents using size-exclusion chromatography, dialysis, or affinity purification.

  • Analysis:

    • Analyze the final product using SDS-PAGE, which should show a mobility shift corresponding to the added payload, and confirm the identity and purity of the conjugate by mass spectrometry.

References

A Head-to-Head Comparison for Surface Chemistry: 11-Azidoundecanoic Acid vs. 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of surface functionalization, the choice of linker molecule is a critical decision that dictates the efficiency, stability, and functionality of the final construct. This guide provides an objective comparison of two prominent undecanoic acid derivatives, 11-Azidoundecanoic acid and 11-Aminoundecanoic acid, for the covalent immobilization of biomolecules. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal surface chemistry for your application.

At the heart of creating functionalized surfaces for applications ranging from biosensors to targeted drug delivery systems lies the ability to form stable, well-ordered self-assembled monolayers (SAMs) and to subsequently attach biomolecules with high fidelity. Both this compound and 11-Aminoundecanoic acid, with their C11 alkyl chains, are excellent candidates for forming dense SAMs on various substrates, most notably gold. The key difference, however, lies in their terminal functional groups—an azide (B81097) (-N₃) and an amine (-NH₂), respectively—which dictates the subsequent bioconjugation strategy. This compound utilizes the highly efficient and specific "click chemistry," while 11-Aminoundecanoic acid typically relies on the well-established carbodiimide (B86325) chemistry (EDC/NHS).

Quantitative Performance Data

The choice between these two linker molecules can significantly impact the characteristics of the functionalized surface. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.

ParameterThis compound SAM11-Aminoundecanoic Acid SAMCitation
Water Contact Angle ~77°~40° (untreated)[1][2]
Immobilization Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling[1][3]
Reaction Specificity High (Bio-orthogonal)Moderate (Can cross-react with carboxyl groups on the biomolecule)[3]
Immobilization Efficiency High and often quantitative surface conversionVariable, can be modest depending on conditions[1][3]
Non-Specific Binding Generally lowerCan be higher, requiring more stringent blocking steps[1]
Stability of Linkage High (Stable triazole ring)High (Stable amide bond)[1][3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful surface functionalization. Below are representative protocols for the formation of SAMs and subsequent biomolecule immobilization for both linker molecules on a gold substrate.

This compound: SAM Formation and Click Chemistry Immobilization

Materials:

  • Gold-coated substrate

  • 11-Azidoundecanethiol (synthesized from this compound, or commercially available)

  • 200 proof ethanol (B145695)

  • Alkyne-modified biomolecule

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Substrate Preparation: Clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with copious amounts of ethanol and drying under a stream of dry nitrogen.

  • SAM Formation: Immerse the cleaned gold substrate in a freshly prepared 1 mM solution of 11-Azidoundecanethiol in ethanol. Seal the container and allow it to stand for 24-48 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules. Dry the substrate with a stream of dry nitrogen.

  • Click Chemistry Reaction:

    • Prepare a solution of the alkyne-modified biomolecule in PBS.

    • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and sodium ascorbate (B8700270) in PBS. Add the ligand (TBTA) to stabilize the Cu(I) ion.

    • Immerse the azide-functionalized substrate in the biomolecule solution and then add the catalyst solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Final Rinsing and Storage: Rinse the substrate extensively with PBS and then deionized water to remove any unbound biomolecules and catalyst. Dry the functionalized surface under a stream of dry nitrogen and store it in a desiccator.

11-Aminoundecanoic Acid: SAM Formation and EDC/NHS Immobilization

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (MUA)

  • 200 proof ethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)

  • Biomolecule with primary amine groups

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

  • Substrate Preparation: Clean the gold substrate as described for the azide protocol.

  • SAM Formation: Immerse the cleaned gold substrate in a 1 mM solution of 11-Mercaptoundecanoic acid in ethanol for 24-48 hours.[4]

  • Rinsing: Rinse the substrate thoroughly with ethanol and dry under a stream of dry nitrogen.

  • Carboxyl Group Activation:

    • Immerse the MUA-functionalized substrate in an Activation Buffer.

    • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 0.4 M EDC and 0.1 M NHS).

    • Incubate the substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[5]

  • Biomolecule Coupling:

    • Rinse the activated substrate with Coupling Buffer.

    • Immediately immerse the substrate in a solution of the amine-containing biomolecule in Coupling Buffer.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching and Washing:

    • Transfer the substrate to the Quenching Solution and incubate for 30 minutes to block any unreacted NHS-esters.

    • Wash the substrate thoroughly with Washing Buffer and then deionized water to remove non-covalently bound biomolecules.

  • Storage: Dry the functionalized surface under a stream of dry nitrogen and store it appropriately for the immobilized biomolecule.

Visualizing the Workflow and Chemistry

To further clarify the processes, the following diagrams illustrate the key chemical reactions and experimental workflows for both this compound and 11-Aminoundecanoic acid.

G cluster_azide This compound Pathway cluster_amine 11-Aminoundecanoic Acid Pathway Azide_SAM Azide-Terminated SAM (-N₃) Triazole_Linkage Stable Triazole Linkage Azide_SAM->Triazole_Linkage Click Chemistry Alkyne_Bio Alkyne-Biomolecule Alkyne_Bio->Triazole_Linkage Cu_cat Cu(I) Catalyst Cu_cat->Triazole_Linkage Carboxyl_SAM Carboxyl-Terminated SAM (-COOH) Activated_Ester NHS-Ester Intermediate Carboxyl_SAM->Activated_Ester EDC_NHS EDC/NHS EDC_NHS->Activated_Ester Activation Amide_Bond Stable Amide Bond Activated_Ester->Amide_Bond Coupling Amine_Bio Amine-Biomolecule Amine_Bio->Amide_Bond

Figure 1. Reaction pathways for biomolecule immobilization.

G cluster_workflow_azide Azide Workflow cluster_workflow_amine Amine Workflow A1 Clean Gold Substrate A2 Form Azide SAM (24-48h) A1->A2 A3 Rinse A2->A3 A4 Click Reaction with Alkyne-Biomolecule (1-2h) A3->A4 A5 Rinse & Dry A4->A5 B1 Clean Gold Substrate B2 Form Carboxyl SAM (24-48h) B1->B2 B3 Rinse B2->B3 B4 Activate with EDC/NHS (15-30 min) B3->B4 B5 Couple with Amine-Biomolecule (2-4h or overnight) B4->B5 B6 Quench & Wash B5->B6 B7 Dry B6->B7

Figure 2. Comparative experimental workflows.

Concluding Remarks

The choice between this compound and 11-Aminoundecanoic acid for surface chemistry applications is a trade-off between the well-established, versatile EDC/NHS chemistry and the highly specific and efficient click chemistry.

This compound is the preferred choice when:

  • High specificity and minimal side reactions are paramount.

  • The biomolecule of interest can be readily modified with an alkyne group.

  • Low non-specific binding is a critical requirement.

  • Quantitative and highly efficient surface functionalization is desired.

11-Aminoundecanoic acid (used as 11-mercaptoundecanoic acid for SAMs on gold, with the amine on the biomolecule) remains a strong contender when:

  • A well-documented and widely used method is preferred.

  • The biomolecule naturally possesses accessible primary amine groups for conjugation.

  • The introduction of an alkyne handle on the biomolecule is challenging or undesirable.

Ultimately, the optimal choice will depend on the specific requirements of the application, the nature of the biomolecule to be immobilized, and the available laboratory resources and expertise. This guide provides the foundational data and protocols to make an informed decision for your surface functionalization needs.

References

A Head-to-Head Comparison for Surface Chemistry: 11-Azidoundecanoic Acid vs. 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of surface functionalization, the choice of linker molecule is a critical decision that dictates the efficiency, stability, and functionality of the final construct. This guide provides an objective comparison of two prominent undecanoic acid derivatives, 11-Azidoundecanoic acid and 11-Aminoundecanoic acid, for the covalent immobilization of biomolecules. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal surface chemistry for your application.

At the heart of creating functionalized surfaces for applications ranging from biosensors to targeted drug delivery systems lies the ability to form stable, well-ordered self-assembled monolayers (SAMs) and to subsequently attach biomolecules with high fidelity. Both this compound and 11-Aminoundecanoic acid, with their C11 alkyl chains, are excellent candidates for forming dense SAMs on various substrates, most notably gold. The key difference, however, lies in their terminal functional groups—an azide (-N₃) and an amine (-NH₂), respectively—which dictates the subsequent bioconjugation strategy. This compound utilizes the highly efficient and specific "click chemistry," while 11-Aminoundecanoic acid typically relies on the well-established carbodiimide chemistry (EDC/NHS).

Quantitative Performance Data

The choice between these two linker molecules can significantly impact the characteristics of the functionalized surface. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.

ParameterThis compound SAM11-Aminoundecanoic Acid SAMCitation
Water Contact Angle ~77°~40° (untreated)[1][2]
Immobilization Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling[1][3]
Reaction Specificity High (Bio-orthogonal)Moderate (Can cross-react with carboxyl groups on the biomolecule)[3]
Immobilization Efficiency High and often quantitative surface conversionVariable, can be modest depending on conditions[1][3]
Non-Specific Binding Generally lowerCan be higher, requiring more stringent blocking steps[1]
Stability of Linkage High (Stable triazole ring)High (Stable amide bond)[1][3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful surface functionalization. Below are representative protocols for the formation of SAMs and subsequent biomolecule immobilization for both linker molecules on a gold substrate.

This compound: SAM Formation and Click Chemistry Immobilization

Materials:

  • Gold-coated substrate

  • 11-Azidoundecanethiol (synthesized from this compound, or commercially available)

  • 200 proof ethanol

  • Alkyne-modified biomolecule

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Substrate Preparation: Clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with copious amounts of ethanol and drying under a stream of dry nitrogen.

  • SAM Formation: Immerse the cleaned gold substrate in a freshly prepared 1 mM solution of 11-Azidoundecanethiol in ethanol. Seal the container and allow it to stand for 24-48 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules. Dry the substrate with a stream of dry nitrogen.

  • Click Chemistry Reaction:

    • Prepare a solution of the alkyne-modified biomolecule in PBS.

    • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and sodium ascorbate in PBS. Add the ligand (TBTA) to stabilize the Cu(I) ion.

    • Immerse the azide-functionalized substrate in the biomolecule solution and then add the catalyst solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Final Rinsing and Storage: Rinse the substrate extensively with PBS and then deionized water to remove any unbound biomolecules and catalyst. Dry the functionalized surface under a stream of dry nitrogen and store it in a desiccator.

11-Aminoundecanoic Acid: SAM Formation and EDC/NHS Immobilization

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (MUA)

  • 200 proof ethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)

  • Biomolecule with primary amine groups

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

  • Substrate Preparation: Clean the gold substrate as described for the azide protocol.

  • SAM Formation: Immerse the cleaned gold substrate in a 1 mM solution of 11-Mercaptoundecanoic acid in ethanol for 24-48 hours.[4]

  • Rinsing: Rinse the substrate thoroughly with ethanol and dry under a stream of dry nitrogen.

  • Carboxyl Group Activation:

    • Immerse the MUA-functionalized substrate in an Activation Buffer.

    • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 0.4 M EDC and 0.1 M NHS).

    • Incubate the substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[5]

  • Biomolecule Coupling:

    • Rinse the activated substrate with Coupling Buffer.

    • Immediately immerse the substrate in a solution of the amine-containing biomolecule in Coupling Buffer.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching and Washing:

    • Transfer the substrate to the Quenching Solution and incubate for 30 minutes to block any unreacted NHS-esters.

    • Wash the substrate thoroughly with Washing Buffer and then deionized water to remove non-covalently bound biomolecules.

  • Storage: Dry the functionalized surface under a stream of dry nitrogen and store it appropriately for the immobilized biomolecule.

Visualizing the Workflow and Chemistry

To further clarify the processes, the following diagrams illustrate the key chemical reactions and experimental workflows for both this compound and 11-Aminoundecanoic acid.

G cluster_azide This compound Pathway cluster_amine 11-Aminoundecanoic Acid Pathway Azide_SAM Azide-Terminated SAM (-N₃) Triazole_Linkage Stable Triazole Linkage Azide_SAM->Triazole_Linkage Click Chemistry Alkyne_Bio Alkyne-Biomolecule Alkyne_Bio->Triazole_Linkage Cu_cat Cu(I) Catalyst Cu_cat->Triazole_Linkage Carboxyl_SAM Carboxyl-Terminated SAM (-COOH) Activated_Ester NHS-Ester Intermediate Carboxyl_SAM->Activated_Ester EDC_NHS EDC/NHS EDC_NHS->Activated_Ester Activation Amide_Bond Stable Amide Bond Activated_Ester->Amide_Bond Coupling Amine_Bio Amine-Biomolecule Amine_Bio->Amide_Bond

Figure 1. Reaction pathways for biomolecule immobilization.

G cluster_workflow_azide Azide Workflow cluster_workflow_amine Amine Workflow A1 Clean Gold Substrate A2 Form Azide SAM (24-48h) A1->A2 A3 Rinse A2->A3 A4 Click Reaction with Alkyne-Biomolecule (1-2h) A3->A4 A5 Rinse & Dry A4->A5 B1 Clean Gold Substrate B2 Form Carboxyl SAM (24-48h) B1->B2 B3 Rinse B2->B3 B4 Activate with EDC/NHS (15-30 min) B3->B4 B5 Couple with Amine-Biomolecule (2-4h or overnight) B4->B5 B6 Quench & Wash B5->B6 B7 Dry B6->B7

Figure 2. Comparative experimental workflows.

Concluding Remarks

The choice between this compound and 11-Aminoundecanoic acid for surface chemistry applications is a trade-off between the well-established, versatile EDC/NHS chemistry and the highly specific and efficient click chemistry.

This compound is the preferred choice when:

  • High specificity and minimal side reactions are paramount.

  • The biomolecule of interest can be readily modified with an alkyne group.

  • Low non-specific binding is a critical requirement.

  • Quantitative and highly efficient surface functionalization is desired.

11-Aminoundecanoic acid (used as 11-mercaptoundecanoic acid for SAMs on gold, with the amine on the biomolecule) remains a strong contender when:

  • A well-documented and widely used method is preferred.

  • The biomolecule naturally possesses accessible primary amine groups for conjugation.

  • The introduction of an alkyne handle on the biomolecule is challenging or undesirable.

Ultimately, the optimal choice will depend on the specific requirements of the application, the nature of the biomolecule to be immobilized, and the available laboratory resources and expertise. This guide provides the foundational data and protocols to make an informed decision for your surface functionalization needs.

References

Safety Operating Guide

Proper Disposal Procedures for 11-Azidoundecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 11-Azidoundecanoic acid are paramount to ensuring a safe laboratory environment and preventing chemical accidents. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing chemical inactivation prior to waste collection.

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2] Therefore, direct disposal of this compound without deactivation is strongly discouraged. The recommended procedure involves the chemical reduction of the azide (B81097) functional group to a more stable amine. The Staudinger reaction, which utilizes triphenylphosphine (B44618), is a mild and effective method for this transformation.[1]

Hazard Assessment and Safety Precautions

Key Hazards of Organic Azides:

  • Explosive Instability: Can decompose violently when subjected to heat, shock, friction, or light.[1][2]

  • Incompatibility with Acids: Contact with acids can generate hydrazoic acid, which is highly toxic and explosive.[3]

  • Formation of Explosive Metal Azides: Contact with heavy metals (e.g., in metal spatulas or drainpipes) can form highly unstable and shock-sensitive metal azides.[3]

  • Incompatibility with Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can produce extremely unstable di- and tri-azidomethane.[3]

Personal Protective Equipment (PPE):

  • Safety goggles (or a face shield in addition to goggles)

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-retardant lab coat

  • Work should always be conducted in a certified chemical fume hood.

Quantitative Data Summary

The stability of organic azides can be generally assessed using the Carbon to Nitrogen (C/N) ratio. A higher C/N ratio typically indicates greater stability.

CompoundMolecular FormulaCarbon to Nitrogen (C/N) RatioStability Assessment
This compoundC₁₁H₂₁N₃O₂~3.67Relatively stable

Note: A C/N ratio greater than 3 suggests the compound is likely to be relatively stable for careful handling and storage.[3]

Step-by-Step Disposal Procedure

This procedure is designed for the safe quenching of residual this compound in a laboratory setting.

Step 1: Waste Segregation

  • All waste containing this compound must be collected in a dedicated, clearly labeled, non-metallic waste container.[3][4]

  • Crucially, do not mix azide-containing waste with acidic waste streams. [3]

Step 2: Chemical Deactivation (Staudinger Reduction) This protocol outlines the reduction of the azide to the corresponding amine, rendering it safe for standard organic waste disposal.

Experimental Protocol: Quenching of this compound

  • Materials:

    • Residual solution of this compound.

    • Triphenylphosphine (PPh₃).

    • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether).

    • Ice bath.

    • Stir plate and stir bar.

    • Appropriate glassware.

  • Procedure:

    • Place the solution containing the residual this compound in a flask equipped with a stir bar and cool the flask in an ice bath.[1]

    • In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the amount of azide) in a suitable solvent.[1]

    • Slowly add the triphenylphosphine solution to the cooled and stirring azide solution.[1]

    • Effervescence due to the release of nitrogen gas (N₂) should be observed. This is an indication that the reaction is proceeding.[1]

    • Continue stirring the reaction mixture in the ice bath until the gas evolution ceases.[1]

    • Once gas evolution has stopped, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir for an additional hour to ensure the reaction has gone to completion.[1]

    • The resulting solution, now containing the more stable 11-aminoundecanoic acid phosphinimine, can be combined with other non-halogenated organic waste for disposal according to your institution's hazardous waste guidelines.

Step 3: Final Waste Disposal

  • The neutralized waste, containing the amine derivative, should be transferred to a properly labeled hazardous waste container.

  • Never pour any azide-containing solution, treated or untreated, down the drain. [4] This is to prevent the formation of explosive metal azides in the plumbing.

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Ensure the area is well-ventilated.

  • If the spill is small and you are trained to handle it, contain the spill with an absorbent, non-reactive material (e.g., vermiculite (B1170534) or sand).

  • Carefully collect the absorbed material using non-metallic tools (e.g., plastic or ceramic spatulas) and place it in a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Diagrams

Disposal_Workflow cluster_prep Preparation and Assessment cluster_deactivation Chemical Deactivation (Staudinger Reduction) cluster_disposal Final Disposal start Start: Identify 11-Azidoundecanoic Acid Waste assess Hazard Assessment: - Review organic azide hazards - Wear appropriate PPE start->assess segregate Segregate Waste: - Use dedicated, non-metallic container - No mixing with acids assess->segregate cool Cool azide solution in an ice bath segregate->cool add_pph3 Slowly add 1.1 eq. of Triphenylphosphine solution cool->add_pph3 react Stir until N₂ gas evolution ceases add_pph3->react warm Warm to room temperature and stir for 1 hour react->warm collect Collect treated waste in hazardous waste container warm->collect end Dispose through institutional hazardous waste program collect->end

Caption: Disposal workflow for this compound.

Logical_Relationships cluster_compound Chemical Compound & Hazards cluster_action Disposal Action & Rationale cluster_outcome Outcome azide This compound (Organic Azide) hazards Potential Hazards: - Explosive - Forms HN₃ with acid - Forms metal azides azide->hazards rationale Rationale: Convert to stable amine to mitigate hazards hazards->rationale necessitates procedure Disposal Procedure: Staudinger Reduction procedure->rationale outcome Safe Disposal rationale->outcome leads to

Caption: Logical relationship for azide disposal.

References

Proper Disposal Procedures for 11-Azidoundecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 11-Azidoundecanoic acid are paramount to ensuring a safe laboratory environment and preventing chemical accidents. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing chemical inactivation prior to waste collection.

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2] Therefore, direct disposal of this compound without deactivation is strongly discouraged. The recommended procedure involves the chemical reduction of the azide functional group to a more stable amine. The Staudinger reaction, which utilizes triphenylphosphine, is a mild and effective method for this transformation.[1]

Hazard Assessment and Safety Precautions

Key Hazards of Organic Azides:

  • Explosive Instability: Can decompose violently when subjected to heat, shock, friction, or light.[1][2]

  • Incompatibility with Acids: Contact with acids can generate hydrazoic acid, which is highly toxic and explosive.[3]

  • Formation of Explosive Metal Azides: Contact with heavy metals (e.g., in metal spatulas or drainpipes) can form highly unstable and shock-sensitive metal azides.[3]

  • Incompatibility with Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform can produce extremely unstable di- and tri-azidomethane.[3]

Personal Protective Equipment (PPE):

  • Safety goggles (or a face shield in addition to goggles)

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-retardant lab coat

  • Work should always be conducted in a certified chemical fume hood.

Quantitative Data Summary

The stability of organic azides can be generally assessed using the Carbon to Nitrogen (C/N) ratio. A higher C/N ratio typically indicates greater stability.

CompoundMolecular FormulaCarbon to Nitrogen (C/N) RatioStability Assessment
This compoundC₁₁H₂₁N₃O₂~3.67Relatively stable

Note: A C/N ratio greater than 3 suggests the compound is likely to be relatively stable for careful handling and storage.[3]

Step-by-Step Disposal Procedure

This procedure is designed for the safe quenching of residual this compound in a laboratory setting.

Step 1: Waste Segregation

  • All waste containing this compound must be collected in a dedicated, clearly labeled, non-metallic waste container.[3][4]

  • Crucially, do not mix azide-containing waste with acidic waste streams. [3]

Step 2: Chemical Deactivation (Staudinger Reduction) This protocol outlines the reduction of the azide to the corresponding amine, rendering it safe for standard organic waste disposal.

Experimental Protocol: Quenching of this compound

  • Materials:

    • Residual solution of this compound.

    • Triphenylphosphine (PPh₃).

    • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether).

    • Ice bath.

    • Stir plate and stir bar.

    • Appropriate glassware.

  • Procedure:

    • Place the solution containing the residual this compound in a flask equipped with a stir bar and cool the flask in an ice bath.[1]

    • In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the amount of azide) in a suitable solvent.[1]

    • Slowly add the triphenylphosphine solution to the cooled and stirring azide solution.[1]

    • Effervescence due to the release of nitrogen gas (N₂) should be observed. This is an indication that the reaction is proceeding.[1]

    • Continue stirring the reaction mixture in the ice bath until the gas evolution ceases.[1]

    • Once gas evolution has stopped, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir for an additional hour to ensure the reaction has gone to completion.[1]

    • The resulting solution, now containing the more stable 11-aminoundecanoic acid phosphinimine, can be combined with other non-halogenated organic waste for disposal according to your institution's hazardous waste guidelines.

Step 3: Final Waste Disposal

  • The neutralized waste, containing the amine derivative, should be transferred to a properly labeled hazardous waste container.

  • Never pour any azide-containing solution, treated or untreated, down the drain. [4] This is to prevent the formation of explosive metal azides in the plumbing.

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Ensure the area is well-ventilated.

  • If the spill is small and you are trained to handle it, contain the spill with an absorbent, non-reactive material (e.g., vermiculite or sand).

  • Carefully collect the absorbed material using non-metallic tools (e.g., plastic or ceramic spatulas) and place it in a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Diagrams

Disposal_Workflow cluster_prep Preparation and Assessment cluster_deactivation Chemical Deactivation (Staudinger Reduction) cluster_disposal Final Disposal start Start: Identify 11-Azidoundecanoic Acid Waste assess Hazard Assessment: - Review organic azide hazards - Wear appropriate PPE start->assess segregate Segregate Waste: - Use dedicated, non-metallic container - No mixing with acids assess->segregate cool Cool azide solution in an ice bath segregate->cool add_pph3 Slowly add 1.1 eq. of Triphenylphosphine solution cool->add_pph3 react Stir until N₂ gas evolution ceases add_pph3->react warm Warm to room temperature and stir for 1 hour react->warm collect Collect treated waste in hazardous waste container warm->collect end Dispose through institutional hazardous waste program collect->end

Caption: Disposal workflow for this compound.

Logical_Relationships cluster_compound Chemical Compound & Hazards cluster_action Disposal Action & Rationale cluster_outcome Outcome azide This compound (Organic Azide) hazards Potential Hazards: - Explosive - Forms HN₃ with acid - Forms metal azides azide->hazards rationale Rationale: Convert to stable amine to mitigate hazards hazards->rationale necessitates procedure Disposal Procedure: Staudinger Reduction procedure->rationale outcome Safe Disposal rationale->outcome leads to

Caption: Logical relationship for azide disposal.

References

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